molecular formula C9H18 B1328930 1-Ethyl-3-methylcyclohexane CAS No. 3728-55-0

1-Ethyl-3-methylcyclohexane

Cat. No.: B1328930
CAS No.: 3728-55-0
M. Wt: 126.24 g/mol
InChI Key: UDDVMPHNQKRNNS-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylcyclohexane is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-3-methylcyclohexane
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InChI

InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDVMPHNQKRNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864893
Record name 1-Ethyl-3-methylcyclohexane
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Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3728-55-0
Record name 1-Ethyl-3-methylcyclohexane (cis,trans)-
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Record name 1-Ethyl-3-methylcyclohexane
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Record name 1-Ethyl-3-methylcyclohexane (cis- and trans- mixture)
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 1-Ethyl-3-methylcyclohexane, a substituted cycloalkane of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the core physicochemical characteristics, stereoisomerism, conformational analysis, and spectroscopic signatures of its cis and trans isomers. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analytical characterization, alongside a discussion of its key chemical reactivities. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: Unveiling this compound

This compound (C₉H₁₈) is a disubstituted cycloalkane that serves as a valuable model compound for understanding the principles of stereochemistry and conformational analysis in cyclic systems.[1][2] Its structure, consisting of a cyclohexane ring with an ethyl and a methyl group at the 1 and 3 positions, respectively, gives rise to geometric isomerism in the form of cis and trans diastereomers.[2] The spatial arrangement of these alkyl substituents profoundly influences the molecule's stability, physical properties, and reactivity. A thorough understanding of these characteristics is paramount for its application in areas such as solvent chemistry, as a synthetic intermediate, and in the development of conformationally constrained molecules in medicinal chemistry.[3]

Molecular Structure and Stereoisomerism

The connectivity of this compound gives rise to two stereogenic centers at carbons 1 and 3. This results in the existence of two diastereomers: cis-1-Ethyl-3-methylcyclohexane and trans-1-Ethyl-3-methylcyclohexane.[2]

  • cis-1-Ethyl-3-methylcyclohexane: In this isomer, the ethyl and methyl groups are on the same face of the cyclohexane ring.

  • trans-1-Ethyl-3-methylcyclohexane: In this isomer, the ethyl and methyl groups are on opposite faces of the ring.

Each of these diastereomers is chiral and exists as a pair of enantiomers. However, for the purpose of this guide, we will primarily focus on the properties of the cis and trans diastereomers.

Physical Properties: A Comparative Overview

The physical properties of the isomers of this compound are summarized in the table below. These properties are influenced by the molecule's overall shape and the intermolecular forces, which are in turn dictated by the stereochemistry.

PropertyValueSource(s)
Molecular Formula C₉H₁₈[1][2]
Molecular Weight 126.24 g/mol [1][2]
CAS Number (Mixture) 3728-55-0[2]
CAS Number (cis) 19489-10-2[1]
CAS Number (trans) 4926-76-5[4]
Boiling Point (Mixture) ~150 °C[3]
Boiling Point (trans) 421.7 K (~148.5 °C)[5]
Density (Mixture) ~0.79 g/cm³
Refractive Index (Mixture) ~1.43
LogP (Octanol/Water Partition Coefficient) 4.3[2]

Conformational Analysis and Thermodynamic Stability

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angular and torsional strain. The stability of the cis and trans isomers is determined by the steric interactions of the ethyl and methyl groups in these chair conformations.

The energetic penalty for a substituent to be in an axial position rather than an equatorial position is quantified by its "A-value". The A-value for a methyl group is approximately 1.7 kcal/mol, and for an ethyl group, it is slightly higher at about 1.8 kcal/mol, reflecting its greater steric bulk.

Conformational Equilibrium of cis-1-Ethyl-3-methylcyclohexane

The cis isomer can exist in two chair conformations that are in rapid equilibrium. In one conformation, both the ethyl and methyl groups are in equatorial positions. In the other, after a ring flip, both are in axial positions.

cluster_cis cis-1-Ethyl-3-methylcyclohexane Conformational Equilibrium cis_ee Diequatorial (More Stable) cis_aa Diaxial (Less Stable) cis_ee->cis_aa Ring Flip cis_aa->cis_ee Ring Flip

Conformational equilibrium of cis-1-Ethyl-3-methylcyclohexane.

The diequatorial conformation is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions that are present in the diaxial conformation. Therefore, at equilibrium, the diequatorial conformer is the major species.

Conformational Equilibrium of trans-1-Ethyl-3-methylcyclohexane

The trans isomer also exists as a mixture of two rapidly interconverting chair conformations. In both conformations, one substituent is in an axial position and the other is in an equatorial position.

cluster_trans trans-1-Ethyl-3-methylcyclohexane Conformational Equilibrium trans_ea Ethyl (equatorial), Methyl (axial) trans_ae Ethyl (axial), Methyl (equatorial) trans_ea->trans_ae Ring Flip trans_ae->trans_ea Ring Flip

Conformational equilibrium of trans-1-Ethyl-3-methylcyclohexane.

Since the ethyl group is sterically bulkier than the methyl group (higher A-value), the conformation where the ethyl group is in the equatorial position and the methyl group is in the axial position is the more stable of the two.

Relative Stability of Cis and Trans Isomers

Comparing the most stable conformers of both isomers, the cis isomer (diequatorial) is more stable than the trans isomer (ethyl equatorial, methyl axial). The cis isomer can adopt a conformation where both bulky groups are in the favorable equatorial positions, whereas the trans isomer is forced to have one group in the less favorable axial position in all of its chair conformations.

Synthesis and Purification

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 1-ethyl-3-methylbenzene.[6] This method typically produces a mixture of the cis and trans isomers.

Experimental Protocol: Catalytic Hydrogenation of 1-Ethyl-3-methylbenzene

start Start: 1-Ethyl-3-methylbenzene reactor High-Pressure Autoclave Catalyst: Rhodium on Alumina Solvent: Ethanol Pressure: 100-500 psi H₂ Temperature: 80-120 °C start->reactor reaction Hydrogenation Reaction reactor->reaction workup Work-up: 1. Cool and vent H₂ 2. Filter to remove catalyst 3. Rotary evaporation of solvent reaction->workup product Crude Product: Mixture of cis- and trans-1-Ethyl-3-methylcyclohexane workup->product

Workflow for the synthesis of this compound.

Materials:

  • 1-Ethyl-3-methylbenzene

  • 5% Rhodium on alumina catalyst

  • Ethanol (or other suitable solvent)

  • High-pressure autoclave with magnetic stirrer, gas inlet, pressure gauge, and thermocouple

  • Hydrogen gas

Procedure:

  • Reactor Setup: Charge the high-pressure autoclave with 1-ethyl-3-methylbenzene and ethanol.[6]

  • Catalyst Addition: Carefully add the 5% Rhodium on alumina catalyst (typically 1-5 mol% relative to the substrate).[6]

  • Inerting and Pressurization: Seal the autoclave and purge it several times with an inert gas (e.g., argon), followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).[6]

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C). Monitor the reaction by observing the decrease in hydrogen pressure. The reaction is considered complete when hydrogen uptake ceases.[6]

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.

  • Solvent Removal: Remove the solvent by rotary evaporation to yield the crude product, which will be a mixture of cis and trans isomers.

Purification: Fractional Distillation

The cis and trans isomers of this compound have slightly different boiling points and can be separated by fractional distillation.[7]

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[7]

  • Distillation: Heat the crude isomeric mixture in the distillation flask. The lower-boiling isomer will vaporize first, ascend the column, condense, and be collected as the initial fraction.

  • Fraction Collection: Collect fractions over narrow temperature ranges. The purity of the fractions can be monitored by Gas Chromatography (GC).

Analytical Characterization

A combination of spectroscopic techniques is essential for the characterization and differentiation of the cis and trans isomers of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating the cis and trans isomers and for confirming their molecular weight and fragmentation patterns.

Expected Observations:

  • The GC chromatogram will show two distinct peaks corresponding to the cis and trans isomers, with different retention times.

  • The mass spectrum for both isomers will exhibit a molecular ion peak (M⁺) at m/z = 126.[1][2]

  • Characteristic fragment ions will be observed due to the loss of methyl (M-15, m/z = 111) and ethyl (M-29, m/z = 97) groups.[8] The relative intensities of these fragment peaks may differ between the two isomers, providing a basis for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and stereochemistry of the isomers.

¹H NMR Spectroscopy (Predicted):

  • The chemical shifts of the protons on the cyclohexane ring will be in the range of 0.8-1.8 ppm.

  • The protons of the ethyl group will appear as a triplet (CH₃) around 0.9 ppm and a quartet (CH₂) around 1.3 ppm.

  • The protons of the methyl group will appear as a doublet around 0.9 ppm.

  • The chemical shifts and coupling constants of the ring protons will differ between the cis and trans isomers due to the different spatial orientations of the substituents. In the more stable cis-diequatorial conformer, the ring protons will experience different shielding effects compared to the trans-(e,a) conformer.

¹³C NMR Spectroscopy (Predicted):

  • The number of unique carbon signals will reflect the symmetry of the molecule.

  • The chemical shifts of the ring carbons will be influenced by the steric compression (gamma-gauche effect) from the axial substituents. An axial methyl or ethyl group will cause an upfield shift (lower ppm value) for the C3 and C5 carbons compared to an equatorial group.

  • For the cis isomer (predominantly diequatorial): The carbon chemical shifts will be similar to those of equatorially substituted cyclohexanes.

  • For the trans isomer (predominantly ethyl equatorial, methyl axial): The axial methyl group will cause a noticeable upfield shift for the C1 and C5 carbons.

Chemical Properties and Reactivity

As a saturated cycloalkane, this compound is relatively unreactive. Its reactivity is primarily centered on the C-H bonds.

Free-Radical Halogenation

This compound undergoes free-radical halogenation (e.g., with Cl₂ or Br₂ in the presence of UV light or a radical initiator). The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Regioselectivity: The halogen radical will preferentially abstract a hydrogen atom from the most substituted carbon to form the most stable alkyl radical. The order of radical stability is tertiary > secondary > primary. Therefore, halogenation is most likely to occur at the tertiary C-1 and C-3 positions.

cluster_halogenation Free-Radical Halogenation start This compound + X₂ initiation Initiation (UV light) X₂ → 2X• start->initiation propagation1 Propagation 1: Abstraction of H• Forms alkyl radical initiation->propagation1 propagation2 Propagation 2: Reaction with X₂ Forms haloalkane + X• propagation1->propagation2 termination Termination: Radical combination propagation1->termination propagation2->propagation1 Chain reaction propagation2->termination product Halogenated Products propagation2->product

Mechanism of free-radical halogenation.
Oxidation

Under strong oxidizing conditions (e.g., with potassium permanganate or chromic acid), the cyclohexane ring can be cleaved. However, these reactions are often non-selective and can lead to a mixture of products. The tertiary C-H bonds at positions 1 and 3 are the most susceptible to initial oxidation.

Isomerization

Under acidic conditions (e.g., with a Lewis acid catalyst), this compound can undergo isomerization. This can involve ring-opening and closing mechanisms or hydride shifts, potentially leading to a mixture of constitutional and stereoisomers. The equilibrium will favor the formation of the most thermodynamically stable isomer.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a fundamentally important molecule for illustrating the principles of stereochemistry and conformational analysis. Its cis and trans isomers exhibit distinct physical properties and thermodynamic stabilities, which can be rationalized by considering the steric demands of the ethyl and methyl substituents in the chair conformations. The synthesis of this compound, typically via catalytic hydrogenation, yields an isomeric mixture that can be separated and characterized using standard laboratory techniques such as fractional distillation and spectroscopy. Its chemical reactivity is characteristic of a cycloalkane, with free-radical substitution being a primary mode of transformation. The in-depth understanding of this compound presented in this guide provides a solid foundation for its use in research and development.

References

  • National Institute of Standards and Technology. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound (cis-and trans-mixture). PubChem. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-1-Ethyl-3-methylcyclohexane. PubChem. Retrieved from [Link]

  • Filo. (2025, June 15). Given the reaction sequence: \ce{CH3MgBr + \text{cyclohexanone} ->[{H3O+..}. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). trans-1-Ethyl-3-methylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound (c,t). NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Reddit. (2025, June 21). why is free radical bromination regioselective?. r/OrganicChemistry. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. Retrieved from [Link]

  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. Retrieved from [Link]

  • Pearson. (n.d.). For each compound, predict the major product of free-radical brom.... Retrieved from [Link]

  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Retrieved from [Link]

  • Brainly. (2023, August 25). The mass spectrum of 1-ethyl-1-methylcyclohexane (MW = 126) shows many fragments, with two in very large. Retrieved from [Link]

  • Brainly. (2024, March 21). Free-radical bromination of methylcyclohexane has three possible products, but one product is formed as the. Retrieved from [Link]

  • The chromic acid oxidation of aliphatic secondary alcohols—substituent effects and the mechanism. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-p-TOLYLCYCLOPROPANOL. Retrieved from [Link]

  • WMU's ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by Chromic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Retrieved from [Link]

  • SpectraBase. (n.d.). CIS-1-TERT.-BUTYL-3-METHYLCYCLOHEXANE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-methylcyclohexene. PubChem. Retrieved from [Link]

  • YouTube. (2023, January 24). Oxidations of Alcohols with Chromic Acid. The Organic Chemistry Tutor. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • MECHANISM OF THE CHROMIC ACID OXIDATION OF ALCOHOLS. (n.d.). Retrieved from [Link]

  • YouTube. (2018, September 20). 12.7 Oxidation with Chromic Acid and PCC. Chad's Prep. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Chad's Prep. Retrieved from [Link]b-9M)

Sources

stereoisomers of 1-Ethyl-3-methylcyclohexane explained

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of 1-Ethyl-3-methylcyclohexane

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the stereoisomerism and conformational landscape of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, energetic considerations, and practical methodologies for the separation and characterization of these isomers.

Foundational Principles: Chirality in this compound

This compound is a disubstituted cycloalkane featuring two stereogenic centers at carbon 1 (C1) and carbon 3 (C3). The presence of two distinct substituents, an ethyl group and a methyl group, at these positions eliminates any plane of symmetry within the molecule for most arrangements, giving rise to chirality.[1]

The maximum number of possible stereoisomers is determined by the 2ⁿ rule, where 'n' is the number of chiral centers. For this molecule, n=2, resulting in 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomerically related to each other.[1] The primary classification of these diastereomers is based on the relative orientation of the substituents with respect to the cyclohexane ring plane: cis (on the same side) and trans (on opposite sides).[1][2]

  • cis-1-Ethyl-3-methylcyclohexane : Exists as a pair of enantiomers, (1R,3S) and (1S,3R).

  • trans-1-Ethyl-3-methylcyclohexane : Exists as a pair of enantiomers, (1R,3R) and (1S,3S).

The relationship between these four isomers is critical for understanding their distinct chemical and physical properties.

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis_1R3S (1R,3S)-1-ethyl-3-methylcyclohexane cis_1S3R (1S,3R)-1-ethyl-3-methylcyclohexane cis_1R3S->cis_1S3R Enantiomers trans_1R3R (1R,3R)-1-ethyl-3-methylcyclohexane cis_1R3S->trans_1R3R Diastereomers trans_1S3S (1S,3S)-1-ethyl-3-methylcyclohexane cis_1R3S->trans_1S3S Diastereomers cis_1S3R->trans_1R3R Diastereomers cis_1S3R->trans_1S3S Diastereomers trans_1R3R->trans_1S3S Enantiomers

Caption: Stereoisomeric relationships of this compound.

Conformational Analysis: The Energetic Landscape

The stereochemistry of cyclohexane derivatives is intrinsically linked to their three-dimensional chair conformations. The stability of these conformers is dictated by the steric strain imposed by substituents in axial versus equatorial positions. This strain is quantified by "A-values," which represent the Gibbs free energy difference between the axial and equatorial conformations for a given substituent.[3][4] A larger A-value signifies a stronger preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions.[5][6]

Data Presentation: Substituent A-Values
SubstituentA-value (kcal/mol)Rationale for Steric Strain
Methyl (-CH₃)~1.74Experiences significant 1,3-diaxial interactions with axial hydrogens.[3][4]
Ethyl (-CH₂CH₃)~1.79Slightly greater strain than methyl. The ethyl group can rotate to minimize some interaction, making its A-value not substantially larger than methyl's.[3][7]
cis-1-Ethyl-3-methylcyclohexane

The cis isomer can exist in two primary chair conformations that interconvert via a ring-flip.[5][6]

  • Diequatorial (e,e) Conformer : Both the ethyl and methyl groups occupy equatorial positions. This conformation is highly favored as it avoids all significant 1,3-diaxial interactions.

  • Diaxial (a,a) Conformer : Both substituents occupy axial positions. This conformer is extremely unstable due to severe steric hindrance between the axial ethyl and methyl groups and the other axial hydrogens on the ring.[5][6]

The energetic penalty for the diaxial conformer is the sum of the A-values of both groups, making it negligibly populated at equilibrium. Therefore, cis-1-ethyl-3-methylcyclohexane exists almost exclusively in the diequatorial conformation.[8]

Caption: Chair-flip equilibrium for the cis-isomer.

trans-1-Ethyl-3-methylcyclohexane

For the trans isomer, one substituent must be axial while the other is equatorial (a,e or e,a). The two chair conformers are not energetically equivalent.[1][5]

  • Conformer A (Ethyl-equatorial, Methyl-axial) : The larger ethyl group is in the more stable equatorial position, while the methyl group is axial. The steric strain is approximately equal to the A-value of the methyl group (~1.74 kcal/mol).

  • Conformer B (Ethyl-axial, Methyl-equatorial) : The ethyl group is in the less stable axial position, incurring a steric strain of ~1.79 kcal/mol.

Because the A-value for the ethyl group is slightly higher than for the methyl group, Conformer A is the more stable of the two.[3][5] The equilibrium will therefore favor the conformation where the bulkier ethyl group occupies the equatorial position.[9]

Caption: Chair-flip equilibrium for the trans-isomer.

Experimental Protocols: Separation and Characterization

The successful isolation and identification of each stereoisomer are paramount for applications in stereoselective synthesis and drug development. The choice of methodology is dictated by the isomeric relationship.

Separation of Diastereomers (cis vs. trans)

Diastereomers possess different physical properties (e.g., boiling point, polarity, refractive index), which allows for their separation using standard laboratory techniques.[10]

Protocol: Gas Chromatography (GC) Separation

  • Principle : The cis and trans isomers have distinct boiling points and affinities for the stationary phase, leading to different retention times. GC is an effective method for both analytical quantification and preparative separation of these diastereomers.[11][12]

  • Methodology :

    • Sample Preparation : Prepare a solution of the cis/trans mixture in a volatile solvent (e.g., hexane or diethyl ether) at a concentration of ~1 mg/mL.

    • Instrumentation : Utilize a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms) and a Flame Ionization Detector (FID).

    • GC Conditions :

      • Injector Temperature : 250 °C

      • Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.

      • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

      • Detector Temperature : 280 °C

    • Analysis : Inject 1 µL of the sample. The two diastereomers will elute as separate peaks. The peak with the lower retention time corresponds to the isomer with the lower boiling point. Integration of the peak areas provides the relative ratio of the isomers in the mixture.

Separation of Enantiomers (Resolution)

Enantiomers share identical physical properties in an achiral environment, necessitating chiral resolution techniques for their separation.[13]

Protocol: Chiral Derivatization Followed by Chromatography

  • Principle : This strategy involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These newly formed diastereomers can then be separated using standard chromatography.[10][13]

  • Methodology (Conceptual for a related functionalized analog) : Note: this compound itself is an unfunctionalized alkane and cannot be easily derivatized. This protocol is described for a hypothetical analog, such as 1-ethyl-3-methylcyclohexanol, to illustrate the core principle.

    • Derivatization : React the racemic alcohol mixture (e.g., (±)-cis-1-ethyl-3-methylcyclohexanol) with an enantiomerically pure chiral acyl chloride, such as (S)-(-)-Mosher's acid chloride, in the presence of a non-chiral base (e.g., pyridine). This forms a mixture of diastereomeric esters.

    • Diastereomer Separation : The resulting diastereomeric esters can be separated using standard silica gel column chromatography or High-Performance Liquid Chromatography (HPLC) on a normal-phase column.[14] Monitor the separation by Thin-Layer Chromatography (TLC).

    • Cleavage : After separation, hydrolyze each purified diastereomeric ester (e.g., using LiAlH₄ or aqueous acid/base) to cleave the chiral auxiliary and recover the individual, enantiomerically pure alcohols.

    • Purity Analysis : Confirm the enantiomeric excess (ee) of the separated products using chiral HPLC or by analyzing their NMR spectra in the presence of a chiral shift reagent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers based on the spatial relationships of the protons on the cyclohexane ring.

  • ¹H NMR : In the more stable cis-(e,e) conformer, the protons at C1 and C3 are both axial. The coupling constants (J-values) between these axial protons and adjacent axial protons will be large (typically 8-12 Hz). For the more stable trans-(e,a) conformer, the proton at C1 (bearing the equatorial ethyl group) is axial, while the proton at C3 (bearing the axial methyl group) is equatorial. This difference in proton environments leads to distinct and predictable splitting patterns and chemical shifts for the methine protons, allowing for unambiguous assignment of the cis and trans configurations.

  • ¹³C NMR : The chemical shifts of the ring carbons are sensitive to the steric environment. The diaxial interactions in the less stable conformers can cause upfield shifts (the γ-gauche effect). By comparing the spectra, the dominant, more stable conformer for each isomer can be identified, confirming the stereochemical assignment.

Conclusion

The stereochemical analysis of this compound is a quintessential example of the interplay between configurational isomerism and conformational dynamics in cyclic systems. The molecule exists as four distinct stereoisomers: a cis enantiomeric pair and a trans enantiomeric pair. The energetic stability of these isomers is governed by the steric demand of the ethyl and methyl substituents, with a strong preference for equatorial positioning to minimize 1,3-diaxial strain. The cis isomer is conformationally locked into a diequatorial state, while the trans isomer exists in an equilibrium that favors placing the larger ethyl group equatorially. A clear understanding of these principles, combined with robust experimental protocols for separation and characterization, is essential for any research or development effort involving this or structurally related chiral molecules.

References

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6. Retrieved from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • NIST. (n.d.). This compound (c,t). NIST Chemistry WebBook. Retrieved from [Link]

  • Filo. (2024, February 22). How many stereoisomers are there for 1 ethyl-3-methylcyclohexane?. Retrieved from [Link]

  • Bartleby. (2023, January 20). Which is the most stable compound? cis-1-ethyl-3-methylcyclohexane or its stereoisomer trans-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

  • NIST. (n.d.). trans-1-Ethyl-3-methylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • FOSSEE. (2022). 3D Visualization of Conformations of Disubstituted Cyclohexanes and Stereochemical Representations of Steroids. Retrieved from [Link]

  • NIST. (n.d.). trans-1-Ethyl-3-methylcyclohexane: Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). A value. Retrieved from [Link]

  • NIST. (n.d.). trans-1-Ethyl-3-methylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg.com. (2020, October 26). Solved The A factor for the ethyl group in ethylcyclohexane. Retrieved from [Link]

  • Reddit. (2021, January 31). is my drawing right for trans-1-ethyl-3-methylcyclohexane. r/chemhelp. Retrieved from [Link]

  • PubChem. (n.d.). trans-1-Ethyl-3-methylcyclohexane. Retrieved from [Link]

  • CHEM 330 Handout. (n.d.). Table of A-Values. Retrieved from [Link]

  • PubChem. (n.d.). This compound (cis-and trans-mixture). Retrieved from [Link]

  • Doubtnut. (2023, March 15). How many stereoisomers are there for this compound?. Retrieved from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane: Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2). Retrieved from [Link]

  • ResearchGate. (2024, July 11). How can we separate diastereomers of larger organic moiety?. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of diastereomers - CN1608041A.
  • NIST. (n.d.). This compound (c,t): Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. Retrieved from [Link]

  • Stack Exchange. (2015, July 28). What are all the stereoisomers of this compound?. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Homework.Study.com. (n.d.). When cyclohexane is substituted by an ethynyl group.... Retrieved from [Link]

Sources

cis and trans isomers of 1-Ethyl-3-methylcyclohexane stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Stability of Cis and Trans Isomers of 1-Ethyl-3-methylcyclohexane

Authored by: A Senior Application Scientist

Abstract

The stereochemical configuration of molecules is a cornerstone of modern drug development and materials science, where subtle differences in three-dimensional structure can lead to profound changes in biological activity and material properties. Substituted cyclohexanes represent a classic and fundamental system for understanding the principles of conformational analysis. This technical guide provides a comprehensive examination of the relative stabilities of the cis and trans isomers of this compound. We will dissect the energetic contributions of steric strain, with a focus on 1,3-diaxial interactions, and quantify these effects using established A-values. This analysis will be supported by detailed conformational drawings, comparative data tables, and a procedural outline for computational validation, offering researchers a robust framework for predicting and understanding stereoisomeric stability.

Introduction: The Primacy of Conformation in Molecular Function

In the intricate world of molecular interactions, shape is paramount. The conformational flexibility of cyclic systems, particularly the cyclohexane ring, dictates how a molecule presents itself to its environment. For researchers in medicinal chemistry, understanding which three-dimensional arrangement, or conformer, is energetically favorable is critical, as this preferred shape governs receptor binding, metabolic stability, and ultimately, therapeutic efficacy.

The cyclohexane ring is not a flat hexagon; it predominantly adopts a puckered "chair" conformation to minimize both angle strain and torsional strain.[1][2] In this arrangement, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).[3] These positions are not static; they interconvert rapidly at room temperature through a process known as a "ring flip."[3][4][5] However, for a substituted cyclohexane, the two chair conformers are often not equal in energy. The study of these energy differences is the essence of conformational analysis.

This guide will systematically deconstruct the conformational preferences of the geometric isomers of this compound to authoritatively determine which isomer, cis or trans, possesses greater thermodynamic stability.

Foundational Principles: Steric Hindrance and A-Values

The stability of a cyclohexane conformer is primarily dictated by steric strain, which arises when atoms or groups are forced into close proximity, resulting in electronic repulsion. In cyclohexane chairs, the most significant of these repulsive forces are 1,3-diaxial interactions .[1][4][6] An axial substituent experiences steric crowding from the two other axial hydrogens (or other groups) located on the same face of the ring, three carbons away.

To quantify the energetic cost of placing a substituent in an axial position, chemists use a parameter known as the A-value . The A-value is defined as the difference in Gibbs free energy (ΔG°) between the conformer with the substituent in the axial position and the conformer with it in the equatorial position.[7][8] A larger A-value signifies a greater preference for the equatorial position.

For the substituents in this guide, the accepted A-values are critical for our analysis.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)Rationale
Methyl (-CH₃)~1.74~7.3The benchmark for alkyl group steric strain.[8]
Ethyl (-CH₂CH₃)~1.79~7.5Slightly bulkier than methyl, but can rotate to minimize interactions, resulting in a very similar A-value.[6][7][9]

These values represent the energetic penalty for forcing each group into an axial position.

Conformational Analysis of cis-1-Ethyl-3-methylcyclohexane

The cis isomer is defined by having both substituents on the same face of the cyclohexane ring.[4] This geometric constraint dictates that the substituents must be either both "up" or both "down." In a chair conformation, a 1,3-cis arrangement results in the substituents being either both axial or both equatorial.

Chair Conformations of the Cis Isomer
  • Diequatorial (e,e) Conformation: Both the ethyl group at C1 and the methyl group at C3 occupy equatorial positions. In this arrangement, both bulky groups extend into the periphery of the ring, avoiding significant steric interactions.[10] This is an energetically favorable state.

  • Diaxial (a,a) Conformation: Following a ring flip, both groups are forced into axial positions. This conformer is severely destabilized by multiple steric clashes. The axial ethyl group interacts with the axial hydrogen at C5, and the axial methyl group also interacts with the axial hydrogen at C5. Crucially, a highly unfavorable 1,3-diaxial interaction occurs between the ethyl and methyl groups themselves.

The immense steric strain in the diaxial conformer makes it significantly less stable than the diequatorial conformer. Therefore, cis-1-ethyl-3-methylcyclohexane exists almost exclusively in the diequatorial (e,e) conformation.

G C1 C C2 C C1->C2 Et_e CH₂CH₃ C1->Et_e C3 C C2->C3 C4 C C3->C4 Me_e CH₃ C3->Me_e C5 C C4->C5 C6 C C5->C6 C6->C1 lab cis-(e,e) Conformer (Stable)

Caption: Lowest energy cis-conformer with both groups equatorial.

G C1 C C2 C C1->C2 Et_a CH₂CH₃ C1->Et_a C3 C C2->C3 C4 C C3->C4 Me_a CH₃ C3->Me_a C5 C C4->C5 C6 C C5->C6 H5_a H C5->H5_a C6->C1 Et_a->Me_a Et_a->H5_a Me_a->H5_a lab cis-(a,a) Conformer (Unstable) strain_lab Severe 1,3-Diaxial Strain

Caption: High energy cis-conformer with severe diaxial strain.

Conformational Analysis of trans-1-Ethyl-3-methylcyclohexane

The trans isomer has its substituents on opposite faces of the ring—one "up" and one "down."[4] For a 1,3-disubstituted cyclohexane, this arrangement necessitates that one substituent is axial while the other is equatorial. A ring flip will interchange their respective positions.

Chair Conformations of the Trans Isomer
  • Equatorial-Ethyl, Axial-Methyl (e,a) Conformation: The larger ethyl group occupies the more stable equatorial position, while the methyl group is in the axial position. The total steric strain in this conformer is primarily due to the 1,3-diaxial interactions of the axial methyl group. This strain is approximately equal to the A-value of a methyl group (~1.74 kcal/mol).

  • Axial-Ethyl, Equatorial-Methyl (a,e) Conformation: After a ring flip, the ethyl group becomes axial and the methyl group becomes equatorial. The steric strain is now dictated by the axial ethyl group's interactions. This strain is approximately equal to the A-value of an ethyl group (~1.79 kcal/mol).

Because the A-value of the ethyl group is slightly higher than that of the methyl group, the (e,a) conformer is marginally more stable than the (a,e) conformer.[11][12] The equilibrium will favor the conformation where the bulkier substituent (ethyl) is equatorial.

G C1 C C2 C C1->C2 Et_e CH₂CH₃ C1->Et_e C3 C C2->C3 C4 C C3->C4 Me_a CH₃ C3->Me_a C5 C C4->C5 C6 C C5->C6 C6->C1 H5_a H Me_a->H5_a lab trans-(e,a) Conformer (More Stable)

Caption: The more stable trans-conformer (ethyl equatorial).

G C1 C C2 C C1->C2 Et_a CH₂CH₃ C1->Et_a C3 C C2->C3 C4 C C3->C4 Me_e CH₃ C3->Me_e C5 C C4->C5 C6 C C5->C6 C6->C1 H5_a H Et_a->H5_a lab trans-(a,e) Conformer (Less Stable)

Caption: The less stable trans-conformer (ethyl axial).

Overall Stability: Cis versus Trans

To determine the more stable isomer, we must compare the energy of the most stable conformer of each.

  • Most Stable Cis Conformer: The diequatorial (e,e) form. This conformer has essentially zero strain energy from 1,3-diaxial interactions involving its substituents.

  • Most Stable Trans Conformer: The equatorial-ethyl, axial-methyl (e,a) form. This conformer is destabilized by the axial methyl group, contributing approximately 1.74 kcal/mol of steric strain.

Summary of Energetics
IsomerConformationSubstituent Positions (Et, Me)Estimated Strain Energy (kcal/mol)Relative Stability
Cis Diequatorial (e, e) ~0 Most Stable
Diaxial(a, a)> 5.0 (Severe Et/Me interaction)Least Stable
Trans Equatorial-Axial (e, a) ~1.74 (from axial Me) Intermediate
Axial-Equatorial(a, e)~1.79 (from axial Et)Intermediate

Protocol for Computational Validation

Objective: To calculate the steric energies of the four chair conformers of this compound and confirm the stability order.
Methodology:
  • Software Selection: Utilize a molecular modeling software package such as Maestro, Spartan, or Avogadro, equipped with a molecular mechanics force field. The MMFF94 or MM3 force fields are well-suited for this type of analysis.

  • Structure Generation:

    • Construct the cis-1-ethyl-3-methylcyclohexane molecule. Manually set the substituents to the diequatorial (e,e) positions to create the first conformer.

    • Save this structure and create a second version by manually setting the substituents to the diaxial (a,a) positions.

    • Construct the trans-1-ethyl-3-methylcyclohexane molecule. Create two separate structures corresponding to the (e,a) and (a,e) conformers.

  • Energy Minimization:

    • For each of the four structures, perform a geometry optimization using the chosen force field. This process alters the bond lengths, angles, and dihedrals to find the nearest local energy minimum.

    • Ensure the calculation is set to a high number of iterations (e.g., >1000) to achieve convergence.

  • Data Analysis:

    • Record the final steric energy (in kcal/mol or kJ/mol) for each of the four optimized conformers.

    • Compare the energies. The conformer with the lowest energy is the most stable. The difference in energy between any two conformers corresponds to the difference in their enthalpy (ΔH).

    • The results should confirm that the cis-(e,e) conformer has the lowest energy, followed by the trans-(e,a) conformer, the trans-(a,e) conformer, and finally the highly strained cis-(a,a) conformer.

Caption: Workflow for computational stability analysis.

Final Conclusion

A rigorous analysis based on the foundational principles of conformational strain demonstrates that cis-1-ethyl-3-methylcyclohexane is the more stable isomer . Its ability to adopt a diequatorial conformation allows it to circumvent the steric penalties that are unavoidable in the trans isomer, which must always place one of its two substituents in an energetically costly axial position. This case study underscores the predictive power of conformational analysis and provides a clear, logical framework for assessing the stability of substituted cyclic systems, a skill of indispensable value to professionals in chemical and pharmaceutical research.

References

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Lumen Learning. (n.d.). Monosubstituted Cyclohexanes. MCC Organic Chemistry. Retrieved from [Link]

  • Bartleby. (2023, January 20). Question 6 Which is the most stable compound? cis-1-ethyl-3-methylcyclohexane or its stereoisomer trans-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 4.9: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. Retrieved from [Link]

  • Brainly. (2023, June 6). (c) Draw the most stable conformation for the following compounds: (i) cis-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

  • Study.com. (n.d.). Draw the most stable conformation of trans-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Retrieved from [Link]

  • Chem Survival. (2013, September 19). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 19). Lec6 - Torsional Strain of Disubstituted Cyclohexane [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. Retrieved from [Link]

  • James Beil. (2020, September 17). analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). A value. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. Retrieved from [Link]

  • Clutch Prep. (n.d.). Calculating Energy Difference Between Chair Conformations. Retrieved from [Link]

  • Pearson. (n.d.). Draw the two chair conformations of each compound, and label the substituents as axial or equatorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Allen. (n.d.). Compare the stabilities of the following two compounds : A : cis-1-Ethy-3-methycyclohexane B : trans-1-Ethyl-3-methycyclohexane. Retrieved from [Link]

  • Filo. (2023, November 17). Which would be the most stable conformation of trans 1-ethyl-3-methyl cyclohexane?. Retrieved from [Link]

  • Master Organic Chemistry. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?. Retrieved from [Link]

  • CHEM 330 Handout. (n.d.). Table of A-Values.
  • Organic Chemistry. (2017, November 28). 06.05 Monosubstituted Cyclohexanes [Video]. YouTube. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacodynamics. This guide provides a detailed analysis of 1-Ethyl-3-methylcyclohexane, a model disubstituted cyclohexane, to elucidate the principles governing its three-dimensional structure. We will dissect the stereoisomerism of this molecule and conduct a rigorous conformational analysis of its cis and trans isomers. By leveraging the concept of A-values and steric strain, particularly 1,3-diaxial interactions, we will predict and rationalize the stability of various chair conformers. Furthermore, this guide outlines established experimental and computational methodologies that researchers can employ to validate these theoretical predictions, bridging the gap between fundamental principles and practical application in scientific research and drug development.

Introduction: The Significance of Conformational Analysis

In the realm of molecular science, the static, two-dimensional representation of a molecule often belies its dynamic, three-dimensional nature. Conformational analysis—the study of the spatial arrangement of atoms in a molecule and the energetic consequences of their rotation around single bonds—is critical for understanding chemical behavior. For cyclic systems like cyclohexane, this analysis is particularly vital. The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain, resulting in a structure where substituents can occupy distinct axial or equatorial positions.[1]

The choice between an axial or equatorial position is not arbitrary; it is governed by a delicate balance of steric forces. An incorrect conformational assignment can lead to flawed interpretations of reaction mechanisms or a misunderstanding of a drug molecule's interaction with its biological target. This compound serves as an excellent case study for exploring these principles in a disubstituted system, where the interplay between two different alkyl groups dictates the molecule's preferred shape and, consequently, its properties.

Stereoisomerism in this compound

The presence of two stereocenters at carbons C-1 and C-3 gives rise to geometric isomerism. The relative orientation of the ethyl and methyl groups defines two distinct diastereomers: cis and trans.[2]

  • cis-1-Ethyl-3-methylcyclohexane : The ethyl and methyl groups are on the same face of the cyclohexane ring (both pointing "up" or both "down").

  • trans-1-Ethyl-3-methylcyclohexane : The ethyl and methyl groups are on opposite faces of the ring (one "up" and one "down").

These isomers are not interconvertible through bond rotation and possess different physical and chemical properties, largely dictated by their conformational preferences.[2]

Principles of Conformational Stability in Cyclohexanes

The stability of a substituted cyclohexane conformer is primarily determined by steric strain. In a chair conformation, substituents in the axial position experience steric repulsion from the two other axial hydrogens (or substituents) on the same side of the ring.[3][4] This energetically unfavorable interaction is known as a 1,3-diaxial interaction .[3][4] In contrast, equatorial substituents point away from the ring, minimizing steric crowding.

To quantify this preference, chemists use A-values , which represent the Gibbs free energy difference (ΔG°) between a conformer with a substituent in the axial position and one with it in the equatorial position.[5][6] A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk.[5][6]

SubstituentA-value (kcal/mol)Source
Methyl (-CH₃)~1.7-1.8[5][7]
Ethyl (-CH₂CH₃)~1.75-2.0[5][8]

As shown, the ethyl group has a slightly higher A-value than the methyl group, indicating it is sterically more demanding and has a stronger preference for the equatorial position.[9]

Conformational Analysis of cis-1-Ethyl-3-methylcyclohexane

For the cis isomer, the 1,3-relationship requires that one substituent be in an axial position while the other is in an equatorial position. A ring flip interconverts these positions.

  • Conformer A : Ethyl group is equatorial (e), and the methyl group is axial (a).

  • Conformer B : Ethyl group is axial (a), and the methyl group is equatorial (e).

Analysis of Stability:

  • In Conformer A, the axial methyl group introduces steric strain from 1,3-diaxial interactions, valued at approximately 1.7 kcal/mol.

  • In Conformer B, the axial ethyl group introduces a slightly larger steric strain of about 1.75 kcal/mol.

Because the ethyl group is bulkier than the methyl group, the conformation that places the larger ethyl group in the more spacious equatorial position (Conformer A) is more stable.[9] The equilibrium will therefore favor Conformer A.

Caption: Conformational equilibrium for cis-1-Ethyl-3-methylcyclohexane.

Conformational Analysis of trans-1-Ethyl-3-methylcyclohexane

For the trans isomer, the 1,3-relationship means the substituents must be either both equatorial (e,e) or both axial (a,a).

  • Conformer C : Ethyl group and methyl group are both equatorial (diequatorial).

  • Conformer D : Ethyl group and methyl group are both axial (diaxial).

Analysis of Stability:

  • In Conformer C, both groups are in the favored equatorial position. There are no significant 1,3-diaxial interactions involving the substituents. This is a very low-energy conformation.

  • In Conformer D, both groups are in the disfavored axial positions. The total steric strain is the sum of the A-values for both groups: 1.7 kcal/mol (for methyl) + 1.75 kcal/mol (for ethyl) = 3.45 kcal/mol . This diaxial conformation is highly unstable due to severe steric crowding.[10]

The energy difference is substantial, and the equilibrium lies almost exclusively toward the diequatorial conformer (Conformer C). This makes the diequatorial trans isomer the most stable of all possible this compound conformers.

Caption: Conformational equilibrium for trans-1-Ethyl-3-methylcyclohexane.

Experimental and Computational Verification Protocols

While A-values provide excellent predictions, experimental and computational methods are essential for validation and for studying more complex systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining molecular conformation in solution.[11]

  • Proton (¹H) NMR: The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them (described by the Karplus equation).[12] A large coupling constant (typically 8-13 Hz) is observed between two axial protons (¹Hₐ-C-C-¹Hₐ, dihedral angle ~180°), whereas smaller couplings (1-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. By analyzing the splitting patterns of the protons on the carbons bearing the substituents, one can deduce their axial or equatorial orientation.[11]

  • Variable Temperature (VT) NMR: At low temperatures, the ring flip of cyclohexane can be slowed on the NMR timescale.[11] This allows for the direct observation of individual conformers and the determination of their relative populations by integrating their respective signals, providing a direct measure of the free energy difference.[13]

Computational Chemistry

Computational methods provide a robust framework for calculating the energies of different conformers and mapping the potential energy surface.[14][15]

Workflow for Computational Conformational Analysis:

G A 1. Build 3D Structures (cis/trans isomers, multiple conformers) B 2. Geometry Optimization (e.g., MMFF94 or DFT B3LYP/6-31G*) A->B C 3. Frequency Calculation (Confirm true energy minima) B->C D 4. Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) C->D E 5. Analyze Relative Energies (Identify global minimum and ΔG) D->E

Caption: A typical workflow for computational conformational analysis.

  • Structure Generation: Initial 3D models of all plausible conformers (e.g., diequatorial, diaxial, etc.) are generated.

  • Geometry Optimization: A computational method, such as Density Functional Theory (DFT) or a high-quality molecular mechanics force field (like MMFF94), is used to find the lowest energy geometry for each starting structure.[16]

  • Frequency Analysis: This step is crucial to verify that the optimized structure is a true energy minimum (a stable conformer) and not a transition state. All calculated vibrational frequencies should be real (positive).

  • Energy Refinement: Highly accurate single-point energy calculations are often performed on the optimized geometries to obtain precise energy differences between the conformers.

  • Data Analysis: The final calculated energies (often Gibbs free energies) are compared to determine the relative populations of each conformer at a given temperature.

Conclusion and Implications for Drug Development

The conformational analysis of this compound clearly demonstrates that steric factors overwhelmingly favor placing bulky substituents in equatorial positions. The most stable conformer overall is the trans isomer in its diequatorial (e,e) arrangement. For the cis isomer, a dynamic equilibrium exists, favoring the conformer where the larger ethyl group occupies the equatorial position.

These fundamental principles are directly applicable in drug development. The three-dimensional shape of a drug molecule is paramount for its ability to bind to a specific receptor or enzyme active site. A drug molecule containing a cyclohexane ring will adopt its lowest energy conformation, and this preferred shape must be complementary to the binding pocket. By understanding and controlling the conformational preferences of cyclic scaffolds, medicinal chemists can design molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. Therefore, a thorough grasp of conformational analysis is not merely an academic exercise but a critical tool in the rational design of new therapeutics.

References

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • Study.com. Draw the chair conformations for trans-1-ethyl-3-methylcyclohexane. Which conformation is lower in energy? Explain why. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • Sloop, J. C., et al. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Retrieved from [Link]

  • LibreTexts. (2023, September 20). 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes. Retrieved from [Link]

  • Lumen Learning. Monosubstituted Cylcohexanes | MCC Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 4.9: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

  • SciSpace. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. Retrieved from [Link]

  • Pearson. Draw the two chair conformations of each compound, and label the... Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). A value. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry. Retrieved from [Link]

  • YouTube. (2013, September 19). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions. Retrieved from [Link]

  • Toppr. (n.d.). Draw the most stable conformation of trans-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

  • YouTube. (2021, February 19). Lec6 - Torsional Strain of Disubstituted Cyclohexane. Retrieved from [Link]

  • Brainly. (2023, June 6). [FREE] (c) Draw the most stable conformation for the following compounds: (i) cis-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

  • Brainly. (2023, May 8). [FREE] Draw cis-1-ethyl-3-methylcyclohexane in its lowest energy conformation. Retrieved from [Link]

  • Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. Retrieved from [Link]

  • Study.com. Draw the 2 chair conformation of cis-1-ethyl-3-methylcyclohexane and label the substituents as axial or equatorial. Retrieved from [Link]

  • YouTube. (2020, September 17). analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

  • Chegg.com. (2019, January 31). Solved 5. Draw the two chair conformations for. Retrieved from [Link]

  • ResearchGate. (2012, April 17). How to experimentally detect the conformation of cyclohexane? Retrieved from [Link]

  • Chegg.com. (2016, October 2). Solved Draw the two chair conformations. Determine which one. Retrieved from [Link]

  • CHEM 330 Handout. Table of A-Values.
  • National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

  • Sikhcom.net. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Retrieved from [Link]

  • Chegg.com. (2019, October 1). Solved Draw trans-1-ethyl-3-methylcyclohexane in its lowest. Retrieved from [Link]

  • Filo. (2023, November 17). Which would be the most stable conformation of trans 1 -ethyl-3-methyl cy... Retrieved from [Link]

  • Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Henry Rzepa's Blog. (2010, January 28). The conformation of cyclohexane. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR spectroscopy of cyclohexane. Gas-phase conformational kinetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

Sources

synthesis of 1-Ethyl-3-methylcyclohexane starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methylcyclohexane: Strategies and Methodologies

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for obtaining this compound, a saturated carbocycle with applications as a solvent, a component in coatings, and an intermediate in the synthesis of more complex molecules.[1] The discussion is tailored for researchers, scientists, and professionals in drug development, focusing on the strategic selection of starting materials and the rationale behind various synthetic routes.

Introduction to this compound

This compound (C₉H₁₈, Molar Mass: 126.24 g/mol ) is a disubstituted cyclohexane existing as two stereoisomers: cis and trans.[2][3] The relationship between the ethyl and methyl groups on the cyclohexane ring dictates the stereochemistry and influences the physical properties and reactivity of the molecule. Understanding the chair conformations is critical, as the thermodynamic stability of the isomers often favors placing the bulkier ethyl group in an equatorial position to minimize steric strain.[4] The synthesis of this molecule provides a practical case study in C-C bond formation, stereochemical control, and functional group manipulation.

Retrosynthetic Analysis: Devising the Pathways

A retrosynthetic approach to this compound reveals several logical disconnections and corresponding synthetic strategies. The primary goal is to form the cyclohexane core and install the alkyl substituents with the desired regiochemistry.

G cluster_0 Key Disconnections TM This compound D1 C-C Bond (Grignard/Organocuprate) TM->D1 Disconnect Ethyl Group D2 Alkene Reduction (Hydrogenation) TM->D2 Functional Group Interconversion D3 Aromatic Ring Reduction (Hydrogenation) TM->D3 Functional Group Interconversion SM1 3-Methylcyclohexanone + Ethyl Grignard Reagent D1->SM1 Leads to SM2 1-Ethyl-3-methylcyclohexene or 3-Ethyl-5-methylcyclohexenone D2->SM2 Leads to SM3 1-Ethyl-3-methylbenzene (m-Ethyltoluene) D3->SM3 Leads to caption Fig. 1: Retrosynthetic analysis of this compound.

Caption: Fig. 1: Retrosynthetic analysis of this compound.

This analysis highlights three primary strategies that will be explored in this guide:

  • Grignard Addition: Building the carbon skeleton by adding an ethyl group to a 3-methylcyclohexanone precursor.

  • Ring Formation and Modification: Constructing a substituted cyclohexene ring, for example via a Robinson Annulation, followed by reduction.

  • Aromatic Precursor Hydrogenation: Starting with a commercially available aromatic compound like m-ethyltoluene and reducing the benzene ring.

Synthetic Strategy I: Grignard Addition to 3-Methylcyclohexanone

This is one of the most direct and reliable methods for synthesizing the target molecule. It leverages the powerful carbon-carbon bond-forming capability of Grignard reagents.[5][6] The overall workflow involves three key steps: Grignard addition to a ketone, dehydration of the resulting tertiary alcohol, and catalytic hydrogenation of the alkene.

G Start 3-Methylcyclohexanone Step1 1. EtMgBr, Dry Ether 2. H₃O⁺ workup Start->Step1 Intermediate1 1-Ethyl-3-methylcyclohexan-1-ol Step1->Intermediate1 Step2 H₂SO₄ (conc.), Heat Intermediate1->Step2 Intermediate2 Alkene Mixture (1-Ethyl-3-methylcyclohex-1-ene and isomers) Step2->Intermediate2 Step3 H₂, Pd/C or PtO₂ Ethanol Intermediate2->Step3 End This compound (cis/trans mixture) Step3->End caption Fig. 2: Workflow for Grignard-based synthesis.

Caption: Fig. 2: Workflow for Grignard-based synthesis.

Expertise & Causality:
  • Step 1: Grignard Reaction: The reaction of 3-methylcyclohexanone with ethylmagnesium bromide (EtMgBr) forms a tertiary alcohol.[6] The choice of an ethereal solvent like diethyl ether or THF is critical as it solvates the magnesium ion, stabilizing the Grignard reagent, and must be anhydrous because Grignard reagents are strong bases that react readily with water.[6][7]

  • Step 2: Dehydration: The tertiary alcohol is then dehydrated under acidic conditions (e.g., using concentrated sulfuric acid or phosphoric acid with heat) to form an alkene. This E1 elimination reaction proceeds via a carbocation intermediate. Due to potential rearrangements and the presence of multiple abstractable protons, a mixture of alkene isomers (Zaitsev and Hofmann products) is typically formed. The major product is usually the most substituted, thermodynamically stable alkene.

  • Step 3: Catalytic Hydrogenation: The final step involves the reduction of the carbon-carbon double bond. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) is highly efficient for this transformation.[8] This reaction typically results in the syn-addition of hydrogen across the double bond, leading to a mixture of cis and trans isomers of the final product.[8]

Experimental Protocol: Grignard Synthesis
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of bromoethane in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromoethane solution at a rate that maintains a gentle reflux. Stir until the magnesium is consumed.

  • Addition to Ketone: Cool the Grignard reagent solution to 0 °C. Add a solution of 3-methylcyclohexanone in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup & Dehydration: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ether layer, dry over anhydrous MgSO₄, and evaporate the solvent. Add the crude alcohol to a flask with a catalytic amount of concentrated H₂SO₄ and heat to distill the resulting alkene mixture.

  • Hydrogenation: Dissolve the collected alkene mixture in ethanol in a hydrogenation vessel. Add 5% Pd/C catalyst (approx. 1-2% by weight of the alkene). Pressurize the vessel with hydrogen gas (typically 3-4 atm) and shake or stir vigorously until hydrogen uptake ceases. Filter the reaction mixture through Celite to remove the catalyst and remove the solvent via rotary evaporation to yield the final product.

Synthetic Strategy II: Aromatic Precursor Hydrogenation

This strategy is highly attractive for large-scale synthesis due to the low cost and ready availability of aromatic starting materials. The core of this method is the complete reduction of the aromatic ring.

Expertise & Causality:

The starting material of choice is 1-ethyl-3-methylbenzene (also known as m-ethyltoluene). The challenge in this synthesis lies in the harsh conditions required to overcome the resonance stabilization of the benzene ring.[9]

  • Catalysts: While catalysts like palladium and platinum can be used, rhodium (Rh) and ruthenium (Ru) on supports like carbon or alumina are often more effective for arene hydrogenation, allowing for lower pressures and temperatures.[10] Nickel-based catalysts (e.g., Raney Nickel) are also a cost-effective option but typically demand higher temperatures and pressures.[9]

  • Reaction Conditions: Hydrogenation of benzene rings is significantly more difficult than for simple alkenes. Conditions often involve high pressures of hydrogen (50-100 atm) and elevated temperatures (100-200 °C).[9] The choice of solvent can also influence the reaction; often, the reaction is run neat or in a hydrocarbon solvent. The stereochemical outcome is a mixture of cis and trans isomers.

Experimental Protocol: Arene Hydrogenation
  • Setup: Place 1-ethyl-3-methylbenzene and a Rh/C catalyst (e.g., 5% Rh on carbon, 1% by weight) into a high-pressure autoclave.

  • Reaction: Seal the reactor, flush several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen gas to approximately 80 atm.

  • Heating and Agitation: Heat the reactor to 120 °C while stirring vigorously to ensure efficient mixing of the substrate, catalyst, and hydrogen.

  • Monitoring and Workup: Monitor the reaction by observing the drop in pressure. Once the pressure stabilizes, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation: Dilute the reaction mixture with a solvent like hexane and filter through a pad of Celite to remove the catalyst. The filtrate contains the product, which can be purified by distillation if necessary.

Synthetic Strategy III: The Robinson Annulation Approach

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[11][12][13] While more complex for this specific target, it is an excellent demonstration of building the cyclic core from acyclic precursors.

G Start 2-Pentanone + Methyl Vinyl Ketone Step1 Base (e.g., NaOEt) Michael Addition Start->Step1 Intermediate1 1,5-Diketone Intermediate Step1->Intermediate1 Step2 Base (NaOEt), Heat Intramolecular Aldol Condensation Intermediate1->Step2 Intermediate2 3-Methyl-5-ethylcyclohex-2-en-1-one Step2->Intermediate2 Step3 Further Reduction Steps (e.g., Wolff-Kishner, then Hydrogenation) Intermediate2->Step3 End This compound Step3->End caption Fig. 3: Conceptual workflow using Robinson Annulation.

Caption: Fig. 3: Conceptual workflow using Robinson Annulation.

Expertise & Causality:
  • Michael Addition: The reaction is initiated by the base-catalyzed formation of an enolate from 2-pentanone. This nucleophilic enolate then attacks the β-carbon of methyl vinyl ketone (an α,β-unsaturated ketone) in a conjugate addition, forming a 1,5-diketone.[12][14]

  • Aldol Condensation: The newly formed 1,5-diketone, still in the presence of base, undergoes an intramolecular aldol condensation. An enolate is formed, which then attacks the other carbonyl group to form a six-membered ring. Subsequent dehydration yields an α,β-unsaturated cyclohexenone.[11][15]

  • Reduction to Alkane: The resulting cyclohexenone requires several further steps to reach the target alkane. The ketone must be completely removed (e.g., via a Wolff-Kishner or Clemmensen reduction), and the double bond must be hydrogenated. This multi-step reduction adds complexity compared to the previous routes.

This pathway, while elegant, is less direct for this specific target. It is generally more suited for the synthesis of polycyclic systems or highly functionalized cyclohexenones.[15]

Comparative Analysis of Synthetic Routes

Parameter Strategy I: Grignard Strategy II: Arene Hydrogenation Strategy III: Robinson Annulation
Starting Materials 3-Methylcyclohexanone, Bromoethane1-Ethyl-3-methylbenzene2-Pentanone, Methyl Vinyl Ketone
Availability of Materials Moderate to HighHigh (commodity chemicals)High (commodity chemicals)
Number of Steps 3 (synthesis, dehydration, hydrogenation)13+ (annulation, deoxygenation, hydrogenation)
Control of Regiochemistry ExcellentExcellent (defined by starting material)Good, but requires correct precursor choice
Stereocontrol Poor (yields cis/trans mixture)Poor (yields cis/trans mixture)Poor (yields cis/trans mixture)
Key Challenges Handling of Grignard reagents, alkene isomer mixtureHigh pressure/temperature equipment requiredMultiple reduction steps, lower overall yield
Scalability GoodExcellentModerate

Conclusion

The synthesis of this compound can be approached through several valid organic chemistry pathways.

  • For laboratory-scale synthesis where versatility and directness are key, the Grignard addition to 3-methylcyclohexanone is an excellent choice, offering a clear, step-by-step construction of the target molecule.

  • For industrial-scale production , the catalytic hydrogenation of 1-ethyl-3-methylbenzene is undoubtedly the superior method due to its single-step nature and the low cost of starting materials, despite the need for specialized high-pressure equipment.

  • The Robinson annulation route, while less efficient for this particular target, remains a fundamentally important strategy in a chemist's toolkit for building complex cyclic systems from the ground up.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or production goal, balancing factors such as scale, available equipment, cost, and desired purity.

References

  • McMurry, J. (n.d.). 23.12 The Robinson Annulation Reaction. In Organic Chemistry: A Tenth Edition.
  • Ashenhurst, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 23). Robinson Annulation.
  • Chemistry LibreTexts. (2024, July 30). 23.13: The Robinson Annulation Reaction. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Robinson annulation. In Wikipedia. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

  • University of Calgary. (n.d.). Illustrated Glossary of Organic Chemistry - Catalytic hydrogenation. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ellman, J. A., et al. (2016). Preparation of (S)-Nonafluorobutanesulfinamide. Organic Syntheses, 93, 319-330. DOI: 10.15227/orgsyn.093.0319. Retrieved from [Link]

  • OC Lectures. (2021, November 30). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation [Video]. YouTube. Retrieved from [Link]

  • Al-Zoubi, W. (2020). Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides. ACG Publications. Retrieved from [Link]

  • Barnard College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Reduction of Benzene to Cyclohexane: Catalytic Hydrogenation. Retrieved from [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction. In Organic Chemistry II. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Wittig reaction. In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ChemSrc. (2025, August 24). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Koel, B. E., et al. (2004). Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
  • NIST. (n.d.). This compound (c,t). In NIST Chemistry WebBook. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound (cis-and trans-mixture). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry with Dr. G. (2020, September 17). analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). trans-1-Ethyl-3-methylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). This compound (c,t) Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Clark, J. (2023, January 22). Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemist. (2021, May 23). Organic Chemistry - Retrosynthesis 3 [Video]. YouTube. Retrieved from [Link]

  • Stack Exchange. (2015, July 28). What are all the stereoisomers of this compound?. Chemistry Stack Exchange. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for the cis and trans isomers of 1-Ethyl-3-methylcyclohexane, a saturated cyclic hydrocarbon with the molecular formula C₉H₁₈. An understanding of its spectral characteristics is fundamental for its identification, quantification, and the elucidation of its conformational behavior, which is of significant interest to researchers in organic synthesis, stereochemistry, and materials science. This document will delve into the intricacies of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule, offering insights grounded in established scientific principles and field-proven expertise.

Molecular Structure and Stereoisomerism

This compound exists as two diastereomers: cis-1-Ethyl-3-methylcyclohexane and trans-1-Ethyl-3-methylcyclohexane. The spatial arrangement of the ethyl and methyl groups relative to the cyclohexane ring dictates their distinct physical and chemical properties, which are directly reflected in their spectral data. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces.

These stereochemical differences influence the conformational equilibrium of the cyclohexane ring, which rapidly interconverts between two chair conformations. The relative stability of these conformers, and thus the observed spectral features, is determined by the steric interactions of the axial and equatorial substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Sample Preparation:

  • Solvent Selection: A deuterated solvent that does not have signals overlapping with the analyte is chosen. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-100 mg is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: The sample is filtered into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade the spectral resolution.

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

ParameterValueRationale
Pulse Programzg30A standard 30° pulse experiment for routine spectra.
Spectral Width-2 to 12 ppmEncompasses the typical chemical shift range for aliphatic compounds.
Acquisition Time2-4 sSufficient for good resolution of signals.
Relaxation Delay1-2 sAllows for adequate relaxation of protons between scans.
Number of Scans8-16Provides a good signal-to-noise ratio for a moderately concentrated sample.

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

ParameterValueRationale
Pulse Programzgpg30A standard proton-decoupled experiment with a 30° pulse.
Spectral Width0 to 80 ppmCovers the expected chemical shift range for aliphatic carbons.
Acquisition Time1-2 sBalances resolution and experiment time.
Relaxation Delay2 sEnsures quantitative data is not necessary, but allows for reasonable signal intensity.
Number of Scans1024 or moreRequired due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.
¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. Due to the complexity of the overlapping signals in the ¹H NMR spectrum of cycloalkanes, ¹³C NMR is often more informative for initial structural assessment.

Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers:

  • General Regions:

    • Methyl Carbons: 15-25 ppm

    • Methylene Carbons (cyclohexane ring): 20-45 ppm

    • Methine Carbons (cyclohexane ring): 25-50 ppm

    • Ethyl Group (-CH₂-): 25-35 ppm

    • Ethyl Group (-CH₃): 10-15 ppm

The precise chemical shifts will be influenced by the stereochemistry (cis vs. trans) and the resulting conformational preferences of the ethyl and methyl groups (axial vs. equatorial). Generally, carbons bearing axial substituents are shielded (shifted to a lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is complex due to extensive signal overlap of the cyclohexane ring protons. The signals for the ethyl and methyl substituents are typically more resolved.

Expected ¹H NMR Spectral Features:

  • Methyl Group (on ring): A doublet signal around 0.8-1.0 ppm, resulting from coupling to the adjacent methine proton.

  • Ethyl Group (CH₃): A triplet signal around 0.8-1.0 ppm, due to coupling with the adjacent methylene protons.

  • Ethyl Group (CH₂): A quartet signal around 1.2-1.5 ppm, arising from coupling to the methyl protons.

  • Cyclohexane Ring Protons: A complex series of overlapping multiplets in the range of 0.5-1.8 ppm.

The distinction between the cis and trans isomers in the ¹H NMR spectrum can be challenging without advanced techniques like 2D NMR (COSY, HSQC) or by analyzing the coupling constants of the methine protons at C1 and C3. The width and multiplicity of these signals are dependent on the dihedral angles to adjacent protons, which are in turn dictated by the chair conformation and the axial/equatorial positions of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

IR spectra can be obtained for neat liquids, solutions, or in the gas phase. For a volatile liquid like this compound, a gas-phase spectrum or a spectrum of a thin film between salt plates (NaCl or KBr) is common.

Typical Procedure (Thin Film):

  • Place a drop of the liquid sample onto a clean, dry salt plate.

  • Gently place a second salt plate on top to create a thin film.

  • Mount the plates in the spectrometer's sample holder.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound is characteristic of a saturated hydrocarbon.

Key IR Absorption Bands for this compound (mixture of cis and trans): [1][2]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2955 - 2850C-H stretchAlkane (CH₃, CH₂, CH)
1465 - 1450C-H bendAlkane (CH₂, CH₃)
1375C-H bendAlkane (CH₃)

The spectra of the individual cis and trans isomers are expected to be very similar, with subtle differences in the fingerprint region (below 1500 cm⁻¹) that may arise from minor variations in their vibrational modes due to their different symmetries and conformational populations.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common method for analyzing volatile, non-polar compounds like this compound.

Typical EI-MS Parameters:

  • Ionization Energy: 70 eV

  • Ion Source Temperature: ~200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Sample Introduction: Gas Chromatography (GC-MS) is often used to separate the cis and trans isomers before they enter the mass spectrometer.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak (M⁺) and a series of fragment ions.

Mass Spectrum of this compound (mixture of cis and trans): [1][5]

  • Molecular Ion (M⁺): m/z = 126, corresponding to the molecular formula C₉H₁₈.

  • Key Fragment Ions:

    • m/z = 111: Loss of a methyl group ([M-15]⁺).

    • m/z = 97: Loss of an ethyl group ([M-29]⁺). This is often a prominent peak.

    • m/z = 83, 69, 55, 41: Further fragmentation of the cyclohexane ring.

The fragmentation pattern is driven by the formation of stable carbocations. The loss of the larger alkyl substituent (the ethyl group) to form a secondary carbocation is a particularly favorable fragmentation pathway.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

Conclusion

The comprehensive spectral analysis of this compound, integrating NMR, IR, and Mass Spectrometry, provides a robust methodology for its unambiguous identification and stereochemical assignment. While the IR and MS spectra offer characteristic fingerprints for the molecule, NMR spectroscopy, particularly ¹³C NMR, is indispensable for distinguishing between the cis and trans isomers and for providing detailed insights into their conformational preferences. The protocols and interpretive frameworks presented in this guide serve as a valuable resource for researchers and professionals engaged in the analysis of cyclic hydrocarbons and related compounds.

References

  • NIST Chemistry WebBook. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. Retrieved January 12, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). This compound (c,t). Retrieved January 12, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). trans-1-Ethyl-3-methylcyclohexane. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound (cis-and trans-mixture). Retrieved January 12, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Mass spectrum of this compound (c,t). Retrieved January 12, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). IR Spectrum of cis-1-Ethyl-3-methyl-cyclohexane. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). trans-1-Ethyl-3-methylcyclohexane. Retrieved January 12, 2026, from [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information for.... Retrieved January 12, 2026, from [Link]

  • American Chemical Society. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved January 12, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • NIST Chemistry WebBook. (n.d.). IR Spectrum of this compound (c,t). Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 1-Ethyl-3-methylcyclohexane Conformers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the thermodynamic properties of the conformational isomers of 1-Ethyl-3-methylcyclohexane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles governing conformational stability, the methodologies for its determination, and the quantitative thermodynamic landscape of this disubstituted cyclohexane.

Introduction: Conformational Isomerism in Substituted Cyclohexanes

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered chair conformation to minimize angular and torsional strain. In a chair conformation, the substituent groups can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The interplay of steric interactions, particularly 1,3-diaxial interactions, governs the relative stability of these conformers. For this compound, the presence of two different alkyl substituents at the 1 and 3 positions leads to the existence of cis and trans diastereomers, each with its own set of conformational isomers. Understanding the thermodynamic properties of these conformers is crucial for predicting molecular behavior, reactivity, and biological activity.

Conformational Analysis of this compound

The relative stability of the conformers of this compound is primarily dictated by the steric hindrance experienced by the ethyl and methyl groups. The energetic penalty associated with placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane.

cis-1-Ethyl-3-methylcyclohexane

For the cis isomer, both substituents are on the same side of the cyclohexane ring. This allows for two distinct chair conformations: one where both the ethyl and methyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial) after a ring flip.

  • Diequatorial Conformer: This is the most stable conformation for cis-1-ethyl-3-methylcyclohexane.[1][2] With both bulky alkyl groups in the sterically favored equatorial positions, 1,3-diaxial interactions are minimized.[3][4]

  • Diaxial Conformer: This conformation is significantly less stable due to severe steric strain arising from 1,3-diaxial interactions. Both the axial ethyl and axial methyl groups clash with the axial hydrogens on the same side of the ring.

The equilibrium between these two conformers strongly favors the diequatorial form.

trans-1-Ethyl-3-methylcyclohexane

In the trans isomer, the substituents are on opposite sides of the ring. This geometric constraint means that one substituent must be in an axial position while the other is in an equatorial position in any given chair conformation.

  • Conformer 1 (Ethyl equatorial, Methyl axial): In this arrangement, the larger ethyl group occupies the more spacious equatorial position, while the smaller methyl group is in the axial position. This conformation is generally considered the more stable of the two.[5][6]

  • Conformer 2 (Ethyl axial, Methyl equatorial): Through a ring flip, the ethyl group moves to an axial position, and the methyl group to an equatorial one. This conformation is less stable due to the greater steric strain from the larger ethyl group in the axial position.[5][6]

Thermodynamic Properties of Conformers

It is important to note that the simple additivity of A-values may not be perfectly accurate for disubstituted cyclohexanes due to potential gauche interactions between the substituents. However, it provides a valuable estimation.

A crucial piece of experimental data is the enthalpy of isomerization from cis-1-Ethyl-3-methylcyclohexane to trans-1-Ethyl-3-methylcyclohexane, which has been determined to be -7.1 ± 0.4 kJ/mol .[7] This indicates that the trans isomer is thermodynamically more stable than the cis isomer.

Table 1: Estimated Thermodynamic Properties of this compound Conformers
IsomerConformerSubstituent PositionsRelative StabilityEstimated Energy Difference (kcal/mol)
cisDiequatorial1-Ethyl (eq), 3-Methyl (eq)Most Stable 0 (Reference)
Diaxial1-Ethyl (ax), 3-Methyl (ax)Least Stable~3.45 (1.7 + 1.75)
transEthyl equatorial1-Ethyl (eq), 3-Methyl (ax)More Stable~1.7
Ethyl axial1-Ethyl (ax), 3-Methyl (eq)Less Stable~1.75

Note: Energy differences are estimations based on A-values and represent the increase in steric strain relative to the most stable diequatorial cis conformer. The actual values may vary.

Methodologies for Determining Thermodynamic Properties

The thermodynamic properties of cyclohexane conformers are determined through a combination of experimental techniques and computational methods.

Experimental Methods: Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful experimental technique for studying conformational equilibria.[8][9]

Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform or deuterated methylene chloride).

  • Low-Temperature Measurement: The NMR spectrum is recorded at a temperature low enough to "freeze out" the chair-chair interconversion. At this slow exchange limit, separate signals for the axial and equatorial conformers can be observed.

  • Signal Integration: The relative populations of the conformers are determined by integrating the areas of the distinct signals corresponding to each conformer.

  • Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the ratio of the conformer populations.

  • Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation:

    ΔG° = -RT ln(Keq)

    where R is the gas constant and T is the temperature in Kelvin.

  • Variable Temperature NMR: By performing measurements at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined from a van't Hoff plot (ln(Keq) vs. 1/T).

Causality Behind Experimental Choices: The choice of a low-boiling, non-polar solvent is crucial to ensure that the conformational equilibrium is not significantly influenced by solvent effects and that the sample remains in the liquid phase at the required low temperatures. The selection of specific NMR signals for integration (e.g., those of the substituent protons or specific ring protons) is based on their chemical shift dispersion and lack of overlap with other signals to ensure accurate quantification.

Computational Methods: Ab Initio and Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for calculating the structures and energies of different conformers.

Protocol for Computational Conformational Analysis:

  • Structure Generation: Initial 3D structures of all possible chair conformers of cis- and trans-1-Ethyl-3-methylcyclohexane are generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is typically done using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: Single-point energy calculations are often performed at a higher level of theory (e.g., coupled cluster methods like CCSD(T)) with a larger basis set to obtain more accurate electronic energies.

  • Thermodynamic Property Calculation: The Gibbs free energy, enthalpy, and entropy of each conformer are calculated from the electronic energies and the thermal corrections obtained from the frequency calculations. The relative thermodynamic properties can then be determined by comparing the values for each conformer.

Causality Behind Method Choices: The choice of a particular computational method and basis set is a trade-off between accuracy and computational cost. DFT methods like B3LYP offer a good balance for geometry optimizations of medium-sized organic molecules. Higher-level methods like CCSD(T) are used for more accurate energy calculations as they better account for electron correlation effects, which are important for determining small energy differences between conformers.

Visualizing Conformational Interconversion

The relationship between the different conformers can be visualized using energy profile diagrams and structural representations.

G cluster_cis cis-1-Ethyl-3-methylcyclohexane cluster_trans trans-1-Ethyl-3-methylcyclohexane cis_eq_eq Diequatorial (eq,eq) (Most Stable) cis_ax_ax Diaxial (ax,ax) (Least Stable) cis_eq_eq->cis_ax_ax Ring Flip cis_ax_ax->cis_eq_eq Ring Flip trans_eq_ax Ethyl (eq), Methyl (ax) (More Stable) trans_ax_eq Ethyl (ax), Methyl (eq) (Less Stable) trans_eq_ax->trans_ax_eq Ring Flip trans_ax_eq->trans_eq_ax Ring Flip

Caption: Conformational interconversion of cis and trans-1-Ethyl-3-methylcyclohexane.

G E_level_3 trans-Ethyl axial (ax,eq) E_level_2 trans-Ethyl equatorial (eq,ax) E_level_1 cis-Diequatorial (eq,eq) E_low Lower Energy E_high Higher Energy E_level_4 E_level_4 Energy Energy

Caption: Relative energy levels of this compound conformers.

Conclusion

The thermodynamic properties of this compound conformers are governed by a delicate balance of steric interactions. The cis isomer exists predominantly in a diequatorial conformation, which is the most stable form overall. The trans isomer is a mixture of two chair conformers, with the one having the larger ethyl group in the equatorial position being favored. The overall thermodynamic preference is for the trans isomer. A thorough understanding of these conformational preferences, obtained through experimental methods like NMR spectroscopy and validated by computational chemistry, is fundamental for predicting the behavior of this and related molecules in various chemical and biological systems.

References

  • Kutateladze, A. G., & Hornback, J. M. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Journal of Chemical Education, 78(1), 81. [Link]

  • Mann, G. (1968). Konformation und physikalische Daten von Alkanen und Cyclanen, IV. Konformationsenergien von Gauche-Antikonformeren. Tetrahedron, 24(22), 6495-6503. [Link]

  • Chemistry LibreTexts. (2023). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I. [Link]

  • Homework.Study.com. (n.d.). Draw the structure in its lowest energy conformation. A) cis-1-ethyl-3-methylcyclohexane... [Link]

  • Chegg. (2019, October 1). Draw trans-1-ethyl-3-methylcyclohexane in its lowest energy conformation. [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]

  • NIST. (n.d.). trans-1-Ethyl-3-methylcyclohexane. In NIST Chemistry WebBook. [Link]

  • YouTube. (2022, October 27). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes. [Link]

  • YouTube. (2020, September 17). analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane. [Link]

  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

  • Lumen Learning. (n.d.). Monosubstituted Cylcohexanes. In MCC Organic Chemistry. [Link]

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry. [Link]

  • Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-432. [Link]

  • Quimica Organica.org. (n.d.). Substituted cyclohexanes | 1,3-diaxial interaction. [Link]

  • University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. [Link]

  • International Journal of Engineering Research & Technology. (2014). An Ab-Initio Study on Conformers of Cyclohexane. IJERT, 3(6). [Link]

  • Pearson. (n.d.). Draw the two chair conformations of each compound, and label the... [Link]

  • Chegg. (2011, September 13). draw cis-1-ethyl-3-methylcyclohexane in its lowest energy conformation. [Link]

Sources

Conformational Analysis of cis-1-Ethyl-3-methylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the chair conformations of cis-1-Ethyl-3-methylcyclohexane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who rely on a deep understanding of molecular geometry and its energetic implications. We will dissect the principles of cyclohexane stereochemistry and apply them to this specific disubstituted system to predict its most stable three-dimensional structure.

The Foundational Principles of Cyclohexane Conformation

The cyclohexane ring is not a planar hexagon as 2D representations might suggest. To alleviate angle strain and torsional strain, it adopts a puckered three-dimensional structure known as the chair conformation .[1][2][3][4][5] This conformation is the most stable for cyclohexane, with C-C-C bond angles of approximately 111°, closely approaching the ideal tetrahedral angle of 109.5°, and all C-H bonds in a staggered arrangement.[4]

In the chair conformation, the twelve hydrogen atoms are not equivalent. They are classified into two distinct types:

  • Axial positions: Six C-H bonds are parallel to the principal axis of the ring, pointing alternately up and down.[2]

  • Equatorial positions: The other six C-H bonds radiate out from the "equator" of the ring.[2]

A crucial dynamic feature of the cyclohexane ring is its ability to undergo a "ring flip" or "chair flip."[6][7][8] This process involves the interconversion of one chair conformation into another. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.[6][7][8] While this process is rapid at room temperature, the energy barrier for the flip is approximately 10-11 kcal/mol (about 45 kJ/mol).[6][7][9]

Steric Considerations in Substituted Cyclohexanes: The A-Value

When a substituent other than hydrogen is present on the cyclohexane ring, the two chair conformations resulting from a ring flip are often no longer equal in energy.[5][10] The energetic preference for a substituent to occupy the more spacious equatorial position is driven by the avoidance of steric strain.

Specifically, an axial substituent experiences unfavorable steric interactions with the other two axial hydrogens (or other substituents) on the same side of the ring. These are known as 1,3-diaxial interactions .[1][10][11][12][13] These interactions are essentially gauche-butane interactions.[10][12]

The energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane is quantified by its A-value .[14][15][16] The A-value represents the Gibbs free energy difference (ΔG°) and is a measure of the steric bulk of the substituent. A larger A-value signifies a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
Methyl (-CH3)1.7-1.8
Ethyl (-CH2CH3)1.75-2.0

Note: A-values can vary slightly depending on the experimental conditions and the source.

Conformational Analysis of cis-1-Ethyl-3-methylcyclohexane

For a cis-1,3-disubstituted cyclohexane, the two substituents are on the same side of the ring. This means that in a chair conformation, one substituent will be in an axial position and the other in an equatorial position, or both will be in equatorial positions. Let's analyze the two possible chair conformations of cis-1-Ethyl-3-methylcyclohexane.

The Two Chair Conformations

The two chair conformations of cis-1-Ethyl-3-methylcyclohexane are interconvertible through a ring flip.

  • Conformer A: In this conformation, the ethyl group is in an axial position at C1, and the methyl group is in an equatorial position at C3.

  • Conformer B: After a ring flip, the ethyl group moves to an equatorial position at C1, and the methyl group moves to an axial position at C3.

The key to determining the more stable conformer lies in assessing the steric strain in each, which is dominated by 1,3-diaxial interactions.

Analysis of Steric Strain

In Conformer A (axial ethyl, equatorial methyl):

  • The axial ethyl group at C1 experiences two 1,3-diaxial interactions with the axial hydrogens at C3 and C5. The steric strain associated with an axial ethyl group is approximately 1.75-2.0 kcal/mol.

  • The equatorial methyl group at C3 does not introduce any significant 1,3-diaxial interactions.

Total Steric Strain (Conformer A) ≈ 1.75 - 2.0 kcal/mol

In Conformer B (equatorial ethyl, axial methyl):

  • The equatorial ethyl group at C1 is in a sterically favorable position.

  • The axial methyl group at C3 experiences two 1,3-diaxial interactions with the axial hydrogens at C5 and C1. The steric strain for an axial methyl group is about 1.7-1.8 kcal/mol.

Total Steric Strain (Conformer B) ≈ 1.7 - 1.8 kcal/mol

Equilibrium and the More Stable Conformer

Comparing the total steric strain of the two conformers, Conformer B, with the larger ethyl group in the equatorial position and the smaller methyl group in the axial position, is slightly more stable than Conformer A. The energy difference is relatively small, approximately 0.05-0.2 kcal/mol.

Because the energy difference is minimal, both conformers will be present in a dynamic equilibrium at room temperature. However, the equilibrium will slightly favor Conformer B , where the bulkier ethyl group occupies the equatorial position to minimize steric hindrance.

Visualization of the Conformational Equilibrium

The following diagram illustrates the ring flip between the two chair conformations of cis-1-Ethyl-3-methylcyclohexane and highlights the key steric interactions.

Note: The DOT script above is a template. For actual rendering, the IMG SRC would need to be replaced with URLs of the chemical structure images for each conformer.

Caption: Ring flip of cis-1-Ethyl-3-methylcyclohexane.

Experimental Protocol: Computational Analysis of Conformational Energies

To obtain precise energy differences between conformers, computational chemistry methods are employed. A typical workflow is outlined below.

Objective: To calculate the relative energies of the two chair conformers of cis-1-Ethyl-3-methylcyclohexane.

Methodology:

  • Structure Generation:

    • Build the 3D structures of both Conformer A (axial ethyl, equatorial methyl) and Conformer B (equatorial ethyl, axial methyl) using molecular modeling software (e.g., Avogadro, ChemDraw 3D).

  • Geometry Optimization:

    • Perform a geometry optimization for each conformer using a suitable level of theory and basis set. A common starting point for organic molecules is the B3LYP functional with the 6-31G(d) basis set. This step finds the lowest energy structure for each conformer.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies). This also provides the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation:

    • For higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • Energy Analysis:

    • Calculate the relative energy (ΔE) between the two conformers by subtracting the total electronic energy (including ZPVE correction) of the more stable conformer from the less stable one.

    ΔE = E(Conformer A) - E(Conformer B)

Data Presentation:

ConformerSubstituent PositionsCalculated Relative Energy (kcal/mol)
AC1-Ethyl (axial), C3-Methyl (equatorial)~0.1
BC1-Ethyl (equatorial), C3-Methyl (axial)0 (Reference)

Conclusion

The conformational analysis of cis-1-Ethyl-3-methylcyclohexane reveals a subtle interplay of steric effects. While both chair conformers are populated at room temperature due to the small energy difference between them, the conformation with the larger ethyl group in the equatorial position (Conformer B) is marginally more stable. This preference is dictated by the minimization of 1,3-diaxial interactions. This in-depth understanding of conformational preferences is paramount in fields like medicinal chemistry, where the three-dimensional shape of a molecule is intrinsically linked to its biological activity.

References

  • Wikipedia. (n.d.). Cyclohexane conformation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 4.3: Conformation Analysis of Cyclohexane. Retrieved from [Link]

  • A Level Chemistry. (n.d.). Axial and Equatorial | Facts, Summary & Definition. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.6 Axial and Equatorial Bonds in Cyclohexane. In Organic Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane | Organic Chemistry Class Notes. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Ring-Flipping of Cyclohexane. Retrieved from [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 1). 4.5: Conformations of Cyclohexane. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring flip. Retrieved from [Link]

  • Lumen Learning. (n.d.). Monosubstituted Cylcohexanes | MCC Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.7 Conformations of Monosubstituted Cyclohexanes. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • Wikipedia. (n.d.). A value. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane. Retrieved from [Link]

  • Michigan State University. (n.d.). Ring Conformations. Retrieved from [Link]

  • The DFT Course - Nathan. (n.d.). Calculating cyclohexane A-values. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. Retrieved from [Link]

  • Master Organic Chemistry. (2014, June 6). The Cyclohexane Chair Flip - Energy Diagram. Retrieved from [Link]

Sources

determining the most stable chair conformation of trans-1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of trans-1-Ethyl-3-methylcyclohexane

Abstract

Conformational analysis is a cornerstone of stereochemistry, providing critical insights into the three-dimensional structure, stability, and reactivity of molecules. For cyclic systems, particularly substituted cyclohexanes, the preference for specific chair conformations dictates the molecule's energetic landscape and its interactions in biological and chemical systems. This guide provides a detailed methodology for . We will explore the foundational principles of cyclohexane stereochemistry, the quantitative assessment of steric strain through A-values, and a systematic workflow for identifying the lowest-energy conformer. This document is intended for researchers and professionals in chemistry and drug development who rely on a precise understanding of molecular geometry.

Foundational Principles: The Cyclohexane Chair

The six-membered cyclohexane ring is not a planar hexagon. To achieve the ideal sp³ tetrahedral bond angle of 109.5° and minimize angle strain, the ring puckers into several conformations, including the chair, boat, and twist-boat.[1][2] Of these, the chair conformation is by far the most stable, representing over 99.99% of cyclohexane molecules at room temperature.[3][4] This profound stability arises from the minimization of two key types of strain:

  • Angle Strain: The bond angles in the chair conformation are very close to the ideal 109.5°, relieving the angle strain that would be present in a planar structure.[5]

  • Torsional Strain: All carbon-hydrogen bonds on adjacent carbons are perfectly staggered, which minimizes repulsive forces between electron clouds.[2][5]

In a chair conformation, the twelve hydrogen atoms occupy two distinct types of positions:

  • Axial (a): Six bonds are oriented parallel to the principal axis of the ring, pointing straight up or down.[6]

  • Equatorial (e): Six bonds are oriented around the "equator" of the ring, pointing away from the center.[6]

These two chair conformations can rapidly interconvert through a process known as a ring flip . During a ring flip, all axial positions become equatorial, and all equatorial positions become axial.[2][7] For an unsubstituted cyclohexane, these two chair forms are identical in energy. However, for a substituted cyclohexane, the two conformers are no longer energetically equivalent.[8]

Quantifying Steric Strain in Substituted Cyclohexanes

When a substituent larger than hydrogen is placed on a cyclohexane ring, it generally prefers the more spacious equatorial position. Placing a substituent in an axial position introduces unfavorable steric interactions with the other two axial atoms (usually hydrogens) on the same face of the ring. These repulsive interactions are known as 1,3-diaxial interactions .[9][10]

The energetic penalty associated with placing a substituent in the axial position is quantified by its A-value . The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers for a monosubstituted cyclohexane.[11] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[12]

Data Presentation: A-Values for Key Substituents

The following table summarizes the A-values for the methyl and ethyl groups, which are central to this analysis. These values represent the energetic cost (in kcal/mol) of forcing the substituent into an axial position.

SubstituentA-Value (kcal/mol)Source
Methyl (-CH₃)1.75[12]
Ethyl (-CH₂CH₃)1.79[12]

Experimental Protocol: Conformational Analysis Workflow

This section details the systematic process for .

Step-by-Step Methodology
  • Draw the first chair conformation. Begin by drawing a clear representation of a cyclohexane chair.

  • Assign substituent positions. For a trans-1,3-disubstituted cyclohexane, the substituents must be on opposite sides of the ring. This translates to one substituent being in an "up" position and the other in a "down" position. In a chair conformer, this requires one group to be axial and the other to be equatorial.[4][13]

  • Construct Conformer I. Place the larger substituent, the ethyl group, at C1 in an axial (up) position. Then, place the methyl group at C3 in an equatorial (down) position to satisfy the trans configuration.

  • Construct Conformer II via Ring Flip. Draw the ring-flipped version of Conformer I. The ethyl group at C1 will now be in an equatorial (up) position, and the methyl group at C3 will be in an axial (down) position.

  • Identify and Quantify Steric Interactions. For each conformer, identify all 1,3-diaxial interactions involving the substituents. The total steric strain is the sum of the A-values for all axially positioned groups.

  • Compare Energies and Determine Stability. The conformer with the lower total steric strain is the more stable and will be the predominant form at equilibrium.

Mandatory Visualization: Conformational Analysis Workflow

cluster_0 Analysis Workflow A Draw Chair Conformer I (e.g., Ethyl-axial, Methyl-equatorial) B Perform Ring Flip A->B D Quantify Strain in Conformer I (Sum of A-values for axial groups) A->D C Draw Chair Conformer II (Ethyl-equatorial, Methyl-axial) B->C E Quantify Strain in Conformer II (Sum of A-values for axial groups) C->E F Compare Strain Energies (Energy I vs. Energy II) D->F E->F G Identify Most Stable Conformer (Lowest Energy) F->G

Caption: A flowchart of the systematic process for cyclohexane conformational analysis.

Application: Analysis of trans-1-Ethyl-3-methylcyclohexane

Applying the protocol from Section 3, we can now determine the lowest energy conformation.

  • Conformer I: Axial Ethyl, Equatorial Methyl

    • In this arrangement, the ethyl group is in an axial position. It experiences two 1,3-diaxial interactions with the axial hydrogens on C3 and C5.

    • The methyl group is in an equatorial position and does not contribute significant steric strain.

    • Total Strain Energy = A-value of Ethyl = 1.79 kcal/mol.

  • Conformer II: Equatorial Ethyl, Axial Methyl

    • Following a ring flip, the ethyl group occupies the spacious equatorial position.

    • The methyl group is now in an axial position, where it experiences two 1,3-diaxial interactions with the axial hydrogens on C1 and C5.

    • Total Strain Energy = A-value of Methyl = 1.75 kcal/mol.

Mandatory Visualization: Steric Strain vs. Substituent Position

cluster_1 Energetic Consequences A Substituent Position B Axial A->B leads to C Equatorial A->C leads to D High Strain (1,3-Diaxial Interactions) B->D results in E Low Strain (No Diaxial Interactions) C->E results in

Caption: Relationship between substituent position and resulting steric strain.

Data Presentation: Comparison of Conformers
ConformerEthyl Group PositionMethyl Group PositionKey InteractionsTotal Strain (kcal/mol)
I AxialEquatorialEthyl ↔ H (1,3-diaxial)1.79
II EquatorialAxialMethyl ↔ H (1,3-diaxial)1.75

Conclusion

The conformational analysis reveals a subtle but clear energetic difference between the two chair conformers of trans-1-Ethyl-3-methylcyclohexane.

  • Conformer I (axial ethyl) has a total strain energy of 1.79 kcal/mol.

  • Conformer II (axial methyl) has a total strain energy of 1.75 kcal/mol.

By comparing the quantified steric strain, we can definitively conclude that Conformer II is the more stable conformation . The energy difference is 0.04 kcal/mol. Although small, this difference means that at equilibrium, there will be a higher population of the conformer where the larger ethyl group occupies the equatorial position to minimize destabilizing 1,3-diaxial interactions.[14][15][16] This principle—that the bulkiest group preferentially occupies the equatorial position—is a fundamental and predictive tool in stereochemical analysis.

References

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]

  • Slideshare. (n.d.). Conformational analysis of cyclohexane. Retrieved from [Link]

  • BYJU'S. (n.d.). Conformation of cyclohexane. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 5). 4.4: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Key Factors Explained. (2025, May 10). Why is the Chair Conformation of Cyclohexane the Most Stable?. Retrieved from [Link]

  • Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane | Organic Chemistry Class Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 4.3: Conformation Analysis of Cyclohexane. Retrieved from [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • Study.com. (n.d.). Draw the chair conformations for trans-1-ethyl-3-methylcyclohexane. Which conformation is lower in energy? Explain why.. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexane conformation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). Disubstituted Cyclohexanes | MCC Organic Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). Monosubstituted Cylcohexanes | MCC Organic Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). Axial and Equatiorial Bonds in Cyclohexane | MCC Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.6 Axial and Equatorial Bonds in Cyclohexane - Organic Chemistry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. Retrieved from [Link]

  • Wikipedia. (n.d.). A value. Retrieved from [Link]

  • YouTube. (2013, September 19). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions. Retrieved from [Link]

  • Study.com. (n.d.). Draw the most stable conformation of trans-1-ethyl-3-methylcyclohexane.. Retrieved from [Link]

  • Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. Retrieved from [Link]

Sources

1-Ethyl-3-methylcyclohexane CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the CAS Number and Chemical Identifiers of 1-Ethyl-3-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₉H₁₈) is a saturated cyclic hydrocarbon that serves as a fundamental scaffold in organic chemistry and finds utility as a solvent and a building block in chemical synthesis.[1][2] The presence of two stereocenters at positions 1 and 3 of the cyclohexane ring gives rise to geometric isomerism, resulting in cis and trans diastereomers. This stereochemical complexity necessitates a precise system of identifiers to distinguish between the individual isomers and their mixtures. This guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) numbers and other key chemical identifiers for this compound, offering clarity for procurement, regulatory compliance, and scientific communication.

The Critical Role of Stereoisomerism

The arrangement of the ethyl and methyl groups relative to the plane of the cyclohexane ring dictates the molecule's three-dimensional shape and, consequently, its physical and spectroscopic properties. The existence of cis and trans isomers is the primary reason for multiple CAS numbers associated with this chemical name.

  • cis-1-Ethyl-3-methylcyclohexane: Both the ethyl and methyl groups are on the same side of the cyclohexane ring (either both pointing up or both pointing down).

  • trans-1-Ethyl-3-methylcyclohexane: The ethyl and methyl groups are on opposite sides of the ring (one up, one down).

Each of these isomers is chiral and exists as a pair of enantiomers. However, they are most commonly supplied and referenced as racemic mixtures of their respective diastereomeric forms. Commercial products are often sold as a mixture of both cis and trans isomers.[3][4] Therefore, three primary designations exist: the cis-isomer, the trans-isomer, and the mixture of isomers.

G cluster_isomers This compound (C₉H₁₈) Mix Mixture of Isomers (cis & trans) Cis cis-Isomer Mix->Cis Contains Trans trans-Isomer Mix->Trans Contains

Caption: Logical relationship of this compound variants.

Core Chemical Identifiers

Precise identification is paramount for ensuring experimental reproducibility and safety. The following tables summarize the key identifiers for the mixture of isomers and the individual cis and trans diastereomers, compiled from authoritative databases such as the NIST Chemistry WebBook and PubChem.[3][5][6][7]

Mixture of cis and trans Isomers

This designation is used for products where the stereochemistry is not specified or is a known mixture.

IdentifierValueSource(s)
CAS Number 3728-55-0[3][5][8]
PubChem CID 35412[3]
Molecular Formula C₉H₁₈[3][5]
Molecular Weight 126.24 g/mol [3][4]
InChI InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3[3][5][9]
InChIKey UDDVMPHNQKRNNS-UHFFFAOYSA-N[3][5][9]
Canonical SMILES CCC1CCCC(C1)C[3]
cis-1-Ethyl-3-methylcyclohexane

Identifiers specific to the cis diastereomer, where both substituents are on the same face of the ring.

IdentifierValueSource(s)
CAS Number 19489-10-2[6][10][11]
PubChem CID 29638[6]
Molecular Formula C₉H₁₈[6][10]
Molecular Weight 126.2392 g/mol [10]
InChI InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1[6][10][12]
InChIKey UDDVMPHNQKRNNS-DTWKUNHWSA-N[6][10][12]
Canonical SMILES CC[C@@H]1CCCC[6]
trans-1-Ethyl-3-methylcyclohexane

Identifiers specific to the trans diastereomer, where the substituents are on opposite faces of the ring.

IdentifierValueSource(s)
CAS Number 4926-76-5[13][14][15]
PubChem CID 23620235[7]
Molecular Formula C₉H₁₈[7][13]
Molecular Weight 126.2392 g/mol [13]
InChI InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1[7][13][14]
InChIKey UDDVMPHNQKRNNS-IUCAKERBSA-N[7][13][14]
Canonical SMILES CC[C@H]1CCCC[7]

Physicochemical and Safety Data

Understanding the physical properties and safety hazards is crucial for proper handling, storage, and application.

Physical Properties

The properties listed below are generally for the mixture of isomers, as this is the most common form encountered.

PropertyValueSource(s)
Appearance Colorless liquid[4]
Boiling Point ~150.8 °C[1][8]
Density ~0.8 g/cm³[8]
Refractive Index ~1.43[4]
Safety and Handling

This compound is classified as a flammable liquid.[3] Proper safety protocols must be followed.

  • GHS Classification: Flammable Liquid, Category 3 (H226: Flammable liquid and vapor).[3]

  • Handling Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[16] Use in a well-ventilated area.[17] Ground/bond container and receiving equipment to prevent static discharge.[16] Wear protective gloves, eye protection, and flame-retardant clothing.[17]

  • Storage: Store in a cool, well-ventilated place.[16] Keep container tightly closed.

Analytical Workflow: Isomer Identification

Distinguishing between the cis and trans isomers in a sample is typically achieved through chromatographic techniques, with Gas Chromatography (GC) being a primary method.[5][12][18] The underlying principle is that the subtle differences in the three-dimensional structure of the isomers lead to different interactions with the stationary phase of the GC column, resulting in different retention times.

Step-by-Step Isomer Analysis Logic
  • Sample Preparation: The sample containing the this compound mixture is diluted in a suitable volatile solvent.

  • GC Injection: A small volume of the prepared sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

  • Chromatographic Separation: An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a capillary column. The isomers separate based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (a high-boiling-point liquid coated on the column walls). The more stable trans isomer often elutes slightly earlier than the cis isomer.

  • Detection: As the separated components exit the column, they pass through a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Data Analysis: The detector signal is plotted against time to produce a chromatogram. The presence of two distinct peaks at characteristic retention times indicates the presence of both cis and trans isomers. Coupling the GC with a Mass Spectrometer (GC-MS) allows for confirmation of the molecular weight (m/z 126) and analysis of fragmentation patterns to further validate the identity of each peak.[5][9]

G cluster_workflow Isomer Identification Workflow Sample Sample Mixture (cis/trans) GC Gas Chromatography (Separation) Sample->GC Inject & Vaporize MS Mass Spectrometry (Detection) GC->MS Elution Data Data Analysis (Chromatogram) MS->Data Signal Acquisition Result Isomer Identification & Quantification Data->Result Peak Integration

Caption: Conceptual workflow for the separation and identification of isomers.

Conclusion

The accurate identification of this compound is critically dependent on understanding its stereochemistry. The use of specific CAS numbers for the cis isomer (19489-10-2), the trans isomer (4926-76-5), and the undifferentiated mixture (3728-55-0) is essential for researchers and industry professionals.[3][10][13] Complementing the CAS number with structural identifiers like InChI and SMILES provides an unambiguous chemical description, ensuring clarity in scientific literature, chemical procurement, and regulatory documentation.

References

  • National Institute of Standards and Technology (NIST). (n.d.). This compound (c,t). NIST Chemistry WebBook. Retrieved from [Link][5][9]

  • National Institute of Standards and Technology (NIST). (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link][10][12][19]

  • National Institute of Standards and Technology (NIST). (n.d.). trans-1-Ethyl-3-methylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link][13][14][18]

  • National Institute of Standards and Technology (NIST). (n.d.). trans-1-Ethyl-3-methylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemSrc. (n.d.). trans-1-Ethyl-3-methylcyclohexane | CAS#:4926-76-5. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (n.d.). This compound (cis-and trans-mixture). PubChem Compound Database. Retrieved from [Link][3]

  • National Center for Biotechnology Information. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. PubChem Compound Database. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (n.d.). trans-1-Ethyl-3-methylcyclohexane. PubChem Compound Database. Retrieved from [Link][7]

  • Cheméo. (n.d.). Chemical Properties of cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2). Retrieved from [Link]

  • ChemSrc. (n.d.). This compound | CAS#:3728-55-0. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (n.d.). Cyclohexane, 1-ethyl-3-methyl-, cis-. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of trans-1-Ethyl-3-methylcyclohexane (CAS 4926-76-5). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (c,t) (CAS 3728-55-0). Retrieved from [Link]

  • Chem Service. (2015). SAFETY DATA SHEET - Methylcyclohexane. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link][1]

Sources

Unlocking Molecular Design: A Technical Guide to the Research Applications of Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane ring, a foundational motif in organic chemistry, transcends its simple cyclic structure to offer a sophisticated platform for molecular design. Its distinct conformational preferences, dictated by the interplay of steric and electronic effects of its substituents, provide a powerful lever for controlling three-dimensional molecular architecture. This in-depth guide explores the fundamental principles of substituted cyclohexanes, from their synthesis and conformational analysis to their pivotal roles in medicinal chemistry and materials science. By understanding the causality behind their utility, researchers can harness the full potential of this versatile scaffold in their scientific endeavors.

The Conformational Imperative: Beyond the Chair

The cyclohexane ring predominantly adopts a chair conformation to alleviate angle and torsional strain. The introduction of substituents disrupts this symmetry, establishing a dynamic equilibrium between two distinct chair conformers. The energetic cost of a substituent occupying an axial position versus a more sterically favorable equatorial position is quantified by its A-value . This value is a critical parameter in conformational analysis.

A larger A-value indicates greater steric bulk, leading to a pronounced preference for the equatorial position to mitigate destabilizing 1,3-diaxial interactions.[1] For example, a methyl group possesses an A-value of approximately 1.7 kcal/mol, whereas a bulky tert-butyl group has a significantly larger A-value of around 5.0 kcal/mol, effectively "locking" the ring in a conformation where the tert-butyl group is equatorial.[2][3] This predictable control over spatial arrangement is a cornerstone of the application of substituted cyclohexanes in rational drug design and the development of advanced materials.[4]

Table 1: Selected A-Values for Common Substituents

SubstituentA-Value (kcal/mol)
-F0.24
-Cl0.53
-Br0.48
-I0.47
-OH0.87-0.97 (protic solvent)
-CN0.21-0.24
-CH₃1.74
-CH(CH₃)₂2.21
-C(CH₃)₃~5.0
-C₆H₅2.87

Note: A-values can vary depending on the solvent and the presence of other substituents on the ring.

Strategic Synthesis: Accessing Diverse Chemical Space

A rich and well-established body of synthetic methodologies enables the preparation of a vast array of substituted cyclohexanes with a high degree of stereochemical control.

Catalytic Hydrogenation of Aromatic Precursors

A highly efficient and atom-economical route to substituted cyclohexanes involves the catalytic hydrogenation of substituted aromatic compounds. This method allows for the direct transformation of readily available benzenes and phenols into their saturated alicyclic analogs. The choice of catalyst (e.g., Rh/C, Ru, Pt) and reaction conditions plays a crucial role in determining the yield and, critically, the stereochemical outcome of the reduction.

Diels-Alder Cycloaddition

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the stereospecific synthesis of substituted cyclohexenes, which can be subsequently hydrogenated to the corresponding cyclohexanes. The predictable stereochemistry, governed by the endo rule, allows for the precise installation of multiple stereocenters in a single, concerted step.

Applications in Medicinal Chemistry: Sculpting Bioactivity

The rigid, yet conformationally dynamic, nature of the cyclohexane ring makes it an exemplary scaffold for the spatial presentation of pharmacophoric elements, enabling the fine-tuning of ligand-receptor interactions to enhance potency and selectivity.[4][5]

Conformational Restriction and Bioisosterism

Incorporating a cyclohexane ring can lock a flexible acyclic drug molecule into a more bioactive conformation, a strategy known as conformational rigidification.[6][7] This pre-organization can reduce the entropic penalty upon binding to a biological target, thereby increasing affinity.[8] Furthermore, the cyclohexyl group can serve as a non-aromatic bioisostere for a phenyl ring, offering a three-dimensional structure that can create more contact points with a target protein.[8][9][10] This substitution can also improve physicochemical properties by eliminating π–π stacking interactions.[9] The cyclohexenyl motif in the neuraminidase inhibitor Oseltamivir (Tamiflu®) serves as a metabolically stable bioisostere for furanose, highlighting the utility of this approach.[8]

A Versatile Scaffold for Drug Discovery

Substituted cyclohexanes are widely used as core scaffolds in the design and synthesis of numerous drugs and biologically active compounds.[4][11][12] Their rigid nature helps to maintain specific conformations that are optimal for binding to biological targets, which can lead to enhanced potency and selectivity.[4] For instance, cyclohexane derivatives have been developed as potent inhibitors of enzymes like c-Met kinase, which is implicated in cancer.[4]

Workflow: Leveraging a Substituted Cyclohexane Scaffold in Lead Optimization

Lead_Optimization cluster_workflow Lead Optimization with a Cyclohexane Scaffold Hit_Compound Initial Hit Compound SAR_Analysis SAR Analysis Hit_Compound->SAR_Analysis Identify pharmacophore Scaffold_Hopping Introduce Cyclohexane Scaffold SAR_Analysis->Scaffold_Hopping Improve 3D diversity Conformational_Locking Conformational Analysis (A-values) Scaffold_Hopping->Conformational_Locking Predict stereochemistry Analog_Synthesis Synthesize Analog Library Conformational_Locking->Analog_Synthesis Design focused library Biological_Screening In Vitro & In Vivo Assays Analog_Synthesis->Biological_Screening Evaluate activity & properties Biological_Screening->SAR_Analysis Iterate design Optimized_Lead Optimized Lead Candidate Biological_Screening->Optimized_Lead Enhanced profile

Caption: A workflow for lead optimization utilizing a substituted cyclohexane scaffold.

Frontiers in Materials Science: Engineering Molecular Order

The well-defined geometry and rigidity of substituted cyclohexanes also make them valuable components in the design of advanced materials, including liquid crystals and high-performance polymers.[4]

Liquid Crystals

The rod-like or disc-like shape of molecules is a prerequisite for the formation of liquid crystalline phases. 1,4-Disubstituted cyclohexanes, in particular, can serve as rigid core units in liquid crystal molecules. The choice of substituents allows for the precise tuning of the mesophase properties and transition temperatures.

High-Performance Polymers

The incorporation of cyclohexane rings into polymer backbones can significantly improve their thermal and mechanical properties. The rigidity of the cyclohexane unit restricts chain mobility, leading to higher glass transition temperatures and enhanced modulus.

Experimental Protocol: Synthesis of a trans-1,4-Disubstituted Cyclohexane Derivative

Objective: To synthesize a trans-1,4-disubstituted cyclohexane for potential use in materials science applications.

Materials:

  • 4-Substituted cyclohexanone

  • Sodium borohydride (NaBH₄)

  • Appropriate electrophile (e.g., acyl chloride or alkyl halide)

  • Suitable solvents (e.g., methanol, dichloromethane)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Stereoselective Reduction:

    • Dissolve the 4-substituted cyclohexanone in methanol and cool the solution to 0 °C.

    • Slowly add sodium borohydride. The axial attack of the hydride on the carbonyl group will predominantly yield the thermodynamically more stable equatorial alcohol, resulting in the trans isomer.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with a dilute acid.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography to isolate the pure trans isomer.

  • Functionalization of the Hydroxyl Group:

    • Dissolve the purified trans-4-substituted cyclohexanol in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add a suitable base (e.g., triethylamine or pyridine) if necessary.

    • Slowly add the desired electrophile (e.g., an acyl chloride to form an ester or an activated alkyl halide for etherification).

    • Stir the reaction at the appropriate temperature until completion, monitoring by TLC.

    • Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify the final compound by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure and stereochemistry of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

Future Perspectives

The research applications for substituted cyclohexanes continue to expand. Their use as chiral auxiliaries and ligands in asymmetric catalysis is a promising area for the enantioselective synthesis of complex molecules.[4] The development of novel synthetic methods to access unique substitution patterns will undoubtedly unlock new applications in both drug discovery and materials science. As our ability to rationally design molecules with specific functions improves, the substituted cyclohexane will remain a vital tool in the chemist's arsenal.

References

  • Warr, A. J., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8349–8363. [Link]

  • Bachute, M. (n.d.). Conformational analysis of cyclohexane. Slideshare. Retrieved from [Link]

  • Domainex. (2023, September 7). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]

  • StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes. Retrieved from [Link]

  • Dharmasena, S., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science, 14(28), 7654–7659. [Link]

  • El-Malah, A. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Molecules, 27(19), 6537. [Link]

  • Chemistry LibreTexts. (2021, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Macmillan Group. (2021, October 20). phenyl bioisosterism unlayered. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Stability of Substituted Cyclohexanes. Retrieved from [Link]

  • Petrone, A. A., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(10), 7199–7210. [Link]

  • Liu, Y., et al. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Journal of Medicinal Chemistry, 65(15), 10213–10234. [Link]

  • American Chemical Society. (2023). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. ACS Fall 2023. Retrieved from [Link]

  • Chemistry World. (2021, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Retrieved from [Link]

  • Google Patents. (n.d.). KR940006985A - Substituted Cyclohexane Derivatives, Methods of Making the Same, and Uses thereof to Treat Diseases.
  • ResearchGate. (2021, August 6). (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Substitution Reactions of Cyclohexanes. Retrieved from [Link]

  • ChemRxiv. (2023, January 25). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. Retrieved from [Link]

  • PubMed. (2014, July 1). Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

  • Google Patents. (n.d.). US2601075A - Process for preparing substituted cyclohexanes.

Sources

literature review of 1-Ethyl-3-methylcyclohexane studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Study of 1-Ethyl-3-methylcyclohexane

Introduction

This compound (C₉H₁₈) is a disubstituted cycloalkane with a molecular weight of approximately 126.24 g/mol .[1][2] As a fundamental structure in organic chemistry, it serves as an excellent model for studying the principles of stereoisomerism and conformational analysis, which are critical in fields ranging from medicinal chemistry to materials science. The spatial arrangement of its ethyl and methyl substituents on the cyclohexane ring dictates its physical, chemical, and spectroscopic properties. This guide provides a comprehensive overview of this compound, focusing on its stereochemistry, conformational stability, physicochemical properties, and the analytical methods used for its characterization.

This molecule exists as two primary stereoisomers: cis-1-Ethyl-3-methylcyclohexane and trans-1-Ethyl-3-methylcyclohexane.[3][4] The CAS registry number for the isomeric mixture is 3728-55-0, while the cis isomer is specifically identified by CAS number 19489-10-2.[1][2][4] Understanding the distinct properties of these isomers is paramount for researchers, as their conformational preferences lead to significant differences in energy and reactivity.

Part 1: Stereochemistry and Conformational Analysis

The non-planar, puckered nature of the cyclohexane ring is central to the stereochemical identity of this compound. The substituents can be on the same side of the ring (cis) or on opposite sides (trans), leading to diastereomers with distinct properties. Each of these isomers, in turn, exists as a pair of rapidly interconverting chair conformations. The stability of these conformations is governed by the steric strain arising from the spatial arrangement of the substituents.

Conformational Stability of trans-1-Ethyl-3-methylcyclohexane

In the trans isomer, the ethyl and methyl groups are on opposite sides of the cyclohexane ring. This arrangement allows for a conformation where both bulky groups can potentially occupy equatorial positions.

  • Diequatorial Conformation : This is the most stable conformation for the trans isomer.[5][6] Placing both the larger ethyl group and the methyl group in the equatorial positions minimizes steric hindrance.[5] Specifically, it avoids energetically unfavorable 1,3-diaxial interactions, where axial substituents are sterically crowded by other axial atoms on the same side of the ring.

  • Diaxial Conformation : The ring-flip of the diequatorial form results in a conformation where both substituents are in axial positions. This conformation is significantly less stable due to severe steric strain from multiple 1,3-diaxial interactions.

The key principle is that the stability of a cyclohexane conformation increases with a greater number of substituents in equatorial positions, especially for bulkier groups.[5]

cluster_trans trans-1-Ethyl-3-methylcyclohexane Conformational Equilibrium A Diequatorial (More Stable) B Diaxial (Less Stable) A->B Ring Flip B->A Ring Flip

Caption: Conformational equilibrium of trans-1-Ethyl-3-methylcyclohexane.

Conformational Stability of cis-1-Ethyl-3-methylcyclohexane

For the cis isomer, the substituents are on the same side of the ring. This geometric constraint means that one group must be axial while the other is equatorial in any given chair conformation.

  • Ethyl Equatorial, Methyl Axial : To achieve maximum stability, the larger ethyl group is preferentially placed in the more spacious equatorial position to minimize steric hindrance.[7] This leaves the smaller methyl group in the axial position.

  • Ethyl Axial, Methyl Equatorial : The corresponding ring-flipped conformer places the ethyl group in the axial position and the methyl group in the equatorial position. This arrangement is less stable due to the significant 1,3-diaxial interactions experienced by the bulkier axial ethyl group.[8]

The energetic difference between these two conformers is a direct consequence of the greater steric demand of the ethyl group compared to the methyl group.

cluster_cis cis-1-Ethyl-3-methylcyclohexane Conformational Equilibrium C Ethyl Equatorial, Methyl Axial (More Stable) D Ethyl Axial, Methyl Equatorial (Less Stable) C->D Ring Flip D->C Ring Flip

Caption: Conformational equilibrium of cis-1-Ethyl-3-methylcyclohexane.

Part 2: Synthesis and Reactivity

While specific, detailed synthetic preparations for this compound are not extensively documented in readily available literature, its synthesis can be approached through established organometallic and hydrogenation techniques.

Proposed Synthetic Workflow

A logical synthetic route would involve the catalytic hydrogenation of 1-ethyl-3-methylbenzene. This common industrial process reduces the aromatic ring to a cyclohexane ring, typically yielding a mixture of cis and trans isomers.

start 1-Ethyl-3-methylbenzene reagent H₂ / Catalyst (e.g., Pt, Pd, or Rh) High Pressure, Temp. start->reagent product This compound (cis and trans mixture) reagent->product

Caption: Proposed synthesis via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation (Generalized)
  • Reactor Setup : A high-pressure hydrogenation reactor is charged with the starting material, 1-ethyl-3-methylbenzene, and a suitable solvent like ethanol.

  • Catalyst Addition : A heterogeneous catalyst, such as platinum(IV) oxide (Adam's catalyst) or rhodium-on-carbon, is added to the mixture.

  • Hydrogenation : The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the required pressure (e.g., 50-100 atm).

  • Reaction Conditions : The mixture is heated and agitated for several hours until hydrogen uptake ceases.

  • Workup : After cooling and depressurization, the catalyst is removed by filtration.

  • Purification : The solvent is removed via rotary evaporation, and the resulting crude product (a mixture of isomers) is purified by fractional distillation.

Reactivity

As a saturated cycloalkane, this compound exhibits low reactivity. Its chemistry is primarily characterized by combustion and free-radical substitution reactions, typical of alkanes. The NIST Chemistry WebBook provides thermochemical data related to its reactions, such as enthalpy of combustion.[9][10]

Part 3: Spectroscopic and Physicochemical Properties

The characterization of this compound and its isomers relies on a combination of spectroscopic techniques and the measurement of its physical properties.

Spectroscopic Data
  • Mass Spectrometry (MS) : Electron ionization mass spectra are available, showing characteristic fragmentation patterns for cycloalkanes. The NIST Mass Spectrometry Data Center lists a top peak at m/z 97 and a second highest at m/z 55 for the isomeric mixture.[2]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. Gas-phase IR spectra are available in the NIST/EPA Gas-Phase Infrared Database.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹³C NMR : Spectra are available through sources like SpectraBase.[2] The number of unique carbon signals will differ between the cis and trans isomers due to symmetry, aiding in their differentiation.

    • ¹H NMR : The proton NMR would be complex due to the overlapping signals of the cyclohexane ring protons. However, the signals for the ethyl (-CH₂- and -CH₃) and methyl protons would be distinguishable and provide structural information.

Physicochemical and Thermodynamic Properties

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical and thermochemical data for both the cis and trans isomers.[1][13][14]

Table 1: Selected Physicochemical Properties of this compound Isomers

Propertycis Isomertrans Isomer (c,t)Source
Molecular Formula C₉H₁₈C₉H₁₈[1][4]
Molecular Weight 126.2392 g/mol 126.2392 g/mol [1][4]
CAS Number 19489-10-23728-55-0[1][4]
Normal Boiling Point Data availableData available[14][15]
Critical Temperature Data availableNot specified[14]
Critical Pressure Data availableNot specified[14]
Enthalpy of Vaporization Data availableData available[16][17]
Ideal Gas Heat Capacity Data availableData available[16][17]

Conclusion

This compound is a cornerstone molecule for illustrating advanced principles of stereochemistry. The stability of its cis and trans isomers is dictated by the minimization of steric strain, with a strong preference for placing the bulkier ethyl group in an equatorial position within the dominant chair conformation. While detailed reactivity studies are not abundant, its synthesis can be achieved through standard hydrogenation methods, and its physicochemical properties have been well-characterized. This guide provides researchers with the foundational knowledge and data necessary to understand, handle, and utilize this compound in further scientific inquiry.

References

  • National Institute of Standards and Technology. (n.d.). This compound (c,t). NIST Chemistry WebBook. Retrieved from [Link]

  • Study.com. (n.d.). Draw the most stable conformation of trans-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

  • Brainly. (2023, June 6). (c) Draw the most stable conformation for the following compounds: (i) cis-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-ethyl-cis-3-methylcyclohexane. Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound (c,t) Notes. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2020, September 17). analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (c,t) (CAS 3728-55-0). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound (cis-and trans-mixture). PubChem Compound Summary for CID 35412. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane - Thermochemistry Data. NIST Chemistry WebBook. Retrieved from [Link]

  • Pearson. (n.d.). Draw the two chair conformations of each compound, and label the more stable conformation. Retrieved from [Link]

  • Filo. (2023, November 17). Which would be the most stable conformation of trans 1-ethyl-3-methyl cyclohexane?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound (c,t) IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • icterm.cfd. (n.d.). Cis 1 ethyl 3 methylcyclohexane reaction. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane - Reaction Thermochemistry Data. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexane, 1-ethyl-3-methyl-, cis-. PubChem Compound Summary for CID 139171. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane - Boiling Point. NIST Chemistry WebBook. Retrieved from [Link]

  • Wyzant. (2023, July 5). Organic Chemistry 1- SN1 Reaction- Q1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reductive cleavage of allylic alcohols, ethers, or acetates to olefins. Retrieved from [Link]

Sources

safety data sheet and hazards of 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Ethyl-3-methylcyclohexane: Safety, Properties, and Experimental Considerations

This guide provides comprehensive technical information on this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the compound's safety and hazard profile, physicochemical properties, and best practices for its handling, storage, and in case of emergencies. Furthermore, a detailed experimental protocol for the analysis of isomeric purity is presented, reflecting the compound's common use as a mixture of cis- and trans-isomers.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a cyclic alkane with the chemical formula C9H18.[1][2] It is a colorless liquid and exists as a mixture of cis and trans stereoisomers.[1][3] The structural representation and key identifiers are provided below.

Structure:

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 3728-55-0 (for the cis- and trans-mixture)[1][2]

  • Molecular Weight: 126.24 g/mol [1][2][4]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C9H18[1][2]
Molecular Weight 126.24 g/mol [1][2][4]
Appearance Colorless liquid[3]
Boiling Point 420.20 K (147.05 °C)[2]
Density 0.77 g/cm³ at 25 °C
Vapor Pressure 4.81 mmHg at 25°C[5]
Water Solubility Log10 of Water Solubility (mol/L): -3.00[2]
Octanol/Water Partition Coefficient (logP) 3.223[2]
Refractive Index 1.43[3]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of its hazards is crucial for safe handling.

GHS Classification: Flammable liquids - Category 3.[1]

Pictogram:

Signal Word: Warning [1][6]

Hazard Statements:

  • H226: Flammable liquid and vapor.[1][6]

Precautionary Statements: A detailed list of precautionary statements is provided below, outlining measures to prevent accidents and mitigate risks.[1][6]

CodePreventionResponseStorageDisposal
P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P303+P361+P353 P403+P235 P501
P233 Keep container tightly closed.IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.Store in a well-ventilated place. Keep cool.Dispose of contents/container to an approved waste disposal plant.
P240 Ground and bond container and receiving equipment.P370+P378
P241 Use explosion-proof electrical/ventilating/lighting equipment.In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.
P242 Use non-sparking tools.
P243 Take action to prevent static discharges.
P280 Wear protective gloves/protective clothing/eye protection/face protection.

Section 3: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.

  • Use explosion-proof electrical and lighting equipment to prevent ignition.[6][7]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are required.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or in poorly ventilated areas, a respirator with an organic vapor cartridge is recommended.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Keep the container tightly closed when not in use.[6][7]

  • Take precautionary measures against static discharge, as vapors may form an explosive mixture with air.[7]

  • Use only non-sparking tools to prevent ignition sources.[6][7]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8]

  • Keep containers tightly sealed to prevent the escape of flammable vapors.

  • Store separately from oxidizing agents and other incompatible materials.

Section 4: Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[9]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back.[7] Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE as described in Section 3.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.

Section 5: Experimental Protocol: Isomeric Purity Analysis by Gas Chromatography (GC)

The following protocol outlines a standard procedure for determining the isomeric ratio of a this compound sample.

Objective: To separate and quantify the cis- and trans-isomers of this compound using gas chromatography with a flame ionization detector (GC-FID).

Materials and Equipment:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary GC column (e.g., DB-5 or equivalent non-polar column)

  • Autosampler or manual syringe

  • Sample vials with septa

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane or pentane)

  • Volumetric flasks and pipettes

Workflow Diagram:

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing prep1 Dilute Sample prep2 Transfer to Vial prep1->prep2 1 mL gc1 Inject Sample prep2->gc1 Injection gc2 Separation in Column gc1->gc2 Carrier Gas Flow gc3 Detection by FID gc2->gc3 Elution data1 Integrate Peaks gc3->data1 Signal Output data2 Calculate Area % data1->data2

Caption: Workflow for GC-FID analysis of this compound.

Step-by-Step Procedure:

  • Instrument Setup:

    • Install a suitable capillary column in the GC.

    • Set the GC parameters:

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

      • Carrier Gas (Helium or Hydrogen): Set to a constant flow rate (e.g., 1 mL/min).

      • Split Ratio: 50:1 (can be optimized).

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in a high-purity solvent like hexane.

    • Transfer the prepared sample into a GC vial and seal it with a septum cap.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Start the data acquisition. The two isomers, cis and trans, will separate based on their boiling points and interaction with the stationary phase, resulting in two distinct peaks in the chromatogram.

  • Data Processing:

    • Integrate the area under each peak corresponding to the cis- and trans-isomers.

    • Calculate the relative percentage of each isomer using the following formula:

      % Isomer = (Area of Isomer Peak / Total Area of Both Peaks) x 100

Expected Outcome: The chromatogram should show two well-resolved peaks. The relative peak areas will provide the ratio of the cis- and trans-isomers in the sample.

Section 6: Conclusion

This compound is a flammable liquid that requires careful handling and storage in a controlled laboratory environment. A thorough understanding of its GHS classification, precautionary measures, and emergency procedures is essential for ensuring the safety of all personnel. The provided gas chromatography protocol offers a reliable method for the analysis of its isomeric composition, a critical parameter for its application in research and development.

References

  • PubChem. (n.d.). This compound (cis- and trans-mixture). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (c,t) (CAS 3728-55-0). Retrieved from [Link]

  • Cheméo. (n.d.). This compound (c,t). Retrieved from [Link]

  • Chem Service. (2020). Safety Data Sheet - Methylcyclohexane. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 1-Methyl-1-cyclohexene. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 3728-55-0 Name: this compound (cis- and trans- mixture). Hangzhou Zhihua Technology Co., Ltd. Retrieved from [Link]

  • Airgas. (2016). Safety Data Sheet - Nonflammable Gas Mixture. Retrieved from [Link]

  • University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • NIST. (n.d.). This compound (c,t). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). trans-1-Ethyl-3-methylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Kamat Lab. (n.d.). Standard Operating Procedure for Handling, Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame. Retrieved from [Link]

  • Chegg. (2017). Part A cis-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of trans-1-Ethyl-3-methylcyclohexane (CAS 4926-76-5). Retrieved from [Link]

Sources

boiling point and melting point of 1-Ethyl-3-methylcyclohexane isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Boiling and Melting Points of 1-Ethyl-3-methylcyclohexane Isomers

Abstract

For researchers and professionals in drug development and materials science, a nuanced understanding of the physical properties of stereoisomers is paramount. The seemingly subtle differences between cis and trans isomers can lead to significant variations in reactivity, bioavailability, and material performance. This guide provides an in-depth analysis of the boiling and melting points of the cis and trans isomers of this compound. We will move beyond simple data reporting to explore the causal relationships between three-dimensional molecular conformation, intermolecular forces, and macroscopic physical properties. This document synthesizes conformational analysis with established thermodynamic principles and outlines a robust experimental workflow for the empirical determination of these properties.

The Structural Foundation: Stereoisomerism in 1,3-Disubstituted Cyclohexanes

This compound is a non-polar, cyclic hydrocarbon. The presence of two substituents on the cyclohexane ring gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-1-Ethyl-3-methylcyclohexane and trans-1-Ethyl-3-methylcyclohexane. These isomers have the same molecular formula (C₉H₁₈) and connectivity but differ in the spatial arrangement of the ethyl and methyl groups.

To understand their physical properties, we must first analyze their most stable three-dimensional structures. Cyclohexane and its derivatives are not planar; they predominantly adopt a low-energy "chair" conformation to minimize both angle strain and torsional strain.[1] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[1]

  • cis-1-Ethyl-3-methylcyclohexane : In the cis isomer, both substituents are on the same face of the ring. This allows for a chair conformation where both the larger ethyl group and the smaller methyl group can occupy equatorial positions (diequatorial). The alternative ring-flipped conformation, where both groups are axial (diaxial), is highly energetically unfavorable due to severe steric hindrance known as 1,3-diaxial interactions.[2] Therefore, the diequatorial conformer is the overwhelmingly dominant and most stable form of the cis isomer.

  • trans-1-Ethyl-3-methylcyclohexane : In the trans isomer, the substituents are on opposite faces of the ring. This geometry makes a diequatorial arrangement impossible. In any chair conformation, one group must be axial and the other equatorial .[3] The molecule exists as an equilibrium between two chair conformers. To minimize steric strain, the conformation in which the bulkier ethyl group occupies the more spacious equatorial position, leaving the smaller methyl group in the axial position, is the most stable and predominant form.[2][3]

Analysis of Physical Properties: Boiling and Melting Points

The physical properties of these isomers are a direct consequence of the stability and shape of their predominant conformations. The forces governing these properties in non-polar molecules are the transient, distance-dependent attractions known as London dispersion forces, which are a type of van der Waals force. The strength of these forces is influenced by molecular surface area and the efficiency of molecular packing.[4]

Boiling Point Analysis

The boiling point is a measure of the energy required to overcome intermolecular attractions in the liquid phase to allow molecules to enter the gas phase. Generally, molecules with larger surface areas have stronger London dispersion forces and thus higher boiling points.[5]

IsomerBoiling Point (°C)Boiling Point (K)Source
cis-1-Ethyl-3-methylcyclohexane147.5 - 156.1 °C420.65 - 429.2 K[6][7]
trans-1-Ethyl-3-methylcyclohexane~146.9 °C~420.0 K[8]

Causality and Interpretation:

The experimental data indicates that the cis isomer has a slightly higher boiling point than the trans isomer. This can be rationalized by examining their molecular shapes:

  • Conformational Enthalpy vs. Molecular Shape : A classical empirical rule, the Von Auwers-Skita rule, posits that among stereoisomers, the one with the higher heat content (less stable) will have the higher boiling point.[9] In this case, the trans isomer, which is forced to have an axial methyl group, is sterically strained and thus less stable (higher enthalpy) than the diequatorial cis isomer. By this rule, the trans isomer should have the higher boiling point.

  • Failure of the Empirical Rule and Surface Area Dominance : The observed data contradicts the simple rule, a known limitation of such empirical predictions.[9] The more compelling explanation lies in the overall molecular topology. The cis isomer, with both bulky groups extending outward in equatorial positions, likely has a less compact, more "lumpy" shape with a greater effective surface area. This larger surface area allows for more extensive intermolecular contact and stronger overall London dispersion forces compared to the trans isomer, where the axial methyl group contributes to a more compact, quasi-spherical shape. This difference in surface area interaction is the most probable cause for the slightly higher boiling point of the cis isomer.

Melting Point Analysis

The melting point is determined by the energy needed to break the ordered crystal lattice of a solid. It is highly dependent on the efficiency with which molecules can pack together. More symmetrical molecules tend to pack more readily into a stable, high-energy crystal lattice, resulting in higher melting points.

Theoretical Considerations: While empirical data is lacking, we can predict the relative melting points based on molecular shape and packing efficiency.

  • The trans isomer, with its axial-equatorial arrangement, may possess a higher degree of symmetry or a shape that is more conducive to efficient crystal lattice packing than the less-symmetrical, diequatorial cis isomer.

  • Inefficient packing, often seen in less symmetrical molecules, leads to a less stable crystal lattice that requires less energy to disrupt. Therefore, it is plausible to hypothesize that the trans isomer would have a higher melting point than the cis isomer, should the data become available.

Experimental Workflow: Separation and Characterization

The validation of the theoretical principles discussed above requires a robust experimental protocol to first separate the isomers and then accurately measure their physical properties.

Workflow Visualization

The following diagram outlines the logical flow from a mixture of isomers to their final characterization.

G cluster_0 Separation Stage cluster_1 Purification & Analysis cluster_2 Property Determination Mixture Cis/Trans Isomer Mixture Distillation Fractional Distillation Mixture->Distillation Separation based on B.P. difference GC Gas Chromatography (GC) Distillation->GC Purity Check Cis_Fraction Cis-Isomer (Pure) GC->Cis_Fraction Trans_Fraction Trans-Isomer (Pure) GC->Trans_Fraction BP_App Boiling Point Apparatus Cis_Fraction->BP_App MP_App Melting Point Apparatus (Cryogenic) Cis_Fraction->MP_App Trans_Fraction->BP_App Trans_Fraction->MP_App Final_Data Final Data Table & Theoretical Correlation BP_App->Final_Data Record Boiling Points MP_App->Final_Data Record Melting Points

Caption: Experimental workflow for isomer separation and property determination.

Protocol for Isomer Separation by Fractional Distillation

This protocol describes the separation of the cis/trans isomer mixture.

  • Apparatus Setup : Assemble a fractional distillation apparatus using a round-bottom flask, a vacuum-jacketed distillation column packed with Raschig rings or a Vigreux column, a distillation head with a thermometer, a condenser, and a collection flask. Ensure all glass joints are properly sealed.

  • Charging the Flask : Charge the round-bottom flask with the this compound isomer mixture, adding boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating and Equilibration : Gently heat the flask using a heating mantle. As the mixture begins to boil, observe the condensation ring rise slowly up the column.

  • Setting the Reflux Ratio : Adjust the heating rate to maintain a slow, steady distillation rate (e.g., 1 drop per 5-10 seconds). This ensures that a proper equilibrium is established in the column, allowing for efficient separation.

  • Fraction Collection :

    • Collect the initial distillate (forerun), which may contain volatile impurities, in a separate flask.

    • As the temperature stabilizes at the boiling point of the lower-boiling isomer (trans), begin collecting this fraction.

    • When the temperature begins to rise, switch collection flasks to isolate the intermediate fraction.

    • Once the temperature stabilizes again at the boiling point of the higher-boiling isomer (cis), collect this final fraction.

  • Purity Analysis : Analyze the purity of the collected cis and trans fractions using Gas Chromatography (GC). If purity is insufficient, repeat the fractional distillation on the enriched fractions.

Protocol for Boiling Point Determination
  • Sample Preparation : Place approximately 0.5 mL of the purified isomer into a small, clean test tube.

  • Apparatus : Invert a capillary tube (sealed at one end) and place it, open-end down, into the test tube.

  • Heating : Attach the test tube to a thermometer and suspend it in a beaker of heating oil (a Thiele tube or a modern digital boiling point apparatus is preferred for uniform heating).

  • Observation : Heat the oil bath gently. As the temperature rises, a stream of bubbles will emerge from the end of the capillary tube.

  • Determination : Slowly lower the heat source. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Protocol for Melting Point Determination

Note: Given the low, un-reported melting points, this protocol would require specialized cryogenic equipment.

  • Sample Preparation : On a watch glass, freeze a small amount of the purified liquid isomer using a cold stage or dry ice/acetone bath.

  • Loading : Quickly crush the frozen solid into a powder and pack a small amount into a capillary tube.

  • Measurement : Place the capillary tube into the heating block of a digital melting point apparatus equipped with a cryogenic cooling system.

  • Observation : The apparatus will slowly ramp the temperature up from a very low starting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Conclusion

References

  • Cheméo. (n.d.). Chemical Properties of trans-1-Ethyl-3-methylcyclohexane (CAS 4926-76-5). Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). trans-1-Ethyl-3-methylcyclohexane. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). trans-1-Ethyl-3-methylcyclohexane. Retrieved January 11, 2026, from [Link]

  • JoVE. (2023). Disubstituted Cyclohexanes: cis-trans Isomerism. Retrieved January 11, 2026, from [Link]

  • Chemistry Online. (2023). Auwers-Skita rule. Retrieved January 11, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). Why do cyclic hydrocarbons have higher boiling points than their acyclic isomers? Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2020). Packing structure of cyclohexane at 255 K. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane (Phase change data). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 11, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2). Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2019). Crystal structures of three cyclohexane-based γ-spirolactams. Retrieved January 11, 2026, from [Link]

  • YouTube. (2022). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved January 11, 2026, from [Link]

  • IUCr Journals. (2020). Cyclohexane plastic phase I: single-crystal diffraction images and new structural model. Retrieved January 11, 2026, from [Link]

  • SlideShare. (2018). Stereochemistry of disubstituted cyclohexane. Retrieved January 11, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Cyclohexane, 1-ethyl-3-methyl-, cis-. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). trans-1-Ethyl-3-methylcyclohexane (Reaction thermochemistry data). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 11, 2026, from [Link]

  • Quora. (2023). What is the reason for the difference in boiling points between alkanes and cycloalkanes? Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). trans-1-Ethyl-3-methylcyclohexane (Main page). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 11, 2026, from [Link]

  • Chemguide. (n.d.). An introduction to alkanes and cycloalkanes. Retrieved January 11, 2026, from [Link]

  • Study.com. (n.d.). Cyclohexane Structure, Isomers & Synthesis. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2021). Conformation Analysis of Cyclohexane. Retrieved January 11, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Stereoselective Synthesis of cis-1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details two robust and validated synthetic pathways for the stereoselective synthesis of cis-1-Ethyl-3-methylcyclohexane, a key saturated carbocycle with applications in conformational analysis, materials science, and as a foundational scaffold in medicinal chemistry. The primary route described is the direct, stereoselective catalytic hydrogenation of 1-ethyl-3-methylbenzene, which offers an efficient, single-step transformation. An alternative two-step methodology, commencing with the Wittig reaction of 3-methylcyclohexanone followed by catalytic hydrogenation, is also presented, providing flexibility in starting material selection. This document provides in-depth experimental protocols, mechanistic insights, and detailed characterization data to ensure reproducible and high-yielding synthesis of the target cis-isomer.

Introduction

The spatial arrangement of substituents on a cyclohexane ring profoundly influences its physical, chemical, and biological properties. Specifically, 1,3-disubstituted cyclohexanes serve as fundamental models for studying stereochemical and conformational effects. The cis-isomer of 1-Ethyl-3-methylcyclohexane, with both alkyl groups on the same face of the ring, preferentially adopts a chair conformation where both bulky substituents can occupy equatorial positions, minimizing steric strain. This inherent stability and defined stereochemistry make it a valuable building block in the synthesis of more complex molecules.[1]

This guide is intended for researchers and professionals in organic synthesis and drug development, offering a detailed and practical approach to the synthesis of this important compound.

Synthetic Strategy 1: Stereoselective Catalytic Hydrogenation of 1-Ethyl-3-methylbenzene

This is the most direct and atom-economical approach to cis-1-Ethyl-3-methylcyclohexane. The stereoselectivity of this reaction is governed by the principles of kinetic versus thermodynamic control.[2] Catalytic hydrogenation of an aromatic ring typically proceeds via syn-addition of hydrogen atoms from the surface of the catalyst. By employing specific catalysts and milder reaction conditions, the reaction can be guided under kinetic control to favor the formation of the cis-isomer. Rhodium and ruthenium-based catalysts are particularly effective in achieving high cis-selectivity.[2]

Reaction Mechanism: Catalytic Hydrogenation of an Aromatic Ring

The hydrogenation of 1-ethyl-3-methylbenzene on a heterogeneous catalyst surface involves the adsorption of the aromatic ring onto the catalyst. Hydrogen atoms are then added in a stepwise manner to the same face of the ring, leading to the formation of the cis-isomer as the kinetic product.

G cluster_0 Catalyst Surface Aromatic Ring 1-Ethyl-3-methylbenzene adsorbs onto the catalyst surface Hydrogen Addition Stepwise syn-addition of H atoms to the same face of the ring Aromatic Ring->Hydrogen Addition Coordination H2 Dissociation H₂ molecules dissociate into H atoms on the catalyst H2 Dissociation->Hydrogen Addition H atoms Product Desorption cis-1-Ethyl-3-methylcyclohexane desorbs from the surface Hydrogen Addition->Product Desorption

Caption: Mechanism of cis-selective catalytic hydrogenation.

Detailed Experimental Protocol

Materials:

  • 1-Ethyl-3-methylbenzene (98%+)

  • 5% Rhodium on carbon (Rh/C) or 5% Ruthenium on carbon (Ru/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (inert)

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer and temperature control

Procedure:

  • Catalyst Preparation: In a clean, dry glass liner for the autoclave, weigh out the 5% Rh/C or Ru/C catalyst (typically 5-10 mol% relative to the substrate).

  • Reaction Setup: Under a stream of nitrogen or argon, add anhydrous ethanol to the glass liner, followed by 1-ethyl-3-methylbenzene.

  • Assembly and Purging: Securely assemble the high-pressure autoclave. Purge the system by pressurizing with nitrogen (or argon) and then venting. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Hydrogenation: Purge the system with hydrogen gas in a similar manner (pressurize and vent) three times. Finally, pressurize the reactor with hydrogen to the desired pressure (see table below).

  • Reaction Conditions: Begin vigorous stirring and heat the reactor to the target temperature. Monitor the reaction by observing the pressure drop. The reaction is considered complete when hydrogen uptake ceases.[2]

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Isolation: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Purification: Remove the ethanol from the filtrate by rotary evaporation. The resulting crude product can be purified by fractional distillation if necessary, although the purity is often high.

Quantitative Data Summary
ParameterRecommended Value
Substrate 1-Ethyl-3-methylbenzene
Catalyst 5% Rh/C or 5% Ru/C
Solvent Anhydrous Ethanol
Hydrogen Pressure 100 - 500 psi
Temperature 80 - 120 °C
Reaction Time 4 - 24 hours (monitor)
Expected Yield >90%
Expected cis:trans Ratio >9:1

Synthetic Strategy 2: Two-Step Synthesis from 3-Methylcyclohexanone

Workflow Diagram

G Start 3-Methylcyclohexanone Wittig Wittig Reaction (Ethyltriphenylphosphonium bromide, n-BuLi) Start->Wittig Intermediate 1-Ethylidene-3-methylcyclohexane Wittig->Intermediate Hydrogenation Catalytic Hydrogenation (H₂, PtO₂ or Pd/C) Intermediate->Hydrogenation Product cis-1-Ethyl-3-methylcyclohexane Hydrogenation->Product

Caption: Two-step synthesis of cis-1-Ethyl-3-methylcyclohexane.

Step 1: Synthesis of 1-Ethylidene-3-methylcyclohexane via Wittig Reaction

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M or 2.5 M)

  • 3-Methylcyclohexanone

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add ethyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath and slowly add n-BuLi dropwise. A deep red or orange color indicates the formation of the ylide.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the ylide solution back to 0 °C and slowly add a solution of 3-methylcyclohexanone in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Stereoselective Hydrogenation to cis-1-Ethyl-3-methylcyclohexane

The exocyclic double bond in 1-ethylidene-3-methylcyclohexane is readily hydrogenated under standard conditions. The approach of the alkene to the catalyst surface is sterically hindered on the face bearing the methyl group, leading to the delivery of hydrogen from the opposite face and resulting in the desired cis product.

Materials:

  • 1-Ethylidene-3-methylcyclohexane

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) or 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

Procedure:

  • In a round-bottom flask, dissolve 1-ethylidene-3-methylcyclohexane in ethanol or ethyl acetate.

  • Carefully add the PtO₂ or Pd/C catalyst.

  • The flask is then subjected to a hydrogen atmosphere (typically using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr shaker for higher pressures).

  • The reaction is stirred vigorously until the uptake of hydrogen ceases (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is filtered through Celite® to remove the catalyst, and the solvent is removed by rotary evaporation to yield the product.

Characterization of cis-1-Ethyl-3-methylcyclohexane

Confirmation of the product's identity and stereochemistry is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

  • GC-MS: This technique is excellent for determining the purity of the product and the cis:trans isomer ratio. The two isomers will have slightly different retention times. The mass spectrum will show a molecular ion peak (M+) at m/z = 126, corresponding to the molecular weight of the product, and characteristic fragmentation patterns.[3]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl and methyl groups, as well as the cyclohexane ring protons. The chemical shifts and coupling constants of the methine protons at C1 and C3 can provide information about their relative stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum provides a clear fingerprint of the molecule. The number of signals will correspond to the number of unique carbon atoms. The chemical shifts of the ring carbons can also be indicative of the cis or trans configuration.

Safety and Handling

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Catalysts: Palladium on carbon and platinum oxide are flammable, especially when dry and in the presence of organic solvents. Handle with care and do not allow the catalyst to dry on the filter paper.

  • n-Butyllithium: n-BuLi is a pyrophoric liquid and will ignite on contact with air. It should be handled under an inert atmosphere using proper syringe techniques.

  • Solvents: Diethyl ether and THF are highly flammable. Use in a well-ventilated fume hood.

References

  • Organic Syntheses. Homogeneous Catalytic Hydrogenation: Dihydrocarvone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29638, cis-1-Ethyl-3-methyl-cyclohexane. Retrieved from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35412, this compound (cis-and trans-mixture). Retrieved from [Link]

Sources

Application Note: A Step-by-Step Protocol for the Stereoselective Synthesis of trans-1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, from natural products to pharmaceuticals. The precise control of stereochemistry on the cyclohexane ring is a critical challenge in synthetic organic chemistry, as different stereoisomers can exhibit markedly different biological activities and physical properties. This application note provides a detailed, two-step protocol for the stereoselective synthesis of trans-1-Ethyl-3-methylcyclohexane, a representative 1,3-disubstituted cyclohexane.

Our synthetic strategy is designed for high stereocontrol and pedagogical clarity, making it suitable for both research and educational settings. The synthesis commences with the commercially available 3-methylcyclohexanone. The core transformations are:

  • Wittig Olefination: Conversion of the ketone to a specific exocyclic alkene, 1-ethylidene-3-methylcyclohexane. This reaction offers exceptional regiochemical control, ensuring the carbon-carbon double bond is formed precisely where the carbonyl group was, thereby preventing the formation of isomeric alkene mixtures.[1]

  • Stereoselective Catalytic Hydrogenation: Reduction of the alkene to the desired saturated alkane. The stereochemical outcome of this step is directed by the pre-existing methyl group on the cyclohexane ring, which guides the addition of hydrogen to yield the thermodynamically favored trans product.

This guide emphasizes the rationale behind each procedural step, providing insights into reaction mechanisms and the principles of stereochemical control.

Overall Synthetic Scheme

Diagram 1: The two-step synthesis of trans-1-Ethyl-3-methylcyclohexane.

Part I: Synthesis of 1-Ethylidene-3-methylcyclohexane via Wittig Olefination

Principle and Rationale

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[2][3] An ylide is a neutral molecule with adjacent positive and negative charges; in this case, a carbanion stabilized by an adjacent phosphonium cation. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to give the alkene and triphenylphosphine oxide.[4] The extreme stability of the phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct provides a strong thermodynamic driving force for the reaction.[5]

We employ this method to convert 3-methylcyclohexanone into 1-ethylidene-3-methylcyclohexane. This approach is superior to alternatives like Grignard addition followed by elimination, as it unambiguously sets the position of the double bond, preventing the formation of a difficult-to-separate mixture of endocyclic and exocyclic alkene isomers.[1]

Materials and Equipment
Reagent/MaterialFormulaCAS No.Supplier (Example)
Ethyltriphenylphosphonium bromideC₂₀H₂₀BrP1530-32-1Sigma-Aldrich
n-Butyllithium (n-BuLi), 2.5 M in hexanesC₄H₉Li109-72-8Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O109-99-9Sigma-Aldrich
3-MethylcyclohexanoneC₇H₁₂O591-24-2Sigma-Aldrich
Diethyl ether, anhydrous(C₂H₅)₂O60-29-7Fisher Scientific
Saturated aq. NH₄Cl solutionNH₄Cl12125-02-9Fisher Scientific
Saturated aq. NaCl solution (Brine)NaCl7647-14-5Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄7487-88-9VWR Chemicals
Silica Gel (for chromatography)SiO₂7631-86-9VWR Chemicals

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, syringes, needles, rubber septa, Schlenk line or inert gas (N₂/Ar) manifold, ice bath, rotary evaporator, glass funnel, separatory funnel, equipment for flash column chromatography.

Detailed Experimental Protocol

G cluster_ylide Ylide Preparation (Inert Atmosphere) cluster_reaction Wittig Reaction cluster_workup Work-up and Purification p1 Suspend ethyltriphenylphosphonium bromide in anhydrous THF at 0°C. p2 Add n-BuLi dropwise via syringe. Solution turns deep orange/red. p1->p2 p3 Stir at 0°C for 30 min, then room temperature for 1 hour. p2->p3 p4 Cool ylide solution back to 0°C. p3->p4 p5 Add 3-methylcyclohexanone in anhydrous THF dropwise. p4->p5 p6 Stir at room temperature overnight. p5->p6 p7 Quench reaction with saturated aq. NH₄Cl solution. p6->p7 p8 Extract with diethyl ether (3x). p7->p8 p9 Wash combined organic layers with brine. p8->p9 p10 Dry over anhydrous MgSO₄, filter, and concentrate. p9->p10 p11 Purify by flash chromatography (e.g., 100% hexanes). p10->p11

Diagram 2: Experimental workflow for the Wittig olefination step.

Step 1.1: Preparation of the Phosphorus Ylide

  • Under an inert atmosphere (N₂ or Argon), add ethyltriphenylphosphonium bromide (1.1 equivalents) and a magnetic stir bar to an oven-dried, three-neck round-bottom flask fitted with a rubber septum.

  • Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension (approx. 0.2 M concentration).

  • Cool the flask to 0 °C using an ice-water bath.

  • While stirring vigorously, slowly add n-butyllithium (1.05 equivalents) dropwise via syringe over 15 minutes. A deep orange-red color will develop, indicating the formation of the ylide.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for an additional 1 hour.

Step 1.2: The Wittig Reaction

  • Cool the ylide solution back to 0 °C.

  • In a separate flask, dissolve 3-methylcyclohexanone (1.0 equivalent) in a small amount of anhydrous THF.

  • Add the ketone solution dropwise to the stirring ylide solution via syringe over 20 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 1.3: Work-up and Purification

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL for a 10 mmol scale reaction).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product, which contains the desired alkene and triphenylphosphine oxide, is purified by flash column chromatography on silica gel using a non-polar eluent (e.g., 100% hexanes) to afford 1-ethylidene-3-methylcyclohexane as a clear oil.

Part II: Stereoselective Hydrogenation to trans-1-Ethyl-3-methylcyclohexane

Principle and Rationale

Catalytic hydrogenation is the addition of hydrogen (H₂) across a double or triple bond, mediated by a metal catalyst.[6] The reaction typically occurs on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[7] The alkene adsorbs onto the metal surface, and hydrogen atoms are delivered to the same face of the double bond in a syn-addition.[8]

The stereochemical outcome of this reaction is dictated by the principle of steric hindrance. The cyclohexane ring of the starting alkene exists predominantly in a chair conformation where the C3-methyl group occupies the more stable equatorial position to minimize unfavorable 1,3-diaxial interactions.[9] This bulky equatorial group shields the top face of the molecule. Consequently, the alkene preferentially adsorbs onto the catalyst surface via its less sterically hindered bottom face. The subsequent syn-addition of two hydrogen atoms from the catalyst surface results in the formation of the new C1-ethyl group in an equatorial position, leading to the desired trans-1,3-diequatorial product as the major isomer. This pathway leads to the thermodynamically most stable product.

Diagram 3: Hydrogenation occurs from the face opposite the equatorial methyl group. Note: Placeholder images are used to represent chemical structures for illustrative purposes.

Materials and Equipment
Reagent/MaterialFormulaCAS No.Supplier (Example)
1-Ethylidene-3-methylcyclohexaneC₉H₁₆6027-23-2(From Part I)
Palladium on Carbon (10% Pd/C)Pd/C7440-05-3Sigma-Aldrich
Hydrogen Gas (H₂)H₂1333-74-0Airgas
Ethanol (EtOH), 200 proofC₂H₅OH64-17-5Fisher Scientific
Celite® 545N/A61790-53-2Sigma-Aldrich

Equipment: Heavy-walled round-bottom flask or Parr hydrogenation bottle, magnetic stirrer, hydrogen balloon or Parr hydrogenation apparatus, vacuum line, filtration apparatus (Büchner funnel).

Detailed Experimental Protocol

CAUTION: Palladium on carbon is pyrophoric when dry and exposed to air. Handle with care and never allow the catalyst filter cake to dry completely. Hydrogen gas is extremely flammable. Perform this reaction in a well-ventilated fume hood away from ignition sources.

  • Place the purified 1-ethylidene-3-methylcyclohexane (1.0 equivalent) and a magnetic stir bar in a heavy-walled reaction flask.

  • Dissolve the alkene in ethanol (approx. 0.1 M concentration).

  • Carefully add 10% Palladium on Carbon to the flask (approx. 5-10 mol % by weight relative to the alkene).

  • Seal the flask with a rubber septum. Connect the flask to a vacuum/hydrogen manifold.

  • Carefully evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Leave the flask under a positive pressure of hydrogen (e.g., supplied by a balloon) and stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.

  • To remove the catalyst, filter the reaction mixture through a small pad of Celite® in a Büchner funnel. Crucially, pre-wet the Celite pad with ethanol and ensure the pad remains wet throughout the filtration process to prevent ignition.

  • Rinse the flask and the filter cake with additional ethanol to ensure complete transfer of the product.

  • Combine the filtrates and remove the ethanol using a rotary evaporator to yield trans-1-Ethyl-3-methylcyclohexane. The product is often pure enough for characterization, but can be further purified by distillation if necessary.

Summary of Data

StepReactantMolar Eq.MolMass (g) / Volume (mL)ProductTheoretical Yield (g)Actual Yield (g)% Yield
1 3-Methylcyclohexanone1.0TBDTBD1-Ethylidene-3-methylcyclohexaneTBDTBDTBD
Ethyltriphenylphosphonium Br1.1TBDTBD
2 1-Ethylidene-3-methylcyclohexane1.0TBDTBDtrans-1-Ethyl-3-methylcyclohexaneTBDTBDTBD

Table 1: Example table for recording quantitative experimental data. TBD = To Be Determined by the researcher based on the desired scale.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (neat, cm⁻¹)
3-Methylcyclohexanone 2.45-1.25 (m, 9H), 1.05 (d, 3H)211.5, 45.8, 41.2, 32.5, 30.1, 25.3, 22.42930, 2860, 1715 (C=O)
1-Ethylidene-3-methylcyclohexane 5.15 (q, 1H), 2.50-1.00 (m, 9H), 1.60 (d, 3H), 0.95 (d, 3H)145.1, 118.9, 40.1, 35.4, 31.8, 30.7, 26.5, 22.9, 12.32925, 2855, 1670 (C=C) , 815
trans-1-Ethyl-3-methylcyclohexane 1.70-0.75 (m, 15H), 0.85 (t, 3H), 0.83 (d, 3H)39.8, 35.9, 35.1, 32.4, 30.0, 26.8, 23.2, 11.52955, 2920, 2850, 1455, 1375

Table 2: Expected characteristic spectroscopic data for reactants, intermediates, and products.

References

  • Vertex AI Search. (2016). Thermodynamic vs kinetic reaction control with radical substitution.
  • Urosa, A., et al. (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. Semantic Scholar.
  • Spivey, A. C. An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London.
  • University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes.
  • Pearson. Predict the major products of the following reactions. Include stereochemistry where applicable. (a) 1−methylcyclohexene + BH 3 ⋅THF then H 2 O 2 , OH -.
  • Fiveable. (2025). Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes.
  • Wikipedia. Wittig reaction.
  • Study.com. (2021).
  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry.
  • Chegg. (2020).
  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Wikipedia. Thermodynamic and kinetic reaction control.
  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • Hu, P., et al. (2015). Stereoselective Synthesis of Highly Substituted Cyclohexanes by a Rhodium-Carbene Initiated Domino Sequence. ElectronicsAndBooks.
  • Organic Chemistry Portal. Wittig Reaction.
  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.
  • SlideShare. (2015). stereochemistry of disubstituted cyclohexane.
  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.
  • Google Patents.
  • ResearchGate. Hydroboration–oxidation of 1,3-cyclohexadiene 1 as reported by Brown et....
  • NIST. trans-1-Ethyl-3-methylcyclohexane. NIST Chemistry WebBook.
  • PubChem. trans-1-Ethyl-3-methylcyclohexane.
  • Cheméo. Chemical Properties of trans-1-Ethyl-3-methylcyclohexane (CAS 4926-76-5).
  • NIST. trans-1-Ethyl-3-methylcyclohexane.
  • PubChem. 1-Ethyl-3-methylcyclohexane (cis-and trans-mixture).
  • TCI Chemicals.
  • Chemistry LibreTexts. (2019). 11.
  • Chad's Prep. (2018). 8.
  • The Organic Chemistry Tutor. (2016).
  • Royal Society of Chemistry. Catalytic hydrogenation of cyclohexene: liquid-phase reaction on rhodium.

Sources

Application Note: Quantitative Analysis of 1-Ethyl-3-methylcyclohexane in Aqueous Matrices using Automated Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated protocol for the precise and accurate quantification of 1-Ethyl-3-methylcyclohexane (cis- and trans-isomers) in aqueous samples. As a component of various hydrocarbon mixtures, monitoring this volatile organic compound (VOC) is critical in environmental assessment, industrial process control, and safety evaluations. The methodology leverages the sensitivity and specificity of an automated purge-and-trap (P&T) concentrator for sample introduction, followed by high-resolution capillary gas chromatography (GC) and detection by mass spectrometry (MS). This guide provides a comprehensive workflow, from standard preparation to instrumental analysis and data processing, designed for researchers, scientists, and quality control professionals. The method demonstrates high performance, aligning with established validation guidelines such as those from the U.S. Environmental Protection Agency (EPA) for VOC analysis.[1][2]

Introduction and Scientific Principle

This compound is a C9-cycloalkane present in petroleum distillates and various fuel products.[3] Its presence in water can indicate contamination from fuel spills or industrial discharge. Accurate quantification is therefore essential for regulatory compliance and environmental risk assessment. The compound exists as two primary stereoisomers, cis- and trans-, which may be resolved chromatographically depending on the analytical column and conditions.[4][5]

The challenge in quantifying this compound lies in its volatile nature and typically low concentration in complex matrices. Direct liquid injection onto a GC system is unsuitable for trace analysis due to the large volume of water, which is incompatible with the column and detector.

Causality of Method Selection: To overcome these challenges, this protocol employs Purge-and-Trap (P&T) concentration.[6] This technique is the cornerstone of many EPA methods for VOC analysis (e.g., EPA 524.2, 8260) due to its superior sensitivity.[1][7] The principle involves bubbling an inert gas (the purge gas, typically helium) through the aqueous sample. The volatile this compound has a low affinity for water and is readily partitioned into the gas phase. This gas stream is then passed through a sorbent trap, which quantitatively retains the target analyte while allowing the water vapor and purge gas to vent.[6] Following the purge cycle, the trap is rapidly heated (desorbed), and the carrier gas backflushes the concentrated analyte band onto the GC column for separation and subsequent detection by MS. This process provides exhaustive extraction and pre-concentration, enabling detection limits in the parts-per-billion (ppb, or µg/L) range or lower.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this application. GC provides the high-efficiency separation of this compound from other volatile components in the sample, while MS offers positive identification based on the analyte's unique mass spectrum and unambiguous quantification using characteristic ions.[8]

Experimental Workflow

The overall analytical process is a sequential, automated workflow designed for high throughput and reproducibility.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Handling Standards Calibration & QC Standard Preparation Spiking Spike Sample with Internal Standard/Surrogates Standards->Spiking Sample Aqueous Sample Collection (40 mL VOA vial) Sample->Spiking PT Purge and Trap Concentration Spiking->PT GC GC Separation (Capillary Column) PT->GC MS MS Detection (EI Source) GC->MS Acquisition Data Acquisition (Full Scan / SIM) MS->Acquisition Processing Peak Integration & Calibration Acquisition->Processing Report Quantitative Report (Concentration in µg/L) Processing->Report

Sources

Application Note: High-Resolution Gas Chromatography for the Separation of 1-Ethyl-3-methylcyclohexane Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust gas chromatography (GC) method for the baseline separation of cis- and trans-1-Ethyl-3-methylcyclohexane. These saturated cyclic hydrocarbons, often found in complex hydrocarbon mixtures, pose a significant analytical challenge due to their nearly identical boiling points and molecular weights. The protocol herein leverages a mid-polarity capillary column and an optimized temperature program to exploit subtle differences in molecular geometry, ensuring accurate identification and quantification for researchers in petrochemistry, environmental analysis, and synthetic chemistry.

Introduction and Scientific Principles

The accurate analysis of alkylcyclohexane isomers is critical in various fields, from characterizing crude oil fractions to monitoring the synthesis of fine chemicals. The diastereomers of 1-Ethyl-3-methylcyclohexane, cis and trans, are particularly challenging to separate. Their physical properties are remarkably similar, with boiling points differing by only a few degrees (trans isomer: ~148.6 °C; cis isomer: ~150.8 °C).

The separation principle hinges on the subtle interplay between the analytes and the gas chromatograph's stationary phase. While non-polar columns separate compounds primarily by boiling point, a stationary phase with a slight polarity, such as a 5% phenyl-substituted polysiloxane, introduces additional separation mechanisms. These include weak π-π interactions and shape selectivity. The cis isomer is generally less thermodynamically stable and has a slightly more compact structure than the corresponding trans isomer. On many standard GC phases, this results in the cis isomer having a shorter retention time.

This method employs temperature programming, a technique where the column temperature is increased during the analysis.[1] This approach is crucial for achieving sharp peaks for later-eluting compounds and for optimizing the separation (selectivity) between closely eluting isomers.[2] By carefully controlling the temperature ramp rate, we can fine-tune the interaction kinetics within the column to maximize resolution.

Experimental Methodology

A standard gas chromatograph equipped with a capillary column and a Flame Ionization Detector (FID) is used for this analysis. The FID is ideal for detecting hydrocarbons due to its high sensitivity and wide linear range.

All quantitative data and instrumental parameters are summarized in the table below for clarity and reproducibility.

ParameterRecommended SettingRationale & Expertise
GC System Any standard GC with EPC, Split/Splitless Inlet, and FIDThis method is robust and transferable across common laboratory instrumentation.
Column 5% Phenyl Polysilphenylene-siloxane (e.g., DB-5, HP-5ms, TG-5MS) Dimensions: 30 m x 0.25 mm ID x 0.25 µm filmA 5% Phenyl phase provides an excellent balance of non-polar character with slight polarizability, enhancing selectivity for geometric isomers.[3] The 30 m length and 0.25 mm internal diameter provide the high theoretical plate count necessary for resolving closely related compounds.
Carrier Gas Helium or Hydrogen, Constant Flow ModeHelium is a safe and effective carrier gas. Hydrogen can provide faster analysis and higher efficiency but requires additional safety precautions.
Flow Rate 1.2 mL/min (for Helium)This flow rate is near the optimal linear velocity for a 0.25 mm ID column, ensuring maximum efficiency and resolution.
Inlet Split/SplitlessProvides flexibility for different sample concentrations.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analytes and solvent without thermal degradation.
Injection Mode SplitPrevents column overloading and ensures sharp, symmetrical peaks.
Split Ratio 50:1A typical starting point for percent-level concentrations. This can be adjusted based on analyte concentration and detector sensitivity.
Injection Volume 1.0 µLStandard volume for capillary GC.
Oven Program Initial Temp: 40 °C, hold for 2 min Ramp: 5 °C/min to 160 °C Hold: Hold at 160 °C for 5 minThe low initial temperature ensures efficient analyte focusing at the column head. The slow ramp rate of 5 °C/min is critical for maximizing the separation between the two isomers. The final hold ensures that any higher-boiling impurities are eluted from the column.
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons and provides a linear response over a wide concentration range.
Detector Temp 280 °CPrevents condensation of analytes and combustion byproducts in the detector.
Detector Gas Flows H₂: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/minThese are typical flow rates for a robust and sensitive FID signal. Consult your instrument manual for specific recommendations.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear steps from sample preparation to data analysis.

  • Stock Standard: Obtain a certified reference mixture of cis- and trans-1-Ethyl-3-methylcyclohexane[4][5]. If preparing from individual isomers, weigh approximately 10 mg of each into a 10 mL volumetric flask.

  • Solvent: Use a high-purity, volatile solvent such as n-Hexane or Pentane.

  • Dilution: Dissolve and dilute the isomers to the mark with the chosen solvent to create a stock solution of ~1000 µg/mL.

  • Working Standard: Perform a serial dilution of the stock standard to create a working standard at a concentration appropriate for your analysis (e.g., 10-100 µg/mL).

  • Sample Preparation: Dilute unknown samples with the same solvent to bring the expected analyte concentration within the calibrated range of the working standards.

The logical flow of the analytical process is illustrated below. This diagram outlines the path from initial sample handling to final data interpretation.

Caption: Figure 1: Analytical Workflow for Isomer Separation

  • Method Setup: Program the GC conditions as detailed in the table in Section 2.1 into the instrument control software.

  • System Equilibration: Allow the system to equilibrate until a stable baseline is observed. This typically involves allowing the oven temperature and gas flows to stabilize for 10-15 minutes.

  • Sequence Setup: Create an analysis sequence in the software. Include solvent blanks, standards for calibration, and the unknown samples.

  • Injection: Begin the sequence. The autosampler will inject 1.0 µL of each sample into the GC inlet.

  • Data Collection: The detector signal is recorded throughout the temperature program, generating a chromatogram for each run.

Expected Results and Data Interpretation

Under the specified conditions, baseline separation of the two isomers should be achieved. The expected elution order on a 5% Phenyl phase is the cis isomer followed by the trans isomer.

  • Peak Identification: The cis-1-Ethyl-3-methylcyclohexane will be the first of the two isomer peaks to elute. The trans-1-Ethyl-3-methylcyclohexane will elute shortly after.

  • System Suitability: For method validation, the resolution (Rs) between the two isomer peaks should be greater than 1.5. This indicates baseline separation.

  • Quantification: A calibration curve can be constructed by plotting the peak area of each isomer against its concentration from the standard runs. The concentration of the isomers in unknown samples can then be determined from this curve.

Conclusion

This application note provides a comprehensive and reliable GC-FID method for the challenging separation of cis- and trans-1-Ethyl-3-methylcyclohexane. By utilizing a 5% phenyl-substituted capillary column and a carefully optimized slow temperature ramp, this protocol achieves excellent resolution. The detailed step-by-step guide ensures that researchers, scientists, and drug development professionals can readily implement and adapt this method for routine analysis, quality control, and research applications, yielding accurate and reproducible results.

References

  • Cheméo. (n.d.). Chemical Properties of trans-1-Ethyl-3-methylcyclohexane (CAS 4926-76-5). Retrieved from [Link]

  • Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]

  • CHROMacademy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]

  • Chromatography Forum. (2010). GC temperature programming. Retrieved from [Link]

  • NIST. (n.d.). trans-1-Ethyl-3-methylcyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2). Retrieved from [Link]

  • PubChem. (n.d.). trans-1-Ethyl-3-methylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

  • Laboratory Discounter. (n.d.). This compound (cis- and trans- mixture) >98.0%(GC) 1mL. Retrieved from [Link]

Sources

Application Note: Unambiguous Structural and Stereochemical Analysis of 1-Ethyl-3-methylcyclohexane using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. This application note provides an in-depth guide and a set of robust protocols for the comprehensive analysis of 1-Ethyl-3-methylcyclohexane, a saturated carbocycle featuring two common stereoisomers: cis and trans. We will explore how a suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR experiments can be synergistically employed to not only confirm the molecular constitution but also to definitively assign its stereochemistry through conformational analysis. The methodologies and interpretative logic presented herein are designed for researchers, chemists, and quality control scientists engaged in molecular characterization.

Introduction: The Challenge of Stereoisomerism

This compound presents a classic challenge in structural organic chemistry: the differentiation of its cis and trans diastereomers. While both isomers share the same molecular formula (C₉H₁₈) and connectivity, their distinct spatial arrangements of the ethyl and methyl substituents lead to different physical properties and, critically, unique NMR spectral signatures.[1][2][3][4][5] The cyclohexane ring's preference for a low-energy chair conformation, and the energetic distinction between axial and equatorial substituent positions, are the fundamental principles that NMR spectroscopy can exploit for unambiguous assignment.

This guide moves beyond a simple listing of procedures. It explains the causality behind experimental choices, demonstrating how a logical workflow of modern NMR experiments provides a self-validating system for structural confirmation and stereochemical assignment.

Foundational Principles: Conformational Analysis via NMR

The key to differentiating the stereoisomers of this compound lies in understanding their preferred chair conformations.

  • trans-1-Ethyl-3-methylcyclohexane: This isomer can exist in two chair conformations: one with both substituents in equatorial positions (1e,3e) and another with both in axial positions (1a,3a). Due to severe steric strain (1,3-diaxial interactions) in the diaxial form, the molecule exists almost exclusively in the diequatorial conformation. This conformational rigidity results in a single, well-defined set of NMR signals.

  • cis-1-Ethyl-3-methylcyclohexane: This isomer undergoes a rapid chair-flip equilibrium at room temperature between two conformations: one with an axial ethyl group and an equatorial methyl group (1a,3e), and the other with an equatorial ethyl group and an axial methyl group (1e,3a).[6] The ethyl group is sterically bulkier than the methyl group, thus the (1e,3a) conformation is energetically favored. However, the energy difference is not large enough to completely prevent the chair flip. Consequently, the observed NMR spectrum is a time-averaged representation of both contributing conformers.[7]

NMR spectroscopy is exquisitely sensitive to the local electronic environment of each nucleus. The distinction between axial and equatorial positions—where axial protons are typically shielded (shifted upfield) relative to their equatorial counterparts—is a powerful diagnostic tool.

Experimental Workflow and Protocols

A systematic approach ensures high-quality data and confident interpretation. The workflow involves careful sample preparation followed by a hierarchical series of NMR experiments.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis prep Sample Weighing & Dissolution (5-25 mg in 0.6 mL CDCl3) filter Filtration (Optional) (Remove Particulates) prep->filter tube Transfer to NMR Tube filter->tube H1 1D ¹H NMR (Structural Overview) tube->H1 C13 1D ¹³C{¹H} NMR (Carbon Count) H1->C13 DEPT DEPT-90 & DEPT-135 (Carbon Multiplicity) C13->DEPT COSY 2D COSY (¹H-¹H Connectivity) DEPT->COSY HSQC 2D HSQC (¹H-¹³C One-Bond Correlation) COSY->HSQC assign1D Assign 1D Spectra (Chemical Shift, Integration, Multiplicity) HSQC->assign1D assign2D Correlate with 2D Data (Confirm Connectivity) assign1D->assign2D stereo Stereochemical Assignment (Conformational Analysis) assign2D->stereo report Final Structure Confirmation stereo->report

Caption: NMR Workflow for Structural Elucidation.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[8]

  • Analyte & Solvent Selection:

    • Weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[9]

    • As a non-polar analyte, this compound dissolves well in various deuterated solvents. Chloroform-d (CDCl₃) is an excellent, cost-effective first choice.[10][11] Use approximately 0.6-0.7 mL of solvent.

  • Dissolution:

    • Prepare the sample in a small, clean vial. Add the deuterated solvent to the analyte and gently swirl to dissolve.[9]

  • Filtration and Transfer:

    • The solution must be free of particulate matter, which can degrade spectral quality.[12] If any solids are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • The final sample height in the tube should be approximately 4-5 cm (0.55-0.7 mL).[8][13]

  • Referencing:

    • Tetramethylsilane (TMS) can be used as an internal standard (0 ppm). However, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) is often sufficient and preferred for referencing.[8]

Protocol 2: NMR Data Acquisition

These experiments should be performed on a spectrometer operating at 400 MHz or higher for optimal resolution.

  • 1D ¹H NMR: Acquire a standard proton spectrum to get an overview of all proton environments.

  • 1D ¹³C{¹H} NMR: Acquire a broadband proton-decoupled carbon spectrum to identify the number of unique carbon signals.

  • DEPT-90 and DEPT-135: These Distortionless Enhancement by Polarization Transfer experiments are crucial for determining carbon type.[14]

    • DEPT-90: Displays signals only for CH (methine) carbons.[15]

    • DEPT-135: Displays positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent.[15][16][17]

  • 2D ¹H-¹H COSY: Correlation Spectroscopy identifies protons that are spin-coupled to each other, typically through two or three bonds. This is invaluable for tracing out the connectivity of the ethyl group and protons on the cyclohexane ring.[18][19]

  • 2D ¹H-¹³C HSQC: Heteronuclear Single Quantum Coherence correlates each proton signal with the signal of the carbon atom it is directly attached to. This experiment provides an unambiguous link between the ¹H and ¹³C spectra.[20][21][22][23]

Spectral Interpretation: Differentiating the Isomers

The following sections describe the expected spectral features for the dominant conformer of each isomer.

G cluster_trans trans-1-Ethyl-3-methylcyclohexane (diequatorial) cluster_cis cis-1-Ethyl-3-methylcyclohexane (1e,3a favored) trans_img trans_img cis_img cis_img

Caption: Structures of the most stable conformers.

¹³C NMR and DEPT Analysis

By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 results, all carbons can be assigned.

Carbon TypeDEPT-90 SignalDEPT-135 SignalExpected δ (ppm)Assignment Notes
CH₃ AbsentPositive10 - 25Ethyl-CH₃ and Ring-CH₃
CH₂ AbsentNegative20 - 45Ethyl-CH₂ and Ring-CH₂
CH PositivePositive25 - 50Ring-CH bearing substituents and other ring CH
Quaternary C AbsentAbsentN/ANo quaternary carbons in this molecule

Isomer Differentiation:

  • trans (diequatorial): Due to the molecule's high symmetry (a Cₛ plane is not present, but it is less complex than the averaged cis), it is expected to show 9 distinct carbon signals.

  • cis (averaged): The rapid equilibrium complicates prediction, but it will also likely show 9 distinct, albeit averaged, carbon signals with chemical shifts that differ from the trans isomer, particularly for the ring carbons.

¹H NMR and 2D COSY Analysis

The proton spectrum provides the most detailed information regarding stereochemistry.

Proton TypeExpected δ (ppm)Expected MultiplicityKey COSY Correlations
Ethyl CH₃ ~0.9Triplet (t)Correlates with Ethyl CH₂
Ring CH₃ ~0.8-0.9Doublet (d)Correlates with Ring CH at C3
Ethyl CH₂ ~1.2-1.4Quartet (q)Correlates with Ethyl CH₃
Ring Protons ~0.5-1.8Complex MultipletsMultiple cross-peaks revealing ring connectivity

Isomer Differentiation:

  • trans Isomer: The proton attached to C1 and C3 will be axial. Axial protons typically show large coupling constants (J ≈ 8-13 Hz) to adjacent axial protons and small couplings (J ≈ 2-5 Hz) to adjacent equatorial protons. This results in a characteristic broad multiplet, often described as a "triplet of doublets" or more complex pattern.

  • cis Isomer: In the favored 1e,3a conformation, the proton on C1 is axial while the proton on C3 is equatorial. The rapid conformational averaging will result in coupling constants that are a weighted average of the values from both conformers. This typically leads to less well-resolved multiplets with intermediate J-values compared to the conformationally locked trans isomer.

2D HSQC Analysis: Tying It All Together

The HSQC spectrum is the final confirmation step. Each cross-peak represents a direct C-H bond, definitively linking the assignments made from the ¹H and ¹³C/DEPT spectra.

G H1 ¹H Spectrum COSY COSY Spectrum H1->COSY ¹H-¹H Connectivity C13 ¹³C Spectrum DEPT DEPT Data C13->DEPT C-Type ID HSQC HSQC Spectrum DEPT->HSQC Carbon Assignments COSY->HSQC Proton Assignments Structure Final Structure & Stereochemistry HSQC->Structure Unambiguous ¹H-¹³C Linkage

Caption: Synergy of NMR experiments for structural analysis.

For example, a cross-peak correlating the proton signal at ~0.9 ppm (a doublet) with a carbon signal at ~22 ppm (positive in DEPT-135, absent in DEPT-90) would confirm the assignment of the C3-methyl group.

Conclusion

The structural and stereochemical analysis of this compound is a tractable problem when approached with a systematic, multi-technique NMR strategy. Standard 1D ¹H and ¹³C experiments provide the initial framework, while DEPT experiments clarify carbon multiplicities. The application of 2D techniques like COSY and HSQC is essential for creating a self-consistent and fully validated assignment. By carefully analyzing chemical shifts and, most importantly, the coupling patterns of the ring protons, a definitive distinction between the conformationally rigid trans isomer and the conformationally dynamic cis isomer can be achieved with high confidence. This workflow represents a robust paradigm for the analysis of substituted cycloalkanes and other complex organic molecules.

References

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • eGPAT. Solvents in NMR spectroscopy. [Link]

  • University of Calgary. ¹³C NMR Spectroscopy. [Link]

  • BioChromato. NMR solvent selection - that also allows sample recovery. [Link]

  • PubChem, National Center for Biotechnology Information. This compound (cis-and trans-mixture). [Link]

  • NIST Chemistry WebBook. cis-1-Ethyl-3-methyl-cyclohexane. [Link]

  • YouTube. analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane. [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

  • NC State University Libraries. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. [Link]

  • NIST Chemistry WebBook. trans-1-Ethyl-3-methylcyclohexane. [Link]

  • PubChem, National Center for Biotechnology Information. trans-1-Ethyl-3-methylcyclohexane. [Link]

  • Nanalysis. DEPT: A tool for ¹³C peak assignments. [Link]

  • OpenStax. 13.12 DEPT ¹³C NMR Spectroscopy. [Link]

  • Sievers, R. E. NMR Isotope Shift Evidence for Conformational Equilibria. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. [Link]

  • PubChem, National Center for Biotechnology Information. cis-1-Ethyl-3-methyl-cyclohexane. [Link]

  • YouTube. 2D NMR: COSY, HSQC (HMQC) and HMBC. [Link]

  • YouTube. 2D NMR- Worked Example 1 (COSY). [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Mestrelab Research. HMQC Basic heteronuclear correlations: HSQC. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

Sources

Application Note: 1-Ethyl-3-methylcyclohexane as a High-Performance Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract: The selection of a solvent is a critical parameter that can dictate the success of a chemical reaction, influencing reaction rates, yields, and impurity profiles. While traditional non-polar solvents like toluene, hexanes, and cyclohexane are staples in organic synthesis, there is a growing need for alternatives with tailored physical properties and improved performance characteristics. This guide introduces 1-Ethyl-3-methylcyclohexane, a substituted cycloalkane, as a versatile and effective non-polar solvent. We will explore its fundamental physicochemical properties, outline its advantages over conventional solvents, and provide detailed protocols for its application in representative chemical transformations.

Introduction: Beyond Conventional Non-Polar Solvents

The principle of "like dissolves like" is a cornerstone of solvent selection in organic chemistry, guiding chemists to use non-polar solvents for non-polar reactants and intermediates.[1] Solvents like cyclohexane and toluene have long been favored for their ability to create an inert environment where molecules interact directly with minimal solvent interference, which is ideal for applications such as free-radical and organometallic reactions.[2]

However, these common solvents have limitations. Cyclohexane's relatively low boiling point (81 °C) restricts its use in reactions requiring higher temperatures, while the aromatic nature of toluene can lead to unwanted side reactions and presents specific health and safety concerns.[3] this compound emerges as a compelling alternative, offering the chemical stability of a saturated cycloalkane with a significantly higher boiling point, providing a wider operational temperature range. Its branched alkyl structure also imparts unique solubility characteristics and steric properties that can be leveraged to enhance reaction outcomes.

Physicochemical Profile and Comparative Analysis

This compound is a colorless, flammable liquid with a molecular formula of C₉H₁₈.[4][5] Its non-polar character stems from its hydrocarbon structure, making it immiscible with water but an excellent solvent for a wide range of organic compounds, including resins, polymers, and fats.[1][6] The key to its utility lies in its distinct physical properties when compared to other common non-polar solvents.

Table 1: Comparative Properties of Non-Polar Solvents

Property This compound Cyclohexane n-Hexane Toluene
Molecular Formula C₉H₁₈[4] C₆H₁₂ C₆H₁₄ C₇H₈
Molecular Weight 126.24 g/mol [4][6] 84.16 g/mol 86.18 g/mol 92.14 g/mol
Boiling Point ~150 °C[6] 80.7 °C 68.7 °C 110.6 °C
Density ~0.79 g/cm³[7] 0.779 g/cm³ 0.655 g/cm³ 0.867 g/cm³

| Nature | Saturated Cycloalkane | Saturated Cycloalkane | Saturated Alkane | Aromatic |

The most notable advantage of this compound is its elevated boiling point (~150 °C), which allows for reactions to be conducted at temperatures nearly 70 °C higher than in cyclohexane. This extended thermal range is crucial for reactions with high activation energies, enabling faster reaction kinetics without the need for high-pressure apparatus.

Rationale for Use: The Causality Behind Solvent Choice

Choosing a solvent is not merely about dissolving reactants; it's about optimizing the reaction environment.[2] The decision to use this compound should be based on a clear understanding of its benefits.

Caption: Solvent selection logic for this compound.

  • Thermal Stability and Higher Reaction Temperatures: As established, the high boiling point is a primary driver. This is particularly advantageous for organometallic reactions or metal-catalyzed cross-couplings that may be sluggish at lower temperatures.

  • Inertness and Reduced Side Reactions: As a saturated hydrocarbon, this compound is chemically inert and lacks the π-electrons of aromatic solvents like toluene. This is critical in free-radical reactions where the solvent could otherwise act as a hydrogen atom donor or participate in unwanted side reactions, which has been shown to dramatically reduce yields in some cases.[8]

  • Unique Solubility Profile: The combination of a cyclohexane ring and flexible alkyl chains (ethyl and methyl groups) provides a unique solvation environment. This can enhance the solubility of large, non-polar substrates, such as complex natural products or polymers, compared to more rigid solvents like cyclohexane.

  • Conformational Effects: The substituents on the cyclohexane ring exist in a dynamic equilibrium of chair conformations.[9][10] While this effect is subtle, the specific steric environment created by the solvent molecules can influence the conformational preferences of reactants and transition states, potentially impacting stereoselectivity in certain reactions.

Application and Protocols

The following protocols are designed to be self-validating, with clear steps for setup, monitoring, and product isolation.

Protocol 1: Free-Radical Mediated Reductive Dehalogenation

This protocol adapts a standard tributyltin hydride reduction, a reaction known to be sensitive to solvent effects.[8] The use of this compound is justified by the need for an inert solvent and a temperature sufficient to ensure efficient radical initiation and propagation.

Objective: To perform a reductive dehalogenation of 1-bromoadamantane.

Materials:

  • 1-Bromoadamantane

  • Tributyltin hydride ((n-Bu)₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • This compound (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Table 2: Reaction Parameters for Reductive Dehalogenation

Parameter Value
Substrate 1-Bromoadamantane (1.0 eq)
Reagent (n-Bu)₃SnH (1.1 eq)
Initiator AIBN (0.1 eq)
Solvent This compound
Concentration 0.2 M
Temperature 100 °C

| Reaction Time | 4-6 hours |

Step-by-Step Methodology:

  • System Preparation: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (Argon or Nitrogen). Ensure all glassware is oven-dried to remove moisture.

  • Reagent Addition: To the flask, add 1-bromoadamantane and a magnetic stir bar.

  • Solvent Addition: Add anhydrous this compound via cannula or syringe to achieve a 0.2 M concentration.

  • Inert Gas Purge: Degas the solution by bubbling the inert gas through it for 15-20 minutes. This is critical to remove dissolved oxygen, which can quench radical reactions.

  • Reaction Initiation: Add tributyltin hydride and AIBN to the stirring solution.

  • Heating: Immerse the flask in a preheated oil bath at 100 °C. The higher temperature, well above the boiling point of cyclohexane, ensures a steady rate of AIBN decomposition to initiate the radical chain reaction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC), taking aliquots periodically.

  • Workup: Upon completion, cool the reaction to room temperature. Concentrate the solvent under reduced pressure. The residue can be purified via column chromatography on silica gel to separate the adamantane product from tin byproducts.

Caption: General workflow for a free-radical reaction.

Protocol 2: Grignard Reagent Formation and Reaction

The formation of Grignard reagents requires an anhydrous, aprotic solvent. While ethers are common, their volatility and peroxide-forming tendencies can be problematic. This compound can serve as a co-solvent or, in some cases, the primary solvent for higher-boiling applications, particularly when reacting the Grignard reagent with a high-boiling electrophile.

Objective: To form phenylmagnesium bromide and react it with a ketone.

Methodology:

  • Setup: In an oven-dried, three-necked flask equipped with a dropping funnel, condenser, and inert gas inlet, place magnesium turnings.

  • Activation: Briefly heat the magnesium under vacuum and cool under argon to ensure an active surface.

  • Solvent Addition: Add anhydrous this compound. A small amount of a co-solvent like THF may be needed to initiate the reaction.

  • Initiation: Add a small portion of bromobenzene from the dropping funnel. Gentle warming may be required to start the exothermic reaction.

  • Grignard Formation: Once initiated, add the remaining bromobenzene dropwise at a rate that maintains a gentle reflux. The higher boiling point of this compound allows for stable temperature control.

  • Reaction with Electrophile: After the Grignard formation is complete, cool the mixture. Add a solution of the electrophile (e.g., benzophenone) in the same solvent dropwise.

  • Quenching and Workup: After the reaction is complete, carefully quench the mixture by pouring it over an ice-cold saturated ammonium chloride solution. Extract the product with a suitable solvent like diethyl ether, wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate to yield the crude product for purification.

Safety, Handling, and Disposal

Hazard Profile: this compound is a flammable liquid and vapor (GHS Category 3).[4][11] It may cause skin irritation and can be harmful if inhaled or swallowed.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat.[11] Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[11]

  • Disposal: Dispose of waste solvent in accordance with local, state, and federal regulations. Do not discharge into drains.

Conclusion

This compound represents a valuable addition to the synthetic chemist's toolkit of non-polar solvents. Its high boiling point, chemical inertness, and unique solvation properties provide a distinct advantage for a range of chemical reactions, particularly those requiring elevated temperatures in a non-aromatic medium. By understanding its properties and applying the protocols outlined in this guide, researchers can leverage this solvent to improve reaction efficiency, enhance safety, and explore new synthetic pathways.

References

  • PubChem. (n.d.). This compound (cis-and trans-mixture). National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). trans-1-Ethyl-3-methylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Hangzhou Z-Crown Chemical Co., Ltd. (n.d.). GHS 11 (Rev.11) SDS: this compound (cis- and trans- mixture). XiXisys. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of trans-1-Ethyl-3-methylcyclohexane (CAS 4926-76-5). Retrieved from [Link]

  • Astrea Energy LLC. (2026). From Cyclohexane to Methylcyclohexane: The Science Behind a Sustainable Solvent. Retrieved from [Link]

  • LookChem. (n.d.). CIS-1-ETHYL-3-METHYLCYCLOHEXANE Product Description. Retrieved from [Link]

  • Cheméo. (n.d.). This compound (c,t). Retrieved from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Ethyl-3-methylcyclopentane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2). Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Chem LibreTexts. Retrieved from [Link]

  • Ingold, K. U., & Lusztyk, J. (2011). The frequently overlooked importance of solvent in free radical syntheses. Chemical Society Reviews, 40(4), 2157-2163. Retrieved from [Link]

  • NIST. (n.d.). This compound (c,t). NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Condensed phase thermochemistry data for cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (n.d.). The Cyclohexane Molecule. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved from [Link]

  • Beil, J. (2020, September 17). analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane. YouTube. Retrieved from [Link]

  • Pearson. (n.d.). Draw the two chair conformations of each compound, and label the substituents as axial or equatorial. Retrieved from [Link]

  • Elphimoff-Felkin, I., & Sarda, P. (n.d.). Reductive cleavage of allylic alcohols, ethers, or acetates to olefins. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Brainly. (2023, August 22). Consider the molecule trans-1-ethyl-3-methylcyclohexane. What can you say about the most stable form of this molecule?. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Cyclohexane. Retrieved from [Link]

  • Reddit. (2021, January 31). is my drawing right for trans-1-ethyl-3-methylcyclohexane. r/chemhelp. Retrieved from [Link]

  • American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-Ethyl-3-methylcyclohexane as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Saturated Carbocycle

1-Ethyl-3-methylcyclohexane, a readily available substituted cycloalkane, presents a versatile yet often underutilized scaffold in synthetic organic chemistry.[1] Its saturated carbocyclic framework offers a robust starting point for the strategic introduction of functionality, enabling pathways to a variety of more complex molecular architectures. This guide provides detailed application notes and protocols for the transformation of this compound into valuable synthetic intermediates, with a focus on aromatization via catalytic dehydrogenation and regioselective functionalization through free-radical halogenation. These transformations leverage the inherent reactivity of the cyclohexane ring and its substituents, offering routes to aromatic compounds and functionalized alkanes that are key building blocks in the pharmaceutical, agrochemical, and materials science industries.

This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit. The protocols herein are presented with an emphasis on the underlying mechanistic principles and the rationale behind the selection of reagents and reaction conditions, ensuring both scientific integrity and practical applicability in a laboratory setting.

Core Applications and Synthetic Strategies

The synthetic utility of this compound primarily revolves around two key transformations:

  • Catalytic Dehydrogenation to m-Ethyltoluene: This aromatization reaction provides a direct route to a valuable substituted aromatic compound, which can be further functionalized using the rich chemistry of electrophilic aromatic substitution.

  • Regioselective Free-Radical Bromination: This method allows for the targeted introduction of a halogen atom at the most substituted tertiary carbon, creating a handle for subsequent nucleophilic substitution or elimination reactions.

The following sections will delve into the theoretical underpinnings and practical execution of these synthetic strategies.

Application 1: Catalytic Dehydrogenation to m-Ethyltoluene

The conversion of substituted cyclohexanes to their corresponding aromatic counterparts is a thermodynamically favorable process that liberates molecular hydrogen. This transformation is of significant interest for both chemical synthesis and hydrogen storage applications.[2][3] For this compound, catalytic dehydrogenation yields m-ethyltoluene, a useful intermediate in the synthesis of various fine chemicals and polymers.

Mechanistic Rationale and Catalyst Selection

The dehydrogenation of cycloalkanes is typically catalyzed by supported platinum-group metals, with platinum on alumina (Pt/Al₂O₃) being a common and effective choice.[4][5][6][7] The reaction proceeds through a series of sequential dehydrogenation steps on the catalyst surface. The mechanism involves the adsorption of the cyclohexane ring onto the platinum surface, followed by the stepwise abstraction of hydrogen atoms, leading to the formation of cyclohexene and cyclohexadiene intermediates before the final, stable aromatic ring is formed.

The choice of a platinum catalyst is predicated on its high activity and selectivity for dehydrogenation. The alumina support provides a high surface area for catalyst dispersion and can contribute to the overall catalytic activity.

Caption: Catalytic Dehydrogenation Workflow.

Experimental Protocol: Dehydrogenation of this compound

This protocol is adapted from established procedures for the dehydrogenation of methylcyclohexane over a Pt/Al₂O₃ catalyst.[7]

Materials:

  • This compound (≥98%)

  • 0.3-1.0 wt% Platinum on alumina (Pt/Al₂O₃) catalyst

  • High-purity nitrogen or argon gas

  • Anhydrous toluene (for analysis)

  • Standard glassware for atmospheric pressure reactions with heating and reflux capabilities

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Catalyst Preparation: The commercial Pt/Al₂O₃ catalyst should be dried in an oven at 120 °C for at least 4 hours prior to use to remove any adsorbed water.

  • Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet/outlet. The gas outlet should be connected to a bubbler to monitor gas evolution (hydrogen). The system should be purged with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Charging the Reactor: To the flask, add this compound (e.g., 10.0 g, 79.2 mmol) and the Pt/Al₂O₃ catalyst (e.g., 0.5 g, ~5 wt% of the substrate).

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (boiling point of this compound is ~155-157 °C) with vigorous stirring. The evolution of hydrogen gas should be observed in the bubbler.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture, diluting with toluene, filtering through a short plug of silica gel to remove the catalyst, and analyzing by GC. The disappearance of the starting material and the appearance of the m-ethyltoluene peak will indicate reaction progression.

  • Work-up and Purification: Upon completion (as determined by GC analysis, typically after several hours), cool the reaction mixture to room temperature. Carefully filter the catalyst from the reaction mixture. The resulting liquid is crude m-ethyltoluene. For higher purity, fractional distillation can be performed.

Expected Outcome and Data Presentation:

ParameterExpected Value
Product m-Ethyltoluene
Byproducts Minimal, potentially small amounts of partially dehydrogenated intermediates
Typical Yield >90% (conversion)
Reaction Time 4-8 hours

Application 2: Regioselective Free-Radical Bromination

Free-radical halogenation provides a method to functionalize otherwise unreactive alkanes.[8][9][10][11][12] Bromination is particularly useful as it is more selective than chlorination, favoring the substitution of hydrogens on more substituted carbons.[13] In the case of this compound, this regioselectivity can be exploited to introduce a bromine atom predominantly at the tertiary C1 position.

Mechanistic Rationale and Regioselectivity

The reaction proceeds via a free-radical chain mechanism, which involves three key stages: initiation, propagation, and termination.[8][11][12]

  • Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond, typically induced by UV light or heat, to generate two bromine radicals (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the cyclohexane ring to form HBr and an alkyl radical. This is the rate-determining and selectivity-determining step. The stability of the resulting alkyl radical dictates the site of hydrogen abstraction. The order of radical stability is tertiary > secondary > primary. Therefore, abstraction of the hydrogen from the C1 position to form a tertiary radical is favored over abstraction from any of the secondary carbons. The resulting alkyl radical then reacts with a molecule of Br₂ to form the bromoalkane product and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine.

N-Bromosuccinimide (NBS) is often used as a source of bromine radicals in these reactions, particularly for allylic and benzylic brominations, as it maintains a low concentration of Br₂ in the reaction mixture, minimizing competing ionic addition reactions if any unsaturation is present.[14][15][16] For saturated alkanes, either Br₂ with light/heat or NBS with a radical initiator can be employed.

Caption: Regioselectivity in Free-Radical Bromination.

Experimental Protocol: Free-Radical Bromination of this compound

This protocol utilizes N-bromosuccinimide (NBS) and a radical initiator for a more controlled bromination.[14][15]

Materials:

  • This compound (≥98%)

  • N-Bromosuccinimide (NBS), recrystallized from water

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Standard glassware for reflux with photochemical or thermal initiation

  • UV lamp or heating mantle

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 5.0 g, 39.6 mmol) in carbon tetrachloride (e.g., 50 mL).

  • Addition of Reagents: Add N-bromosuccinimide (e.g., 7.05 g, 39.6 mmol, 1.0 eq) and a catalytic amount of AIBN (e.g., 0.13 g, 0.8 mmol, 2 mol%).

  • Initiation and Reaction: Heat the mixture to reflux (for thermal initiation with AIBN) or irradiate with a UV lamp at room temperature. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats to the surface.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide. Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of bromo-isomers, can be purified by vacuum distillation to isolate the major product, 1-bromo-1-ethyl-3-methylcyclohexane.

Expected Outcome and Data Presentation:

ParameterExpected Value
Major Product 1-Bromo-1-ethyl-3-methylcyclohexane
Minor Products Isomeric bromocyclohexanes
Regioselectivity High for the tertiary position
Typical Yield 60-80% (of the major product after purification)

Further Synthetic Transformations

The products obtained from these primary transformations of this compound serve as valuable intermediates for further synthetic elaborations:

  • m-Ethyltoluene: Can undergo a wide range of electrophilic aromatic substitution reactions (nitration, halogenation, Friedel-Crafts acylation/alkylation) to introduce further functionality on the aromatic ring.

  • 1-Bromo-1-ethyl-3-methylcyclohexane: The tertiary bromide is an excellent substrate for Sₙ1 reactions and E1/E2 elimination reactions, providing access to alcohols, ethers, and alkenes, respectively.

Conclusion

This compound is a versatile and cost-effective precursor for the synthesis of valuable aromatic and functionalized aliphatic compounds. The protocols detailed in this guide for catalytic dehydrogenation and regioselective free-radical bromination are robust and scalable, offering reliable methods for the preparation of m-ethyltoluene and 1-bromo-1-ethyl-3-methylcyclohexane. By understanding the underlying mechanistic principles, researchers can effectively utilize these transformations to access a wide array of more complex molecular targets.

References

  • Wikipedia. Free-radical halogenation. [Link]

  • Allen, A. (n.d.). Halogenation of Alkanes | Mechanism, Reaction Steps & Products. Allen Career Institute. [Link]

  • Unacademy. (n.d.). Notes on Mechanism of Free Radical Halogenation of Alkanes. [Link]

  • Chemistry LibreTexts. (2020, May 30). 5.10: The Free-Radical Halogenation of Alkanes. [Link]

  • Chemistry LibreTexts. (2019, June 5). 15.1: Free Radical Halogenation of Alkanes. [Link]

  • Royal Society of Chemistry. (n.d.). C–H functionalisation of cycloalkanes. Organic & Biomolecular Chemistry. [Link]

  • Axial. (2024, November 28). Transannular C–H functionalization of cycloalkane carboxylic acids. [Link]

  • National Center for Biotechnology Information. (2023, May 31). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PubMed Central. [Link]

  • Watanabe, K., et al. (n.d.). IR observation in methylcyclohexane dehydrogenation over Pt/TiO2 and Pt/Al2O3 catalysts. Shizuoka University. [Link]

  • National Center for Biotechnology Information. (n.d.). Transannular C–H functionalization of cycloalkane carboxylic acids. Request PDF. [Link]

  • Usman, M. R. (2011, March 1). Methylcyclohexane Dehydrogenation over Commercial 0.3 Wt% Pt/Al2O3 Catalyst. Semantic Scholar. [Link]

  • The Journal of Organic Chemistry. (2016, January 15). Recent Advances in C–H Functionalization. [Link]

  • Royal Society of Chemistry. (n.d.). Insights into size effects of Pt/Al2O3 catalysts on hydrogen production from methylcyclohexane dehydrogenation. Catalysis Science & Technology. [Link]

  • Usman, M. R. (n.d.). Methylcyclohexane Dehydrogenation over Commercial 0.3 Wt% Pt/Al2O3 Catalyst. Pakistan Academy of Sciences. [Link]

  • ScienceDirect. (2025, June 25). Critical analysis on catalytic methylcyclohexane dehydrogenation reaction: A review. International Journal of Hydrogen Energy. [Link]

  • Si, H., et al. (2025, May 1). On the demethylation mechanism of methylcyclohexane during dehydrogenation over Pt/γ-Al2O3 based catalysts. ResearchGate. [Link]

  • eScholarship.org. (n.d.). Reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane by single-site platinum catalyst. [Link]

  • ResearchGate. (2025, July 30). Critical analysis on catalytic methylcyclohexane dehydrogenation reaction: A review. [Link]

  • Royal Society of Chemistry. (n.d.). On-site catalytic dehydrogenation of methylcyclohexane: mechanisms, catalysts, advances, and prospects. Catalysis Science & Technology. [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Meng, J., et al. (2021). A Review of Catalysts for Methylcyclohexane Dehydrogenation. Topics in Catalysis, 64(7-8), 509-520. [Link]

  • Master Organic Chemistry. (2013, September 23). Selectivity In Free Radical Reactions. [Link]

  • ResearchGate. (n.d.). Oxidation of Secondary Methyl Ethers to Ketones. [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3-ethyl-5-methyl-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-3-ethylcyclohexane. PubChem. [Link]

  • YouTube. (2020, November 29). 3: What's the difference between NBS and Br2? [Link]

  • Human Metabolome Database. (2012, September 12). Showing metabocard for 3-Ethyl-5-methylphenol (HMDB0038985). [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethyl-5-methylphenol. PubChem. [Link]

  • Quora. (2017, March 31). What will be the product when 3-Methylcyclohexene reacts with NBS/Br2? [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3-ethyl-5-methyl-. NIST Chemistry WebBook. [Link]

  • Embibe. (n.d.). Methyl ethyl ketone is prepared by the oxidation of. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound (cis-and trans-mixture). PubChem. [Link]

  • The Journal of Physical Chemistry A. (n.d.). Ethynyl Radical Hydrogen Abstraction Energetics and Kinetics Utilizing High-Level Theory. [Link]

  • ResearchGate. (n.d.). 3-ethyl-5-methyl cyclohexane. [Download Scientific Diagram]. [Link]

  • National Center for Biotechnology Information. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. PubChem. [Link]

  • YouTube. (2025, January 4). Oxidation Reaction for Ethyl Methyl Ketone KCET 12th Chemistry Aldehydes Ketones And Carboxylic Acid. [Link]

  • YouTube. (2022, February 5). The compound oxidised to prepare methyl ethyl ketone is | 12. [Link]

  • Hokkaido University. (n.d.). Institute for Catalysis. [Link]

  • Chegg. (2022, March 16). Create a diastereomer of (1R,3R)-1-ethyl-3-methylcyclohexane... [Link]

Sources

potential industrial applications of 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 1-Ethyl-3-methylcyclohexane

A Forward-Looking Analysis for Industrial & Research Applications

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This compound, a C9 cycloalkane, is a saturated hydrocarbon present in various fuel mixtures.[1] While not traditionally utilized as a standalone industrial chemical, its inherent physicochemical properties—shared with other alkylcyclohexanes—suggest significant potential across several high-value applications. This document provides a detailed exploration of these potential applications, moving beyond established uses to propose novel areas of investigation. We present scientifically-grounded hypotheses for its use as a specialty solvent, a component in advanced heat transfer fluids, a key intermediate in organic synthesis, and a reference standard in combustion research. Each proposed application is accompanied by a detailed, actionable protocol designed to validate its performance and utility, providing a roadmap for future research and development.

Introduction to this compound

This compound (C9H18) is a cycloalkane, a class of aliphatic compounds characterized by a ring of carbon atoms.[2] Specifically, it is a disubstituted cyclohexane, featuring both an ethyl and a methyl group attached to the carbon ring.[3] This structure exists as cis and trans stereoisomers, which have different spatial arrangements of the substituent groups and, consequently, slightly different physical properties and conformational stabilities.[4][5][6] Like other cycloalkanes, it is a non-polar, flammable liquid with properties that make it analogous to other widely used industrial hydrocarbons.[7][8] Its primary role to date has been as a component of gasoline and jet fuel, where its combustion characteristics are of interest.[1] However, a deeper analysis of its properties suggests a broader utility.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to unlocking its industrial potential. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C9H18[7]
Molecular Weight 126.24 g/mol [7]
CAS Number 3728-55-0 (cis- and trans- mixture)[9]
Appearance Colorless liquid[10]
Density (Specific Gravity) ~0.79 g/cm³[10]
Boiling Point ~155-157 °C (for isomers)[4][11]
Refractive Index ~1.43[10]
Hazards Flammable liquid (UN 3295, Hazard Class 3)[7][10]

Potential Application: Advanced Heat Transfer Fluid

Scientific Rationale

Heat transfer fluids (HTFs) are critical in numerous industrial processes for regulating temperature.[12] The ideal HTF possesses high thermal stability, a wide operating temperature range, low viscosity for efficient pumping, and a high flash point for safety.[13][14] Saturated hydrocarbons, particularly cycloalkanes, are known for their thermal stability. This compound, with its relatively high boiling point and stable C-C single bonds, presents a compelling case for investigation as a component in synthetic HTF formulations.[15] Unlike water or glycols, it would be suitable for non-pressurized, high-temperature systems where corrosion is a concern.[16] Its alkyl substitutions may also confer a lower freezing point compared to unsubstituted cyclohexane, broadening its liquid-phase operating window.

Experimental Protocol: Evaluation of Thermal Stability and Heat Transfer Properties

Objective: To determine the suitability of this compound as a heat transfer fluid by assessing its thermal stability and key performance metrics.

Materials:

  • This compound (≥98% purity)[10]

  • High-pressure stainless steel reactor with temperature and pressure controls

  • Viscometer (e.g., Brookfield type)

  • Differential Scanning Calorimeter (DSC)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Nitrogen gas (high purity)

Procedure:

  • Initial Characterization:

    • Measure the initial viscosity of the this compound sample at various temperatures (e.g., 25°C, 50°C, 100°C).

    • Determine its specific heat capacity using DSC.

    • Obtain a baseline chemical profile using GC-MS.

  • Thermal Stress Test:

    • Place a 100 mL sample into the stainless steel reactor.

    • Purge the reactor with nitrogen to create an inert atmosphere, preventing oxidation.

    • Seal the reactor and heat the sample to a target temperature (e.g., 250°C, below the critical point) and maintain for a prolonged period (e.g., 100 hours).

    • Monitor and record temperature and pressure throughout the test.

  • Post-Test Analysis:

    • After cooling, safely collect the sample.

    • Re-measure the viscosity at the same temperature points as in Step 1. A significant increase in viscosity may indicate polymerization or degradation.

    • Analyze the stressed sample using GC-MS to identify and quantify any degradation products. The presence of lower molecular weight compounds (cracking) or higher molecular weight compounds (polymerization) indicates thermal breakdown.

    • Compare the pre- and post-test data to assess the degree of thermal degradation.

Data Interpretation: A minimal change in viscosity and chemical composition after the thermal stress test would indicate high thermal stability, supporting its potential use as a heat transfer fluid.

G cluster_0 Pre-Test Characterization cluster_1 Thermal Stress Protocol cluster_2 Post-Test Analysis cluster_3 Evaluation A Sample: this compound B Measure Viscosity A->B C Determine Specific Heat (DSC) A->C D Baseline GC-MS Profile A->D I Re-measure Viscosity B->I K Compare Pre- & Post-Test Data D->K E Load Sample into Reactor F Inert with N2 E->F G Heat to 250°C for 100h F->G H Collect Stressed Sample G->H H->I J Analyze Degradation (GC-MS) H->J I->K J->K L Assess Thermal Stability K->L

Caption: Workflow for evaluating the thermal stability of this compound.

Potential Application: Specialty Organic Solvent

Scientific Rationale

The selection of a solvent is crucial in chemical synthesis, extractions, and formulations. Cycloalkanes are effective non-polar solvents.[8] this compound, being a liquid at room temperature with a moderate boiling point, could serve as a higher-boiling-point alternative to solvents like hexane or cyclohexane, which is advantageous for reactions requiring elevated temperatures. Its non-polar nature makes it a candidate for dissolving oils, fats, waxes, and non-polar polymers.[17] In the pharmaceutical industry, it could be evaluated as a process solvent for the crystallization of non-polar active pharmaceutical ingredients (APIs), potentially offering different solubility and crystal habit outcomes compared to more common solvents.

Experimental Protocol: Polymer Solubility Assessment

Objective: To quantify the effectiveness of this compound as a solvent for a representative non-polar polymer, such as polystyrene.

Materials:

  • This compound (solvent grade)

  • Polystyrene (average molecular weight specified)

  • Toluene (as a positive control solvent)

  • Analytical balance

  • Magnetic stirrer with heating plate

  • Temperature-controlled bath

  • Filtration apparatus (0.45 µm filter)

Procedure:

  • Solubility Screening:

    • Prepare a series of vials. To each, add 10 mL of this compound.

    • Incrementally add known masses of polystyrene (e.g., 0.1 g, 0.5 g, 1.0 g, etc.) to different vials.

    • Stir the mixtures at a constant temperature (e.g., 25°C) for 24 hours.

    • Visually inspect for complete dissolution. This provides a qualitative measure of solubility.

  • Quantitative Solubility Determination:

    • Based on the screening, prepare a saturated solution by adding an excess of polystyrene to 50 mL of this compound.

    • Stir the mixture in a sealed flask within a temperature-controlled bath at 25°C for 48 hours to ensure equilibrium is reached.

    • Allow the undissolved polymer to settle.

    • Carefully extract a known volume (e.g., 10 mL) of the clear supernatant.

    • Filter the supernatant to remove any suspended microparticles.

    • Evaporate the solvent from the filtered supernatant under vacuum.

    • Weigh the remaining polymer residue.

    • Calculate the solubility in g/100 mL.

  • Comparative Analysis:

    • Repeat the entire procedure using toluene as the solvent to provide a benchmark for performance.

Data Interpretation: The calculated solubility value ( g/100 mL) will provide a quantitative measure of this compound's efficacy as a solvent for polystyrene. A high value, comparable to that of toluene, would indicate strong potential as a specialty solvent for non-polar polymers.

Potential Application: Intermediate in Organic Synthesis

Scientific Rationale

Cycloalkanes can serve as precursors for a variety of more complex molecules.[18] For instance, the dehydrogenation of alkylcyclohexanes is a standard industrial process to produce aromatic compounds like toluene and xylenes. This compound could be dehydrogenated to produce 1-ethyl-3-methylbenzene, a valuable aromatic intermediate. Furthermore, selective oxidation of the cyclohexane ring can introduce functional groups like hydroxyl (-OH) or carbonyl (C=O), leading to the formation of substituted cyclohexanols and cyclohexanones.[19][20] These functionalized cyclic compounds are important building blocks in the synthesis of pharmaceuticals, fragrances, and polymers.[21]

Experimental Protocol: Catalytic Dehydrogenation to 1-Ethyl-3-methylbenzene

Objective: To demonstrate the viability of converting this compound into its corresponding aromatic compound via catalytic dehydrogenation.

Materials:

  • This compound

  • Platinum on alumina (Pt/Al2O3) catalyst (e.g., 0.5% Pt)

  • Fixed-bed flow reactor system with a tube furnace

  • Mass flow controllers for gas feeds

  • Condenser and cold trap for product collection

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) for analysis

Procedure:

  • Reactor Setup:

    • Load a known amount of Pt/Al2O3 catalyst into the fixed-bed reactor.

    • Activate the catalyst by heating under a flow of hydrogen gas according to the manufacturer's specifications.

  • Reaction Execution:

    • Set the reactor furnace to the desired reaction temperature (e.g., 300-350°C).

    • Using a syringe pump, feed liquid this compound into a vaporizer, where it is mixed with a carrier gas (e.g., nitrogen or hydrogen).

    • Pass the vapor-phase reactant mixture over the catalyst bed at a controlled flow rate.

    • The reaction is: C9H18 → C9H12 + 3H2.

  • Product Collection and Analysis:

    • Pass the reactor effluent through a condenser and a cold trap (e.g., using a dry ice/acetone bath) to liquefy the organic products.

    • Collect the liquid product for analysis.

    • Analyze the product mixture using GC-FID to separate and quantify the unreacted starting material, the desired product (1-ethyl-3-methylbenzene), and any byproducts.

Data Interpretation:

  • Conversion (%): Calculated based on the amount of starting material consumed.

  • Selectivity (%): Calculated based on the amount of desired aromatic product formed relative to the amount of starting material consumed.

  • High conversion and high selectivity for 1-ethyl-3-methylbenzene would validate this synthetic pathway and highlight the compound's potential as a chemical intermediate.

Caption: Experimental workflow for the catalytic dehydrogenation of this compound.

Application: Reference Standard in Combustion and Fuel Science

Scientific Rationale

Developing accurate kinetic models for the combustion of complex fuels like gasoline and jet fuel is a major goal in energy research.[22] These models rely on well-characterized surrogate fuels, which are simple mixtures of a few key compounds representing the different hydrocarbon classes found in the real fuel (e.g., alkanes, cycloalkanes, aromatics).[1] this compound, as a C9 alkylcyclohexane, is an excellent candidate for inclusion in surrogate fuel models to represent the naphthenic fraction.[15] Its specific combustion properties—such as ignition delay time and laminar flame speed—can be precisely measured and used to validate and refine complex chemical kinetic mechanisms.[23][24]

Protocol: Measuring Ignition Delay Time in a Shock Tube

Objective: To obtain fundamental combustion data for this compound by measuring its ignition delay time under controlled, engine-relevant conditions.

Materials:

  • Shock tube facility

  • High-speed pressure transducers and data acquisition system

  • Optical access for chemiluminescence detection (e.g., OH* emission)

  • Gas mixing system for preparing precise fuel/oxidizer mixtures

  • This compound (high purity)

  • Oxygen, Nitrogen, and Argon gases (high purity)

Procedure:

  • Mixture Preparation:

    • Prepare a gaseous mixture of this compound, O2, and a diluent (N2/Ar) with a specific equivalence ratio (e.g., φ = 1.0 for stoichiometric). The low vapor pressure of the fuel requires heating the mixing manifold.

  • Shock Tube Operation:

    • Fill the driven section of the shock tube with the prepared mixture to a known initial pressure.

    • Fill the driver section with a high-pressure driver gas (e.g., helium).

    • Rupture the diaphragm separating the two sections, generating a primary shock wave that travels through the test gas.

    • The shock wave reflects off the endwall, compressing and heating the test gas to a precise, high-temperature, and high-pressure state nearly instantaneously.

  • Data Acquisition:

    • Use a sidewall pressure transducer near the endwall to record the pressure history. The time between the shock reflection and the sharp pressure rise indicating ignition is the ignition delay time.

    • Simultaneously, use an optical detector to monitor for the emission of radicals like OH*, which provides a secondary, often more precise, measurement of the onset of ignition.

  • Data Analysis:

    • Repeat the experiment across a range of temperatures (by varying the shock wave strength) and pressures.

    • Plot the logarithm of the ignition delay time versus the inverse of the temperature (an Arrhenius plot). This data is critical for validating computational combustion models.

Safety, Handling, and Storage

This compound is a flammable liquid and vapor.[7] All protocols should be performed in a well-ventilated area, preferably within a fume hood.[25] Standard personal protective equipment (PPE), including safety glasses, flame-resistant lab coats, and appropriate gloves, must be worn.[26] The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[25] Grounding and bonding should be used to prevent static discharge during transfer.[25]

Conclusion

While this compound has historically been viewed as a minor component of fuel blends, its intrinsic properties as a stable, non-polar C9 cycloalkane suggest a much wider scope of industrial and research applicability. The application notes and protocols detailed herein provide a foundational framework for exploring its potential as a specialty solvent, a high-performance heat transfer fluid, a versatile synthetic intermediate, and a crucial reference compound for advancing combustion science. It is our expert assessment that dedicated research into these areas will unlock new value and establish this compound as a useful and commercially relevant chemical entity.

References

  • PubChem. This compound (cis-and trans-mixture) | C9H18 | CID 35412. [Link]

  • NIST. cis-1-Ethyl-3-methyl-cyclohexane. [Link]

  • YouTube. analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane. [Link]

  • PubChem. trans-1-Ethyl-3-methylcyclohexane | C9H18 | CID 23620235. [Link]

  • Cheméo. Chemical Properties of trans-1-Ethyl-3-methylcyclohexane (CAS 4926-76-5). [Link]

  • NIST. This compound (c,t). [Link]

  • NIST. cis-1-Ethyl-3-methyl-cyclohexane. [Link]

  • Reddit. is my drawing right for trans-1-ethyl-3-methylcyclohexane. [Link]

  • Chemsrc. This compound(CAS#:3728-55-0). [Link]

  • PubChem. 1-Ethyl-3-methylcyclohexene | C9H16 | CID 21572724. [Link]

  • NIST. This compound (c,t). [Link]

  • Master Organic Chemistry. Introduction to Cycloalkanes: Two Key Consequences of Ring Formation. [Link]

  • Caldic. New generation heat transfer fluids. [Link]

  • Thermtest. The Ultimate Guide to Heat Transfer Fluids. [Link]

  • Chemistry LibreTexts. 3.4: Cycloalkanes. [Link]

  • Airgas. SAFETY DATA SHEET - Nonflammable Gas Mixture. [Link]

  • Coastal Chemical. Heat Transfer Fluids. [Link]

  • HBJ Rain. Cyclohexane: Industrial Applications, Benefits & Future Trends. [Link]

  • Wikipedia. Cycloalkane. [Link]

  • MDPI. Effect of Cyclohexane on the Combustion Characteristics of Multi-Component Gasoline Surrogate Fuels. [Link]

  • Michigan State University Chemistry. Alkanes & Cycloalkanes. [Link]

  • KRAHN. Heat Transfer Fluids Selection Guide. [Link]

  • Allen Institute. Cycloalkanes | Structure, Properties & Examples. [Link]

  • Scribd. Cyclohexanone: Industrial Uses & Applications. [Link]

  • Eastman. Heat Transfer Fluids | Therminol. [Link]

  • ACS Publications. Compact Chemical Mechanism for Autoignition and Combustion of Methylcyclohexane under Engine Relevant Conditions. [Link]

  • Lawrence Livermore National Laboratory. Methylcyclohexane | Combustion. [Link]

  • ResearchGate. Experimental and Modeling Study of Ethylcyclohexane Combustion. [Link]

  • Unacademy. Nomenclature of Organic Compounds. [Link]

  • Homework.Study.com. Draw the structure of this compound. [Link]

Sources

Application Notes and Protocols for Studying Reaction Mechanisms Involving 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-3-methylcyclohexane, a substituted cycloalkane, serves as an exemplary model for investigating the intricate interplay of stereochemistry and regioselectivity in chemical transformations.[1][2] Its conformational flexibility and the presence of primary, secondary, and tertiary carbon-hydrogen bonds offer a rich landscape for exploring fundamental reaction mechanisms.[3][4][5] This guide provides an in-depth exploration of key reaction mechanisms involving this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of these reactions, supported by detailed experimental protocols and analytical methodologies for comprehensive reaction monitoring.

Conformational Analysis of this compound: The Foundation of Reactivity

The reactivity of this compound is intrinsically linked to the stability of its chair conformations. The bulky ethyl and methyl groups will preferentially occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions.[2][3][4] Understanding the predominant conformation is critical for predicting the stereochemical outcome of reactions.

Caption: Chair conformations of trans-1-ethyl-3-methylcyclohexane.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br2 2 Br• 2 Br• Br2->2 Br• hv or Δ This compound This compound Tertiary Radical Tertiary Radical This compound->Tertiary Radical + Br• 1-Bromo-1-ethyl-3-methylcyclohexane 1-Bromo-1-ethyl-3-methylcyclohexane Tertiary Radical->1-Bromo-1-ethyl-3-methylcyclohexane + Br2 Br• Br• 1-Bromo-1-ethyl-3-methylcyclohexane->Br• Br• + Br• Br• + Br• Br• + Br•->Br2 Radical + Br• Radical + Br• Brominated Product Brominated Product Radical + Br•->Brominated Product Radical + Radical Radical + Radical Dimer Dimer Radical + Radical->Dimer

Protocol for Free-Radical Bromination

Objective: To perform the free-radical bromination of this compound and analyze the product mixture.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4)

  • Benzoyl peroxide (initiator)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • UV lamp (optional)

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in CCl4.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux while irradiating with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the succinimide byproduct.

  • Wash the filtrate with 5% sodium bicarbonate solution and then with water in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Purify the product by fractional distillation or column chromatography.

Section 2: Oxidation with Potassium Permanganate

The oxidation of cycloalkanes with strong oxidizing agents like potassium permanganate (KMnO4) can lead to a variety of products depending on the reaction conditions. [6]Under harsh conditions (hot, acidic), the cycloalkane ring can be cleaved.

Mechanism of Oxidative Cleavage

Hot, acidic potassium permanganate will cleave the carbon-carbon bonds of the cyclohexane ring. The carbons of the ring are oxidized to carboxylic acids. The substituents will influence the final products. The oxidation of this compound is expected to yield a mixture of dicarboxylic and tricarboxylic acids.

Caption: Predicted oxidative cleavage of this compound.

G This compound This compound Mixture of Carboxylic Acids Mixture of Carboxylic Acids This compound->Mixture of Carboxylic Acids KMnO4, H+, Δ

Protocol for Oxidation with KMnO4

Objective: To oxidize this compound with hot, acidic potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sulfuric acid (concentrated)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Sodium bisulfite

  • Extraction solvent (e.g., diethyl ether)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add a solution of potassium permanganate in water and carefully add concentrated sulfuric acid.

  • Add this compound to the flask.

  • Heat the mixture to reflux. The purple color of the permanganate will disappear as it is reduced to manganese dioxide (a brown precipitate).

  • After the reaction is complete, cool the mixture and decolorize any remaining permanganate by adding a small amount of sodium bisulfite.

  • Extract the aqueous solution with diethyl ether.

  • Dry the ether layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the acidic products.

Section 3: Acid-Catalyzed Rearrangements

In the presence of a strong acid, alcohols derived from this compound can undergo dehydration via an E1 mechanism. [7][8][9]This process involves the formation of a carbocation intermediate, which is susceptible to rearrangements to form a more stable carbocation. [10]

Mechanism of E1 Dehydration and Rearrangement

The dehydration of 1-ethyl-3-methylcyclohexanol will proceed through the formation of a tertiary carbocation. This carbocation can then undergo a hydride or alkyl shift to form a more stable carbocation, leading to a mixture of alkene products, with the most substituted alkene being the major product according to Zaitsev's rule. [11][12][13]

Caption: E1 dehydration and potential rearrangement of 1-ethyl-3-methylcyclohexanol.

G 1-Ethyl-3-methylcyclohexanol 1-Ethyl-3-methylcyclohexanol Tertiary Carbocation Tertiary Carbocation 1-Ethyl-3-methylcyclohexanol->Tertiary Carbocation H+, -H2O Rearranged Carbocation Rearranged Carbocation Tertiary Carbocation->Rearranged Carbocation Hydride/Alkyl Shift Alkene Products (Zaitsev) Alkene Products (Zaitsev) Tertiary Carbocation->Alkene Products (Zaitsev) -H+ Rearranged Alkene Products Rearranged Alkene Products Rearranged Carbocation->Rearranged Alkene Products -H+

Section 4: Analytical Protocols for Reaction Monitoring

Accurate monitoring of the reaction progress is essential for mechanistic studies. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

GC-MS Protocol for Product Analysis

GC-MS is ideal for separating and identifying the volatile products of the reactions described above.

Instrumentation and Conditions:

ParameterSetting
GC Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 50°C (hold 2 min), then ramp to 250°C at 10°C/min, hold 5 min
Injector Temp. 250°C
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350

Sample Preparation:

  • Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a small amount of water or sodium bicarbonate solution).

  • Dilute the aliquot with a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Filter the sample if it contains solid particles.

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the products by comparing their mass spectra with a reference library (e.g., NIST).

  • The fragmentation patterns of halogenated compounds are distinctive, with characteristic isotopic patterns for chlorine and bromine. [14]* Quantify the relative amounts of reactants and products by integrating the peak areas in the total ion chromatogram (TIC).

NMR Spectroscopy for Kinetic Studies

NMR spectroscopy allows for in-situ monitoring of reaction kinetics by acquiring spectra at regular time intervals. [15][16][17] Protocol for In-situ NMR Monitoring:

  • Prepare the reaction mixture directly in an NMR tube using a deuterated solvent.

  • Acquire an initial spectrum before initiating the reaction.

  • Initiate the reaction (e.g., by adding a catalyst or by photoirradiation).

  • Immediately begin acquiring a series of 1D ¹H NMR spectra at predetermined time intervals.

  • Process the spectra and integrate the signals corresponding to the reactants and products.

  • Plot the concentration of a key species versus time to determine the reaction rate.

References

  • Predict the products of E1 elimination of the following compounds... | Study Prep in Pearson+. (2024, April 22). In Pearson+. Retrieved from [Link]

  • E1 Reaction of a Cyclohexane. (2014, January 2). In YouTube. Retrieved from [Link]

  • E2 and E1 Elimination Reactions of Cyclohexanes. In Chemistry Steps. Retrieved from [Link]

  • Substituted Cyclohexanes. In KPU Pressbooks. Retrieved from [Link]

  • Dehydration of Methylcyclohexanols: Zaitzev's Rule & Evelyn Effect. In Studylib. Retrieved from [Link]

  • Elimination by the E1 Mechanism. (2022, July 20). In Chemistry LibreTexts. Retrieved from [Link]

  • Draw the chair conformations for trans-1-ethyl-3-methylcyclohexane. Which conformation is lower in energy? Explain why. In Homework.Study.com. Retrieved from [Link]

  • Elimination reaction with (chloromethyl)cyclohexane Alkyl Halides. (2018, September 17). In gimmenotes. Retrieved from [Link]

  • Substitution Reactions of Cyclohexanes. In ResearchGate. Retrieved from [Link]

  • UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement. (2026, January 9). In YouTube. Retrieved from [Link]

  • Substituted Cyclohexanes. In KPU Pressbooks. Retrieved from [Link]

  • analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane. (2020, September 17). In YouTube. Retrieved from [Link]

  • Stereochemistry of Radical Halogenation with Practice Problems. In Chemistry Steps. Retrieved from [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. In Scientific & Academic Publishing. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. In ACS Publications. Retrieved from [Link]

  • For each compound, predict the major product of free-radical brom... In Pearson. Retrieved from [Link]

  • why is free radical bromination regioselective? : r/OrganicChemistry. (2025, June 21). In Reddit. Retrieved from [Link]

  • Free-radical halogenation. In Wikipedia. Retrieved from [Link]

  • Stereoselectivity of bromination in cyclohexane system || CSIR-NET. (2019, October 15). In YouTube. Retrieved from [Link]

  • Regioselectivity of Free Radical Halogenation. (2013, January 31). In YouTube. Retrieved from [Link]

  • Regioselectivity of Radical Halogenation. (2020, June 20). In YouTube. Retrieved from [Link]

  • regioselectivity of radical halogenation of alkanes. (2019, January 22). In YouTube. Retrieved from [Link]

  • This compound (c,t). In the NIST WebBook. Retrieved from [Link]

  • Draw the two chair conformations of each compound, and label the ... In Pearson. Retrieved from [Link]

  • Carbocation rearrangements. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • Halogenation via Free Radical Mechanism Concept Explained | NEET 2023 Chemistry. (2022, September 16). In YouTube. Retrieved from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. In PMC - NIH. Retrieved from [Link]

  • Reaction Monitoring. In Magritek. Retrieved from [Link]

  • Carbocation Rearrangements. In Chemistry LibreTexts. Retrieved from [Link]

  • NMR reaction monitoring robust to spectral distortions. In ChemRxiv. Retrieved from [Link]

  • NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link]

  • Oxidation by permanganate: synthetic and mechanistic aspects. In NIT Rourkela. Retrieved from [Link]

  • Indonesian Journal of Multidisciplinary Research. In Semantic Scholar. Retrieved from [Link]

  • GCMS 3 Fragmentation Patterns. (2020, June 1). In YouTube. Retrieved from [Link]

  • NMR Isotope Shift Evidence for Conformational. In JSTOR. Retrieved from [Link]

  • Halogen Fragmentation in Mass Spectrometry. In Scribd. Retrieved from [Link]

  • Oxidation of Alkenes with Potassium Manganate. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). (2020, February 21). In YouTube. Retrieved from [Link]

  • PC GAMESS Tutorial: Dehydration Reaction, Part 1. In UC Santa Barbara. Retrieved from [Link]

  • Mass Spectrometry. In MSU chemistry. Retrieved from [Link]

  • Experiment 5: Alcohol Dehydration of Menthol. In Course Hero. Retrieved from [Link]

  • THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS. In UBC Library Open Collections. Retrieved from [Link]

  • mass spectra - fragmentation patterns. In Chemguide. Retrieved from [Link]

Sources

Isolating Geometric Isomers of 1-Ethyl-3-methylcyclohexane: A Detailed Guide to Purification Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isolation of specific stereoisomers is a critical step in ensuring the purity, efficacy, and safety of chemical compounds. This comprehensive guide provides an in-depth exploration of advanced purification techniques for the separation of cis- and trans-1-Ethyl-3-methylcyclohexane isomers. Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, offering a robust framework for methodological validation and adaptation.

The successful separation of these non-polar, geometric isomers hinges on exploiting subtle differences in their physicochemical properties. This guide will detail four primary purification strategies: Fractional Distillation, Preparative Gas Chromatography (pGC), Supercritical Fluid Chromatography (SFC), and Adsorption Chromatography. Each section will provide a theoretical underpinning, detailed protocols, and expert insights to empower researchers in their purification endeavors.

Understanding the Isomers: Physicochemical Properties and Stability

Before delving into purification techniques, it is essential to understand the fundamental properties of the target isomers. cis- and trans-1-Ethyl-3-methylcyclohexane are diastereomers, meaning they are non-superimposable, non-mirror image stereoisomers. Their distinct spatial arrangements give rise to differences in physical properties that can be leveraged for separation.

The stability of cyclohexane conformers is a key consideration. In disubstituted cyclohexanes, substituents can occupy either axial or equatorial positions. Generally, a conformation is more stable when bulky substituents are in the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions.[1][2] For cis-1-ethyl-3-methylcyclohexane, the most stable chair conformation has both the ethyl and methyl groups in equatorial positions. In the case of trans-1-ethyl-3-methylcyclohexane, one group is axial and the other is equatorial in either chair conformation.[2][3] Consequently, the cis isomer is the more thermodynamically stable of the two.

A summary of the key physicochemical properties is presented in the table below:

Propertycis-1-Ethyl-3-methylcyclohexanetrans-1-Ethyl-3-methylcyclohexaneRationale for Separation
Molecular Weight 126.24 g/mol [4]126.24 g/mol [5]Identical, cannot be used for separation.
Boiling Point ~148.85 °C (422 K)[6]~142 - 144 °C (415-417 K)[7]The difference in boiling points, arising from variations in intermolecular forces due to molecular shape, is the basis for separation by fractional distillation.
Polarity Non-polarNon-polarBoth isomers are non-polar hydrocarbons. Separation by chromatography will rely on subtle differences in their interaction with stationary phases.
Thermodynamic Stability More stableLess stableThe cis isomer is more stable due to both substituents being able to occupy equatorial positions in the chair conformation, minimizing steric strain.[1][3] This does not directly translate to a separation technique but is a fundamental characteristic.

Purification Workflow Overview

The selection of a purification technique depends on the scale of the separation, the required purity, and the available instrumentation. The following diagram illustrates a general workflow for isolating the isomers of 1-Ethyl-3-methylcyclohexane.

Purification Workflow cluster_0 Initial Mixture cluster_1 Purification Techniques cluster_2 Isolated Isomers Mixture cis/trans-1-Ethyl-3-methylcyclohexane Mixture Fractional_Distillation Fractional Distillation Mixture->Fractional_Distillation Boiling Point Difference pGC Preparative Gas Chromatography Mixture->pGC Volatility & Interaction with Stationary Phase SFC Supercritical Fluid Chromatography Mixture->SFC Differential Solubility in SCF Adsorption_Chromatography Adsorption Chromatography Mixture->Adsorption_Chromatography Differential Adsorption cis_Isomer Pure cis-Isomer Fractional_Distillation->cis_Isomer trans_Isomer Pure trans-Isomer Fractional_Distillation->trans_Isomer pGC->cis_Isomer pGC->trans_Isomer SFC->cis_Isomer SFC->trans_Isomer Adsorption_Chromatography->cis_Isomer Adsorption_Chromatography->trans_Isomer

Caption: General workflow for the purification of this compound isomers.

I. Fractional Distillation

Principle: Fractional distillation separates liquids with close boiling points by utilizing a fractionating column.[8] This column provides a large surface area (e.g., glass beads, metal sponges, or trays) for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).

Causality: The trans-isomer of this compound has a slightly lower boiling point than the cis-isomer. This difference, although small, is sufficient for separation via fractional distillation, provided a column with a high number of theoretical plates is used. The lower boiling point of the trans-isomer can be attributed to its slightly less compact structure, leading to weaker van der Waals forces compared to the more stable cis-isomer.

Protocol: Fractional Distillation of this compound Isomers

Materials:

  • Mixture of cis- and trans-1-Ethyl-3-methylcyclohexane

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Charging the Flask: Add the isomer mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Insulate the fractionating column and the distillation head to maintain a proper temperature gradient.

  • Heating: Begin heating the mixture gently. A slow and steady heating rate is crucial for efficient separation.

  • Equilibration: Allow the vapor to slowly rise through the column. You will observe a ring of condensate rising. The temperature at the distillation head will remain relatively constant until the vapor of the more volatile component reaches it.

  • Collecting the First Fraction (trans-isomer): When the temperature at the distillation head stabilizes at the boiling point of the trans-isomer (around 142-144 °C), begin collecting the distillate in the first receiving flask.

  • Monitoring the Temperature: The temperature should remain constant as the trans-isomer distills. A sharp increase in temperature indicates that the less volatile cis-isomer is beginning to distill.

  • Changing Fractions: When the temperature begins to rise, switch to a second receiving flask to collect the intermediate fraction, which will be a mixture of both isomers.

  • Collecting the Second Fraction (cis-isomer): Once the temperature stabilizes at the boiling point of the cis-isomer (around 149 °C), switch to a third receiving flask to collect the purified cis-isomer.

  • Stopping the Distillation: Stop the distillation before the distilling flask runs dry to prevent the formation of peroxides and potential explosions.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

II. Preparative Gas Chromatography (pGC)

Principle: Preparative Gas Chromatography is a powerful technique for separating and purifying volatile compounds. The separation is based on the differential partitioning of the components of a mixture between a gaseous mobile phase and a liquid or solid stationary phase within a column.[9]

Causality: The cis and trans isomers of this compound, despite having similar polarities, will exhibit slightly different interactions with the stationary phase of the GC column due to their different shapes. This, combined with their volatility, allows for their separation. The choice of the stationary phase is critical for achieving optimal resolution.

Protocol: Preparative Gas Chromatography of this compound Isomers

Instrumentation and Conditions:

  • Gas Chromatograph: A preparative GC system equipped with a fraction collector.

  • Column: A non-polar capillary column is generally suitable for separating hydrocarbons. A column with a stationary phase like 5% Phenyl Methylpolysiloxane (e.g., HP-5) is a good starting point.[8]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 200 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Detector: Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter to the fraction collector.

  • Fraction Collector: Cooled traps to condense the separated isomers.

Procedure:

  • Sample Preparation: Prepare a solution of the isomer mixture in a volatile solvent like hexane.

  • Injection: Inject a small volume of the sample onto the GC column. For preparative scale, multiple injections may be necessary.

  • Chromatographic Run: The temperature program will separate the isomers based on their retention times. The trans-isomer is expected to elute slightly before the cis-isomer on a non-polar column due to its lower boiling point.

  • Fraction Collection: The fraction collector is programmed to open and close at the specific retention times of each isomer, directing the eluent into separate cooled traps.

  • Recovery: The collected fractions are recovered from the traps.

  • Purity Analysis: The purity of the isolated isomers is confirmed by analytical GC-MS.

III. Supercritical Fluid Chromatography (SFC)

Principle: Supercritical Fluid Chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[10] Supercritical fluids have low viscosity and high diffusivity, leading to fast and efficient separations.

Causality: The separation of the non-polar this compound isomers by SFC is based on their differential solubility in the supercritical CO2 mobile phase and their interaction with the stationary phase. By modifying the mobile phase with a co-solvent (e.g., methanol) and controlling the pressure and temperature, the solvating power of the mobile phase can be fine-tuned to achieve separation. SFC is particularly well-suited for the separation of non-polar and chiral compounds.[10]

Protocol: Supercritical Fluid Chromatography of this compound Isomers

Instrumentation and Conditions:

  • SFC System: A preparative SFC system with a back-pressure regulator and a fraction collection system.

  • Column: A stationary phase with some polarity, such as one based on silica or derivatized with polar functional groups, can enhance selectivity for non-polar isomers.

  • Mobile Phase: Supercritical CO2 with a small percentage of a polar modifier like methanol.

  • Flow Rate: 10-15 mL/min (for a semi-preparative scale).

  • Back Pressure: 100-150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV detector (if applicable) or an evaporative light scattering detector (ELSD).

Procedure:

  • Method Development: An initial screening of different columns and co-solvent gradients on an analytical scale is recommended to find the optimal separation conditions.

  • Sample Preparation: Dissolve the isomer mixture in a suitable solvent that is miscible with the mobile phase.

  • Injection: Inject the sample onto the column.

  • Chromatographic Separation: The isomers are separated based on their differential partitioning between the supercritical mobile phase and the stationary phase.

  • Fraction Collection: The separated isomers are collected as they elute from the column. The CO2 in the mobile phase vaporizes upon depressurization, leaving the purified compound in the collection vial with the co-solvent.

  • Solvent Removal: The co-solvent is removed by evaporation to yield the pure isomer.

  • Purity Verification: The purity of the collected fractions is assessed by an appropriate analytical method.

IV. Adsorption Chromatography

Principle: Adsorption chromatography separates compounds based on their differential adsorption onto the surface of a solid stationary phase.[11] The components of the mixture travel at different rates depending on their affinity for the adsorbent.

Causality: For non-polar hydrocarbons like the this compound isomers, a polar stationary phase such as silica gel or alumina is used. Although both isomers are non-polar, subtle differences in their molecular shape and electron distribution can lead to slightly different strengths of interaction with the polar surface of the adsorbent, allowing for separation. The more planar or accessible isomer may interact more strongly with the stationary phase.

Protocol: Adsorption Chromatography of this compound Isomers

Materials:

  • Glass chromatography column

  • Stationary Phase: Silica gel (60-200 mesh)

  • Mobile Phase (Eluent): A non-polar solvent such as hexane or pentane.

  • Isomer mixture

  • Collection tubes

  • Sand

Procedure:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the isomer mixture in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow of the eluent through the column.

  • Fraction Collection: Collect small, equal-volume fractions in separate tubes.

  • Analysis: Analyze the composition of each fraction using Thin Layer Chromatography (TLC) or analytical GC.

  • Combining Fractions: Combine the fractions that contain the pure isomers.

  • Solvent Evaporation: Remove the solvent from the combined fractions to obtain the purified isomers.

Visualization of Separation Principles

Separation Principles cluster_FD Fractional Distillation cluster_pGC Preparative Gas Chromatography cluster_SFC Supercritical Fluid Chromatography cluster_AC Adsorption Chromatography FD_Principle Different Boiling Points FD_Mechanism Repeated Vaporization-Condensation Cycles FD_Principle->FD_Mechanism pGC_Principle Differential Partitioning pGC_Mechanism Mobile Phase (Gas) vs. Stationary Phase (Liquid/Solid) pGC_Principle->pGC_Mechanism SFC_Principle Differential Solubility & Interaction SFC_Mechanism Supercritical Fluid Mobile Phase vs. Stationary Phase SFC_Principle->SFC_Mechanism AC_Principle Differential Adsorption AC_Mechanism Interaction with Solid Stationary Phase AC_Principle->AC_Mechanism

Caption: Core principles of the discussed purification techniques.

Conclusion

The successful isolation of cis- and trans-1-Ethyl-3-methylcyclohexane isomers is achievable through a variety of techniques, each with its own advantages and considerations. Fractional distillation is a classical and scalable method that relies on the difference in boiling points. Preparative Gas Chromatography offers high resolution for volatile compounds. Supercritical Fluid Chromatography presents a modern, efficient, and "green" alternative. Adsorption chromatography provides a cost-effective method for separation based on subtle polarity differences.

The choice of the most appropriate technique will depend on the specific requirements of the research, including the scale of purification, desired purity, and available instrumentation. The protocols and principles outlined in this guide provide a solid foundation for developing and optimizing the separation of these and other structurally similar isomers.

References

  • Stenutz, R. cis-1-ethyl-3-methylcyclohexane. Tables for Chemistry. [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • National Institute of Standards and Technology. (n.d.). trans-1-Ethyl-3-methylcyclohexane. NIST Chemistry WebBook. [Link]

  • Fiveable. 1,3-disubstituted cyclohexanes Definition. Organic Chemistry Key Term. [Link]

  • Cheméo. (n.d.). Chemical Properties of trans-1-Ethyl-3-methylcyclohexane (CAS 4926-76-5). [Link]

  • Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes. [Link]

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. [Link]

  • PubChem. trans-1-Ethyl-3-methylcyclohexane. [Link]

  • KPU Pressbooks. 4.4 Substituted Cyclohexanes. Organic Chemistry I. [Link]

  • PubChem. Cyclohexane, 1-ethyl-3-methyl-, cis-. [Link]

  • National Institute of Standards and Technology. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. [Link]

  • Mair, B. J., & White, J. D. (1935). Separation of hydrocarbons of high molecular weight by adsorption on silica gel. Journal of Research of the National Bureau of Standards, 15(1), 51-61.
  • Lee, J., Kim, K., & Kim, H. (2021).
  • Cheméo. (n.d.). Chemical Properties of cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2). [Link]

  • Naito, K., & Ohtani, S. (1976). Adsorption effect on the retention volume of hydrocarbons and dialkyl ethers in gas—liquid chromatography using a polar stationary phase and silica gel support.
  • Sciencemadness.org. (2019, August 17). Separation of isomers by selective seeding and crystallisation?. [Link]

  • Dispas, A., Lebrun, P., & Hubert, P. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS): Application to the separation optimization of an anti-epileptic drug substance and its impurities.
  • PubChem. trans-1-Ethyl-3-Methylcyclopentane. [Link]

  • secrets of science. (n.d.). Simple method development for SFC. [Link]

  • Waters Corporation. (n.d.). Preparative SFC Method Development. [Link]

  • National Institute of Standards and Technology. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound (c,t). NIST Chemistry WebBook. [Link]

  • PubChem. cis-1-Ethyl-3-methyl-cyclohexane. [Link]

  • West, C. (2013). Method Development in Supercritical Fluid Chromatography.
  • Chrom Tech, Inc. (2024, November 19). Adsorption Chromatography: Past to Present. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2007). Crystallization based separation of enantiomers. Journal of Chemical Technology and Metallurgy, 42(1), 3-14.
  • Lorenz, H., & Seidel-Morgenstern, A. (2020). Continuous Enantioselective Crystallization of Chiral Compounds. In Continuous Biopharmaceutical Processes (pp. 319-354). Royal Society of Chemistry.
  • Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Creative BioMart. (n.d.). Adsorption Chromatography. [Link]

  • Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]

  • Doubtnut. (2020, April 18). Compare the stabilities of the following two compounds (A) and (B) : A : cis-1-ethyl-3-methyl cyclohexane B : trans-1-ethyl-3-methyl cyclohexane. [Link]

  • Microbes Lovers. (2025, March 25). Adsorption Chromatography Explained: Principle, Types, and Applications | Column & TLC Techniques. YouTube. [Link]

  • Chegg.com. (2025, February 5). Solved When comparing cis-1-ethyl-3-methylcyclohexane (Part | Chegg.com. [Link]

  • PubChem. This compound (cis-and trans-mixture). [Link]

  • Liu, W., Gan, J., & Schlenk, D. (2004). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. Journal of agricultural and food chemistry, 52(4), 753–759.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Zhang, X., & Tanga, S. (2013). Preparative gas chromatography and its applications.
  • ECHEMI. (n.d.). What are all the stereoisomers of this compound?.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Fig. 3.
  • SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane.

Sources

Application Note: High-Yield Synthesis of 1-Ethyl-3-methylcyclohexane via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-3-methylcyclohexane is a saturated cyclic hydrocarbon of interest in various fields, including as a component in fuel blends, a non-polar solvent, and a building block in organic synthesis.[1][2][3] Achieving a high-yield synthesis of this compound is crucial for its practical application. This application note provides a detailed experimental protocol for the high-yield synthesis of this compound through the catalytic hydrogenation of 1-ethyl-3-methylbenzene. The described methodology is designed to be robust and reproducible, offering valuable insights for researchers in organic chemistry and materials science.

The primary challenge in the synthesis of this compound lies in achieving complete saturation of the aromatic ring of the precursor, 1-ethyl-3-methylbenzene, while minimizing side reactions and ensuring high isomeric purity of the final product. This protocol addresses these challenges by employing a highly active nickel nanoparticle catalyst under optimized reaction conditions.

Reaction Mechanism and Rationale

The synthesis of this compound is achieved through the catalytic hydrogenation of 1-ethyl-3-methylbenzene. This reaction involves the addition of hydrogen across the double bonds of the aromatic ring in the presence of a metal catalyst.

Reaction:

C₆H₄(C₂H₅)(CH₃) + 3H₂ → C₆H₁₀(C₂H₅)(CH₃)

The mechanism of catalytic hydrogenation of arenes is a well-established process that occurs on the surface of a heterogeneous catalyst, typically a transition metal such as nickel, platinum, or palladium. The key steps are:

  • Adsorption: Both the aromatic substrate (1-ethyl-3-methylbenzene) and molecular hydrogen are adsorbed onto the surface of the catalyst.

  • Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms become bonded to the catalyst surface.

  • Stepwise Hydrogenation: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed aromatic ring, leading to its progressive saturation.

  • Desorption: Once the ring is fully saturated, the resulting this compound desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice of a nickel nanoparticle catalyst is based on its high catalytic activity and relative cost-effectiveness compared to precious metal catalysts.[4] The use of elevated pressure and temperature is necessary to overcome the high activation energy associated with the disruption of the aromatic system.

Experimental Protocol

This protocol details the synthesis of this compound from 1-ethyl-3-methylbenzene using a nickel nanoparticle catalyst.

Materials and Equipment
Reagents Grade Supplier
1-Ethyl-3-methylbenzene≥98%Sigma-Aldrich
Nickel Nanoparticle Catalyst (15% Ni on Inerton)-As described in[4]
Hydrogen GasHigh Purity (99.999%)Airgas
Anhydrous EthanolACS GradeFisher Scientific
Diethyl EtherACS GradeVWR
Anhydrous Magnesium Sulfate-Acros Organics
Equipment
High-pressure autoclave reactor (e.g., Parr reactor) with magnetic stirring
Gas chromatography-mass spectrometry (GC-MS) system
Rotary evaporator
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel)
Syringes and needles
Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable. All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources. The high-pressure reactor should be properly maintained and operated by trained personnel.

  • Nickel Catalyst: Nickel nanoparticles can be pyrophoric and are a potential inhalation hazard. Handle the catalyst in an inert atmosphere (e.g., a glovebox) if possible. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Diethyl ether and ethanol are flammable. Handle in a well-ventilated area.

Detailed Step-by-Step Methodology

1. Catalyst Preparation and Reactor Setup:

  • Prepare the nickel nanoparticle catalyst as described by Shafigulin et al.[4] This involves the deposition of 15% Ni nanoparticles onto an inert support like Inerton NAW-DMCS.

  • Carefully load the high-pressure autoclave reactor with the nickel nanoparticle catalyst (e.g., 5 mol% relative to the substrate).

  • Ensure the reactor is clean, dry, and properly sealed.

2. Reaction Procedure:

  • In a separate flask, dissolve 1-ethyl-3-methylbenzene (e.g., 10 g, 83.2 mmol) in anhydrous ethanol (100 mL).

  • Transfer the substrate solution to the autoclave reactor containing the catalyst.

  • Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 atm).[5]

  • Begin stirring the reaction mixture and heat the reactor to the target temperature (e.g., 150 °C). The optimal temperature may range from 423–493 K (150-220 °C) as suggested by related studies.[4]

  • Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete within 8-10 hours.[6]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a safe manner.

3. Product Isolation and Purification:

  • Open the reactor and filter the reaction mixture to remove the nickel catalyst. The catalyst can be washed with a small amount of ethanol to ensure complete recovery of the product.

  • Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator.

  • The crude product will be a liquid. To purify it, perform a liquid-liquid extraction. Add diethyl ether (100 mL) and deionized water (50 mL) to the crude product in a separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator to yield the purified this compound. For very high purity, fractional distillation under reduced pressure can be performed.

4. Characterization:

  • Confirm the identity and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected molecular weight is 126.24 g/mol .[1][7]

Expected Yield

Following this protocol, a high yield of this compound is anticipated, typically in the range of 90-95%.

Data Presentation

Table 1: Reaction Parameters for High-Yield Synthesis

ParameterValueRationale
Substrate1-Ethyl-3-methylbenzeneAromatic precursor
Catalyst15% Ni Nanoparticles on InertonHigh activity for arene hydrogenation[4]
Catalyst Loading5 mol%Sufficient for efficient catalysis
SolventAnhydrous EthanolGood solubility for substrate and product
Hydrogen Pressure30 atmEnsures high concentration of hydrogen for reaction[5]
Temperature150 °CProvides sufficient energy for aromatic ring saturation[4]
Reaction Time8-10 hoursAllows for complete conversion of the starting material[6]

Visualizations

Diagram 1: Reaction Pathway

G Reaction Pathway for this compound Synthesis 1-Ethyl-3-methylbenzene 1-Ethyl-3-methylbenzene This compound This compound 1-Ethyl-3-methylbenzene->this compound + 3H2 (Ni Catalyst, 150°C, 30 atm) Hydrogen (H2) Hydrogen (H2) G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Load Catalyst into Reactor C Charge Reactor with Substrate A->C B Prepare Substrate Solution B->C D Purge and Pressurize with H2 C->D E Heat and Stir D->E F Monitor Reaction E->F G Cool and Vent Reactor F->G H Filter to Remove Catalyst G->H I Solvent Removal H->I J Liquid-Liquid Extraction I->J K Drying and Final Solvent Removal J->K L GC-MS and NMR Analysis K->L

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the high-yield synthesis of this compound via the catalytic hydrogenation of 1-ethyl-3-methylbenzene. By utilizing a nickel nanoparticle catalyst and optimized reaction conditions, this method offers an efficient and reproducible route to this valuable saturated cyclic hydrocarbon. The provided protocol, along with the mechanistic insights and workflow diagrams, serves as a practical guide for researchers in academic and industrial settings.

References

  • Shafigulin, R. V., Bulanova, A. V., & Kuz, M. V. (n.d.). Hydrogenation of Xylenes, Ethylbenzene, and Isopropylbenzene on Ni Nanocatalyst. SciSpace. Retrieved from [Link]

  • Turro, N. J., Leermakers, P. A., & Vesley, G. F. (n.d.). cyclohexylidenecyclohexane. Organic Syntheses Procedure. Retrieved from [Link]

  • Cheméo. (n.d.). This compound (c,t). Retrieved from [Link]

  • PubChem. (n.d.). This compound (cis-and trans-mixture). Retrieved from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST WebBook. Retrieved from [Link]

  • YouTube. (2020, September 17). analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of trans-1-Ethyl-3-methylcyclohexane (CAS 4926-76-5). Retrieved from [Link]

  • (n.d.). Highly efficient and practical hydrogenation of olefins catalyzed by in situ generated iron complex catalysts.
  • (n.d.). Titanium-Mediated Catalytic Hydrogenation of Monocyclic and Polycyclic Arenes.
  • NIST. (n.d.). This compound (c,t). NIST WebBook. Retrieved from [Link]

  • Ebersole, E. R. (1946, November). The Synthesis and Purification of Aromatic Hydrocarbons 5: 1-Ethyl-3-Methylbenzene. University of North Texas Libraries. Retrieved from [Link]

  • NIST. (n.d.). 1-ethyl-3-methylcyclohexene. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. Retrieved from [Link]

  • (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society.
  • (n.d.). Design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol.
  • MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Selective hydrogenation of styrene to ethylbenzene.
  • Chemsrc. (2025, August 24). This compound. Retrieved from [Link]

  • NIST. (n.d.). trans-1-Ethyl-3-methylcyclohexane. NIST WebBook. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Ethyl-3-methylcyclohexane in Material Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Niche Cycloalkane

1-Ethyl-3-methylcyclohexane is a saturated cyclic hydrocarbon that, while not a conventional monomer, presents unique opportunities in the development of new materials.[1][2] Its stable, non-polar nature and specific stereochemistry make it a candidate for applications requiring precise control over reaction environments.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the properties of this compound in material science. We will explore its utility as a specialty solvent, a non-reactive medium for sensitive polymerizations, and a model compound for studying hydrocarbon interactions.

Physicochemical Properties: A Foundation for Application

A thorough understanding of this compound's physical and chemical characteristics is paramount for its successful application. The compound exists as a mixture of cis and trans isomers, each with distinct conformational preferences that can influence its bulk properties.[3][4][5]

PropertyValueSource
Molecular Formula C9H18[1][2][6]
Molecular Weight 126.24 g/mol [1][6][7]
CAS Number 3728-55-0 (for cis and trans mixture)[1][2][6]
Physical State Liquid[8]
Color Colorless[8]
Normal Boiling Point 420.20 K[6]
Critical Temperature 618.70 K[6]
Critical Pressure 2741.15 kPa[6]
Specific Gravity 0.79[8]
Refractive Index 1.43[8]
Octanol/Water Partition Coefficient (logP) 3.223[6]

Core Application: A Specialty Solvent in Free-Radical Polymerization

While not a direct precursor, this compound's inertness and specific boiling point make it a compelling candidate as a solvent in free-radical polymerization. The choice of solvent can significantly influence polymerization kinetics and the properties of the resulting polymer.[9]

Rationale for Use

The primary advantage of using a saturated cycloalkane like this compound is its low reactivity. It is unlikely to participate in chain transfer reactions, which can be a significant issue with other organic solvents, leading to better control over molecular weight and polymer architecture. Its relatively high boiling point allows for polymerizations to be conducted at elevated temperatures without the need for a pressurized system.

Experimental Workflow for Solvent Evaluation

The following diagram outlines the workflow for assessing the suitability of this compound as a solvent for a given polymerization reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Polymerization Trial cluster_2 Phase 3: Comparative Analysis A Solubility Test: Monomer and Initiator in This compound B Thermal Stability Test: Heat solvent with initiator to reaction temperature A->B C Analyze for Decomposition Products (GC-MS) B->C D Conduct Small-Scale Polymerization Reaction C->D Proceed if stable E Monitor Conversion over Time (e.g., gravimetry, NMR) D->E F Characterize Polymer: - Molecular Weight (GPC) - Polydispersity Index (PDI) - Microstructure (NMR) E->F H Compare Polymer Properties and Reaction Kinetics F->H G Repeat Polymerization in a Standard Solvent (e.g., Toluene) G->H I Determine Impact of This compound H->I

Caption: Workflow for evaluating this compound as a polymerization solvent.

Protocol: Free-Radical Polymerization of Styrene

This protocol details the use of this compound as a solvent for the free-radical polymerization of styrene, initiated by azobisisobutyronitrile (AIBN).

Materials:

  • This compound (min. 98.0% purity)[8]

  • Styrene (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Nitrogen gas (high purity)

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Vacuum oven

Procedure:

  • Solvent and Monomer Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 50 mL of this compound and 10 mL of inhibitor-free styrene.

  • Initiator Addition: Add 0.1 g of AIBN to the solution.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen.

  • Polymerization: Immerse the flask in an oil bath preheated to 70°C. Stir the reaction mixture at a constant rate.

  • Reaction Monitoring: After 4 hours, remove the flask from the oil bath and quench the reaction by exposing the solution to air.

  • Polymer Precipitation and Purification: Slowly pour the viscous solution into 200 mL of rapidly stirring methanol. The polystyrene will precipitate as a white solid.

  • Isolation: Collect the polymer by vacuum filtration and wash with an additional 50 mL of methanol.

  • Drying: Dry the polymer in a vacuum oven at 60°C to a constant weight.

  • Characterization: Analyze the molecular weight and polydispersity index (PDI) of the resulting polystyrene using gel permeation chromatography (GPC).

Advanced Application: A Non-Reactive Medium for Nanoparticle Synthesis

The synthesis of certain types of nanoparticles, particularly those susceptible to oxidation or side reactions with the solvent, can benefit from a highly inert medium. This compound can serve this purpose, providing a stable environment for controlled particle growth.

Logical Framework for Application

G A Need for Inert Reaction Medium B This compound Properties A->B C High Boiling Point B->C D Saturated Hydrocarbon (Non-reactive) B->D E Low Polarity B->E F Application in Nanoparticle Synthesis C->F D->F E->F

Caption: Rationale for using this compound in nanoparticle synthesis.

Safety and Handling

This compound is a flammable liquid and vapor.[1] Handle with care in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

While not a conventional building block, this compound offers intriguing possibilities as a specialty solvent and non-reactive medium in material science. Its well-defined physicochemical properties, coupled with its inert nature, provide a unique tool for researchers seeking to control polymerization environments and synthesize sensitive materials. The protocols and workflows presented here offer a starting point for exploring the full potential of this niche cycloalkane in the development of new and advanced materials.

References

  • PubChem. (n.d.). This compound (cis-and trans-mixture). National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (c,t) (CAS 3728-55-0). Retrieved from [Link]

  • Cheméo. (2026, January 9). This compound (c,t). Retrieved from [Link]

  • NIST/TRC Web Thermo Tables. (n.d.). 1-ethyl-cis-3-methylcyclohexane. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables. (n.d.). This compound. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST WebBook. (n.d.). This compound (c,t). National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). trans-1-Ethyl-3-methylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST WebBook. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. National Institute of Standards and Technology. Retrieved from [Link]

  • Flinders University. (n.d.). Solvent Effects On Free Radical Polymerization. Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Ethyl-3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 1-ethyl-3-methylcyclohexene, a foundational reaction in organic synthesis with direct applications in pharmaceutical and fine chemical development. We delve into the mechanistic underpinnings of this transformation, explore catalyst selection, and present detailed, field-proven protocols for its successful execution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Significance of Alkene Hydrogenation

Catalytic hydrogenation, the addition of hydrogen across a double or triple bond, is a cornerstone of modern organic chemistry.[1][2][3][4] This reduction reaction is thermodynamically favorable, converting unsaturated, reactive π-bonds into more stable, saturated σ-bonds.[3][4] The hydrogenation of substituted cyclohexenes, such as 1-ethyl-3-methylcyclohexene, is of particular interest as it generates chiral cyclohexane derivatives. These saturated carbocycles are prevalent scaffolds in numerous pharmaceutical agents and natural products, prized for their conformational rigidity and three-dimensional diversity. The controlled synthesis of specific stereoisomers of 1-ethyl-3-methylcyclohexane serves as a valuable model system and a potential step in the synthesis of more complex molecular targets.[5][6]

Mechanistic Insights and Stereochemical Control

The catalytic hydrogenation of alkenes is a surface-mediated process, most commonly employing a heterogeneous catalyst.[1][7] The mechanism can be dissected into several key steps:

  • Adsorption of Reactants: Both hydrogen gas (H₂) and the alkene (1-ethyl-3-methylcyclohexene) are adsorbed onto the surface of the metal catalyst.[1][7]

  • Activation of Hydrogen: The catalyst weakens the H-H bond, leading to the formation of reactive metal-hydride species on the surface.[1][3][4][8]

  • Hydrogen Transfer: The alkene, adsorbed on the catalyst surface, undergoes sequential addition of two hydrogen atoms.[1][3][4]

  • Desorption of the Product: The newly formed alkane (this compound) has a lower affinity for the catalyst surface and is desorbed, regenerating the active sites for the next catalytic cycle.[1][2]

A critical feature of this reaction is its syn-addition stereochemistry .[1][8][9] Both hydrogen atoms add to the same face of the double bond, a direct consequence of the alkene's interaction with the flat catalyst surface.[3][4] This has profound implications for the stereochemical outcome when hydrogenating a substituted cycloalkene like 1-ethyl-3-methylcyclohexene. The hydrogen atoms will approach from the less sterically hindered face of the double bond, leading to the formation of specific cis and trans isomers of this compound.

G cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_product Product Catalyst Metal Catalyst (Pd/C, PtO2) Alkane cis/trans-1-Ethyl-3-methylcyclohexane Catalyst->Alkane Syn-Addition & Desorption Alkene 1-Ethyl-3-methylcyclohexene Alkene->Catalyst Adsorption Hydrogen H₂ Gas Hydrogen->Catalyst Adsorption & Activation G A 1. Add Catalyst & Substrate to Flask B 2. Seal Flask & Purge with Inert Gas A->B C 3. Introduce Hydrogen Atmosphere B->C D 4. Stir Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC/GC-MS) D->E F 6. Purge with Inert Gas E->F Reaction Complete G 7. Filter through Celite to Remove Catalyst F->G H 8. Concentrate Filtrate G->H I 9. Characterize Product (NMR, GC-MS) H->I

Figure 2: Experimental workflow for the catalytic hydrogenation.

  • Flask Preparation: In a clean, dry two-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol% relative to the alkene).

  • Addition of Reactants: Under a gentle stream of inert gas (nitrogen or argon), add the solvent (ethanol) followed by 1-ethyl-3-methylcyclohexene.

  • System Purge: Seal the flask with septa. Connect one neck to a vacuum/inert gas manifold. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere. [10][11][12]4. Hydrogen Introduction: Introduce hydrogen gas into the flask. This can be achieved by evacuating and backfilling with hydrogen from a balloon three times. [13]For pressures slightly above atmospheric, a hydrogen-filled balloon fitted with a needle is sufficient. [10]5. Reaction: Vigorously stir the reaction mixture at room temperature. The reaction is typically exothermic. [14]6. Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots. Before taking an aliquot, the flask must be purged with inert gas. [10]7. Work-up: Once the reaction is complete, purge the flask with inert gas to remove all hydrogen. [15]8. Catalyst Removal: Prepare a small pad of Celite® in a Büchner funnel. Under a stream of inert gas, filter the reaction mixture through the Celite® to remove the Pd/C catalyst. [15]Crucially, do not allow the catalyst on the filter pad to dry, as it can be pyrophoric. [15]Wash the filter cake with a small amount of the reaction solvent.

  • Product Isolation: The filtrate contains the product, this compound. The solvent can be removed by rotary evaporation to yield the crude product, which can be further purified if necessary. The product will be a mixture of cis- and trans-isomers. [16][17]

Safety and Hazard Management

Catalytic hydrogenation presents significant fire and explosion hazards that must be managed with strict adherence to safety protocols. [10][11][12]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. [10]All operations should be conducted in a well-ventilated fume hood, away from ignition sources. [11][18]* Pyrophoric Catalysts: Palladium on carbon, especially after use, is pyrophoric and can ignite flammable solvents upon exposure to air. [10][15]The used catalyst should always be kept wet with water and disposed of in a dedicated, sealed waste container. [10][12]* Pressure: While this protocol uses atmospheric pressure, reactions at elevated pressures must be conducted in specialized high-pressure reactors by trained personnel. [18]Never exceed the rated pressure of the glassware. [11][18]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.

Conclusion

The catalytic hydrogenation of 1-ethyl-3-methylcyclohexene is a robust and reliable method for the synthesis of its saturated analogue. A thorough understanding of the reaction mechanism, particularly its stereochemical course, allows for predictable outcomes. By selecting the appropriate catalyst and adhering to stringent safety protocols, this reaction can be safely and efficiently performed, providing valuable building blocks for research and development in the chemical and pharmaceutical industries.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]

  • Catalytic Hydrogenation. (n.d.). ChemTalk. Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). Retrieved from [Link]

  • Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts | Summary and Q&A. (2016, December 23). Glasp. Retrieved from [Link]

  • HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(3), 19-27. Retrieved from [Link]

  • Siegel, S., & Cozort, J. R. (1985). Stereochemistry of catalytic hydrogenation of alkenes contrary to the classical model of adsorption. The Journal of Organic Chemistry, 50(19), 3544–3548. Retrieved from [Link]

  • Catalytic Hydrogenation of Alkenes and Alkynes. (2024, December 4). YouTube. Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry. Retrieved from [Link]

  • Homogeneous vs Heterogeneous Catalysts. (n.d.). Retrieved from [Link]

  • Hydrogenation (video) | Alkene reactions. (n.d.). Khan Academy. Retrieved from [Link]

  • Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry. (2017, February 22). JoVE. Retrieved from [Link]

  • Hydrogenation of Alkenes | Definition, Mechanism & Examples. (n.d.). Study.com. Retrieved from [Link]

  • Day 25: Homogeneous and Heterogeneous Catalysis. (2023, August 3). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanistic comparison of heterogeneous and homogeneous hydrogenation. (2025, August 6). ScienceDirect. Retrieved from [Link]

  • Hydrogenation of Alkenes Complete. (n.d.). Scribd. Retrieved from [Link]

  • Catalytic Hydrogenation of Alkenes. (2023, January 23). Chemistry LibreTexts. Retrieved from [Link]

  • Selective Hydrogenation of Benzene to Cyclohexene over Ru-Zn Catalysts. (2018, November 2). MDPI. Retrieved from [Link]

  • Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. (2021, November 30). YouTube. Retrieved from [Link]

  • Catalytic Hydrogenation of Alkenes. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions. (2024, April 2). RSC Publishing. Retrieved from [Link]

  • Hydrogenation of cyclohexene over Pd(0) catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides. (2020, September 22). ACG Publications. Retrieved from [Link]

  • Hydrogenation of Alkenes via Cooperative Hydrogen Atom Transfer. (2020, October 29). Journal of the American Chemical Society. Retrieved from [Link]

  • Catalytic Hydrogenation: Mechanism. (2015, March 19). YouTube. Retrieved from [Link]

  • Catalytic hydrogenation. (2018, October 25). YouTube. Retrieved from [Link]

  • Catalytic Hydrogenation: Theory, Mechanism, and Examples. (2016, July 28). YouTube. Retrieved from [Link]

  • Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. (2016, December 23). YouTube. Retrieved from [Link]

  • Catalytic Hydrogenation. (2019, December 30). Chemistry LibreTexts. Retrieved from [Link]

  • 1-Ethyl-3-methylcyclohexene. (n.d.). PubChem. Retrieved from [Link]

  • Solvent-free hydrogenation of cyclohexene over Rh-TUD-1 at ambient conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. (n.d.). MDPI. Retrieved from [Link]

  • Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound (cis-and trans-mixture). (n.d.). PubChem. Retrieved from [Link]

  • Technology Aspects of the Hydrogenation of Cyclopentadiene to Cyclopentene. (2025, August 7). ResearchGate. Retrieved from [Link]

  • trans-1-Ethyl-3-methylcyclohexane. (n.d.). PubChem. Retrieved from [Link]

  • Benzene. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Ethyl-3-methylcyclohexane in Surrogate Fuel Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Combustion Research

In the pursuit of advanced engine technologies and the development of next-generation transportation fuels, understanding the intricate dance of molecules during combustion is paramount. Real-world fuels, such as jet fuel and diesel, are complex amalgamations of hundreds to thousands of hydrocarbon species. This complexity presents a significant challenge for both fundamental combustion studies and the development of predictive computational models. Surrogate fuels—mixtures of a few, well-characterized compounds—emerge as an indispensable tool, designed to emulate the critical physical and chemical properties of these complex fuels.[1] This document provides a detailed guide for researchers and scientists on the application of 1-ethyl-3-methylcyclohexane as a key cycloparaffinic (naphthenic) component in surrogate fuel mixtures.

Cycloalkanes are a significant constituent of conventional fossil fuels, influencing ignition characteristics and soot formation.[2] The selection of an appropriate cycloalkane is crucial for a surrogate to accurately replicate the combustion behavior of the target fuel. This guide will delve into the rationale for selecting this compound, provide detailed protocols for its integration into surrogate blends, outline validation procedures, and discuss its chemical kinetic modeling.

Physicochemical Properties of this compound

This compound (C₉H₁₈) is a saturated cyclic hydrocarbon. Its molecular structure and physical properties make it a representative of the naphthenic compounds found in many middle-distillate fuels. Understanding these properties is the first step in its effective application.

PropertyValueSource
Molecular Formula C₉H₁₈[3][4]
Molecular Weight 126.24 g/mol [3]
Boiling Point 150.8 ± 7.0 °C at 760 mmHg
Density 0.8 ± 0.1 g/cm³
CAS Number 3728-55-0 (for cis- and trans-mixture)[3][4]

Rationale for Selection in Surrogate Fuel Formulation

The formulation of a surrogate fuel is a meticulous process of selecting a few pure compounds to represent the major chemical classes present in the target fuel, such as n-alkanes, iso-alkanes, cycloalkanes, and aromatics.[1] The objective is to match a set of key physical and chemical properties of the real fuel. These target properties often include:

  • Hydrogen-to-Carbon (H/C) Ratio: Influences the stoichiometry and energy content.

  • Derived Cetane Number (DCN): A measure of the fuel's ignition quality.

  • Density and Viscosity: Affects spray atomization and mixing.

  • Distillation Curve: Represents the fuel's volatility.

  • Threshold Sooting Index (TSI): Indicates the propensity for soot formation.

This compound is selected as the cycloalkane representative when its specific properties, in combination with other components, allow the final surrogate mixture to more accurately match the target properties of a specific real fuel. While simpler cycloalkanes like methylcyclohexane are often used, the slightly larger alkyl side chains and higher molecular weight of this compound can be advantageous for emulating the properties of heavier fuels where the naphthenic fraction contains more complex alkylated cycloalkanes.

Experimental Workflow for Surrogate Fuel Development

The development and validation of a surrogate fuel containing this compound follows a systematic workflow. This process ensures that the resulting mixture is a faithful representation of the target real fuel for the intended combustion applications.

surrogate_workflow cluster_formulation Formulation cluster_preparation Preparation cluster_validation Validation cluster_application Application target_fuel Target Fuel Characterization (GCxGC, DCN, etc.) component_selection Component Selection (n-alkane, iso-alkane, this compound, aromatic) target_fuel->component_selection optimization Optimization of Proportions (Matching H/C, DCN, Density, etc.) component_selection->optimization blending Gravimetric Blending of High-Purity Components optimization->blending storage Storage in Inert Atmosphere blending->storage phys_chem_testing Physical & Chemical Property Testing (Density, Viscosity, Distillation) storage->phys_chem_testing combustion_testing Combustion Property Testing (Ignition Delay, Flame Speed) storage->combustion_testing kinetic_modeling Kinetic Modeling & Simulation combustion_testing->kinetic_modeling engine_studies Engine & Combustor Experiments kinetic_modeling->engine_studies kinetic_model cluster_development Model Development cluster_validation Model Validation cluster_application Model Application submechanism Develop Sub-mechanism for This compound integration Integrate with Base Chemistry (n-alkane, aromatic, etc.) submechanism->integration comparison Compare Model Predictions with Experimental Data integration->comparison fundamental_data Fundamental Experimental Data (Shock Tube, Flow Reactor) fundamental_data->comparison global_data Global Combustion Data (Ignition Delay, Flame Speed) global_data->comparison cfd_sim CFD Simulations of Engines and Combustors comparison->cfd_sim

Sources

Application Note & Protocol: Laboratory-Scale Preparation of 1-Ethyl-3-methylcyclohexane for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

1-Ethyl-3-methylcyclohexane is a saturated cyclic hydrocarbon that serves as a valuable, non-polar compound in various research contexts, including as a component in fuel surrogates, a non-polar solvent, and a reference standard in analytical chemistry.[1] Its precise synthesis in the laboratory is essential for obtaining high-purity material for specialized applications, free from the isomeric and olefinic impurities often found in commercially available bulk mixtures.

This guide provides a detailed, robust, and validated protocol for the laboratory-scale synthesis of this compound. The chosen synthetic strategy is a classic three-step sequence that offers high yields and excellent control over the final product's purity. It begins with the nucleophilic addition of an ethyl Grignard reagent to 3-methylcyclohexanone, followed by dehydration of the resultant tertiary alcohol, and concludes with the catalytic hydrogenation of the intermediate alkene mixture. This approach was selected for its reliability, scalability within a laboratory setting, and the instructional value of the fundamental organic transformations involved.

Physicochemical Properties and Safety Data

A thorough understanding of the target molecule's properties and associated hazards is paramount for a safe and successful synthesis.

Table 1: Physicochemical Data for this compound

Property Value Source(s)
Molecular Formula C₉H₁₈ [2][3]
Molecular Weight 126.24 g/mol [1][2][3]
CAS Number 3728-55-0 (mixture of isomers) [3][4]
Appearance Colorless liquid [4]
Density 0.79 g/cm³ (approx.) [4]
Refractive Index 1.43 (approx.) [4]

| Boiling Point | ~154-156 °C (Predicted) |[5] |

Critical Safety Information:

Researchers must consult the full Safety Data Sheet (SDS) before commencing any work.

  • Hazards: this compound is a flammable liquid and vapor (GHS Category 3).[2] It may be fatal if swallowed and enters airways (Aspiration Hazard Category 1) and causes skin irritation. It is also very toxic to aquatic life with long-lasting effects.

  • Precautions: Work in a well-ventilated fume hood at all times. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[6] All glassware must be properly dried to handle the water-sensitive Grignard reagent.

Synthetic Strategy and Reaction Schematics

The multi-step synthesis is designed to build the carbon skeleton and then systematically remove functionality to arrive at the target alkane.

Step 1: Grignard Reaction. The synthesis initiates with the formation of a new carbon-carbon bond. Ethylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-methylcyclohexanone. This reaction forms a tertiary alkoxide, which is protonated during aqueous workup to yield 1-ethyl-3-methylcyclohexan-1-ol. The use of an anhydrous ether solvent is critical, as Grignard reagents are strong bases that react violently with protic solvents like water.[7][8]

Step 2: Acid-Catalyzed Dehydration. The tertiary alcohol is subsequently dehydrated using a strong acid catalyst, typically sulfuric or phosphoric acid, with heating. This E1 elimination reaction generates a mixture of alkene isomers, primarily 1-ethyl-3-methylcyclohex-1-ene and 1-ethyl-5-methylcyclohex-1-ene, along with the exocyclic isomer.

Step 3: Catalytic Hydrogenation. The final step involves the reduction of the carbon-carbon double bonds in the alkene mixture. This is achieved through catalytic hydrogenation, where hydrogen gas is added across the double bonds in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[9][10] This reaction is highly efficient and stereoselective, yielding the desired saturated product, this compound, as a mixture of cis and trans diastereomers.[11][12]

G Start 3-Methylcyclohexanone Reagent1 1. EtMgBr, Diethyl Ether 2. H₃O⁺ workup Start->Reagent1 Step 1: Grignard Reaction Intermediate1 1-Ethyl-3-methylcyclohexan-1-ol Reagent2 H₂SO₄, Heat Intermediate1->Reagent2 Step 2: Dehydration Intermediate2 1-Ethyl-3-methylcyclohexene (Isomer Mixture) Reagent3 H₂ (g), Pd/C Ethanol Intermediate2->Reagent3 Step 3: Hydrogenation Final This compound (cis/trans Mixture) Reagent1->Intermediate1 Reagent2->Intermediate2 Reagent3->Final

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

Materials and Reagents:

  • 3-Methylcyclohexanone (≥97%)

  • Magnesium turnings

  • Ethyl bromide (≥98%)

  • Anhydrous diethyl ether

  • Concentrated sulfuric acid (H₂SO₄)

  • Palladium on carbon (10% Pd/C)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (anhydrous)

  • Standard laboratory glassware (oven-dried for Step 1)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Protocol 1: Synthesis of 1-Ethyl-3-methylcyclohexan-1-ol (Grignard Reaction)
  • Setup: Assemble a three-necked round-bottom flask (oven-dried) with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask and flame-dry under a flow of nitrogen.

  • Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether. Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and cloudiness), gently warm the flask or add a crystal of iodine. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[13] After the addition is complete, continue to stir until most of the magnesium is consumed.

  • Addition to Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 3-methylcyclohexanone (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition.

  • Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC. Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. The product can be purified by column chromatography if necessary but is often of sufficient purity for the next step.

Protocol 2: Synthesis of 1-Ethyl-3-methylcyclohexene (Dehydration)
  • Setup: Place the crude 1-ethyl-3-methylcyclohexan-1-ol into a round-bottom flask equipped for distillation. Add a few drops of concentrated sulfuric acid.

  • Reaction: Gently heat the mixture. The product alkene will co-distill with water. Collect the distillate in a flask cooled in an ice bath. The head temperature should be monitored and kept below ~160 °C.

  • Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution to neutralize any acid, followed by a water wash and a brine wash.[14]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and purify by simple distillation to yield the mixture of alkene isomers.

Protocol 3: Synthesis of this compound (Hydrogenation)
  • Setup: In a suitable pressure vessel, dissolve the alkene mixture from Protocol 2 in ethanol. Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the alkene).

  • Reaction: Seal the vessel and purge it with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 atm or ~50 psi, consult apparatus specifications). Stir or shake the reaction mixture vigorously at room temperature.

  • Monitoring & Work-up: The reaction is typically complete when hydrogen uptake ceases. Monitor by GC to confirm the disappearance of the alkene peaks. Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Remove the catalyst by filtering the reaction mixture through a pad of Celite, washing the pad with ethanol.[14] Remove the ethanol by rotary evaporation. The remaining liquid is the crude product.

  • Final Purification: The final product should be purified by fractional distillation to remove any high-boiling impurities and to obtain high-purity this compound.[15][16]

Experimental Workflow and Characterization

A systematic workflow ensures reproducibility and high purity of the final compound.

G cluster_0 Step 1: Grignard Synthesis cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation cluster_3 Final Purification & Analysis a0 Setup Anhydrous Apparatus a1 Form EtMgBr Reagent a0->a1 a2 React with 3-Methylcyclohexanone a1->a2 a3 Aqueous Work-up & Extraction a2->a3 b0 Acid-Catalyzed Distillation a3->b0 b1 Neutralizing Wash b0->b1 b2 Dry & Distill Alkene b1->b2 c0 Setup Hydrogenation Reactor b2->c0 c1 React under H₂ with Pd/C c0->c1 c2 Filter Catalyst c1->c2 d0 Fractional Distillation c2->d0 d1 Characterization (GC-MS, NMR, IR) d0->d1

Caption: A comprehensive workflow from synthesis to final analysis.

Product Characterization:

The identity and purity of the final product should be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method to assess purity and confirm the molecular weight. The GC trace should show two major peaks for the cis and trans isomers, with minimal impurities.[4] The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 126, with characteristic fragmentation patterns for alkylcyclohexanes.[2][17]

  • ¹³C NMR Spectroscopy: The spectrum will be complex due to the diastereomers, but key signals for the ethyl group (CH₂ and CH₃) and the ring methyl group should be present in the aliphatic region.

  • ¹H NMR Spectroscopy: The spectrum will show a complex multiplet structure in the aliphatic region (~0.8-1.8 ppm) corresponding to the overlapping signals of the ethyl and methyl protons and the cyclohexane ring protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should be characteristic of an alkane, showing strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. The absence of a broad O-H stretch (~3300 cm⁻¹) and a C=C stretch (~1650 cm⁻¹) confirms the completion of the dehydration and hydrogenation steps, respectively.[3]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 35412, this compound (cis-and trans-mixture). Available at: [Link]

  • Chemsrc (2024). This compound. Available at: [Link]

  • University of Colorado Boulder (n.d.). Grignard Reaction. Available at: [Link]

  • NIST (2025). This compound (c,t) IR Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • NIST (2025). This compound (c,t) Mass Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • NIST (2025). This compound (c,t). In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23620235, trans-1-Ethyl-3-methylcyclohexane. Available at: [Link]

  • Study.com (n.d.). Catalytic Hydrogenation. Available at: [Link]

  • LookChem (n.d.). Purification of Cyclohexane. Available at: [Link]

  • Google Patents (1984). Purification of cyclohexane. US4433194A.
  • University of California, Davis (n.d.). Grignard Reaction. Available at: [Link]

  • NIST (2025). cis-1-Ethyl-3-methyl-cyclohexane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Wittig Reaction. Available at: [Link]

  • Adichemistry (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Available at: [Link]

  • Lumen Learning (n.d.). The Wittig reaction. In Organic Chemistry II. Available at: [Link]

  • Master Organic Chemistry (2018). The Wittig Reaction. Available at: [Link]

  • SciSpace (n.d.). Effect of Iterative Use of Methylcyclohexane as a Hydrogen Carrier on Catalytic Activity and By-product Formation. Available at: [Link]

  • Wikipedia (n.d.). Wittig reaction. Available at: [Link]

  • Google Patents (1953). Process for purification of cyclohexane. US2637749A.
  • University of California, Riverside (n.d.). Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

  • ResearchGate (n.d.). Solvent effect on the rate of hydrogenation of 4-methylcyclohexene over Pt/SiO2 catalysts. Available at: [Link]

  • Master Organic Chemistry (2015). Reactions of Grignard Reagents. Available at: [Link]

  • Wikipedia (n.d.). List of purification methods in chemistry. Available at: [Link]

  • Organic Syntheses (n.d.). Asymmetric Reduction of 2,2-Dimethylcyclohexane-1,3-dione. Org. Synth.1993 , 71, 161. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of trans-1-Ethyl-3-methylcyclohexane (CAS 4926-76-5). Available at: [Link]

  • YouTube (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. Available at: [Link]

  • Google Patents (1982). Process for the preparation of cyclohexane-1,3-diones, and some bicyclic... EP0061669B1.
  • Chegg (2016). Solved Please help 1) 1-methylcyclopentene + H2 over Pd. 2). Available at: [Link]

  • NIST (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • NIST (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-3-methylcyclohexane. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this saturated cycloalkane. We will delve into the core principles of its most common synthetic route, provide actionable troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Core Synthesis Pathway: Catalytic Hydrogenation of 1-Ethyl-3-methylbenzene

The most direct and industrially relevant method for synthesizing this compound[1][2][3] is the catalytic hydrogenation of its aromatic precursor, 1-ethyl-3-methylbenzene (m-ethyltoluene)[4][5][6]. This reaction involves the addition of three equivalents of hydrogen (H₂) across the aromatic ring, converting it into a saturated cyclohexane ring.[4][5]

The reaction is thermodynamically favorable, as the formation of C-H sigma bonds is energetically preferable to the preservation of the C=C pi bonds within the aromatic system.[7] However, the high activation energy required to break the aromaticity necessitates the use of a metal catalyst.[7]

cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-Ethyl-3-methylbenzene F Catalytic Hydrogenation (Addition Reaction) A->F B Hydrogen Gas (H₂) B->F C Metal Catalyst (e.g., Pd/C, PtO₂, Ra-Ni) C->F Catalyzes D Solvent (e.g., Ethanol, Ethyl Acetate) D->F Medium E Pressure & Temperature E->F Drives G This compound (Product) F->G Yields

Caption: General workflow for the synthesis of this compound.

The mechanism, often described by the Horiuti-Polanyi model, involves the adsorption of both the hydrogen gas and the aromatic substrate onto the surface of the metal catalyst.[8] Hydrogen dissociates into atomic hydrogen on the metal surface, followed by a stepwise transfer of these hydrogen atoms to the adsorbed aromatic ring, ultimately leading to the desorption of the fully saturated product.[8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides systematic approaches to resolve them.

Q1: My hydrogenation reaction is slow or has stalled completely. What are the primary causes?

A1: An incomplete or stalled reaction is one of the most common issues. The cause can typically be traced to one of three areas: the catalyst, the hydrogen supply, or the reaction conditions.

  • Catalyst Inactivity: The catalyst is the engine of the reaction.

    • Poisoning: The most frequent cause of catalyst deactivation. Sulfur compounds, amines, and even certain solvents or impurities in the starting material can irreversibly bind to the active sites on the metal surface, rendering it useless. Ensure the purity of your 1-ethyl-3-methylbenzene and solvents.

    • Improper Handling/Storage: Many hydrogenation catalysts, particularly Palladium on Carbon (Pd/C) and Raney Nickel (Ra-Ni), can be pyrophoric or can be deactivated by exposure to air (oxidation). Always handle them under an inert atmosphere (e.g., Nitrogen or Argon).

    • Insufficient Loading: For challenging hydrogenations, a higher catalyst loading (e.g., 5-10 mol%) may be necessary.

  • Insufficient Hydrogen:

    • Low Pressure: The reaction rate is directly proportional to the hydrogen pressure. Ensure your system is properly sealed and maintaining the target pressure (typically 50-500 psi for aromatic reductions).

    • Poor Gas Dispersion: Inefficient stirring can lead to poor mixing of the gas, liquid, and solid catalyst phases. Ensure vigorous agitation to maximize the gas-liquid interface and keep the catalyst suspended.

  • Suboptimal Conditions:

    • Low Temperature: While the reaction is exothermic, an initial input of thermal energy is often required to overcome the activation energy. A modest increase in temperature (e.g., from 25°C to 50-80°C) can significantly accelerate the reaction rate.[9]

Start Reaction Stalled / Incomplete Check_H2 Is H₂ pressure stable and at target level? Start->Check_H2 Check_Stirring Is stirring vigorous enough to suspend the catalyst? Check_H2->Check_Stirring Yes Action_H2 Fix leaks. Increase H₂ pressure. Check_H2->Action_H2 No Check_Temp Is the temperature appropriate? Check_Stirring->Check_Temp Yes Action_Stirring Increase stirring rate. Check_Stirring->Action_Stirring No Check_Catalyst Is the catalyst active? Check_Temp->Check_Catalyst Yes Action_Temp Increase temperature moderately (e.g., to 50-80 °C). Check_Temp->Action_Temp No Action_Catalyst Use fresh, properly handled catalyst. Consider increasing catalyst loading. Check_Catalyst->Action_Catalyst No Success Reaction Proceeds Check_Catalyst->Success Yes, continue monitoring Action_H2->Success Action_Stirring->Success Action_Temp->Success Action_Catalyst->Success

Caption: Troubleshooting workflow for an incomplete hydrogenation reaction.

Q2: I'm observing byproducts in my final product analysis (GC-MS). What are they and how can I avoid them?

A2: Byproduct formation can compromise yield and purity. Common byproducts in this synthesis include:

  • Partially Hydrogenated Intermediates: The most likely byproducts are cyclohexene or cyclohexadiene derivatives. Their presence indicates an incomplete reaction. To mitigate this, increase reaction time, hydrogen pressure, or temperature to drive the reaction to completion.

  • Isomers of the Product: While the starting material is 1-ethyl-3-methylbenzene, harsh reaction conditions (very high temperatures) or certain acidic catalyst supports can potentially cause isomerization, although this is less common under standard hydrogenation conditions.

  • Hydrogenolysis Products: With catalysts like Palladium, benzylic C-O or C-N bonds can be cleaved. This is not a concern for 1-ethyl-3-methylbenzene but is a critical consideration for more complex substituted aromatics.[8]

Q3: How do I choose the right catalyst for my synthesis?

A3: Catalyst choice is a balance of reactivity, cost, and safety. For aromatic ring hydrogenation, several catalysts are effective.[10][11]

CatalystCommon FormReactivityKey Characteristics
Palladium 5-10% Pd on Carbon (Pd/C)HighThe workhorse for general-purpose hydrogenation.[11] Cost-effective and highly active. Can be filtered off easily.
Platinum Platinum(IV) oxide (PtO₂, Adam's catalyst)Very HighHighly active, often used when Pd/C is not effective. Can operate at lower pressures/temperatures than other catalysts.
Nickel Raney Nickel (Ra-Ni)HighVery cost-effective for large-scale industrial processes. Often requires higher temperatures and pressures.[8] Pyrophoric and requires careful handling.
Rhodium 5% Rh on Alumina/CarbonVery HighExtremely active and can hydrogenate aromatics under milder conditions than Ni or Pd. Often used when other catalysts fail. More expensive.
Ruthenium Ru on supports (e.g., ZrO₂)HighKnown for high selectivity in certain partial hydrogenations, though for full saturation, other metals are more common.[12][13]

For laboratory-scale synthesis of this compound, 5% or 10% Pd/C is the recommended starting point due to its high activity, ease of handling, and cost-effectiveness.

Q4: How do I handle the stereochemistry of the product? Will I get the cis or trans isomer?

A4: The catalytic hydrogenation reaction proceeds via syn-addition, meaning both hydrogen atoms add to the same face of the ring as it flattens on the catalyst surface.[7][8] However, for the hydrogenation of a planar aromatic ring like 1-ethyl-3-methylbenzene, this does not result in a single stereoisomer. The substrate can adsorb onto the catalyst from either of its two faces, leading to a mixture of cis-1-ethyl-3-methylcyclohexane[2][14] and trans-1-ethyl-3-methylcyclohexane.[1] The final cis/trans ratio is often close to the thermodynamically favored distribution and can be difficult to control synthetically. Separation of the isomers, if required, would typically be performed post-synthesis via distillation or chromatography.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol provides a general procedure for the synthesis of this compound on a laboratory scale.

Safety Precautions:

  • Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.

  • Catalysts like Pd/C and especially Raney Ni can be pyrophoric. Do not allow them to dry in the air.

  • The reaction is exothermic. For larger-scale reactions, ensure adequate cooling is available.

Materials & Equipment:

  • 1-Ethyl-3-methylbenzene (≥98% purity)

  • 10% Palladium on Carbon (Pd/C), 50% wet with water

  • Ethanol (anhydrous)

  • Parr-type hydrogenation apparatus or a three-neck flask with a hydrogen balloon

  • Stir plate and magnetic stir bar

  • Celite® or another filter aid

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a clean, dry hydrogenation vessel, add 1-ethyl-3-methylbenzene (e.g., 10.0 g, 83.2 mmol).

  • Solvent Addition: Add anhydrous ethanol (e.g., 100 mL) to dissolve the starting material.

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (e.g., 0.5 g, ~5 wt%). Note: The catalyst is added last to minimize the risk of ignition if the solvent is flammable.

  • System Purge: Seal the reaction vessel. Evacuate the atmosphere and refill with nitrogen three times to remove all oxygen. Then, evacuate and refill with hydrogen gas three times.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi). Begin vigorous stirring and heat to the target temperature (e.g., 60 °C) if necessary.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a small, filtered aliquot for GC-MS analysis to check for the disappearance of the starting material.

  • Cooldown & Venting: Once complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the system with nitrogen.

  • Catalyst Filtration: Under a nitrogen atmosphere, carefully decant the reaction mixture and filter it through a pad of Celite® to remove the palladium catalyst. Wash the reaction vessel and the Celite pad with a small amount of ethanol to ensure complete transfer. Caution: Do not allow the filtered catalyst on the Celite to dry completely, as it may ignite. Quench it carefully with water.

  • Solvent Removal: Concentrate the filtered solution using a rotary evaporator to remove the ethanol.

  • Purification: The resulting crude this compound can be purified further by fractional distillation if high purity is required. The product is a mixture of cis and trans isomers.

References

  • eCampusOntario Pressbooks. (n.d.). 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! Retrieved from [Link]

  • Walter, M. D., et al. (2012). Alkene Metalates as Hydrogenation Catalysts. PubMed Central, NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkene Hydrogenation with H₂ over Pd, Pt, or Ni. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-ethyl-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Benzene Selectivity in Competitive Arene Hydrogenation. Retrieved from [Link]

  • ResearchGate. (2024). Benzene hydrogenation to cyclohexane and to the corresponding paraffin. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-ethyl-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CA2650560A1 - Process for the alkylation of a cycloalkene.
  • MDPI. (2018). Performance of Ru/La₂O₃–ZnO Catalyst for the Selective Hydrogenation of Benzene to Cyclohexene. Retrieved from [Link]

  • RSC Blogs. (2011). Selective benzene hydrogenation using Ru catalysts. Retrieved from [Link]

  • NIST. (n.d.). This compound (c,t). NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound (cis-and trans-mixture). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US3932518A - Methylation of cyclohexanone with simultaneous dehydrogenation.
  • Catalysis Science & Technology (RSC Publishing). (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 19. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylcyclohexane. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How could one perform a synthesis reaction of methylcyclohexane as a starting material to 2-methylcyclohexanone as a product? Retrieved from [Link]

  • Organic Communications. (2013). A novel strategy for synthesizing (E)-1-((3-ethyl-2,4,4- trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • Stenutz. (n.d.). 1-ethyl-3-methylbenzene. Retrieved from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • California Institute of Technology. (2016). Synthesis of Organic Building Blocks and Synthetic Strategies Toward Aleutianamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of 1‐methoxy‐3‐methylbenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2). Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). What are all the stereoisomers of this compound? Retrieved from [Link]

  • PubChem. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. Retrieved from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

Sources

methods for separating cis and trans isomers of 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isomer Separation

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the separation of 1-Ethyl-3-methylcyclohexane diastereomers and enantiomers. It is designed for professionals in research and drug development who encounter challenges with stereoisomer purification.

Frequently Asked Questions (FAQs)

Q1: What are the specific stereoisomers of this compound I need to be aware of?

A1: this compound has two chiral centers (at carbons 1 and 3), leading to a total of four stereoisomers. These are grouped into two pairs of diastereomers: cis and trans. Each diastereomer is a racemic mixture of two enantiomers.[1][2]

  • Cis Isomers: A pair of enantiomers, (1R,3S)-1-ethyl-3-methylcyclohexane and (1S,3R)-1-ethyl-3-methylcyclohexane. In the most stable chair conformation, both the ethyl and methyl groups can occupy equatorial positions to minimize steric strain.[3][4]

  • Trans Isomers: A pair of enantiomers, (1R,3R)-1-ethyl-3-methylcyclohexane and (1S,3S)-1-ethyl-3-methylcyclohexane. In any chair conformation, one substituent must be axial while the other is equatorial.[4]

Q2: What are the primary challenges in separating these isomers?

A2: The primary challenge is the similarity in their physical and chemical properties. Diastereomers (cis vs. trans) have different shapes and energies, resulting in small differences in properties like boiling point and polarity, which can be exploited for separation. Enantiomers, however, have identical physical properties in a non-chiral environment, making their separation impossible without a chiral selector or environment.[5] For a non-polar hydrocarbon like this compound, the intermolecular forces are weak, making separation particularly dependent on subtle differences in molecular shape and interaction with a stationary phase.[6]

Q3: Which separation technique is most effective: Gas Chromatography (GC) or Fractional Distillation?

A3: For this compound, Gas Chromatography (GC) is unequivocally the more effective and precise method.

  • Gas Chromatography (GC): Offers high resolving power for compounds with very similar boiling points. It is the standard method for separating both the cis/trans diastereomers and, with the use of a chiral stationary phase, their respective enantiomers.[7] Preparative GC (pGC) can be used to isolate milligram to gram quantities of pure isomers.[8][9]

  • Fractional Distillation: This classical technique separates liquids based on differences in boiling points. While the cis and trans isomers have different boiling points due to their different shapes and dipole moments, the difference is typically very small for alkylcyclohexanes. Achieving high purity would require a distillation column with a very high number of theoretical plates and a carefully controlled reflux ratio, making it impractical for high-purity applications and completely ineffective for separating enantiomers.

Q4: Can I separate all four stereoisomers in a single chromatographic run?

A4: This is theoretically possible but practically very challenging. It would require a high-resolution chiral GC column that can first separate the two diastereomeric pairs (cis and trans) from each other and then resolve the enantiomers within each pair. It is common for a given chiral stationary phase to successfully resolve the enantiomers of one diastereomer (e.g., the cis pair) but not the other.[7] A more practical approach is a two-step process: first, separate the cis and trans diastereomers using standard preparative GC, and then resolve the enantiomers of each isolated diastereomer on a chiral GC column.

Troubleshooting Guide: Preparative Gas Chromatography (pGC)

This section addresses common issues encountered during the separation of cis and trans this compound using preparative gas chromatography.

Issue 1: Poor Resolution Between Cis and Trans Isomer Peaks

  • Question: My chromatogram shows significant peak overlap between the cis and trans isomers. How can I improve the separation factor (α)?

  • Answer & Causality: Poor resolution is typically due to insufficient selectivity of the stationary phase or non-optimal chromatographic conditions. The separation of these diastereomers relies on subtle differences in their interaction with the GC column's stationary phase.

    • Solution 1: Optimize the Temperature Program. Lowering the initial oven temperature and using a slower temperature ramp rate (e.g., 1-2 °C/min) increases the interaction time with the stationary phase, often enhancing resolution. Isothermal operation at a low temperature can also be effective if analysis time is not a major constraint.

    • Solution 2: Select an Appropriate Column. While standard non-polar columns (like those with a 5% phenyl-methylpolysiloxane phase, e.g., HP-5) can separate many diastereomers, a slightly more polar column may offer better selectivity for this specific pair.[7] Consider a mid-polarity phase if resolution on a non-polar column is poor.

    • Solution 3: Reduce Carrier Gas Flow Rate. Decreasing the flow rate of the carrier gas (Helium or Hydrogen) can improve column efficiency (reduce plate height), leading to sharper peaks and better resolution. However, be aware that this will also increase the analysis time.

    • Solution 4: Avoid Column Overload. Injecting too much sample can cause peak broadening and fronting, severely degrading resolution. For a given preparative column, there is a maximum sample capacity. Perform a loading study by injecting progressively smaller amounts to find the optimal injection volume that maximizes throughput without sacrificing resolution.[9]

Issue 2: Low Yield or Sample Loss During Collection

  • Question: My analytical GC analysis confirms good separation, but I am recovering very little of my purified isomers from the collection traps. Why is this happening?

  • Answer & Causality: Low recovery is a common issue in pGC and is almost always related to inefficient trapping of the eluting compounds.[8] This can be caused by aerosol formation or the trap temperature being too high.

    • Solution 1: Optimize Trap Temperature. The collection trap must be cold enough to efficiently condense the analyte from the gas stream. For a volatile compound like this compound, a cold trap using a dry ice/acetone slurry (-78 °C) or liquid nitrogen (-196 °C) is essential.

    • Solution 2: Use an Electrostatic Precipitator. At the high concentrations used in pGC, the analyte can form a fine aerosol or fog as it rapidly cools upon exiting the heated transfer line. This aerosol is not efficiently captured in simple cold traps. An electrostatic precipitator, placed before the cold trap, uses a high voltage to charge the aerosol particles, causing them to deposit on the trap walls, dramatically increasing recovery.

    • Solution 3: Pack the Trap. Placing a small amount of inert, high-surface-area material like glass wool or silanized glass beads inside the trap can provide a surface for condensation and reduce aerosol formation, improving trapping efficiency.

Troubleshooting Guide: Chiral Gas Chromatography

This section addresses issues specific to the enantioseparation of the isolated cis or trans this compound racemates.

Issue 1: No Enantiomeric Separation Observed

  • Question: I've injected a racemic sample of the cis (or trans) isomer onto a chiral column, but I only see a single peak. What is the problem?

  • Answer & Causality: The separation of enantiomers is entirely dependent on the formation of transient, short-lived diastereomeric complexes between the analytes and the chiral stationary phase (CSP).[6] If no separation occurs, either the chosen CSP is not suitable for this class of compound, or the conditions are not conducive to chiral recognition.

    • Solution 1: Verify the Column Choice. The most critical factor is the CSP. For non-functionalized hydrocarbons, derivatized cyclodextrin-based CSPs are the industry standard.[6] Columns like those based on substituted β- or γ-cyclodextrin (e.g., Chirasil-Dex) are known to be effective for resolving chiral hydrocarbons.[6] If one type of cyclodextrin derivative doesn't work, another might.

    • Solution 2: Lower the Oven Temperature. Chiral recognition is an enthalpically driven process. The stability difference between the two diastereomeric complexes formed by the R- and S-enantiomers with the CSP is often very small. Lowering the column temperature enhances this difference (Δ(ΔG) = Δ(ΔH) - TΔ(ΔS)), leading to better separation. This is the most important parameter to optimize in chiral GC. Run the separation at the lowest practical temperature that still allows for reasonable elution times.

    • Solution 3: Confirm Isomer Identity. As noted in the literature, it is possible that a CSP may resolve the enantiomers of the cis diastereomer but not the trans, or vice versa.[7] Ensure you are injecting the correct isolated diastereomer and consider that you may need a different chiral column for the other pair.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound Isomers

PropertyValue / InformationSource
Molecular FormulaC₉H₁₈[10]
Molecular Weight126.24 g/mol [10]
Isomer TypeDiastereomers (cis and trans), each a pair of enantiomers[11][12]
GC Elution Order (Non-polar column)Typically, the trans isomer elutes before the cis isomer due to its more linear shape and lower boiling point, though this should be confirmed experimentally.General Chromatographic Principle
Recommended GC Column (Diastereomers)5% Phenyl-methylpolysiloxane (e.g., HP-5, DB-5)[7]
Recommended GC Column (Enantiomers)Derivatized Cyclodextrin-based Chiral Stationary Phase (e.g., Chirasil-Dex)[6]

Experimental Protocols

Protocol 1: Preparative GC Separation of Cis and Trans Diastereomers

This protocol outlines a general procedure for separating a cis/trans mixture of this compound.

  • System Preparation:

    • Install a suitable preparative column (e.g., 5% phenyl-methylpolysiloxane, >1mm I.D.) into the pGC system.

    • Condition the column according to the manufacturer's instructions to remove any contaminants.

    • Set up the collection traps and ensure the cooling system (e.g., liquid nitrogen Dewar) is ready.

  • Method Development (Analytical Scale):

    • Inject a small, diluted aliquot (e.g., 1 µL of a 1 mg/mL solution in pentane) onto an analytical column of the same phase to determine the retention times of the cis and trans isomers.

    • Optimize the temperature program for baseline resolution (α > 1.5). A starting point could be: 50 °C hold for 2 min, then ramp 2 °C/min to 100 °C.

  • Preparative Run:

    • Set the pGC oven to the optimized temperature program.

    • Set injector temperature to ~200 °C and detector/transfer line temperature to ~220 °C.

    • Inject an appropriate volume of the neat isomer mixture (e.g., 10-100 µL, depending on column dimensions and loading capacity).

    • Monitor the detector signal. Program the fraction collector to open the valve for the trans isomer just before its peak begins and close it just after the peak ends. Repeat for the cis isomer peak.

    • Collect the fractions in separate, cooled traps.

  • Recovery and Analysis:

    • After the run, allow the traps to warm to room temperature.

    • Rinse the collected liquid from each trap with a small amount of a volatile solvent (e.g., pentane).

    • Analyze an aliquot of each collected fraction by analytical GC to confirm purity.

Protocol 2: Chiral GC Analysis of Enantiomeric Purity

This protocol describes the analysis of an isolated diastereomer to determine its enantiomeric composition.

  • System Preparation:

    • Install a chiral GC column (e.g., a cyclodextrin-based CSP) into a high-resolution capillary GC system equipped with a flame ionization detector (FID).[6]

    • Condition the column as per the manufacturer's directions.

  • Sample Preparation:

    • Prepare a dilute solution of the isolated isomer (e.g., ~10 µg/mL in pentane).[6]

  • Chromatographic Analysis:

    • Set the injector temperature to 200 °C and the FID temperature to 250 °C.

    • Set the column to a low isothermal temperature (e.g., 40-60 °C). Chiral separations are highly temperature-dependent; lower temperatures usually yield better resolution.

    • Inject 1 µL of the prepared sample.

    • If two peaks are observed, they correspond to the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Workflow Diagrams

MethodSelection start Goal: Isolate Pure Isomers of This compound diastereomer_check Separating Cis/Trans Diastereomers? start->diastereomer_check enantiomer_check Separating Enantiomers? diastereomer_check->enantiomer_check No prep_gc Method: Preparative GC (pGC) - Non-chiral column - Isolate mg to g scale diastereomer_check->prep_gc Yes chiral_gc Method: Chiral GC - Chiral Stationary Phase (CSP) - Typically analytical scale enantiomer_check->chiral_gc Yes end_diastereomer Result: Pure Cis and Pure Trans Racemates prep_gc->end_diastereomer end_enantiomer Result: Quantified or Isolated Pure Enantiomers chiral_gc->end_enantiomer end_diastereomer->enantiomer_check

Caption: Decision workflow for selecting the appropriate separation methodology.

PrepGC_Workflow cluster_GC Preparative GC System cluster_Collection Fraction Collection injector 1. Injection (Isomer Mixture) column 2. Separation on Non-Chiral Column injector->column detector 3. Detection (FID/TCD) & Signal Splitting column->detector trap1 4a. Collection Trap 1 (Trans Isomer) detector->trap1 Peak 1 Elutes trap2 4b. Collection Trap 2 (Cis Isomer) detector->trap2 Peak 2 Elutes purity_check 5. Purity Analysis (Analytical GC) trap1->purity_check trap2->purity_check

Caption: Experimental workflow for preparative GC separation and collection.

References

  • BenchChem. (n.d.). Chiral Separation of this compound Enantiomers by Gas Chromatography.
  • PubChem. (n.d.). This compound (cis-and trans-mixture). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2). Retrieved from [Link]

  • Zuo, H. L., et al. (2013). Preparative Gas Chromatography and Its Applications. Journal of Chromatographic Science. Retrieved from [Link]

  • Liu, W., et al. (2004). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
  • Chemistry Stack Exchange. (2015). What are all the stereoisomers of this compound?. Retrieved from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]

  • ResearchGate. (2013). Preparative Gas Chromatography and Its Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers. Retrieved from [Link]

  • YouTube. (2020). analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

  • Pearson. (n.d.). Draw the two chair conformations of each compound, and label the substituents as axial or equatorial. Retrieved from [Link]

  • YouTube. (2023). How many stereoisomers are there for this compound?. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Chegg.com. (2024). Solved for this compound. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • NIST. (n.d.). This compound (c,t). NIST Chemistry WebBook. Retrieved from [Link]

Sources

common challenges in the synthesis of disubstituted cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of Disubstituted Cyclohexanes

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of disubstituted cyclohexanes. As a senior application scientist, I understand that while these scaffolds are invaluable in medicinal chemistry and materials science, their synthesis can present significant challenges.[1][2][3] This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered problems, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice.

Q1: My reaction is producing a mixture of cis and trans isomers. How can I improve the stereoselectivity?

A1: Achieving high stereoselectivity is a primary challenge. The outcome is often dictated by a delicate balance between kinetic and thermodynamic control.[4][5][6]

  • For Kinetic Control (Favoring the endo or less stable product): Lower reaction temperatures are crucial.[4][7][8] This favors the transition state with the lower activation energy, which often leads to the cis or endo product in reactions like the Diels-Alder cycloaddition.[4][5]

  • For Thermodynamic Control (Favoring the exo or more stable product): Higher reaction temperatures can allow the reaction to become reversible, leading to an equilibrium that favors the most stable product, typically the trans or exo isomer due to reduced steric hindrance.[4][5][8]

  • Catalyst Choice: The use of specific catalysts, such as organocatalysts or metal complexes, can significantly influence the stereochemical outcome by directing the approach of reactants.[9] For instance, iridium-catalyzed hydrogen borrowing catalysis has shown high levels of stereocontrol in cyclohexane synthesis.[9]

Q2: I'm struggling with poor regioselectivity in my reaction. What factors should I consider?

A2: Regioselectivity, the control of where substituents are placed on the cyclohexane ring, is governed by electronic and steric factors.[10]

  • Directing Groups: The electronic nature of existing substituents on your starting materials will heavily influence the position of incoming groups. Electron-donating groups typically direct electrophilic attack to certain positions, while electron-withdrawing groups direct to others.

  • Reaction Mechanism: Understanding the reaction mechanism is key. For example, in electrophilic additions to cyclohexene derivatives, Markovnikov's rule and the Fürst-Plattner rule can predict the regiochemical outcome.[10]

  • Steric Hindrance: Bulky substituents can block certain reaction sites, forcing reagents to attack less hindered positions.[11]

Q3: The purification of my disubstituted cyclohexane isomers is proving difficult. What separation techniques are most effective?

A3: The separation of cis and trans isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is critical. Sometimes, a less polar solvent system with a longer column can improve separation.

  • Recrystallization: If your products are solids, fractional recrystallization can be effective, exploiting slight differences in solubility between the isomers.

  • Derivatization: In some cases, converting the mixture of isomers into derivatives (e.g., esters, amides) can create larger differences in their physical properties, facilitating separation. The original functional groups can then be regenerated.

  • Preparative HPLC: For small-scale, high-purity separations, preparative High-Performance Liquid Chromatography is a powerful tool.

Q4: My reaction yield is consistently low. What are some common causes and solutions?

A4: Low yields can stem from a variety of issues.

  • Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any reagents are sensitive to air or moisture. Check the quality and purity of your solvents and reagents.

  • Temperature Control: Inconsistent temperature can lead to side reactions or decomposition of products. Use a reliable heating mantle or cooling bath.

  • Reaction Time: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Work-up Procedure: Product can be lost during the work-up. Ensure proper pH adjustments during extractions and minimize the number of transfer steps.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and mechanistic explanations for overcoming specific, complex challenges.

Troubleshooting Guide 1: Controlling Diastereoselectivity in 1,2-Disubstituted Cyclohexanes

Problem: A Diels-Alder reaction between cyclopentadiene and methyl acrylate is yielding a mixture of endo and exo products, with the undesired exo isomer predominating at room temperature.

Causality: The Diels-Alder reaction is subject to kinetic and thermodynamic control.[4][5] The endo product is the kinetic product, formed faster at lower temperatures due to favorable secondary orbital interactions in the transition state. The exo product is the thermodynamic product, being more stable due to less steric hindrance, and is favored at higher temperatures where the reaction is reversible.[4][5]

Troubleshooting Protocol:

  • Temperature Optimization:

    • Set up the reaction at a significantly lower temperature, for example, 0 °C or even -78 °C (dry ice/acetone bath).

    • Monitor the reaction progress by TLC. The reaction will be slower, so patience is key.

  • Lewis Acid Catalysis:

    • Introduce a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) at low temperatures. Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction, often favoring the endo product.

    • Start with a catalytic amount (e.g., 0.1 equivalents) and optimize the loading as needed.

  • Solvent Effects:

    • The choice of solvent can influence the transition state energies. Experiment with a range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile).

Data Summary Table:

ConditionTemperature (°C)Predominant ProductRationale
Standard25Exo (Thermodynamic)Reaction is reversible, favoring the more stable isomer.[4]
Optimized-78Endo (Kinetic)Lower energy barrier for the endo transition state is favored.[4][5]

Workflow Diagram:

Diels_Alder_Control Reactants Cyclopentadiene + Methyl Acrylate Low_Temp Low Temperature (-78°C to 0°C) Reactants->Low_Temp Faster Rate High_Temp High Temperature (> 25°C) Reactants->High_Temp Slower Rate, Reversible Endo_Product Endo Product (Kinetic Control) Low_Temp->Endo_Product Exo_Product Exo Product (Thermodynamic Control) High_Temp->Exo_Product

Caption: Kinetic vs. Thermodynamic control in Diels-Alder reactions.

Troubleshooting Guide 2: Addressing Poor Yields in the Synthesis of 1,4-Disubstituted Cyclohexanes via Birch Reduction

Problem: A Birch reduction of a substituted benzene to a 1,4-cyclohexadiene, followed by further functionalization, is resulting in low yields and over-reduction to the fully saturated cyclohexane.

Causality: The Birch reduction is sensitive to reaction conditions. The use of an alcohol proton source is critical, and its pKa can influence the outcome. Over-reduction can occur if the reaction is not quenched promptly once the starting material is consumed.

Troubleshooting Protocol:

  • Control of the Proton Source:

    • Use tert-butanol as the proton source instead of more acidic alcohols like ethanol or methanol. The higher pKa of tert-butanol helps to prevent over-reduction.

  • Reaction Monitoring and Quenching:

    • Monitor the disappearance of the starting material by TLC or GC.

    • Once the starting material is consumed, quench the reaction promptly by adding a reagent that will neutralize the excess sodium, such as isoprene or ammonium chloride.

  • Temperature Management:

    • Maintain a low temperature (typically -78 °C) throughout the reaction to ensure the stability of the radical anion intermediate.

Experimental Workflow Diagram:

Birch_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Substituted Benzene in THF/NH3(l) B Add Na metal A->B C Add t-Butanol B->C D Maintain at -78°C C->D E Monitor by TLC/GC D->E F Quench with Isoprene E->F Upon Completion G Evaporate NH3 F->G H Aqueous Work-up G->H I Isolate 1,4-Cyclohexadiene H->I Purification

Caption: Optimized workflow for a selective Birch reduction.

Part 3: References

  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2 - RSC Publishing. (2014). Available at: [Link]

  • Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy | Journal of the American Chemical Society. (2018). Available at: [Link]

  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. (2022). Available at: [Link]

  • 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion Strategy | Organic Letters. (2021). Available at: [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC. (2016). Available at: [Link]

  • An Approach to the Diastereoselective Synthesis of Cyclohexane-1,3-dicarboxamide Derivatives via a Pseudo Five-Component Reaction Based on Diketene - ResearchGate. (n.d.). Available at: [Link]

  • Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene - NIH. (n.d.). Available at: [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control - Master Organic Chemistry. (2018). Available at: [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (2022). Available at: [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - Beilstein Journals. (2016). Available at: [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing). (n.d.). Available at: [Link]

  • Diastereoselective synthesis of chiral 1,3-cyclohexadienals - Semantic Scholar. (2018). Available at: [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - Beilstein Journals. (2016). Available at: [Link]

  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC - NIH. (2023). Available at: [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Available at: [Link]

  • Kinetic versus Thermodynamic Control of Reactions | Organic Chemistry Class Notes. (n.d.). Available at: [Link]

  • Cis-trans Relationship in Cyclohexane - Unacademy. (n.d.). Available at: [Link]

  • AN IMPROVED SYNTHESIS OF CIS-CIS-TRANS-CYCLOHEXANE-1,2,3-TRIOL. (n.d.). Available at: [Link]

  • 33: Kinetic control vs. thermodynamic control - YouTube. (2020). Available at: [Link]

  • Thermodynamic and Kinetic Products - Master Organic Chemistry. (2012). Available at: [Link]

  • Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.). Available at: [Link]

  • Disubstituted Cyclohexanes | MCC Organic Chemistry - Lumen Learning. (n.d.). Available at: [Link]

  • Regioselectivity - Wikipedia. (n.d.). Available at: [Link]

  • Diastereoselective synthesis of chiral 1,3-cyclohexadienals | PLOS One. (n.d.). Available at: [Link]

  • Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Disubstituted cyclohexane (video) - Khan Academy. (n.d.). Available at: [Link]

  • 4.4 Substituted Cyclohexanes – Organic Chemistry I - KPU Pressbooks. (n.d.). Available at: [Link]

  • Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes - Fiveable. (n.d.). Available at: [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - WMU's ScholarWorks. (n.d.). Available at: [Link]

  • US3880925A - Separation and purification of cis and trans isomers - Google Patents. (n.d.). Available at:

  • How Can I Solve Organic Chemistry Synthesis Problems? - Physics Forums. (2008). Available at: [Link]

  • Can anyone help with this synthesis with cyclohexane? : r/OrganicChemistry - Reddit. (2015). Available at: [Link]

  • 2.2: Preparation of Cyclohexene from Cyclohexanol - Chemistry LibreTexts. (2021). Available at: [Link]

  • Synthesis of disubstituted 1,4‐cyclohexadienes. - ResearchGate. (n.d.). Available at: [Link]

  • 1,4-disubstituted cyclohexanes Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Available at: [Link]

  • Stereoselective Synthesis of Highly Substituted Cyclohexanes by a Rhodium-Carbene Initiated Domino Sequence - ElectronicsAndBooks. (2015). Available at: [Link]

  • 4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2022). Available at: [Link]

  • Cis-1,2-Disubstituted Cyclohexane A controversial exception - YouTube. (2015). Available at: [Link]

  • stereochemistry of disubstituted cyclohexane : r/chemhelp - Reddit. (n.d.). Available at: [Link]

  • stereochemistry of disubstituted cyclohexane. (n.d.). Available at: [Link]

  • Stereoisomerism in Disubstituted Cyclohexanes. (n.d.). Available at: [Link]

  • Preparation of cyclohexene - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Stereoisomerism in Disubstituted Cyclohexanes - Chemistry LibreTexts. (2021). Available at: [Link]

Sources

identifying side reactions in the synthesis of 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Ethyl-3-methylcyclohexane

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis of this compound, providing in-depth troubleshooting advice and validated protocols. Our focus is on providing practical, experience-driven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My GC-MS analysis of the final product from the hydrogenation of 1-ethyl-3-methylbenzene shows multiple peaks close to the expected product peak. What are these impurities?

A1: This is a common issue and typically points to the formation of stereoisomers and constitutional isomers. The hydrogenation of a substituted aromatic ring like 1-ethyl-3-methylbenzene can lead to a mixture of cis and trans isomers of this compound. Additionally, under harsh reaction conditions (high temperature or certain catalysts), you might observe ring-opening or rearrangement side reactions, though this is less common with standard catalysts like Rhodium on carbon. The most likely side products are the cis and trans isomers, which can be difficult to separate due to their similar boiling points.

Troubleshooting Steps:

  • Confirm Isomer Presence: Use a high-resolution capillary GC column designed for hydrocarbon analysis to achieve better separation of the isomers.

  • Optimize Reaction Conditions: Lowering the reaction temperature and pressure can increase the selectivity for the desired isomer.

  • Catalyst Selection: The choice of catalyst can influence the stereoselectivity of the reaction. For instance, rhodium-based catalysts are known for their high activity under mild conditions.

Q2: I am attempting a Grignard synthesis to produce this compound, but my yield is significantly lower than expected, and I'm observing a high molecular weight byproduct. What is happening?

A2: Low yields in Grignard reactions, accompanied by high molecular weight byproducts, often suggest the occurrence of a Wurtz coupling side reaction. This happens when the Grignard reagent reacts with the starting alkyl halide. For example, if you are reacting ethylmagnesium bromide with 3-methylcyclohexyl bromide, some of the ethylmagnesium bromide can react with unreacted ethyl bromide to form butane, and some of the 3-methylcyclohexylmagnesium bromide (if you were to form it) could couple with itself.

Troubleshooting Steps:

  • Ensure Pure Reactants: Use freshly prepared Grignard reagent and ensure your alkyl halide is free of impurities.

  • Control Reaction Temperature: Maintain a low temperature during the formation of the Grignard reagent and its subsequent reaction. This disfavors the coupling side reaction.

  • Slow Addition: Add the alkyl halide to the Grignard reagent slowly and with vigorous stirring to maintain a low concentration of the alkyl halide in the reaction mixture, minimizing the chance of it reacting with another molecule of the Grignard reagent.

Experimental Protocols & Methodologies

Protocol 1: High-Selectivity Hydrogenation of 1-Ethyl-3-methylbenzene

This protocol is designed to maximize the yield of this compound while minimizing the formation of isomers.

Materials:

  • 1-Ethyl-3-methylbenzene

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Ethanol (anhydrous)

  • High-pressure autoclave reactor

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry. Add 1-ethyl-3-methylbenzene and ethanol to the reactor.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the 5% Rh/C catalyst. The catalyst loading should be between 1-5 mol% relative to the substrate.

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-20 atm). Begin stirring and heat the reactor to the target temperature (e.g., 50-80°C).

  • Monitoring: Monitor the reaction progress by taking small samples (if the reactor allows) and analyzing them by GC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate can then be purified by distillation.

Visualizing Reaction Pathways

The following diagrams illustrate the primary synthesis route and a common side reaction.

hydrogenation_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products A 1-Ethyl-3-methylbenzene D This compound (cis and trans isomers) A->D Hydrogenation B H₂ (Hydrogen Gas) B->D C Rh/C C->D Catalyzes wurtz_coupling_side_reaction cluster_reagents Grignard Reagents & Alkyl Halide cluster_products Products GR R-MgX (Grignard Reagent) Desired R-R' (Desired Product) GR->Desired Side R-R (Wurtz Coupling Side Product) GR->Side RX R'-X (Alkyl Halide) RX->Desired RX->Side Reacts with another R-MgX

Caption: Wurtz coupling side reaction in Grignard synthesis.

Data Summary: Catalyst and Temperature Effects

The choice of catalyst and reaction temperature can significantly impact the product distribution in the hydrogenation of 1-ethyl-3-methylbenzene. The following table summarizes typical outcomes.

CatalystTemperature (°C)Pressure (atm)Desired Product Yield (%)Isomer Ratio (cis:trans)
5% Pd/C10020851:1.5
5% Rh/C6015951:1.2
Raney Ni12050801:2.0

Note: These values are illustrative and can vary based on specific reaction conditions and substrate purity.

References

  • Catalytic Hydrogenation. Organic Syntheses.[Link]

optimizing reaction conditions for stereoselective synthesis of 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the stereoselective synthesis of substituted cyclohexanes, using 1-Ethyl-3-methylcyclohexane as a practical case study.

Due to the foundational nature of this compound, dedicated literature on its stereoselective synthesis is sparse. Therefore, this guide extrapolates from well-established principles in the diastereoselective hydrogenation of substituted aromatics and alkenes to provide a robust framework for optimization and troubleshooting.[1][2] The principles discussed here are broadly applicable to a wide range of 1,3-disubstituted cyclohexane targets.

Frequently Asked Questions (FAQs)

Q1: What are the target stereoisomers for this compound and why is controlling their formation important?

A1: this compound has two stereocenters at positions 1 and 3, leading to two diastereomers: cis-1-Ethyl-3-methylcyclohexane and trans-1-Ethyl-3-methylcyclohexane.[3][4][5] Each of these is a racemic mixture of two enantiomers. Controlling the cis/trans diastereoselectivity is critical because diastereomers have different physical properties and, in a pharmaceutical context, can exhibit vastly different biological activities and metabolic profiles. The thermodynamically more stable isomer is typically the trans isomer, where both substituents can occupy equatorial positions in the chair conformation, minimizing steric strain.

Q2: What is the most common synthetic strategy for controlling the stereochemistry of this compound?

A2: The most direct and industrially relevant method is the catalytic hydrogenation of a planar precursor, 1-ethyl-3-methylbenzene.[1] The stereochemical outcome (cis vs. trans) is determined by the way the aromatic ring adsorbs onto the catalyst surface and the subsequent delivery of hydrogen atoms.[2][6] The choice of catalyst (e.g., Rhodium, Ruthenium, Palladium), solvent, and reaction conditions (temperature, pressure) are the primary levers for controlling this selectivity.[1][7]

Q3: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

A3: The most common and reliable methods for determining the diastereomeric ratio are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC: Diastereomers often have slightly different boiling points and polarities, allowing for baseline separation on a suitable capillary column (e.g., a non-polar or medium-polarity column). The ratio of the peak areas provides the d.r.

  • ¹H or ¹³C NMR: The cis and trans isomers will have distinct chemical shifts for the methyl, ethyl, and ring protons/carbons due to their different chemical environments. Integration of unique, well-resolved peaks corresponding to each isomer allows for accurate quantification.

Q4: Which isomer, cis or trans, is typically favored during catalytic hydrogenation of 1-ethyl-3-methylbenzene?

A4: In the hydrogenation of substituted aromatics, the cis isomer is often the kinetically favored product.[6] This is because the planar aromatic ring tends to adsorb on the flat catalyst surface, and the six hydrogen atoms are sequentially delivered from the same face of the ring. However, achieving high selectivity is challenging, and the thermodynamic trans product can be formed under conditions that allow for isomerization.[8][9]

Troubleshooting Guides

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Poor Diastereoselectivity (Near 1:1 cis:trans Ratio)

A low diastereomeric ratio is the most common challenge, indicating that the catalyst and conditions are not effectively discriminating between the two possible diastereomeric transition states.

Possible Cause A: Suboptimal Catalyst Choice

Scientific Rationale: Different metals have varying affinities for the aromatic ring and different abilities to coordinate with functional groups.[1] For aromatic hydrogenation, Rhodium and Ruthenium catalysts often provide better stereoselectivity than Palladium.[1] The catalyst support (e.g., carbon, alumina) and the presence of specific ligands can also dramatically alter the steric and electronic environment of the active sites.[10]

Troubleshooting Steps:

  • Switch the Metal: If using a Pd-based catalyst (e.g., Pd/C), switch to a Rhodium-based (e.g., Rh/C, RhCl₃) or Ruthenium-based (e.g., Ru/C, RuO₂) catalyst. Rhodium, in particular, is known for high activity in arene hydrogenation.[1][6]

  • Evaluate Homogeneous Catalysts: For maximum control, consider a homogeneous catalyst like a chiral Rh or Ir complex. While more expensive, these systems offer tunable steric and electronic properties through ligand modification, providing a powerful tool for optimization.[11][12]

  • Consider Catalyst Modifiers: The addition of additives or the use of bimetallic catalysts can influence surface adsorption and selectivity.[13]

Possible Cause B: Inappropriate Solvent or Reaction Conditions

Scientific Rationale: The solvent plays a crucial role in stabilizing intermediates and can influence how the substrate interacts with the catalyst surface.[10] Reaction temperature and hydrogen pressure are key kinetic parameters; higher temperatures can sometimes lead to isomerization and loss of selectivity, while pressure affects hydrogen availability at the catalyst surface.[7]

Troubleshooting Steps:

  • Conduct a Solvent Screen: Test a range of solvents with varying polarities. Non-coordinating, non-polar solvents like hexane or cyclohexane often favor kinetic control. Protic solvents like isopropanol or acetic acid can alter the reaction pathway and selectivity.[10]

  • Optimize Temperature and Pressure Systematically: Do not vary both simultaneously. First, run the reaction at a lower temperature (e.g., room temperature to 50 °C) to favor the kinetic product. Then, systematically vary the hydrogen pressure (e.g., 50 psi, 100 psi, 500 psi) to find an optimum where the reaction rate is reasonable without compromising selectivity.

ParameterCondition A (Baseline)Condition B (Optimized for cis)Condition C (Optimized for trans)
Catalyst 5% Pd/C5% Rh/Al₂O₃Mn(dpm)₃ / PhSiH₃
Solvent EthanolHexaneIsopropanol
Temperature 80 °C25 °C22 °C
H₂ Pressure 500 psi100 psiN/A (HAT)
Observed d.r. (cis:trans) ~ 55:45> 90:10< 15:85
Reference General Observation[1][6][8][9]
This table presents hypothetical yet plausible data based on established principles for analogous systems.
Problem 2: Incomplete Conversion or Low Yield

Failure to reach completion can be due to catalyst deactivation or insufficient reactivity under the chosen conditions.

Possible Cause A: Catalyst Poisoning

Scientific Rationale: Heterogeneous catalysts are highly susceptible to poisoning by impurities in the substrate, solvent, or hydrogen gas.[10] Common poisons include sulfur compounds, water, oxygen, and amines, which can irreversibly bind to the active metal sites and block catalysis.

Troubleshooting Steps:

  • Purify Starting Materials: Ensure the 1-ethyl-3-methylbenzene precursor is free of sulfur contaminants (common in aromatic feedstocks). Distill the substrate if necessary.

  • Use Anhydrous & Inert Conditions: Use freshly distilled, anhydrous solvents. Degas the solvent and the entire reaction setup thoroughly with an inert gas (Argon or Nitrogen) before introducing hydrogen. Excess water can inhibit conversion.[8][9]

  • Use High-Purity Hydrogen: Employ a high-purity hydrogen source (>99.99%) and consider an in-line purifier trap to remove trace oxygen or moisture.

Possible Cause B: Insufficient Catalyst Activity or Loading

Scientific Rationale: Arene hydrogenation is energetically demanding compared to simple alkene reduction.[2] The chosen conditions may simply not be harsh enough to drive the reaction to completion, or the amount of catalyst may be insufficient for the substrate scale.

Troubleshooting Steps:

  • Increase Catalyst Loading: Double the weight percent of the catalyst (e.g., from 5 mol% to 10 mol%).

  • Increase Pressure and/or Temperature: If selectivity is not an issue, cautiously increase the hydrogen pressure and temperature to enhance the reaction rate. Monitor the reaction progress by GC to avoid side reactions.

  • Check Catalyst Quality: Ensure the catalyst is not old or has not been improperly stored (exposed to air/moisture). Perform a test reaction on a known, reactive substrate (e.g., styrene) to confirm its activity.

Experimental Workflow & Optimization Protocol

Here is a general, step-by-step protocol for the diastereoselective hydrogenation of 1-ethyl-3-methylbenzene.

1. Reactor Preparation: a. A high-pressure reactor (e.g., Parr shaker) is cleaned, dried, and assembled. b. The reactor is charged with a magnetic stir bar, the catalyst (e.g., 5 mol% Rh/C), and the solvent (e.g., anhydrous hexane). c. The vessel is sealed and purged 3-5 times with inert gas (Argon), followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere.

2. Reaction Execution: a. The substrate, 1-ethyl-3-methylbenzene, is added via syringe. b. The reactor is pressurized to the target hydrogen pressure (e.g., 100 psi). c. Stirring is initiated, and the reaction is heated to the desired temperature (e.g., 25 °C).

3. Monitoring and Work-up: a. The reaction is monitored by observing the pressure drop and/or by taking aliquots (after safely venting and purging) for GC analysis. b. Upon completion, the reactor is cooled, carefully vented, and purged with inert gas. c. The reaction mixture is filtered through a pad of Celite® to remove the heterogeneous catalyst. The Celite pad is washed with a small amount of fresh solvent. d. The solvent is removed from the filtrate via rotary evaporation to yield the crude product.

4. Analysis: a. The crude product is analyzed by GC and/or NMR to determine the conversion and the diastereomeric ratio (cis:trans).

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical flow for addressing common experimental challenges.

Workflow for Optimizing Diastereoselectivity

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization Start Goal: Synthesize This compound Precursor Select Precursor: 1-Ethyl-3-methylbenzene Start->Precursor Catalyst Select Catalyst: Start with 5% Rh/C Precursor->Catalyst Conditions Select Conditions: Hexane, 25°C, 100 psi H₂ Catalyst->Conditions RunRxn Run Reaction & Analyze Conditions->RunRxn Result Evaluate d.r. & Conversion RunRxn->Result GoodSelectivity High Selectivity? (e.g., >90:10 d.r.) Result->GoodSelectivity GoodConversion High Conversion? (>95%) GoodSelectivity->GoodConversion Yes PoorSelectivity Troubleshoot Selectivity GoodSelectivity->PoorSelectivity No PoorConversion Troubleshoot Conversion GoodConversion->PoorConversion No Optimize Optimize Yield/ Scale-Up GoodConversion->Optimize Yes End Final Protocol Optimize->End

Caption: General workflow for developing a stereoselective hydrogenation protocol.

Decision Tree for Low Diastereoselectivity

G start {Problem: Low Diastereoselectivity (d.r. ≈ 1:1)} cause1 Possible Cause: Suboptimal Catalyst Change Metal: Rh or Ru over Pd Screen Ligands (Homogeneous) Test Different Supports start->cause1 Hypothesis 1 cause2 Possible Cause: Incorrect Conditions Lower Temperature (Favors Kinetic Control) Optimize H₂ Pressure Conduct Solvent Screen start->cause2 Hypothesis 2 cause3 Possible Cause: Isomerization Occurring Use Milder Conditions Shorten Reaction Time Consider HAT Reagents for Thermodynamic Product start->cause3 Hypothesis 3 solution {Result: Improved Diastereomeric Ratio} cause1->solution Action Taken cause2->solution Action Taken cause3->solution Action Taken

Caption: Troubleshooting guide for poor diastereoselectivity.

References

  • Benchchem. Technical Support Center: Optimizing Catalysts for Stereoselective Hydrogenation.
  • Baran, P. S., et al. (2014). Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. Journal of the American Chemical Society.
  • Baran, P. S., et al. (2014). Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. PMC - NIH.
  • Urosa, A., et al. (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. Semantic Scholar.
  • Waser, M. (2015). Stereoselective Synthesis of Highly Substituted Cyclohexanes by a Rhodium-Carbene Initiated Domino Sequence. ElectronicsAndBooks.
  • Parker, C. G., et al. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC - NIH.
  • Börner, A., et al. (2020). Diastereoselective Rhodium-Catalyzed Hydrogenation of 2-Oxindoles and 3,4-Dihydroquinolones. Organic Letters - ACS Publications.
  • Tungler, A. Diastereoselective hydrogenation in the preparation of fine chemicals. SciSpace.
  • Pérez-Ramírez, J., et al. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Parker, C. G., et al. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. eScholarship.
  • Unknown Author. stereochemistry of disubstituted cyclohexane.
  • Li, C. W. Haptophilicity and Substrate Direction in Diastereoselective Heterogeneous Hydrogenation.
  • PubChem. This compound (cis-and trans-mixture).
  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Available from: [Link]

  • Kumar, A., et al. Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
  • NIST. cis-1-Ethyl-3-methyl-cyclohexane. NIST WebBook.
  • Zhou, J., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • ECHEMI. What are all the stereoisomers of this compound?.
  • NIST. This compound (c,t). NIST WebBook.
  • Pearson. Draw the two chair conformations of each compound, and label the....
  • Ashenhurst, J. Master Organic Chemistry - An Online Organic Chemistry Resource.
  • Glorius, F., et al. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. PMC - NIH.
  • Li, C. W., et al. (2021). Heterogeneous Hydroxyl-Directed Hydrogenation: Control of Diastereoselectivity through Bimetallic Surface Composition. ACS Catalysis - ACS Publications.
  • Ashenhurst, J. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry.

Sources

Technical Support Center: Navigating Steric Hindrance in 1-Ethyl-3-methylcyclohexane Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the common challenges arising from steric hindrance in reactions involving 1-Ethyl-3-methylcyclohexane and its derivatives. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental source of steric hindrance in this compound, and how do I predict it?

A1: The primary source of steric hindrance in this compound is its three-dimensional chair conformation. The stability of this conformation is dictated by the preference of bulky substituents to occupy the more spacious equatorial positions rather than the crowded axial positions.[1][2] In an axial position, a substituent experiences destabilizing steric strain from 1,3-diaxial interactions —repulsive forces with the other two axial atoms on the same side of the ring.[1][3]

The specific stereoisomer (cis or trans) determines the conformational landscape:

  • cis-1-Ethyl-3-methylcyclohexane: This isomer can exist in two chair conformations that are in rapid equilibrium. One conformer places both the ethyl and methyl groups in equatorial positions, which is highly stable. The ring-flipped conformer places both groups in axial positions, which is highly unstable due to significant 1,3-diaxial interactions.[4][5] Therefore, the molecule will overwhelmingly exist in the di-equatorial state, and reactions must proceed on this highly favored conformer.

  • trans-1-Ethyl-3-methylcyclohexane: In the trans isomer, one substituent must be axial and the other equatorial in any given chair conformation.[6][7] The equilibrium will strongly favor the conformer where the bulkier ethyl group occupies the equatorial position to minimize steric strain, leaving the smaller methyl group in the axial position.[1][6]

Predicting steric hindrance therefore requires identifying the most stable chair conformer and assessing the accessibility of the target reaction site. An attack on a position that is blocked by an axial substituent or requires an approach through the crowded axial face of the ring will be sterically hindered.

Table 1: Quantifying Steric Bulk with A-Values

The energetic cost of placing a substituent in an axial position is known as its "A-value." A higher A-value indicates greater steric bulk.

SubstituentA-Value (kJ/mol)Implication for Stability
-CH₃ (Methyl)7.6Significant preference for equatorial
-CH₂CH₃ (Ethyl)8.0Slightly higher preference for equatorial
-CH(CH₃)₂ (Isopropyl)9.2Strong preference for equatorial
-C(CH₃)₃ (tert-Butyl)~21"Locks" the conformation with the group equatorial

Data sourced from Chemistry LibreTexts.[1][3]

Cis_Eq Both Equatorial (Highly Stable) Cis_Ax Both Axial (Highly Unstable) Cis_Eq->Cis_Ax conclusion Reaction proceeds on the most stable conformer Cis_Eq->conclusion Cis_Ax->Cis_Eq Trans_EtEq Ethyl Equatorial Methyl Axial (More Stable) Trans_MeEq Methyl Equatorial Ethyl Axial (Less Stable) Trans_EtEq->Trans_MeEq Ring Flip Trans_EtEq->conclusion Trans_MeEq->Trans_EtEq Ring Flip start Identify Isomer (cis or trans) start->Cis_Eq cis start->Trans_EtEq trans

Figure 1: Conformational stability dictates the reactive species.

Troubleshooting Experimental Issues

Q2: My nucleophilic substitution (Sₙ2) reaction on a this compound derivative is failing or giving very low yields. Why, and what are my options?

A2: This is a classic case of steric hindrance impeding a reaction mechanism. The Sₙ2 reaction requires a specific geometry: the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack).[8][9] In a cyclohexane system, this is often geometrically impossible or energetically prohibitive.

Causality Analysis:

  • Equatorial Leaving Group: If your leaving group is in a stable equatorial position, the "backside" is the interior of the cyclohexane ring. A nucleophile cannot access this position.

  • Axial Leaving Group: If your leaving group is in an axial position, the backside is technically accessible from outside the ring. However, this approach is severely blocked by the two other axial hydrogens (or other substituents) involved in 1,3-diaxial interactions. The bulky ethyl and methyl groups on the ring further exacerbate this crowding.[9]

G Steric hindrance funnels the reaction away from Sₙ2 and towards E2. cluster_sn2 Sₙ2 Pathway cluster_e2 E2 Pathway Nu Nucleophile Substrate Sterically Hindered Substrate Nu->Substrate Base Bulky Base TS_SN2 Crowded Transition State (High Energy) Substrate->TS_SN2 Backside Attack TS_E2 E2 Transition State (Lower Energy) Prod_SN2 Sₙ2 Product (Low Yield) TS_SN2->Prod_SN2 Proton Accessible Proton Base->Proton Prod_E2 E2 Product (High Yield) TS_E2->Prod_E2

Figure 2: Competing Sₙ2 and E2 pathways on a hindered substrate.

Troubleshooting Strategies & Protocols:

If Sₙ2 is your only desired pathway, the options are limited but can be effective. If elimination is acceptable, it can be favored.

Strategy 1: Favor Sₙ2 by Optimizing Conditions

  • Use a smaller, potent nucleophile: A smaller nucleophile can better navigate the crowded environment. Azide (N₃⁻) is an excellent example.

  • Use a polar aprotic solvent: Solvents like DMF or DMSO solvate the cation but leave the nucleophile "bare" and highly reactive, increasing its kinetic energy to overcome the steric barrier.

  • Elevate the temperature: This will increase the reaction rate but be aware that it will also accelerate the competing E2 elimination. Monitor your reaction closely for byproduct formation.

Strategy 2: Switch to an Sₙ1 Mechanism If the substrate is tertiary or can be made to form a stable carbocation (e.g., with a neighboring group participation), an Sₙ1 pathway might be possible. This mechanism does not require backside attack.

  • Use a protic solvent (e.g., ethanol, water) and a weak nucleophile.

  • Promote leaving group departure with a Lewis acid if applicable.

Strategy 3: Force Elimination (E2) for an Alternative Product Often, the most practical solution is to pivot to an elimination reaction.

  • Use a bulky, non-nucleophilic base: Potassium tert-butoxide (KOtBu) or Lithium diisopropylamide (LDA) are sterically hindered themselves and will preferentially abstract a proton from a less hindered position rather than attempt nucleophilic attack.

  • Increase the temperature: E2 reactions have a higher entropy of activation than Sₙ2 reactions and are therefore favored at higher temperatures.

Experimental Protocol: Selective E2 Elimination on a Hindered Cyclohexyl Tosylate

This protocol details how to favor the E2 product when Sₙ2 is disfavored by steric hindrance.

Objective: To synthesize 1-Ethyl-3-methylcyclohex-1-ene from (1R,2R,4S)-2-chloro-4-ethyl-2-methylcyclohexan-1-ol (hypothetical precursor to a tosylate).

Step 1: Preparation of the Tosylate (Activation of Leaving Group)

  • Dissolve the starting alcohol (1.0 eq) in anhydrous pyridine (0.2 M) under an N₂ atmosphere at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with cold water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo. The crude tosylate is often used directly in the next step.

Step 2: Sterically-Driven E2 Elimination

  • Dissolve the crude tosylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under an N₂ atmosphere.

  • Add a solution of potassium tert-butoxide (3.0 eq, 1.0 M in THF) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 66 °C) and stir for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material by GC-MS.

  • Cool the reaction to room temperature, quench carefully with saturated NH₄Cl solution.

  • Extract with pentane, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate carefully on a rotary evaporator (the product is volatile).

  • Purify the resulting alkene by flash chromatography on silica gel.

Q3: How can I achieve high diastereoselectivity in an addition reaction to a carbonyl or alkene on a this compound ring?

A3: This is a problem of facial selectivity. The two faces of a π-system (like a C=O or C=C bond) on the ring are diastereotopic. The existing chiral centers and their bulky substituents create a sterically biased environment, meaning one face is significantly more accessible than the other. You can exploit this inherent bias.

Causality Analysis: The principle of kinetic control dictates that the reagent will attack from the least sterically hindered trajectory. The bulky ethyl and methyl groups act as "directing groups," effectively blocking one face of the molecule. The larger the incoming reagent, the more sensitive it will be to this steric blocking, leading to higher selectivity.

Troubleshooting Strategies & Protocols:

  • Utilize Bulky Reagents: To maximize selectivity, choose a reagent that is highly sensitive to steric differences. For example, in the reduction of a ketone, L-Selectride® (Lithium tri-sec-butylborohydride) is far bulkier than sodium borohydride (NaBH₄) and will give a much higher diastereomeric excess (d.e.).

  • Employ Catalysis: Asymmetric catalysis can override the substrate's inherent bias or enhance it. Chiral organocatalysts or transition metal complexes can create a chiral pocket around the active site, forcing the reaction to proceed with a specific stereochemical outcome.[10]

  • Change Temperature: Lowering the reaction temperature often increases selectivity by making the reaction more sensitive to small differences in activation energy between the two possible pathways.

Table 2: Effect of Reagent Bulk on Diastereoselectivity (Illustrative Data)

ReactionReagentReagent SizeTypical Diastereomeric Ratio (Less Hindered:More Hindered Attack)
Ketone ReductionNaBH₄Small85:15
Ketone ReductionL-Selectride®Very Large>99:1
Epoxidationm-CPBAModerate90:10
EpoxidationTi(OiPr)₄, TBHPLarge (Catalyst Complex)97:3

References

  • Vertex AI Search Result[6] - Analysis of the most stable conformation of trans-1-ethyl-3-methylcyclohexane.

  • Brainly[4] - Discussion of the most stable conformation for cis-1-ethyl-3-methylcyclohexane.

  • YouTube[5] - Video analysis of the chair conformations of cis-1-ethyl-3-methylcyclohexane.

  • Filo[7] - Stability analysis of trans-1-ethyl-3-methylcyclohexane conformations.

  • Chemistry LibreTexts[1] - "Substituted Cyclohexanes," providing an overview of conformational analysis and steric effects. [Link]

  • Michigan State University Chemistry[2] - "Ring Conformations," explaining steric hindrance in cyclic systems. [Link]

  • Khan Academy[11] - Video lesson on disubstituted cyclohexanes and steric hindrance. [Link]

  • YouTube[8] - "Steric Hindrance | Organic Chemistry," a lecture explaining the concept of steric hindrance. [Link]

  • National Center for Biotechnology Information (NCBI)[10] - "Asymmetric synthesis of functionalized cyclohexanes... via a one-pot organocatalytic... sequence," an example of advanced catalytic methods. [Link]

  • Chemistry LibreTexts[3] - "Substituted Cyclohexanes," discussing 1,3-diaxial interactions and conformational preferences. [Link]

  • Khan Academy[9] - Video lesson on steric hindrance and its effect on Sₙ2 reactions. [Link]

Sources

Technical Support Center: Troubleshooting Purification Issues of 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1-Ethyl-3-methylcyclohexane. The inherent challenges in isolating this compound often stem from the presence of closely related isomers and synthesis byproducts. This document provides a structured, question-and-answer-based approach to resolving common and complex purification issues, grounding all recommendations in established scientific principles.

Core Purification Challenges

This compound is a saturated cycloalkane with the molecular formula C₉H₁₈.[1][2] The primary difficulty in its purification arises from the existence of stereoisomers (cis and trans) and the potential for structural isomers with nearly identical physicochemical properties.[3][4][5] These factors make separation by standard laboratory techniques, such as simple distillation, highly inefficient.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: My Gas Chromatography (GC) analysis shows two major, closely-eluting peaks, but I expect a single pure compound. What am I seeing?

A1: You are most likely observing the cis and trans stereoisomers of this compound.

  • Underlying Cause & Scientific Principle: The ethyl and methyl groups on the cyclohexane ring can be on the same side (cis) or opposite sides (trans) of the ring's plane.[3][4] While chemically identical in terms of connectivity, their three-dimensional structures differ. This subtle structural difference leads to slightly different boiling points and interactions with the GC column's stationary phase, resulting in two distinct, but often poorly resolved, peaks. The trans isomer, where both bulky groups can occupy more stable equatorial positions in the chair conformation, is generally more stable than the cis isomer, where one group is forced into a less stable axial position.[6]

  • Troubleshooting Protocol: High-Efficiency Fractional Distillation To separate compounds with very close boiling points, a distillation setup with a high number of theoretical plates is necessary.[7][8] Simple distillation is inadequate for this task.[9]

    Table 1: Recommended Parameters for Fractional Distillation

    Parameter Recommended Specification Rationale & Expert Insight
    Column Type Vigreux (for simplicity) or Packed Column (e.g., Raschig rings) Increases the surface area for vapor-liquid exchange, effectively increasing the number of theoretical plates and enhancing separation power.[7][8]
    Column Length > 50 cm A longer column provides a more gradual temperature gradient and more opportunities for equilibration, leading to better separation.
    Reflux Ratio High (e.g., 20:1 to 30:1) A high reflux ratio ensures that the vapor ascending the column is repeatedly enriched with the more volatile component (cis or trans isomer, depending on which has the lower boiling point). This is critical for resolving close-boiling mixtures.
    Distillation Rate Slow (1-3 drops per minute) A slow collection rate is essential to maintain thermal equilibrium throughout the column. Rushing the distillation will destroy the temperature gradient and lead to poor separation.

    | Insulation | Wrap column securely with glass wool or aluminum foil. | Prevents heat loss to the environment, which would disrupt the delicate temperature gradient necessary for efficient fractionation. |

  • Experimental Workflow: Fractional Distillation

G cluster_setup 1. Setup cluster_operation 2. Operation cluster_analysis 3. Analysis A Charge flask with crude isomer mixture B Assemble fractional distillation column A->B C Insulate column and still head B->C D Heat gently to establish boiling C->D E Equilibrate column (total reflux) D->E F Set high reflux ratio and collect slowly E->F G Collect small fractions sequentially F->G H Analyze each fraction by analytical GC G->H I Combine fractions of desired isomeric purity H->I

Caption: Workflow for isomeric separation via fractional distillation.

Q2: My purified product has a faint aromatic smell and shows unexpected signals in the aromatic region of the NMR spectrum. What is this contamination?

A2: The likely contaminants are unreacted aromatic precursors or byproducts from the synthesis, such as 1-ethyl-3-methylbenzene.

  • Underlying Cause & Scientific Principle: A common synthesis route for this compound is the catalytic hydrogenation of 1-ethyl-3-methylbenzene.[10] If this reaction is incomplete, the starting material will remain in the product mixture. Aromatic compounds have fundamentally different chemical reactivity compared to saturated alkanes, a property that can be exploited for their removal.

  • Troubleshooting Protocol: Sulfuric Acid Wash for Aromatic Removal Concentrated sulfuric acid sulfonates aromatic rings, forming water-soluble sulfonic acids that can be removed through liquid-liquid extraction. Alkanes and cycloalkanes are inert to this treatment. This is a classic and effective method for removing aromatic impurities from aliphatic hydrocarbon streams.[11]

    ⚠️ Safety Warning: Concentrated sulfuric acid is extremely corrosive and reacts exothermically with water. This procedure must be performed in a chemical fume hood with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[12][13]

    Step-by-Step Methodology:

    • Place the crude product in a separatory funnel and cool it in an ice bath.

    • Slowly and carefully add an equal volume of cold, concentrated sulfuric acid.

    • Gently swirl the funnel for 2-3 minutes. Do not shake vigorously , as this can create difficult-to-break emulsions.

    • Allow the layers to fully separate. The lower layer will be the sulfuric acid containing the sulfonated aromatic impurities (often turning dark).

    • Carefully drain and discard the lower acid layer.

    • Repeat the acid wash until the acid layer remains clear or only faintly colored.

    • Wash the organic layer sequentially with:

      • Deionized water (to remove bulk acid)

      • 5% sodium bicarbonate solution (to neutralize residual acid)

      • Saturated sodium chloride solution (brine, to break emulsions and remove water)

    • Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Filter off the drying agent to yield the dearomatized product, which can then be distilled for final purification.

  • Logical Relationship: Aromatic Impurity Removal

G A Crude Product (Cycloalkane + Aromatic Impurity) B Contact with conc. H₂SO₄ A->B C Sulfonated Aromatic (Water Soluble) B->C D Purified Cycloalkane (Inert) B->D E Liquid-Liquid Extraction C->E D->E F Aqueous Waste E->F Discard G Neutralization & Drying E->G Keep H Final Pure Product G->H

Caption: Process flow for the selective removal of aromatic impurities.

Q3: Even after distillation, GC-MS analysis indicates the presence of other C₉H₁₈ isomers, such as propylcyclohexane or various dimethyl-ethylcyclohexanes. How can these be separated?

A3: The separation of structural isomers with identical molecular weights and similar polarities represents a significant purification challenge that often requires high-resolution chromatographic techniques. [14][15]

  • Underlying Cause & Scientific Principle: Harsh reaction conditions (e.g., high temperatures or acidic catalysts) during synthesis can cause carbocation rearrangements, leading to the formation of various structural isomers. These isomers can have boiling points that are virtually indistinguishable from the target compound, making separation by distillation impossible.

  • Troubleshooting Protocol: Preparative Chromatography For such demanding separations, preparative scale chromatography, which separates compounds based on subtle differences in their interaction with a stationary phase, is the most powerful tool.[16]

    Table 2: Comparison of Preparative Chromatographic Techniques

    Technique Stationary Phase Mobile Phase Principle of Separation & Expert Insight
    Preparative Gas Chromatography (Prep-GC) Non-polar (e.g., OV-101, SE-30) packed in a wide-bore column. Inert Carrier Gas (e.g., Helium, Nitrogen) This is often the best choice for volatile, non-polar compounds like alkanes. Separation is based on boiling point and van der Waals interactions. The high efficiency of GC can often resolve isomers that co-distill.[16]

    | High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (C18, C8) or specialized shape-selective phases (e.g., Phenyl-Hexyl). | Acetonitrile/Methanol | While less common for simple alkanes due to their poor UV absorbance, HPLC can be effective. Separation is based on hydrophobicity. The subtle differences in the shapes of the isomers can lead to differential retention on a C18 phase.[17][18] |

  • Experimental Workflow: Preparative Chromatography

G A 1. Method Development (Analytical Scale GC/HPLC) B 2. Scale-Up (Inject mixture onto Prep Column) A->B C 3. Elution (Run optimized isocratic/gradient method) B->C D 4. Fraction Collection (Collect peaks based on retention time) C->D E 5. Purity Analysis (Analyze each fraction by analytical GC) D->E F 6. Pooling (Combine fractions of >99% purity) E->F

Caption: A systematic workflow for purification by preparative chromatography.

References

  • PubChem - National Center for Biotechnology Information. This compound (cis-and trans-mixture). Source: PubChem, URL: [Link]

  • PubChem - National Center for Biotechnology Information. cis-1-Ethyl-3-methyl-cyclohexane. Source: PubChem, URL: [Link]

  • Cheméo. Chemical Properties of this compound (c,t) (CAS 3728-55-0). Source: Cheméo, URL: [Link]

  • Google Patents. US5069757A - Separation of aromatics from alkanes.
  • PubChem - National Center for Biotechnology Information. trans-1-Ethyl-3-methylcyclohexane. Source: PubChem, URL: [Link]

  • NIST WebBook. This compound (c,t). Source: National Institute of Standards and Technology, URL: [Link]

  • ResearchGate. Separation of aromatic hydrocarbons from alkanes using ammonium ionic liquid C 2NTf 2 at T = 298.15 K. Source: ResearchGate, URL: [Link]

  • YouTube. Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. Source: YouTube, URL: [Link]

  • ResearchGate. (PDF) Separation of aromatic and aliphatic hydrocarbons with ionic liquids. Source: ResearchGate, URL: [Link]

  • YouTube. Fractional Distillation. Source: YouTube, URL: [Link]

  • Harper College. Material Safety Data Sheet. Source: Harper College, URL: [Link]

  • Yuan B (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 13:674. Source: Hilaris Publisher, URL: [Link]

  • ResearchGate. Removal of Aromatic Hydrocarbons from Reforming Naphtha. Source: ResearchGate, URL: [Link]

  • YouTube. Distillation CHEM2050. Source: YouTube, URL: [Link]

  • NCERT. Hydrocarbons. Source: National Council of Educational Research and Training, URL: [Link]

  • Wikipedia. Fractional distillation. Source: Wikipedia, URL: [Link]

  • Chemistry Stack Exchange. Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Source: Chemistry Stack Exchange, URL: [Link]

  • Google Patents. US6861512B2 - Separation of olefinic isomers.
  • ResearchGate. Separations of isomer mixtures. Source: ResearchGate, URL: [Link]

  • Google Patents. EP3443055A2 - Removing aromatic compounds from a hydrocarbon fluid.
  • MicroSolv Technology Corporation. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Source: MicroSolv, URL: [Link]

  • ResearchGate. Preparative Gas Chromatography and Its Applications. Source: ResearchGate, URL: [Link]

  • YouTube. analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane. Source: YouTube, URL: [Link]

  • NIST WebBook. cis-1-Ethyl-3-methyl-cyclohexane. Source: National Institute of Standards and Technology, URL: [Link]

  • Google Patents. US3880925A - Separation and purification of cis and trans isomers.
  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Source: The Royal Society of Chemistry, URL: [Link]

  • Welch Materials. A Guide to Selective Columns for Isomer Separation. Source: Welch Materials, URL: [Link]

  • Chromatography Today. Easy purification of isomers with prepacked glass columns. Source: Chromatography Today, URL: [Link]

  • Organic Syntheses. reductive cleavage of allylic alcohols, ethers, or acetates to olefins. Source: Organic Syntheses, URL: [Link]

  • Allen Career Institute. Compare the stabilities of the following two compounds : A : cis-1-Ethy-3-methycyclohexane B. Source: Allen Career Institute, URL: [Link]

  • University of North Texas Digital Library. The Synthesis and Purification of Aromatic Hydrocarbons 5: 1-Ethyl-3-Methylbenzene. Source: University of North Texas, URL: [Link]

Sources

Technical Support Center: Considerations for Scaling Up 1-Ethyl-3-methylcyclohexane Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-3-methylcyclohexane. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address challenges encountered during laboratory-scale synthesis and, critically, during the scale-up to pilot plant or manufacturing scales.

The primary and most industrially viable route to this compound is the catalytic hydrogenation of 1-ethyl-3-methylbenzene (also known as m-ethyltoluene). This process, while straightforward in principle, presents several challenges when scaling, including managing reaction exothermicity, ensuring catalyst efficiency, and achieving high product purity. This document is structured to provide practical, experience-driven advice to navigate these complexities.

Section 1: Synthesis & Optimization FAQs

This section addresses common questions related to the fundamental reaction setup and optimization at the lab scale, which forms the basis for any successful scale-up.

Q1: What is the recommended starting point for catalyst selection for the hydrogenation of 1-ethyl-3-methylbenzene?

A1: For the hydrogenation of aromatic rings, several catalyst systems are effective, but they offer different balances of activity, selectivity, and cost.[1]

  • Palladium on Carbon (Pd/C): This is often the first choice due to its high activity, versatility, and cost-effectiveness.[2] A 5% or 10% Pd/C loading is a standard starting point. It is highly effective for reducing the aromatic nucleus.[3]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (Adam's catalyst): Platinum-based catalysts are generally more active than palladium for aromatic ring saturation and can often be used under milder conditions (lower temperature or pressure).[4] However, they can be more prone to causing side reactions if not carefully controlled.

  • Rhodium on Carbon (Rh/C): Rhodium is exceptionally active for aromatic hydrogenation and can operate at very low pressures, but it is significantly more expensive.[2] It is typically reserved for substrates that are difficult to reduce or require very high selectivity.[1]

  • Nickel-based catalysts (e.g., Raney Ni, Ni/Al₂O₃): Nickel catalysts are a cost-effective option for large-scale industrial production.[5] They typically require higher temperatures and pressures than noble metal catalysts and are highly sensitive to catalyst poisons like sulfur compounds.[3][5]

For initial lab-scale trials, 5% Pd/C at a 5-10 mol% loading is the recommended starting point due to its balance of reactivity and ease of handling.[3]

Q2: My lab-scale hydrogenation reaction is very slow or has stalled. What are the primary causes and how can I troubleshoot this?

A2: Slow or incomplete hydrogenation is a common issue. A systematic approach is needed to diagnose the root cause.[3]

  • Catalyst Activity: The catalyst is the most common culprit.

    • Poisoning: Active sites can be blocked by poisons. Common poisons for noble metal catalysts include sulfur compounds, thiols, and some nitrogen-containing heterocycles.[3][4][6] Ensure all reagents and solvents are high-purity and glassware is meticulously cleaned. If poisoning is suspected, filtering the reaction mixture and adding a fresh batch of catalyst may restart the reaction.[4]

    • Deactivation: The catalyst may have lost activity from improper storage or handling. Always handle hydrogenation catalysts under an inert atmosphere (e.g., Nitrogen or Argon).[3] Using a fresh bottle of catalyst is a crucial diagnostic step.

  • Insufficient Hydrogen: The reaction may be starved of hydrogen.

    • Poor Mass Transfer: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is critical.[3] Increase the agitation/stirring speed to improve the gas-liquid interface. For lab setups, ensure the flask has a large solvent surface area.[6]

    • Low Pressure: While a hydrogen balloon (atmospheric pressure) is often sufficient, some reactions require higher pressure to proceed at a reasonable rate.[7] Consider moving to a Parr shaker or a high-pressure reactor to increase hydrogen availability.[4][6]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature will generally increase the rate. However, be cautious, as higher temperatures can sometimes lead to side reactions or catalyst degradation.

    • Solvent: The choice of solvent can impact both substrate solubility and catalyst performance. Polar solvents like ethanol, methanol, or ethyl acetate are commonly used.[6] Ensure your starting material is fully dissolved.

Below is a troubleshooting workflow for incomplete conversion.

G start Incomplete Conversion (Verified by GC/TLC) catalyst_check Check Catalyst start->catalyst_check h2_check Check H₂ Supply start->h2_check conditions_check Check Conditions start->conditions_check fresh_catalyst Use Fresh Catalyst from new bottle catalyst_check->fresh_catalyst Is catalyst old? poisoning Suspect Poisoning? (Check starting material purity) catalyst_check->poisoning No agitation Increase Agitation Speed h2_check->agitation temp Increase Temperature conditions_check->temp fresh_catalyst->h2_check Still no reaction end_node Reaction Proceeds fresh_catalyst->end_node Success filter_add Filter reaction mixture, add fresh catalyst poisoning->filter_add Yes filter_add->end_node pressure Increase H₂ Pressure (e.g., move to Parr shaker) agitation->pressure Still slow pressure->end_node solvent Change Solvent (check solubility) temp->solvent No improvement or byproduct formation solvent->end_node

Caption: Troubleshooting Decision Tree for Incomplete Hydrogenation.

Section 2: Scale-Up Troubleshooting Guide

Transitioning from the bench to a pilot plant introduces new variables and magnifies existing challenges.[8]

Q3: We are scaling up our hydrogenation and are concerned about the reaction exotherm. How can we predict and manage it?

A3: The hydrogenation of an aromatic ring is highly exothermic. What is easily managed in a lab flask with a water bath can become a serious safety hazard and process control issue in a large reactor.[8]

  • Prediction: Use a reaction calorimeter (e.g., RC1) to measure the heat of reaction on a small scale. This data is crucial for modeling the thermal behavior in a larger reactor and designing the required cooling capacity.

  • Management Strategies:

    • Semi-batch Addition: Do not add all the substrate at once. Add the 1-ethyl-3-methylbenzene substrate gradually to the reactor containing the catalyst and solvent. The addition rate can be controlled by the reactor's internal temperature, ensuring the cooling system is never overwhelmed.

    • Hydrogen Flow Control: The reaction rate is often limited by the hydrogen supply. By controlling the rate of hydrogen addition, you can directly control the rate of heat generation.

    • Dilution: Increasing the solvent volume can help absorb the heat generated, although this impacts process efficiency and throughput.

    • Reactor Selection: Ensure the pilot-scale reactor has an adequate heat exchange surface area-to-volume ratio and that the cooling jacket fluid is at a sufficiently low temperature.

Q4: During our pilot run, the reaction rate was significantly slower than expected based on lab data, even with geometric scaling of parameters. Why?

A4: This is a classic scale-up challenge related to mass transfer limitations.[9] In a larger vessel, simply scaling the stirrer RPM does not guarantee the same level of mixing and gas dispersion.

  • Agitation and Gas Dispersion: The key is to maintain a similar power per unit volume (P/V) and ensure the impeller design is suitable for gas-liquid mixing. A simple magnetic stir bar is insufficient at scale. You need a reactor with an appropriate agitator (e.g., a Rushton turbine) and baffles to ensure efficient gas dispersion and prevent vortexing.

  • Catalyst Suspension: The catalyst must be kept uniformly suspended in the liquid. If it settles at the bottom of the reactor, its effective surface area is drastically reduced. Agitator design and speed are critical to maintaining a homogenous slurry.

  • Hydrogen Sparging: The method of hydrogen introduction is important. A subsurface sparging tube with fine bubbles will create a much larger gas-liquid interfacial area than simply pressurizing the reactor headspace.

Q5: We are observing a significant amount of 1-ethyl-3-methylcyclohexene as a byproduct. How can we improve selectivity to the fully saturated product?

A5: The formation of the cyclohexene intermediate indicates incomplete hydrogenation. This is often a result of catalyst deactivation or insufficient hydrogen availability at the catalyst surface.

  • Increase Hydrogen Pressure: This is the most direct way to favor complete saturation of the ring. Higher pressure increases the concentration of hydrogen dissolved in the liquid phase and on the catalyst surface.[1]

  • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can help drive the reaction to completion. However, this has cost implications.

  • Extend Reaction Time: Allow the reaction to proceed for a longer duration to ensure the intermediate is fully converted.

  • Re-evaluate Catalyst Choice: While Pd/C is generally effective, a more active catalyst like Pt/C or Rh/C might be necessary to achieve full conversion under your desired process conditions.[2]

Section 3: Purification & Analysis

Q6: What is the recommended method for purifying the final this compound product at scale?

A6: The primary impurities are likely unreacted 1-ethyl-3-methylbenzene and the solvent.

  • Catalyst Removal: The first step is to remove the solid catalyst. This is done by filtration. Caution: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[10] Always keep the filter cake wet with solvent or water during and after filtration.[3] The filtered catalyst can sometimes be recycled, but its activity will decrease with each use.

  • Solvent Removal: The solvent can be removed by simple distillation, provided its boiling point is significantly different from the product's boiling point (~150 °C).[11]

  • Fractional Distillation: To remove unreacted starting material (boiling point ~161 °C), a careful fractional distillation is required. The small difference in boiling points necessitates a column with a high number of theoretical plates for efficient separation.

  • Acid Wash (Optional): If trace amounts of aromatic starting material persist, a wash with concentrated sulfuric acid can be used to sulfonate and remove the aromatic compound.[12][13] This is followed by neutralization with an aqueous base (e.g., NaOH solution) and a water wash. This method adds complexity and waste streams and is generally avoided if high-purity can be achieved by distillation alone.

Q7: Which analytical techniques are best for monitoring reaction progress and final product purity?

A7:

  • Gas Chromatography (GC): This is the ideal technique. It can easily separate and quantify the starting material (1-ethyl-3-methylbenzene), any intermediates (1-ethyl-3-methylcyclohexene), and the final product (this compound).[14] A non-polar column is suitable for this analysis.

  • Thin-Layer Chromatography (TLC): For quick, qualitative checks in the lab, TLC can be used. The aromatic starting material will be UV-active, while the saturated product will not. Staining with potassium permanganate can visualize both spots.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive for structural confirmation. The disappearance of signals in the aromatic region (~7 ppm in ¹H NMR) is a clear indicator of complete reaction.

Section 4: Safety at Scale

Scaling up chemical processes requires a heightened focus on safety.[8]

Q8: What are the critical safety precautions for handling hydrogenation reactions and this compound at scale?

A8:

  • Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air.

    • All equipment must be rated for high-pressure use.

    • The reactor area must be well-ventilated and equipped with hydrogen detectors.

    • Ensure all electrical equipment is intrinsically safe or explosion-proof.[15]

    • Always purge the reactor with an inert gas (Nitrogen or Argon) before introducing hydrogen and after the reaction is complete to remove air.[10]

  • Catalyst Handling:

    • As mentioned, Pd/C and other catalysts can be pyrophoric.[16] Never allow the dry catalyst to be exposed to air.[10]

    • For catalyst filtration, use a closed system if possible. Keep the filter cake wet at all times.[3] Dispose of the used catalyst in a dedicated, labeled container, usually under water.

  • Product and Solvent Flammability: this compound is a flammable liquid.[17] The solvents used (e.g., ethanol, ethyl acetate) are also highly flammable.

    • Ground and bond all equipment to prevent static electricity discharge, which can ignite vapors.[18][19]

    • Use non-sparking tools.[15][19]

    • Store the final product in a cool, dry, well-ventilated, flame-proof area away from ignition sources.[20]

Appendices
Appendix A: General Lab-Scale Experimental Protocol

This protocol is a starting point and should be optimized based on your specific equipment and safety procedures.

  • Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add the 1-ethyl-3-methylbenzene and a suitable solvent (e.g., ethanol).

  • Inerting: Seal the flask and purge the system with nitrogen or argon for 15-20 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 5% Palladium on Carbon (5-10 mol%).[3]

  • Hydrogenation: Evacuate the inert gas and backfill with hydrogen. Repeat this purge cycle three times.[3] Maintain a positive pressure of hydrogen (e.g., with a balloon or connected to a regulated cylinder).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 50 °C).

  • Monitoring: Monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Work-up: Once complete, carefully purge the system with nitrogen to remove all hydrogen.

  • Filtration: Dilute the reaction mixture with a small amount of solvent and filter it through a pad of Celite® to remove the catalyst. Crucially, keep the Celite® pad wet with solvent throughout the filtration to prevent the catalyst from igniting in the air. [3]

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified by distillation.

Appendix B: Key Process Parameters Summary
ParameterLaboratory ScalePilot / Industrial ScaleRationale for Change
Hydrogen Pressure 1 atm (balloon) - 100 psi100 - 500+ psiHigher pressure increases reaction rate and helps overcome mass transfer limitations at scale.[1]
Temperature 25 - 60 °C50 - 150 °CHigher temperatures may be needed to achieve acceptable reaction rates with less active catalysts (e.g., Nickel).[21]
Catalyst Loading 5 - 10 mol%0.1 - 2 mol%Catalyst efficiency is paramount at scale to reduce costs. Process is optimized to use minimum catalyst.
Agitation Magnetic Stir BarMechanically driven impeller (e.g., Rushton turbine) with bafflesEnsures efficient gas dispersion and catalyst suspension in large volumes.[3]
Mode of Operation BatchSemi-batch or ContinuousSemi-batch addition is critical for managing the reaction exotherm and ensuring safety.[8]
Appendix C: General Production Workflow

Caption: High-level workflow for this compound production.

References
  • Chemistry LibreTexts. 16.9: Reduction of Aromatic Compounds. (2024). [Link]

  • RCI Labscan Limited. Methylcyclohexane Safety Data Sheet. (2021). [Link]

  • XiXisys. This compound (cis- and trans- mixture) Safety Data Sheet. [Link]

  • PubChem. This compound (cis-and trans-mixture). [Link]

  • PubChem. cis-1-Ethyl-3-methyl-cyclohexane. [Link]

  • SciSpace. Development of Catalysts for the Hydrogenation of the Aromatic Ring in Gasolines. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of this compound (c,t) (CAS 3728-55-0). [Link]

  • Reddit. My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. (2015). [Link]

  • National Institutes of Health. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. [Link]

  • Organic Chemistry Portal. Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]

  • Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. (2010). [Link]

  • PubChem. trans-1-Ethyl-3-methylcyclohexane. [Link]

  • NIST WebBook. This compound (c,t). [Link]

  • SciSpace. Hydrogenation of Xylenes, Ethylbenzene, and Isopropylbenzene on Ni Nanocatalyst. [Link]

  • LookChem. Purification of Cyclohexane. [Link]

  • Reddit. Hydrogenation reaction tips and tricks. (2022). [Link]

  • Adesis, Inc. Guide of Pilot Plant Scale-Up Techniques. (2024). [Link]

  • NIST WebBook. cis-1-Ethyl-3-methyl-cyclohexane. [Link]

  • UCL Discovery. Hydrogenation of Xylenes, Ethylbenzene, and Isopropylbenzene on Ni Nanoparticles. (2022). [Link]

  • Google Patents.
  • Google Patents.
  • Institute of Pharmacy Technology, Salipur. UNIT-I PILOT PLANT SCALE UP TECHNIQUES. [Link]

  • Indo American Journal of Pharmaceutical Sciences. A REVIEW ON PILOT PLANT SCALE UP TECHNIQUES. [Link]

  • ResearchGate. Pilot Plant Scale up Techniques. [Link]

  • MySkinRecipes. This compound. [Link]

  • Bio-Link. Risks and Control Strategies of Scale-up in Purification Process. [Link]

  • Google Patents.
  • YouTube. Ninja technique to purify organic compounds- synthetic chemist must watch it. (2022). [Link]

  • Chemsrc. This compound. (2025). [Link]

  • PubChem. 1-Ethyl-3-methylcyclohexene. [Link]

  • NIST WebBook. This compound (c,t) - Subscription Data. [Link]

  • NIST WebBook. cis-1-Ethyl-3-methyl-cyclohexane - Data. [Link]

  • Chemistry Stack Exchange. What are all the stereoisomers of this compound?. (2015). [Link]

  • NCERT. Hydrocarbons. [Link]

  • YouTube. Hydrogenation of Ethyl Cinnamate. (2021). [Link]

Sources

Technical Support Center: Troubleshooting Overlapping Peaks in Gas Chromatography of Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for gas chromatography (GC) analysis of cyclohexane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving optimal separation of these compounds. Due to their often similar structures, boiling points, and polarities, cyclohexane derivatives, including isomers and diastereomers, frequently present chromatographic challenges such as co-elution and poor peak resolution.

This resource provides in-depth, experience-based troubleshooting strategies and frequently asked questions to help you resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My cyclohexane derivative peaks are completely co-eluting. What is the most likely cause and my first step?

Co-elution, where two or more compounds elute from the column at the same time, is a common issue when analyzing structurally similar molecules like cyclohexane isomers.[1][2] The primary reason is often a lack of selectivity in the chromatographic system for the specific analytes.

Your first step should be to assess your column's stationary phase. The principle of "like dissolves like" is fundamental in chromatography. If your analytes are non-polar, a non-polar stationary phase is generally a good starting point, as it will separate compounds primarily by their boiling points.[3] However, for isomers with very similar boiling points, this may not be sufficient.

Immediate Action: Review your current column's stationary phase polarity. If you are using a non-polar phase and seeing no separation, you likely need a stationary phase that can offer a different separation mechanism, such as one based on polarity or shape selectivity.

Q2: How do I select the right GC column for separating cyclohexane isomers?

Choosing the correct stationary phase is the most critical factor for achieving separation. For cyclohexane derivatives, especially when dealing with positional isomers or diastereomers, subtle differences in polarity and shape must be exploited.

  • For general-purpose analysis of non-polar cyclohexane derivatives: A 5% phenyl-polysiloxane (e.g., a TG-5MS or equivalent) is a robust starting point. It separates mainly by boiling point but offers some polar interaction.[3]

  • For isomers with differing polarity (e.g., cyclohexanol vs. cyclohexanone): A more polar stationary phase, such as a WAX column (polyethylene glycol), will provide better separation based on differences in polarity.[3]

  • For positional isomers or diastereomers: A mid-polarity column, like a 50% phenyl-polysiloxane, can offer enhanced selectivity. In some cases, specialized columns with unique selectivities, such as those with phenyl or pentafluorophenyl (PFP) groups, are effective for separating isomers.[4]

  • For chiral cyclohexane derivatives (enantiomers): You must use a chiral stationary phase. These are typically based on cyclodextrin derivatives that provide stereospecific interactions.[5][6]

Cyclohexane Derivative Type Recommended Stationary Phase Separation Principle
Non-polar derivatives with different boiling points100% Dimethylpolysiloxane (e.g., BP1) or 5% Phenyl- (e.g., BP5)Boiling Point
Derivatives with varying polarityPolyethylene Glycol (WAX) (e.g., BP20)Polarity
Positional Isomers / Diastereomers50% Phenyl-polysiloxane (e.g., BPX50) or PFP columnsDipole moment, shape
EnantiomersDerivatized Cyclodextrin (e.g., Rt-βDEX)Chiral interactions
Q3: Can I improve peak separation just by changing the temperature program?

Yes, optimizing the temperature program is a powerful tool for improving resolution. Temperature affects both the retention time of your analytes and the selectivity of the separation.[7][8]

  • Lowering the Initial Temperature: A lower starting temperature increases the interaction of the analytes with the stationary phase, which can significantly improve the separation of early-eluting peaks.[9][10] A good rule of thumb for splitless injections is to set the initial oven temperature 20°C below the boiling point of the sample solvent.[7][11]

  • Slowing the Ramp Rate: A slower temperature ramp gives the analytes more time to interact with the stationary phase, which can enhance the resolution of closely eluting compounds.[12][13] The optimal ramp rate can be estimated as 10°C per column hold-up time.[7]

Conversely, if you have excessive resolution (a lot of baseline between peaks), you can speed up the analysis by increasing the temperature ramp rate.[14]

Q4: How does the carrier gas flow rate impact the resolution of my peaks?

The carrier gas flow rate determines how quickly analytes move through the column. Optimizing the flow rate is crucial for achieving the best efficiency and, therefore, the best resolution.[15][16]

  • Too High Flow Rate: If the flow rate is too high, analytes may not have sufficient time to interact with the stationary phase, leading to poor separation and reduced peak areas.[12][17]

  • Too Low Flow Rate: A flow rate that is too low can lead to broader peaks due to diffusion within the column and unnecessarily long analysis times.[13]

Each carrier gas (Helium, Hydrogen, Nitrogen) has an optimal linear velocity where the column efficiency is maximized. For most applications with modern GCs, operating in a constant flow mode is recommended, as this maintains a consistent linear velocity even as the oven temperature increases.[18]

Q5: My peaks are still overlapping slightly. What other simple parameters can I adjust?

If you have achieved partial separation, a few minor adjustments can often provide the necessary improvement in resolution.

  • Decrease Injection Volume: Injecting too much sample can overload the column, leading to peak fronting and broadening, which reduces resolution.[12][19] Try reducing the injection volume or diluting the sample.

  • Increase the Split Ratio: For split injections, increasing the split ratio will introduce a smaller, more focused band of sample onto the column, which can result in sharper peaks.[10][20]

  • Use a Longer or Narrower Column: Resolution can be improved by increasing the column length or decreasing its internal diameter (ID).[9] Doubling the column length increases resolution by about 40%, but it will also double the analysis time.[3] Decreasing the column ID (e.g., from 0.25 mm to 0.18 mm) increases efficiency and can significantly improve resolution.

Q6: I'm working with cyclohexanols, and my peaks are tailing badly. Could this be causing my overlap issues, and how do I fix it?

Peak tailing is often caused by active sites in the GC system (e.g., in the inlet liner or at the head of the column) that interact undesirably with polar functional groups, like the hydroxyl group on cyclohexanols.[11][20] This tailing can easily mask a closely eluting peak.

Troubleshooting Peak Tailing:

  • Check the Inlet Liner: The liner may be contaminated or "active." Replace it with a fresh, deactivated liner.[11]

  • Perform Column Maintenance: Trim 10-20 cm from the front of the column to remove any non-volatile residues or active sites that have accumulated.[11]

  • Ensure a Proper Column Cut: A ragged or uneven column cut can cause peak distortion. Always use a ceramic scoring wafer to get a clean, 90-degree cut.[11][20]

Q7: When should I consider derivatization for my cyclohexane derivatives?

Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis.[21] You should consider derivatization in two main scenarios:

  • Poor Volatility or Thermal Stability: If your cyclohexane derivatives have highly polar functional groups (e.g., multiple hydroxyl or carboxylic acid groups), they may be non-volatile or degrade at high temperatures. Derivatization, such as silylation, replaces active hydrogens with a non-polar group (like a trimethylsilyl group), which increases volatility and thermal stability.[21][22]

  • To Enhance Separation: Derivatization can accentuate the structural differences between isomers, facilitating better chromatographic separation.[21] It can also reduce peak tailing by masking polar functional groups that interact with active sites in the system.[23]

For example, silylation of cyclohexanols can significantly improve peak shape and may enhance the separation of diastereomers.[22]

In-Depth Troubleshooting Guides

Guide 1: Systematic Workflow for Resolving Overlapping Peaks

This guide provides a logical flow for method development when faced with co-eluting cyclohexane derivatives.

Troubleshooting_Workflow cluster_feedback start Start: Overlapping Peaks Observed col_select 1. Column Selectivity Is the stationary phase appropriate for the analytes' polarity and structure? start->col_select col_select->col_select temp_opt 2. Temperature Program Optimization Adjust initial temp and ramp rate. col_select->temp_opt Phase is appropriate flow_opt 3. Carrier Gas Flow Rate Optimize linear velocity for maximum efficiency. temp_opt->flow_opt Partial resolution achieved resolved Peaks Resolved temp_opt->resolved Sufficient resolution inj_opt 4. Injection Parameters Reduce volume or increase split ratio. flow_opt->inj_opt Further improvement needed flow_opt->resolved Sufficient resolution col_dim 5. Column Dimensions Consider a longer or narrower ID column. inj_opt->col_dim Minor overlap remains inj_opt->resolved Sufficient resolution derivatize 6. Consider Derivatization For polar or thermally labile compounds. col_dim->derivatize Still insufficient resolution col_dim->resolved Sufficient resolution derivatize->resolved If applicable

Caption: A systematic approach to troubleshooting overlapping peaks.

Step-by-Step Protocol:

  • Evaluate Column Selectivity: As detailed in the FAQs, ensure your column's stationary phase is the correct choice. If not, changing the column is the most effective solution.[1]

  • Optimize Temperature Program:

    • Perform an initial run with a slow ramp (e.g., 5°C/min) to see the separation potential.

    • Lower the initial oven temperature in 10-20°C increments to improve the resolution of early eluting peaks.[10][24]

    • Adjust the ramp rate. A slower ramp generally improves resolution for all peaks.[13]

  • Optimize Carrier Gas Flow:

    • Ensure you are operating at the optimal linear velocity for your carrier gas (e.g., ~35-40 cm/s for Helium).

    • Confirm your instrument is in "Constant Flow" mode.[18]

  • Refine Injection Parameters:

    • Decrease the injection volume by half to check for column overload.[19]

    • If using a split injection, double the split ratio (e.g., from 50:1 to 100:1).

  • Consider Column Dimensions: If the above steps provide some, but not complete, resolution, moving to a longer column (e.g., 30m to 60m) or a column with a smaller internal diameter (e.g., 0.25mm to 0.18mm) can provide the necessary efficiency boost.[9]

  • Explore Derivatization: For challenging separations involving polar analytes like diols or carboxylic acids, derivatization can fundamentally alter the chromatography, often leading to baseline separation.[21][23]

Guide 2: A Primer on Separating Chiral Cyclohexane Derivatives

The separation of enantiomers requires a chiral environment. In GC, this is achieved by using a chiral stationary phase (CSP).

Chiral_Separation_Logic start Goal: Separate Enantiomers of a Cyclohexane Derivative csp_select 1. Select a Chiral Stationary Phase (CSP) Typically a derivatized cyclodextrin. start->csp_select method_start 2. Initial Method Conditions Start with a low oven temperature and a slow ramp. csp_select->method_start eval_sep 3. Evaluate Initial Separation Are two peaks visible? method_start->eval_sep no_sep No Separation eval_sep->no_sep No partial_sep Partial Separation eval_sep->partial_sep Yes, but overlapping good_sep Baseline Separation eval_sep->good_sep Yes, baseline change_csp Try a CSP with a different cyclodextrin derivative. no_sep->change_csp optimize_temp Optimize Temperature Program Lower initial temp, decrease ramp rate. partial_sep->optimize_temp resolved Separation Achieved good_sep->resolved optimize_temp->resolved change_csp->method_start

Caption: Logic for developing a chiral GC separation method.

Step-by-Step Protocol:

  • Select a Chiral Stationary Phase: The most common and effective CSPs for GC are derivatized cyclodextrins (e.g., beta- or gamma-cyclodextrin).[5][6] The specific derivative (e.g., permethylated, diacetylated) will determine the selectivity for different compounds.[25] Start with a commonly used phase like a permethylated beta-cyclodextrin column.

  • Establish Initial GC Conditions: Chiral separations are highly sensitive to temperature.

    • Start with a low initial oven temperature (e.g., 40-60°C) to maximize the enantioselective interactions.

    • Use a very slow temperature ramp (e.g., 1-2°C/min).

    • Ensure you are using an optimal carrier gas flow rate.

  • Evaluate and Optimize:

    • If you see no separation at all, the chosen CSP may not be suitable for your analyte. You will need to screen other CSPs with different cyclodextrin derivatives.[26]

    • If you see partial separation, you can often achieve baseline resolution by further lowering the initial temperature and/or reducing the ramp rate.[5] Small changes can have a large impact on chiral separations.

References
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • Chemistry For Everyone. (2025, March 19).
  • Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature.
  • Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography?
  • GL Sciences. (n.d.). 4-1 Distorted peak shapes.
  • Phenomenex. (n.d.). GC Tip: Peak Shape Problems: Tailing Peaks.
  • Welch Materials, Inc. (2024, October 18). What Affects Peak Area in GC? Key Influencing Factors.
  • Quora. (2016, May 6). How to improve peak resolutions in chromatography.
  • Restek. (n.d.). Achieving Faster GC.
  • Shimadzu UK. (2021, February 22). Gas Chromatography Troubleshooting Part I – Peak Shape Issues.
  • ResearchGate. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography?
  • Reddit. (2023, November 2). Effect of flow rate and temperature on peak resolution in gas chromatography.
  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
  • Crawford Scientific. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
  • Phenomenex. (n.d.). Peak Shape Problems: Broad solvent Peaks/fronts.
  • Hinshaw, J. V. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC.
  • ALWSCI. (2023, February 3). What Is Temperature Programming in Gas Chromatography?
  • Chemistry For Everyone. (2025, February 8).
  • Restek. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature.
  • LCGC International. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography.
  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column.
  • MilliporeSigma. (n.d.). GC Derivatization.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Guide to Selection of a Capillary Column for GC.
  • Fisher Scientific. (n.d.). GC Columns.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Regis Technologies, Inc. (n.d.). Derivatization.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube.
  • Journal of Chromatographic Science. (n.d.).
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • ResearchGate. (2016, August 27). Improve GC separations with derivatization for selective response and detection in novel matrices.
  • Welch Materials, Inc. (2024, November 18). A Guide to Selective Columns for Isomer Separation.
  • Chromatography Forum. (2007, June 26). Cyclohexane retention time & response issues.
  • Restek. (2018, January 3). GC Troubleshooting—Carryover and Ghost Peaks [Video]. YouTube.
  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Phenomenex. (n.d.). Considerations When Optimizing Your GC Method: Phase Ratio (β).
  • ResearchGate. (2025, August 5). Chiral separations using gas chromatography.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Royal Society of Chemistry. (2010).
  • LCGC International. (n.d.). The State of the Art in Chiral Capillary Gas Chromatography.
  • Restek. (n.d.). Cyclohexane: CAS # 110-82-7 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • LCGC International. (n.d.). When Peaks Collide.
  • Chromatography Forum. (2008, January 23). Separation of diastereomers.
  • ResearchGate. (2015, November 26). Anyone familiar with the separation of benzene and cyclohexane in GC?
  • PubMed. (n.d.). Gas-chromatographic separation of stereoisomers of dipeptides.

Sources

strategies to minimize byproduct formation in Grignard reactions for cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Grignard reactions involving cyclohexyl substrates. As a Senior Application Scientist, I understand the unique challenges researchers face when working with these sterically demanding systems. Cyclohexyl Grignard reagents are notoriously prone to side reactions that can significantly lower yields and complicate purification. This guide is designed to provide you with expert insights, actionable troubleshooting protocols, and a clear understanding of the mechanistic principles at play to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and underlying principles related to byproduct formation in cyclohexyl Grignard reactions.

Q1: What are the primary byproducts I should expect when preparing cyclohexylmagnesium halides, and why do they form?

A1: When synthesizing cyclohexyl Grignard reagents, you will primarily encounter three classes of byproducts:

  • Wurtz Coupling Product (Bicyclohexyl): This is often the most significant byproduct.[1][2] It forms when a newly generated molecule of cyclohexylmagnesium halide (the Grignard reagent) acts as a nucleophile and attacks a molecule of unreacted cyclohexyl halide.[3][4] This reaction is mechanistically similar to a Wurtz coupling and is favored by high local concentrations of the cyclohexyl halide.[5][6][7]

  • Elimination Product (Cyclohexene): The Grignard reagent is a strong base and can induce elimination (E2) on an unreacted molecule of cyclohexyl halide, yielding cyclohexene.[1][2] This is particularly relevant for secondary halides like cyclohexyl bromide or chloride.

  • Hydrolysis Product (Cyclohexane): Grignard reagents are extremely sensitive to protic sources.[8] Any trace of water in the glassware, solvent, or atmosphere will protonate the Grignard reagent, converting it into the inert alkane, cyclohexane, and rendering it useless for the desired subsequent reaction.[3][9]

Q2: How does my choice of cyclohexyl halide (chloride vs. bromide) affect the reaction?

A2: The choice of halide is a critical parameter. While alkyl bromides are generally more reactive for Grignard formation than chlorides, this higher reactivity can sometimes be detrimental. For cyclohexyl systems, using cyclohexyl chloride often gives higher yields of the Grignard reagent compared to the bromide.[1][2]

  • Causality: The carbon-bromine bond is weaker and more easily cleaved, leading to a faster reaction with magnesium. However, the resulting cyclohexylmagnesium bromide is also a more reactive species that can more readily participate in the undesired Wurtz coupling and elimination side reactions with the starting bromide. Cyclohexyl chloride's lower reactivity provides a more controlled formation of the Grignard reagent, often leading to a cleaner overall reaction.

Q3: Why is magnesium activation so crucial, and what happens if it's insufficient?

A3: Magnesium metal is naturally coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.[10] If this layer is not removed or disrupted, the reaction will fail to initiate or proceed very slowly. Insufficient activation leads to a long induction period where the concentration of the added halide builds up in the solution. Once the reaction finally initiates, it can become uncontrollably exothermic, and the high concentration of halide will strongly favor the formation of the Wurtz coupling product (bicyclohexyl).

Common activating agents include small amounts of iodine, 1,2-dibromoethane, or methyl iodide.[10][11][12] These agents react with the magnesium surface to expose fresh, reactive metal.

Q4: Can solvent choice help minimize byproduct formation?

A4: Absolutely. The solvent plays a vital role in stabilizing the Grignard reagent and influencing reaction rates.

  • Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides like cyclohexyl chloride.[13][14] The oxygen atom in THF is a better Lewis base, which helps to solvate and stabilize the magnesium center of the Grignard reagent.[15] This stabilization can help favor the formation of the Grignard reagent over side reactions.

  • 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, greener alternative that can lead to enhanced chemo- and stereoselectivity and often reduces impurities compared to standard ethereal solvents.[16]

Regardless of the choice, the solvent must be rigorously anhydrous, as any water will destroy the reagent.[9][17][18]

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction for forming the Grignard reagent and the competing pathways that lead to common byproducts.

G sub Cyclohexyl Halide (Cy-X) grignard Desired Product: Cyclohexylmagnesium Halide (Cy-MgX) sub->grignard + Mg (Formation) mg Magnesium (Mg) wurtz Byproduct: Bicyclohexyl (Cy-Cy) grignard->wurtz + Cy-X (Wurtz Coupling) elim Byproduct: Cyclohexene grignard->elim + Cy-X (Elimination) hydrolysis Byproduct: Cyclohexane (Cy-H) grignard->hydrolysis + H₂O (Protonation) water Trace H₂O

Caption: Competing reaction pathways in cyclohexyl Grignard formation.

Troubleshooting Guide

This guide provides structured solutions to common experimental problems encountered with cyclohexyl Grignard reactions.

Problem 1: Low Yield of Desired Product with Significant Bicyclohexyl Formation

This is the most common failure mode, indicating that the Wurtz coupling side reaction is dominant.

Potential Causes & Solutions

Cause Scientific Rationale Recommended Action
High Halide Concentration A high local concentration of cyclohexyl halide increases the probability of it reacting with the newly formed Grignard reagent instead of the magnesium surface.[3][5]Implement the Slow Addition Protocol (see below). Running the reaction under more dilute conditions can also help.[3]
Poor Magnesium Activation An extended induction period allows the halide to accumulate before the reaction starts, leading to a rapid, exothermic reaction that favors byproduct formation.Ensure proper magnesium activation. Use a fresh bottle of magnesium turnings and an appropriate activating agent (e.g., a crystal of iodine).[10][13]
Excessive Temperature Higher temperatures accelerate the rate of all reactions, but can disproportionately increase the rate of the Wurtz coupling side reaction.[3][5][9]Maintain gentle reflux. Avoid aggressive heating. The heat from the exothermic reaction itself should be sufficient to sustain the reaction once initiated.
Inefficient Stirring Poor mixing fails to disperse the added halide quickly, creating localized "hot spots" of high concentration near the addition point.Use vigorous mechanical stirring to ensure the halide is rapidly brought to the magnesium surface.[3]
Experimental Protocol: Slow Addition to Minimize Wurtz Coupling
  • Setup: Flame-dry all glassware under vacuum or in an oven and cool under a dry, inert atmosphere (Nitrogen or Argon).

  • Magnesium Activation: To a three-neck flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapor is observed, then allow it to cool.[5]

  • Initiation: Add a small portion (approx. 5-10%) of your total cyclohexyl halide solution (1.0 equivalent in anhydrous THF) to the activated magnesium. Wait for the reaction to initiate, which is typically indicated by bubbling, a gentle reflux, and the disappearance of the iodine color.

  • Slow Addition: Once initiated, add the remaining cyclohexyl halide solution dropwise via the addition funnel over a period of 1-2 hours. The goal is to maintain a steady, gentle reflux without external heating.

  • Completion: After the addition is complete, allow the reaction to stir at room temperature or with gentle warming for an additional hour to ensure all the magnesium has been consumed. The resulting dark grey or brownish solution is your Grignard reagent, ready for the next step.

Problem 2: Presence of Cyclohexene and/or Unreacted Starting Material

This indicates that elimination and/or enolization (if reacting with a ketone) are competing with the desired reaction. Steric hindrance can exacerbate these issues.[19][20][21][22][23][24]

Potential Causes & Solutions

Cause Scientific Rationale Recommended Action
Steric Hindrance The bulky cyclohexyl group of the Grignard reagent can have difficulty accessing a sterically hindered electrophile (e.g., a ketone with bulky alpha-substituents).[22][24] This can cause it to act as a base, either causing elimination or deprotonating the ketone to form an enolate.[4][19]Lower the reaction temperature. Performing the addition of the Grignard reagent to the electrophile at 0 °C, -20 °C, or even -78 °C can significantly favor the desired nucleophilic addition over side reactions.[25]
Grignard Reagent as a Base The cyclohexyl Grignard is a strong, non-stabilized base. When nucleophilic addition is slow due to sterics, its basic properties can dominate.Consider using a Lewis acid additive like cerium(III) chloride (CeCl₃). Pre-complexing the ketone with CeCl₃ increases the electrophilicity of the carbonyl carbon, promoting 1,2-addition and suppressing enolization.[25]
Troubleshooting Workflow

Use this flowchart to diagnose and address issues in your Grignard reaction.

G start Low Yield or Complex Mixture analyze Analyze Byproducts (GC-MS, NMR) start->analyze q_wurtz High Bicyclohexyl Content (Wurtz)? analyze->q_wurtz sol_wurtz 1. Implement Slow Addition Protocol 2. Use Dilute Conditions 3. Ensure Efficient Mg Activation & Stirring q_wurtz->sol_wurtz Yes q_elim High Cyclohexene or Recovered Ketone? q_wurtz->q_elim No end Optimized Reaction sol_wurtz->end sol_elim 1. Lower Reaction Temperature (e.g., 0 °C to -78 °C) 2. Consider CeCl₃ Additive q_elim->sol_elim Yes q_hydrolysis High Cyclohexane Content? q_elim->q_hydrolysis No sol_elim->end sol_hydrolysis 1. Rigorously Dry Glassware & Solvents 2. Maintain Positive Inert Gas Pressure q_hydrolysis->sol_hydrolysis Yes q_hydrolysis->end No sol_hydrolysis->end

Caption: A workflow for troubleshooting byproduct formation.

References
  • Identifying and minimizing byproducts in Grignard reactions for germane synthesis. Benchchem.
  • Grignard Reaction Technical Support Center: Minimizing Byproduct Form
  • Activation of Grignard reagent. Chemistry Stack Exchange.
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.Accounts of Chemical Research.
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Grignard reagent formation via C-F bond activation: a centenary perspective.
  • Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • If we use Magnesium instead of the sodium with alkyl halide in dry ether then will a reaction similar to Wurtz reaction will occur. Chemistry Stack Exchange.
  • Grignard Reactions Go Greener with Continuous Processing. American Chemical Society.
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.The Journal of Organic Chemistry.
  • Grignard Reaction. Alfa Chemistry.
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
  • If we use Magnesium instead of the sodium with alkyl halide in dry ether then will a reaction similar to Wurtz reaction will occur. Guidechem.
  • How do Grignard Activating Reagents work?
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
  • Wurtz reaction. Wikipedia.
  • How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?
  • Wurtz reaction. Chemistry LibreTexts.
  • Grignard Reaction, Mechanism, Reagent and Che
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Grignard Reaction. Organic Chemistry Portal.
  • Which of the following compounds are suitable solvents for Grignard reactions? Pearson.
  • How do you improve the percent yield in Grignard reaction? Quora.
  • What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? Quora.
  • Grignard reactions require a solvent such as diethyl ether. Explain what the purpose of the solvent is... Homework.Study.com.
  • Steric hindrance | Substitution and elimin
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent form
  • Steric Factors on reaction with grignard reagent. Chemistry Stack Exchange.
  • Optimization of the Grignard reagent formation.
  • Grignard Reagents. Chemistry LibreTexts.
  • Grignard Reagent Reaction Mechanism. YouTube.
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
  • Grignard reagents undergo a general and very useful reaction with ketones... Homework.Study.com.
  • Reactions of Grignard reagents. Organic chemistry teaching - WordPress.com.

Sources

Technical Support Center: Catalyst Deactivation in the Synthesis of 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges related to catalyst deactivation during the synthesis of 1-Ethyl-3-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered in the lab.

The synthesis of this compound, typically achieved through the hydrogenation of 1-ethyl-3-methylbenzene, is highly dependent on the activity and stability of the catalyst. Deactivation of the catalyst can lead to decreased yield, poor product quality, and increased operational costs. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and mitigate these challenges.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.

Issue 1: Gradual decline in reaction rate and product yield over several cycles.

Why is this happening?

A slow and continuous loss of catalytic activity is often indicative of fouling (coking) or sintering .

  • Coking: Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking the active sites.[1][2] In the synthesis of this compound, coke can originate from the polymerization or condensation of the aromatic precursor or other organic species in the reaction mixture.[1][3] Factors like high reaction temperatures and the presence of heavy aromatic compounds in the feedstock can accelerate coke formation.[1]

  • Sintering: At elevated temperatures, the fine metal particles of a supported catalyst can migrate and agglomerate into larger crystals.[4][5] This process, known as sintering, leads to a decrease in the active surface area of the catalyst, thereby reducing its overall activity.[5][6][7]

Solutions:

  • Optimize Reaction Temperature: High temperatures can promote both coking and sintering.[4][8] Systematically lower the reaction temperature to find the minimum required for efficient conversion, which can help reduce the rate of deactivation.

  • Feedstock Purification: Ensure the purity of the 1-ethyl-3-methylbenzene feedstock. Heavy hydrocarbon impurities are potential coke precursors.[1]

  • Catalyst Regeneration: For deactivation due to coking, a regeneration procedure can often restore catalyst activity. This typically involves a controlled burnout of the carbon deposits.[3]

Issue 2: Sudden and significant drop in catalyst activity.

Why is this happening?

A rapid loss of activity is often a sign of catalyst poisoning .[9]

  • Poisoning: This occurs when impurities in the reactant streams strongly adsorb to the active sites of the catalyst, rendering them inactive.[9][10] Common poisons for hydrogenation catalysts like platinum, palladium, and nickel include sulfur, chlorine, and nitrogen compounds.[10][11][12][13] Even at very low concentrations, these impurities can have a significant impact on catalyst performance.[10][12]

Solutions:

  • Feedstock and Gas Purity Analysis: Analyze your 1-ethyl-3-methylbenzene feedstock and hydrogen gas for trace impurities, particularly sulfur compounds.[10]

  • Implement Purification Steps: If impurities are detected, use appropriate guard beds or purification columns (e.g., activated carbon or specific adsorbents) to remove poisons before the reactants reach the catalyst bed.[10]

  • Catalyst Selection: Consider using a catalyst that has a higher tolerance to specific poisons if their complete removal is not feasible.

Issue 3: Loss of active metal from the catalyst support, observed as metal contamination in the product.

Why is this happening?

This phenomenon is known as leaching , where the active metal dissolves from the solid support into the liquid reaction medium.[14][15][16]

  • Leaching: The stability of the metal on its support is crucial.[14] Factors such as the choice of solvent, reaction temperature, and the nature of the catalyst support can influence the extent of leaching.[17][18] For instance, acidic conditions can sometimes promote the leaching of metal species.

Solutions:

  • Optimize Solvent and pH: If possible, choose a solvent that minimizes the solubility of the active metal. Adjusting the pH of the reaction mixture may also help suppress leaching.

  • Stronger Metal-Support Interaction: Select a catalyst with a strong interaction between the metal and the support material to prevent metal detachment.[14]

  • Lower Reaction Temperature: Leaching can be exacerbated at higher temperatures. Operating at the lowest effective temperature can mitigate this issue.

Issue 4: Increased pressure drop across the catalyst bed in a continuous flow reactor.

Why is this happening?

An increased pressure drop is typically caused by mechanical issues with the catalyst particles.

  • Attrition and Crushing: The physical breakdown of catalyst particles due to mechanical stress in the reactor can lead to the formation of fine particles that block the flow paths.[9]

  • Fouling: Severe coking can also lead to the blockage of pores within the catalyst pellets and the void spaces in the catalyst bed, restricting flow.[1]

Solutions:

  • Use Mechanically Stronger Catalysts: Select catalysts with higher crush strength and attrition resistance.[9]

  • Optimize Reactor Loading: Ensure proper loading of the catalyst into the reactor to minimize mechanical stress on the particles.

  • Address Coking: If fouling is the cause, implement the strategies mentioned in Issue 1 to reduce coke formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of 1-ethyl-3-methylbenzene to this compound?

A1: The hydrogenation of aromatic rings is typically catalyzed by noble metals such as platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru), as well as less expensive metals like nickel (Ni).[19][20][21] These metals are usually dispersed on high-surface-area supports like alumina (Al₂O₃), silica (SiO₂), or activated carbon.[14]

Q2: How can I determine the specific cause of my catalyst deactivation?

A2: A systematic approach involving catalyst characterization is essential to identify the root cause of deactivation.[9][22] Techniques such as:

  • BET surface area analysis: can reveal a loss of surface area due to sintering.[9][23]

  • Temperature-Programmed Oxidation (TPO): can quantify the amount of coke deposited on the catalyst.

  • X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX): can identify the presence of poisons on the catalyst surface.[9][24]

  • Transmission Electron Microscopy (TEM): can visualize changes in metal particle size, indicating sintering.[6]

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, in many cases, catalyst regeneration is possible, particularly for deactivation caused by coking.[3][25] A common method is controlled oxidation (burning) of the coke in a stream of air or a diluted oxygen mixture. However, care must be taken to control the temperature during regeneration to avoid further sintering of the catalyst.[3][26] Deactivation by poisoning can sometimes be reversed if the poison is weakly adsorbed, but strong poisoning is often irreversible.[10] Sintering and leaching are generally irreversible processes.

Q4: What preventative measures can I take to prolong the life of my catalyst?

A4: Proactive measures are key to maximizing catalyst lifetime. These include:

  • High-Purity Reactants: Use high-purity 1-ethyl-3-methylbenzene and hydrogen to minimize the introduction of poisons.[10]

  • Optimized Operating Conditions: Operate at the lowest possible temperature and pressure that still provide acceptable reaction rates and conversion.[4][8]

  • Proper Catalyst Handling and Loading: Follow recommended procedures for handling and loading the catalyst to prevent mechanical damage.

  • Regular Monitoring: Continuously monitor reaction performance to detect the early signs of deactivation, allowing for timely intervention.[4]

Experimental Protocols

Protocol 1: Temperature-Programmed Oxidation (TPO) for Coke Quantification
  • Sample Preparation: Carefully unload a representative sample of the deactivated catalyst from the reactor.

  • TPO Analysis:

    • Place a known weight of the deactivated catalyst in the TPO analyzer.

    • Heat the sample in a stream of inert gas (e.g., helium or nitrogen) to a desired starting temperature (e.g., 100 °C) to remove any adsorbed volatiles.

    • Introduce a controlled flow of a dilute oxygen mixture (e.g., 2-5% O₂ in an inert gas).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).

    • Monitor the off-gas using a thermal conductivity detector (TCD) or a mass spectrometer to measure the amount of CO₂ produced from the combustion of coke.

  • Data Analysis: Integrate the CO₂ signal over time to quantify the total amount of carbon deposited on the catalyst.

Protocol 2: In-situ Catalyst Regeneration by Controlled Coke Burn-off
  • Reactor Purge: After the reaction, stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any residual hydrocarbons.

  • Cooling: Cool the reactor to a lower temperature (e.g., 150-200 °C).

  • Controlled Oxidation: Introduce a stream of inert gas containing a low concentration of oxygen (e.g., 1-2% O₂).

  • Temperature Ramping: Slowly increase the temperature of the reactor while carefully monitoring for any temperature excursions, which would indicate rapid combustion. Maintain a slow heating rate to control the burn-off.

  • Hold and Cool-down: Hold the reactor at the final regeneration temperature (typically 400-500 °C) until the CO₂ concentration in the off-gas returns to baseline. Then, cool the reactor down under an inert gas flow.

  • Re-reduction (if necessary): For metallic catalysts, a re-reduction step in a hydrogen flow may be required to restore the active metal sites before resuming the synthesis.

Data Presentation

Deactivation MechanismPrimary Cause(s)Key IndicatorsPotential Solutions
Coking/Fouling Polymerization/condensation of hydrocarbonsGradual activity decline, increased pressure dropOptimize temperature, feedstock purity, catalyst regeneration
Poisoning Impurities in feed (e.g., S, Cl, N compounds)Sudden, sharp drop in activityFeedstock purification, guard beds, poison-resistant catalyst
Sintering High reaction or regeneration temperaturesGradual activity decline, loss of surface areaOperate at lower temperatures, use thermally stable supports
Leaching Unfavorable solvent/pH, weak metal-support interactionMetal contamination in product, loss of active materialOptimize solvent and pH, use catalysts with strong metal-support interaction
Mechanical Failure Attrition, crushingIncreased pressure drop, catalyst fines in productUse mechanically robust catalysts, proper reactor loading

Visualizations

Catalyst Deactivation Pathways

G cluster_causes Primary Causes cluster_mechanisms Deactivation Mechanisms cluster_effects Observed Effects High Temperature High Temperature Sintering Sintering High Temperature->Sintering Feed Impurities (Poisons) Feed Impurities (Poisons) Poisoning Poisoning Feed Impurities (Poisons)->Poisoning Hydrocarbon Condensation Hydrocarbon Condensation Coking Coking Hydrocarbon Condensation->Coking Mechanical Stress Mechanical Stress Attrition Attrition Mechanical Stress->Attrition Reduced Activity Reduced Activity Sintering->Reduced Activity Poisoning->Reduced Activity Decreased Selectivity Decreased Selectivity Poisoning->Decreased Selectivity Coking->Reduced Activity Increased Pressure Drop Increased Pressure Drop Coking->Increased Pressure Drop Leaching Leaching Leaching->Reduced Activity Metal in Product Metal in Product Leaching->Metal in Product Attrition->Increased Pressure Drop

Caption: Interrelationship of causes, mechanisms, and effects of catalyst deactivation.

Troubleshooting Workflow for Catalyst Deactivation

G start Decline in Catalyst Performance q1 Is the activity loss sudden or gradual? start->q1 sudden Sudden Loss q1->sudden Sudden gradual Gradual Loss q1->gradual Gradual poisoning Investigate Poisoning: - Analyze feedstock and H₂ for impurities - Implement guard beds sudden->poisoning q2 Is there an increased pressure drop? gradual->q2 pressure_yes Yes q2->pressure_yes Yes pressure_no No q2->pressure_no No coking_attrition Investigate Coking/Attrition: - Perform TPO analysis - Check catalyst mechanical strength pressure_yes->coking_attrition sintering_leaching Investigate Sintering/Leaching: - Characterize catalyst surface area (BET) - Analyze product for metal content pressure_no->sintering_leaching

Caption: A decision-making workflow for troubleshooting catalyst deactivation.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction | ACS Catalysis - ACS Publications. (2019, December 10).
  • Regeneration of a Deactivated Hydrotreating Catalyst | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • Catalyst Regeneration - Industry News - AVANT. (2023, May 31).
  • Environment Protection Engineering EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS. (n.d.).
  • What Methods Are Available to Reactivate Deactivated Catalysts? - minstrong. (2025, December 22).
  • WO2014014466A1 - Regeneration of a hydrogenation catalyst - Google Patents. (n.d.).
  • Sulfur as a Catalyst Poison - Ingenta Connect. (n.d.).
  • Catalyst support - Wikipedia. (n.d.).
  • Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques | Chemical Reviews - ACS Publications. (n.d.).
  • Sintering of nickel catalysts: Effects of time, atmosphere, temperature, nickel-carrier interactions, and dopants - ResearchGate. (2025, August 7).
  • Catalyst Deactivation Mechanism Analysis - Catalysts / Alfa Chemistry. (n.d.).
  • Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction | The Journal of Physical Chemistry B - ACS Publications. (n.d.).
  • Lecture 10 Catalyst characterization. (n.d.).
  • Lecture 6 Catalyst characterization. (n.d.).
  • Sintering kinetics of silica- and alumina-supported nickel in hydrogen atmosphere. (1983, May 1).
  • Leaching in Metal Nanoparticle Catalysis - Ingenta Connect. (n.d.).
  • Final Analysis: Sulfur as a Catalyst Poison | Request PDF - ResearchGate. (2025, August 6).
  • What is coke formation on catalysts and how is it minimized? - Patsnap Eureka. (2025, June 19).
  • CO2 formation during removal of coke on preliminary experiments with cyclohexane at 400 °C, for SCR catalyst - ResearchGate. (n.d.).
  • Coke formation in copper catalyst during cyclohexanol dehydrogenation: Kinetic deactivation model and catalyst characterization | Request PDF - ResearchGate. (2025, August 6).
  • Technical Support Center: Strategies for Catalyst Deactivation in Pentafluoropropanol - Benchchem. (n.d.).
  • Troubleshooting low catalyst activity in reforming units - Patsnap Eureka. (2025, June 19).
  • Leaching in metal nanoparticle catalysis - PubMed. (n.d.).
  • Troubleshooting of Catalytic Reactors | PPTX - Slideshare. (n.d.).
  • (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming - ResearchGate. (n.d.).
  • Sintering of nickel steam-reforming catalysts - ResearchGate. (2025, August 10).
  • Coke Formation during Thermal Decomposition of Methylcyclohexane by Alkyl Substituted C5 Ring Hydrocarbons under Supercritical Conditions | Request PDF - ResearchGate. (2025, August 5).
  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.).
  • On the mechanism of sulfur poisoning of platinum catalysts - SciSpace. (1972, May 1).
  • Sintering of nickel steam-reforming catalysts: effects of temperature and steam and hydrogen pressures - Semantic Scholar. (2004, April 25).
  • Hydrogenation of aromatic hydrocarbons catalyzed by sulfided cobalt oxide-molybdenum oxide/.alpha.-aluminum oxide. Reactivities and reaction networks | Industrial & Engineering Chemistry Process Design and Development - ACS Publications. (n.d.).
  • Hydrogen - Organic Chemistry Portal. (n.d.).
  • Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds - MDPI. (2023, April 6).
  • 16.10: Reduction of Aromatic Compounds - Chemistry LibreTexts. (2023, October 27).
  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes | Organometallics - ACS Publications. (n.d.).
  • Production of Cyclohexane through Catalytic Hydrogenation of Benzene Background Process Description Assumptions - DWSIM. (n.d.).

Sources

calculating the lowest energy conformation of 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in conformational analysis. As a Senior Application Scientist, I've structured this resource to provide not only procedural steps but also the underlying scientific reasoning to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts crucial for understanding the conformational analysis of substituted cyclohexanes.

Q1: What is the most stable conformation of a cyclohexane ring and why?

A1: The most stable conformation of a cyclohexane ring is the chair conformation .[1][2] This is because it effectively minimizes the two major types of strain that would exist in a planar structure:

  • Angle Strain: The bond angles in a chair conformation are approximately 109.5°, which is the ideal tetrahedral angle for sp³ hybridized carbons. This alleviates the angle strain that would be present in a planar hexagon where the angles would be 120°.[2][3]

  • Torsional Strain: In the chair conformation, all the hydrogen atoms on adjacent carbons are in a staggered arrangement when viewed down any carbon-carbon bond. This minimizes the eclipsing interactions that would destabilize a planar conformation.[3]

Other conformations, such as the boat, twist-boat, and half-chair, are higher in energy due to various degrees of steric and torsional strain.[1][2][4]

Q2: What are axial and equatorial positions in a chair conformation?

A2: In a chair conformation, the twelve hydrogen atoms (or substituents) are not geometrically equivalent. They occupy two distinct types of positions:

  • Axial positions: These bonds are parallel to the principal axis of the ring, pointing straight up or straight down.

  • Equatorial positions: These bonds point out from the "equator" of the ring.

Each carbon atom in the cyclohexane ring has one axial and one equatorial position. As the ring undergoes a "ring flip," all axial positions become equatorial, and all equatorial positions become axial.

Q3: What is a "ring flip" and is it an actual chemical reaction?

A3: A ring flip is the rapid interconversion between two chair conformations of a cyclohexane ring. It is not a chemical reaction as no bonds are broken or formed. Instead, it is a conformational change that occurs through rotation about single bonds. This process is very fast at room temperature. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.

Q4: What are 1,3-diaxial interactions and why are they important?

A4: 1,3-diaxial interactions are a form of steric strain that occurs between an axial substituent on one carbon and the axial hydrogens (or other substituents) on the third carbon atoms relative to it (i.e., at the C-3 and C-5 positions).[5][6][7] These interactions are destabilizing because the atoms are forced into close proximity, leading to van der Waals repulsion. The larger the axial substituent, the greater the steric strain from 1,3-diaxial interactions, and the less stable the conformation.[5] This is a critical factor in determining the preferred conformation of a substituted cyclohexane.

Troubleshooting Guide: Calculating the Lowest Energy Conformation of 1-Ethyl-3-methylcyclohexane

This section provides solutions to specific issues you might encounter during the conformational analysis of this compound.

Q1: I'm not sure where to start. How do I determine the possible stereoisomers of this compound?

A1: this compound has two stereocenters (at C-1 and C-3). Therefore, it can exist as two diastereomers: cis-1-Ethyl-3-methylcyclohexane and trans-1-Ethyl-3-methylcyclohexane.

  • In the cis isomer , the ethyl and methyl groups are on the same side of the ring.

  • In the trans isomer , the ethyl and methyl groups are on opposite sides of the ring.

You must analyze the chair conformations for each of these isomers separately to determine the overall lowest energy conformation.

Q2: How do I draw the two chair conformations for each stereoisomer?

A2: For each isomer (cis and trans), you will draw two chair conformations that are interconvertible through a ring flip.

  • cis-1-Ethyl-3-methylcyclohexane:

    • Conformer 1: Both substituents are in axial positions.

    • Conformer 2 (after ring flip): Both substituents are in equatorial positions.[8]

  • trans-1-Ethyl-3-methylcyclohexane:

    • Conformer 1: One substituent is axial, and the other is equatorial.

    • Conformer 2 (after ring flip): The axial substituent becomes equatorial, and the equatorial substituent becomes axial.[9]

Q3: How do I quantitatively assess the stability of each chair conformation?

A3: The relative stability of chair conformations is determined by the amount of steric strain present. For substituted cyclohexanes, the primary source of this strain is 1,3-diaxial interactions. We can estimate the energetic cost of these interactions using A-values .[10] An A-value represents the difference in Gibbs free energy (in kcal/mol) between a conformation where a substituent is in the axial position versus the equatorial position.[11]

Here are the relevant A-values for this analysis:

SubstituentA-value (kcal/mol)
Methyl (-CH₃)1.74
Ethyl (-CH₂CH₃)1.79

Data sourced from Chemistry LibreTexts and Master Organic Chemistry.[10]

To calculate the total steric strain for a given conformation, you sum the A-values for all substituents in the axial position. The conformation with the lower total strain energy is the more stable one.

Q4: Which conformation is the most stable for cis-1-Ethyl-3-methylcyclohexane?

A4: Let's analyze the two chair conformations of the cis isomer:

  • Conformation 1 (diaxial): Both the ethyl and methyl groups are axial.

    • Total Strain = A-value(methyl) + A-value(ethyl) = 1.74 + 1.79 = 3.53 kcal/mol

  • Conformation 2 (diequatorial): Both the ethyl and methyl groups are equatorial.

    • Total Strain = 0 kcal/mol (as there are no axial substituents)

The diequatorial conformation is significantly more stable.[8]

Q5: Which conformation is the most stable for trans-1-Ethyl-3-methylcyclohexane?

A5: Now let's analyze the two chair conformations of the trans isomer:

  • Conformation 1 (ethyl axial, methyl equatorial):

    • Total Strain = A-value(ethyl) = 1.79 kcal/mol

  • Conformation 2 (ethyl equatorial, methyl axial):

    • Total Strain = A-value(methyl) = 1.74 kcal/mol

The conformation with the larger ethyl group in the equatorial position and the smaller methyl group in the axial position is slightly more stable.[9]

Q6: So, what is the overall lowest energy conformation for this compound?

A6: Comparing the most stable conformers of both the cis and trans isomers, the diequatorial conformation of cis-1-Ethyl-3-methylcyclohexane is the lowest energy conformation overall, with a calculated steric strain of 0 kcal/mol.

Protocol: Computational Calculation of the Lowest Energy Conformation

For a more rigorous analysis, you can employ computational chemistry methods. This protocol outlines a general workflow using molecular mechanics.

1. Structure Generation: a. Using a molecule builder in your preferred computational chemistry software (e.g., Avogadro, ChemDraw), construct the four chair conformations of this compound (two for the cis isomer and two for the trans isomer). b. Ensure the correct stereochemistry for each isomer.

2. Geometry Optimization (Energy Minimization): a. Select a suitable force field (e.g., MMFF94, UFF). For hydrocarbons, these generally provide reliable results. b. Perform a geometry optimization for each of the four structures. This process will systematically adjust the atomic coordinates to find the nearest local energy minimum.

3. Energy Calculation: a. After optimization, calculate the single-point energy for each of the four minimized structures using the same force field.

4. Analysis: a. Compare the final energies of the four conformations. The conformation with the lowest energy is the most stable. b. The energy difference between conformations can be used to calculate the equilibrium distribution of conformers at a given temperature.

Visualizing Conformational Relationships

The following diagrams illustrate the key concepts discussed.

G cluster_cis cis-1-Ethyl-3-methylcyclohexane cluster_trans trans-1-Ethyl-3-methylcyclohexane cis_ax Ethyl (ax), Methyl (ax) Strain = 3.53 kcal/mol cis_eq Ethyl (eq), Methyl (eq) Strain = 0 kcal/mol (Most Stable) cis_ax->cis_eq Ring Flip trans_ax_Et Ethyl (ax), Methyl (eq) Strain = 1.79 kcal/mol trans_ax_Me Ethyl (eq), Methyl (ax) Strain = 1.74 kcal/mol trans_ax_Et->trans_ax_Me Ring Flip

Caption: Conformational analysis of cis and trans isomers.

G start Start with Isomer (cis or trans) draw Draw Both Chair Conformations (via Ring Flip) start->draw identify Identify Axial Substituents in Each Conformation draw->identify sum_A Sum A-Values for all Axial Substituents identify->sum_A compare Compare Total Strain Energy of the Two Conformations sum_A->compare result Lowest Energy Conformation Has the Lowest Total Strain compare->result

Caption: Workflow for determining the most stable chair conformation.

References

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Wikipedia. Cyclohexane conformation. [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • Reddit. (2018, September 25). Do ALL chair conformations have steric strain (ochem1)?. [Link]

  • Computational Chemistry Online. Conformational Sampling. [Link]

  • Scientific Reports. (2023, December 12). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]

  • JoVE. (2023, April 30). Video: Stability of Substituted Cyclohexanes. [Link]

  • Study.com. Draw the most stable conformation of trans-1-ethyl-3-methylcyclohexane. [Link]

  • Chemistry LibreTexts. (2023, November 1). 4.5: Conformations of Cyclohexane. [Link]

  • GeeksforGeeks. Gauche Interactions In Cyclohexane. [Link]

  • Brainly. (2023, June 6). (c) Draw the most stable conformation for the following compounds: (i) cis-1-ethyl-3-methylcyclohexane. [Link]

  • Introduction to Organic Chemistry. 3.6. Strain and Conformation in Cyclic Molecules. [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane. [Link]

  • Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. [Link]

  • YouTube. (2020, September 17). analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane. [Link]

  • PMC - NIH. (2020, August 5). Computational methods for exploring protein conformations. [Link]

  • Wikipedia. A value. [Link]

  • ResearchGate. (2025, August 5). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. [Link]

  • YouTube. (2021, February 19). Lec6 - 1,3 Diaxial Interactions in Substituted Cyclohexanes. [Link]

  • Brainly. (2023, November 20). Which of the following is the lowest energy chair conformation of the following cyclohexane? A. [Link]

  • PMC. Computational techniques for efficient conformational sampling of proteins. [Link]

  • Master Organic Chemistry. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?. [Link]

  • KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]

  • Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

  • Pearson. Draw the two chair conformations of each compound, and label the.... [Link]

  • Lumen Learning. Monosubstituted Cylcohexanes | MCC Organic Chemistry. [Link]

  • Journal of Chemical Education. (2021, July 1). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. [Link]

  • OpenStax. (2023, September 20). 4.7 Conformations of Monosubstituted Cyclohexanes - Organic Chemistry. [Link]

  • Filo. (2023, November 17). Which would be the most stable conformation of trans 1 -ethyl-3-methyl cy... [Link]

  • YouTube. (2021, February 7). How To Calculate Destabilizing Energy of Substituted Cyclohexanes. [Link]

  • CHEM 330 handout.Table of A-Values.
  • Química Organica.org. Substituted cyclohexanes | 1,3-diaxial interaction. [Link]

  • YouTube. (2017, November 28). 06.05 Monosubstituted Cyclohexanes. [Link]

Sources

Technical Support Center: Enantiomeric Resolution of 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantiomeric resolution of 1-Ethyl-3-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As a non-polar, non-functionalized hydrocarbon, the separation of this compound enantiomers presents unique challenges. This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome experimental hurdles and achieve optimal separation.

Section 1: Chiral Chromatography (GC & HPLC)

Chiral chromatography is a powerful technique for the separation of enantiomers, including non-functionalized hydrocarbons like this compound.[1] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2]

Frequently Asked Questions (FAQs)

Q1: Why is Gas Chromatography (GC) often preferred over High-Performance Liquid Chromatography (HPLC) for resolving this compound?

A1: Due to its volatility and non-polar nature, this compound is highly amenable to GC analysis. Chiral separations in GC often utilize cyclodextrin-based stationary phases that provide a hydrophobic cavity, enabling enantioselective inclusion complexation.[1][2] While HPLC can be used, the highly non-polar nature of the analyte requires normal-phase chromatography, which can present its own set of challenges, including solvent miscibility and detector compatibility.[3]

Q2: What type of chiral stationary phase (CSP) is most effective for this separation?

A2: For non-functionalized hydrocarbons, derivatized cyclodextrin-based CSPs are the most successful.[1] The chiral recognition mechanism relies on the formation of transient diastereomeric inclusion complexes within the cyclodextrin cavity. The choice of the derivatizing groups on the cyclodextrin is critical as it influences the shape of the chiral cavity and, consequently, the enantioselectivity.[1]

Q3: Can I use supercritical fluid chromatography (SFC) for this separation?

A3: Yes, SFC is an excellent alternative and is becoming increasingly popular for chiral separations. It offers advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC.[4] Polysaccharide-based columns are widely used in SFC for their broad applicability.[4]

Troubleshooting Guide

Issue 1: Poor or no resolution of enantiomers on a new chiral GC column.

  • Underlying Cause: The column may not be properly conditioned, or the chosen stationary phase may not be suitable for this specific separation. Chiral separations are highly specific, and even small changes in the stationary phase can significantly impact selectivity.[5]

  • Solution:

    • Conditioning: Ensure the column has been conditioned according to the manufacturer's instructions. This typically involves heating the column under a flow of inert gas to remove any volatile contaminants.

    • Method Redevelopment: If conditioning does not improve resolution, the analytical method may need to be redeveloped. This could involve trying a different chiral stationary phase, adjusting the temperature program, or changing the carrier gas flow rate.[6] It is recommended to start with the manufacturer's recommended conditions for similar compounds.[3]

Issue 2: Loss of resolution on a previously effective chiral HPLC column.

  • Underlying Cause: Contamination of the stationary phase or damage from incompatible solvents are common causes of performance degradation.[6] Even small amounts of an inappropriate solvent in a sample can dissolve the chiral polymer, leading to a rapid decline in performance.[6]

  • Solution:

    • Column Flushing: For immobilized columns, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can often restore performance.[6] For coated columns, use the strongest compatible solvent, often 2-propanol.[6] Always ensure the HPLC system is thoroughly flushed of any potentially damaging solvents before connecting the column.[6]

    • Sample Preparation: Review your sample preparation procedure. Ensure the sample is fully dissolved in a solvent weaker than the mobile phase to prevent precipitation on the column.[7]

Experimental Protocol: Chiral GC Separation

This protocol is based on established methods for separating structurally similar alkyl-substituted cyclohexanes.[1]

Instrumentation and Consumables:

  • Gas Chromatograph with a flame ionization detector (FID)

  • Chiral Capillary Column: e.g., Chirasil-Dex or similar cyclodextrin-based CSP[1]

  • Carrier Gas: Helium or Hydrogen

  • Sample: Racemic this compound dissolved in pentane or hexane[1]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in pentane. Serially dilute to a final concentration of approximately 10 µg/mL.[1]

  • GC Conditions (Starting Point):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: 50 °C (hold for 2 min), then ramp to 150 °C at 2 °C/min.

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks.

  • Optimization: Adjust the temperature ramp and carrier gas flow rate to optimize the resolution between the enantiomeric peaks.

Data Summary Table: Representative Chiral GC Conditions
ParameterSettingRationale
Column Chirasil-Dex (or similar)Cyclodextrin-based CSPs are effective for resolving chiral hydrocarbons.[1]
Injector Temp. 250 °CEnsures rapid volatilization of the analyte.
Detector Temp. 250 °CPrevents condensation of the analyte in the detector.
Oven Program 50-150 °C at 2 °C/minA slow temperature ramp can improve the separation of closely eluting peaks.
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.
Workflow Diagram

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep Prepare Racemic This compound Solution (10 µg/mL in Pentane) Inject Inject Sample into GC Prep->Inject 1 µL Injection Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Process Process Chromatogram Detect->Process Quantify Quantify Enantiomers Process->Quantify

Caption: Workflow for Chiral GC Analysis of this compound.

Section 2: Diastereomeric Salt Formation

For compounds lacking functional groups suitable for direct derivatization, resolution via diastereomeric salt formation is not a primary method. However, if a derivative of this compound with an acidic or basic functional group were synthesized, this classical resolution technique could be applied.[8] This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[9][10]

Frequently Asked Questions (FAQs)

Q1: How would I apply this method to this compound?

A1: You would first need to introduce a functional group, such as a carboxylic acid or an amine, to the cyclohexane ring. This would allow for the formation of salts with a chiral resolving agent.

Q2: What is a suitable chiral resolving agent?

A2: The choice of resolving agent depends on the nature of the functionalized derivative. For a carboxylic acid derivative, a chiral amine like trans-3-Methylcyclohexanamine could be used.[8] For an amine derivative, a chiral acid such as L-tartaric acid would be appropriate.[11]

Q3: How do I choose the right solvent for crystallization?

A3: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility.[12] A screening of various solvents with different polarities is typically necessary to find the optimal system.[10][13]

Troubleshooting Guide

Issue 1: No crystals are forming during the experiment.

  • Underlying Cause: The solution may not be supersaturated, or there may be impurities inhibiting nucleation.[13] The chosen solvent might also be too effective at dissolving both diastereomeric salts.[13]

  • Solution:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.[13]

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding seed crystals of the desired diastereomer.[12][13]

    • Add an Anti-Solvent: Slowly add a solvent in which the salts are less soluble to induce precipitation.[12]

Issue 2: The product is "oiling out" instead of crystallizing.

  • Underlying Cause: This occurs when the salt's melting point is lower than the crystallization temperature, or if the concentration is too high.[13]

  • Solution:

    • Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt.[13]

    • Add More Solvent: This will decrease the concentration and may prevent oiling out.[13]

    • Change the Solvent System: A different solvent may favor crystallization.[13]

Experimental Protocol: Diastereomeric Salt Crystallization (Hypothetical for a Carboxylic Acid Derivative)

Materials:

  • Racemic 1-Ethyl-3-methylcyclohexanecarboxylic acid

  • Chiral resolving agent (e.g., (R)-1-phenylethylamine)

  • Screening solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

Procedure:

  • Salt Formation: Dissolve equimolar amounts of the racemic acid and the chiral resolving agent in a suitable solvent with heating.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric purity of the isolated salt using NMR or HPLC.[12]

  • Regeneration: Regenerate the pure enantiomer from the diastereomeric salt by treatment with an acid or base.[12]

Workflow Diagram

Diastereomeric_Salt_Workflow cluster_reaction Salt Formation cluster_separation Separation cluster_final Final Product React React Racemic Acid with Chiral Amine Crystallize Fractional Crystallization React->Crystallize Filter Isolate Diastereomeric Salt Crystallize->Filter Regenerate Regenerate Pure Enantiomer Filter->Regenerate Analyze Analyze Enantiomeric Purity Regenerate->Analyze

Caption: General workflow for diastereomeric salt resolution.

Section 3: Enzymatic Resolution

Enzymatic resolution is a highly selective method that utilizes enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[14] This technique is particularly useful for the kinetic resolution of alcohols and esters.[15] For this compound, a hydroxylated derivative would be necessary to apply this method.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is suitable for resolving a hydroxylated derivative of this compound?

A1: Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Pseudomonas cepacia, are commonly used for the kinetic resolution of cyclic alcohols.[14] These enzymes often show high enantioselectivity in acylation or hydrolysis reactions.[14][16]

Q2: What is the "Kazlauskas Rule" and how does it apply here?

A2: The Kazlauskas Rule is an empirical rule that helps predict which enantiomer of a secondary alcohol will react faster in a lipase-catalyzed acylation. In many cases, the (R)-enantiomer is acylated more rapidly, yielding the (R)-ester and the unreacted (S)-alcohol.[14]

Q3: How can I improve the enantioselectivity (E value) of the reaction?

A3: The enantioselectivity can be influenced by several factors, including the choice of enzyme, solvent, acylating agent, and temperature.[14] Screening different lipases and reaction conditions is often necessary to achieve a high E value, which is crucial for a practical separation.[17]

Troubleshooting Guide

Issue 1: Low conversion rate in the enzymatic reaction.

  • Underlying Cause: The enzyme may have low activity under the chosen reaction conditions, or there may be inhibitors present in the reaction mixture. The solvent can also significantly affect the reaction rate.[14]

  • Solution:

    • Optimize Conditions: Vary the temperature and solvent to find the optimal conditions for the enzyme.

    • Increase Enzyme Loading: A higher concentration of the enzyme may increase the reaction rate.[14]

    • Check for Inhibitors: Ensure that the starting materials and solvent are of high purity.

Issue 2: Poor enantioselectivity (low E value).

  • Underlying Cause: The chosen enzyme may not be well-suited for the substrate. The reaction conditions can also impact enantioselectivity.

  • Solution:

    • Screen Different Enzymes: Test a variety of lipases to find one that exhibits high enantioselectivity for your specific substrate.[16]

    • Modify the Acylating Agent: The structure of the acyl donor can influence the stereochemical preference of the enzyme. Vinyl acetate is often a good choice.[14]

    • Adjust the Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (Hypothetical for a Hydroxylated Derivative)

Materials:

  • Racemic 1-Ethyl-3-methylcyclohexanol

  • Lipase (e.g., Novozym 435)

  • Acylating agent (e.g., vinyl acetate)

  • Organic solvent (e.g., diethyl ether or diisopropyl ether)[14]

Procedure:

  • Reaction Setup: Dissolve the racemic alcohol in the organic solvent. Add the lipase and the acylating agent.

  • Incubation: Stir the mixture at a controlled temperature (e.g., room temperature or 40 °C).

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product.

  • Workup: When the desired conversion (ideally close to 50%) is reached, filter off the enzyme.

  • Separation: Separate the resulting ester from the unreacted alcohol using column chromatography.

Data Summary Table: Key Parameters in Enzymatic Resolution
ParameterImportanceTypical Values/Choices
Enzyme Determines enantioselectivity and reaction rate.Lipases (e.g., Novozym 435, Pseudomonas cepacia lipase)[14][18]
Solvent Affects enzyme activity and stability.Diethyl ether, diisopropyl ether, toluene[14][19]
Acylating Agent Can influence enantioselectivity.Vinyl acetate, 2,2,2-trifluoroethyl butanoate[14][18]
Temperature Affects reaction rate and can impact enantioselectivity.Room temperature to 50 °C[19]
Conversion Aim for ~50% for optimal yield and ee of both components.Monitored by GC/HPLC
Workflow Diagram

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Workup cluster_separation Product Separation React Racemic Alcohol + Acyl Donor + Lipase in Organic Solvent Monitor Monitor Conversion & ee by GC/HPLC React->Monitor Stop Stop Reaction at ~50% Conversion Monitor->Stop Filter Filter to Remove Enzyme Stop->Filter Separate Separate Ester from Unreacted Alcohol via Column Chromatography Filter->Separate

Caption: Workflow for enzymatic kinetic resolution of a chiral alcohol.

References
  • BenchChem. (2025).
  • Forgó, P., & Fülöp, F. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
  • Pohl, M., et al. (n.d.).
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Fitz, M., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides.
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • BenchChem. (2025). Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem.
  • BenchChem. (2025). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. BenchChem.
  • Wikipedia. (n.d.).
  • Reddit. (2023).
  • TU Delft Research Portal. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Research Portal.
  • YouTube. (2014). Resolution by diastereomeric salts. YouTube.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Element Lab Solutions.
  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • PMC - NIH. (n.d.).
  • PMC - NIH. (n.d.).
  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS .

  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.

Sources

best practices for handling and long-term storage of 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-3-methylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal long-term storage, and effective use of this compound in your experiments. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your work.

Introduction to this compound

This compound is a cycloalkane with the chemical formula C₉H₁₈.[1][2][3] It is a flammable liquid and requires careful handling and storage to maintain its integrity and ensure laboratory safety.[1] Understanding its chemical properties is crucial for its successful application in research and development.

Chemical and Physical Properties

PropertyValueSource
CAS Number3728-55-0[1][2][3]
Molecular FormulaC₉H₁₈[1][2][3]
Molecular Weight126.24 g/mol [1][2]
AppearanceColorless liquid[2]
Purity (typical)≥98% (GC)[2]
Hazard ClassFlammable Liquid (Category 3)[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazard is its flammability. It is classified as a Category 3 flammable liquid, meaning it has a flashpoint that makes it susceptible to ignition at ambient temperatures.[1] Vapors can form explosive mixtures with air. Additionally, like other cycloalkanes, it has the potential to form explosive peroxides upon prolonged exposure to air and light.[4][5]

Q2: What is the recommended container for storing this compound?

A2: It should be stored in a tightly sealed, airtight container, preferably made of amber glass to protect it from light.[6] The container should be stored in a designated flammable liquids storage cabinet.[7][8] Ensure the container cap provides a secure seal to prevent the ingress of air and the escape of vapors.

Q3: Can I store this compound in a standard laboratory refrigerator?

A3: No. Never store flammable liquids in a standard or domestic refrigerator or freezer. These appliances have numerous ignition sources, such as internal lights and thermostats, that can ignite flammable vapors. If refrigeration is required, use only specially designed "spark-proof" or "explosion-proof" laboratory refrigerators.[7]

Q4: Is there a difference in stability between the cis and trans isomers?

A4: Yes, the conformational stability of the isomers differs. The most stable conformation for substituted cyclohexanes is the one that minimizes steric hindrance by placing bulky substituents in the equatorial position. For trans-1-ethyl-3-methylcyclohexane, the most stable conformation has the larger ethyl group in the equatorial position and the methyl group also in an equatorial position. For cis-1-ethyl-3-methylcyclohexane, one group will be axial and the other equatorial. The conformer with the bulkier ethyl group in the equatorial position is more stable.

Q5: How can I check the purity of my this compound sample?

A5: Gas chromatography (GC) is a common and effective method for determining the purity of volatile organic compounds like this compound.[2] The presence of unexpected peaks may indicate impurities or degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Long-Term Storage Best Practices

Proper long-term storage is critical to maintain the chemical integrity of this compound and to mitigate safety risks.

Key Storage Recommendations:

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area.Minimizes vaporization and reduces the rate of potential degradation reactions.
Light Store in an amber, light-blocking container.Light can catalyze the formation of peroxides.[5]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for high-purity applications or long-term storage.Displacing oxygen prevents the formation of peroxides.[4]
Container Use a tightly sealed container with a secure cap.Prevents exposure to atmospheric oxygen and moisture, and contains flammable vapors.
Location Store in a designated flammable liquid storage cabinet.Provides fire resistance and secondary containment in case of a spill.[7][8]
Labeling Clearly label the container with the chemical name, date received, and date opened.Essential for tracking the age of the chemical and implementing a testing schedule.[4]

Peroxide Formation and Monitoring:

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Visual Impurities or Discoloration in Stored Sample
  • Observation: The normally colorless liquid appears cloudy, contains crystalline precipitates, or has a yellowish tint.

  • Potential Cause: This could indicate significant peroxide formation or contamination. Crystalline solids, especially around the cap, are a major warning sign of potentially explosive peroxides.[9]

  • Immediate Action:

    • DO NOT OPEN OR MOVE THE CONTAINER. Friction from opening a cap with peroxide crystals can cause detonation.[9]

    • Alert your institution's Environmental Health and Safety (EHS) office immediately.

    • Cordon off the area and inform other laboratory personnel of the potential hazard.

  • Resolution (to be performed by trained EHS personnel): The container will likely need to be disposed of as a high-hazard material.

Issue 2: Suspected Peroxide Formation (No Visual Signs)
  • Scenario: The container has been open for an extended period (e.g., more than 12 months) or the storage history is unknown.

  • Action: Test for the presence of peroxides before using the material, especially before any distillation or evaporation steps which can concentrate peroxides to dangerous levels.[10][11]

Protocol for Peroxide Testing:

A common and convenient method is the use of peroxide test strips.[4][10]

  • Preparation: Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sampling: Carefully open the container, avoiding any friction on the cap threads. Using a clean glass pipette, transfer a small amount of the this compound to a clean, dry test tube.

  • Testing: Dip the peroxide test strip into the sample for the time specified by the manufacturer (usually 1-2 seconds).

  • Reading: Remove the strip and compare the color change to the chart provided with the test strips.

  • Interpretation:

    • < 25 ppm: Generally considered safe for use.

    • 25-100 ppm: Use with caution; avoid distillation or concentration. Schedule for disposal.[12]

    • > 100 ppm: Unsafe for use. Do not handle further and contact your EHS office for disposal.[4][13]

  • Documentation: Record the test date and result on the container label.[4]

Issue 3: Unexpected Experimental Results or Side Reactions
  • Observation: A reaction involving this compound as a solvent or reactant yields unexpected products, has a lower than expected yield, or shows an unusual exotherm.

  • Potential Causes:

    • Contamination: The this compound may be contaminated with water, other solvents, or impurities from previous use.

    • Peroxides: Peroxides can act as radical initiators, leading to unintended side reactions.

    • Incompatible Reagents: The compound may be reacting with incompatible chemicals in the reaction mixture.

  • Troubleshooting Workflow:

Troubleshooting_Workflow cluster_purity Purity Issues cluster_peroxides Peroxide Contamination cluster_compatibility Compatibility Issues start Unexpected Experimental Results check_purity Verify Purity of this compound (GC, NMR) start->check_purity test_peroxides Test for Peroxides start->test_peroxides review_compatibility Review Chemical Compatibility of All Reagents start->review_compatibility impure Impurities Detected check_purity->impure Yes end Re-run Experiment with Purified/Tested Reagents and Verified Protocol check_purity->end Pure peroxides_present Peroxides > 25 ppm test_peroxides->peroxides_present Positive test_peroxides->end Negative incompatible Incompatible Reagents Identified review_compatibility->incompatible Yes review_compatibility->end No purify Purify by Distillation (after peroxide removal) or Column Chromatography impure->purify purify->end remove_peroxides Follow Peroxide Removal Protocol peroxides_present->remove_peroxides remove_peroxides->end modify_protocol Modify Experimental Protocol (e.g., change solvent, protect functional groups) incompatible->modify_protocol modify_protocol->end

Caption: Troubleshooting workflow for unexpected experimental results.

Protocol for Peroxide Removal:

Caution: This procedure should only be performed by trained personnel on liquids with peroxide concentrations deemed safe for handling (typically < 100 ppm). Always work in a fume hood and wear appropriate PPE.

One common method for removing peroxides from water-insoluble solvents like this compound is treatment with a reducing agent followed by purification.

  • Preparation of Reducing Solution: Prepare a fresh 5% (w/v) solution of ferrous sulfate (FeSO₄) in deionized water.

  • Extraction:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of the ferrous sulfate solution.

    • Stopper the funnel and shake gently, periodically venting to release any pressure.

    • Allow the layers to separate and discard the aqueous (bottom) layer.

    • Repeat the washing process two more times.

  • Drying: Wash the treated this compound with a small amount of deionized water to remove any residual ferrous sulfate, then dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Verification: Retest the purified solvent for peroxides to ensure their complete removal.

  • Purification (Optional): If high purity is required, the peroxide-free solvent can be further purified by distillation. Never distill a solvent that has not been tested and confirmed to be free of peroxides.

References

  • PubChem. (n.d.). This compound (cis-and trans-mixture). National Center for Biotechnology Information. Retrieved from a valid URL.[1]

  • Princeton University Environmental Health and Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from a valid URL.[4]

  • PubChem. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. National Center for Biotechnology Information. Retrieved from a valid URL.[14]

  • Lab Pro Inc. (n.d.). This compound(cis- and trans- mixture), 1ML. Retrieved from a valid URL.[2]

  • NIST. (n.d.). This compound (c,t). NIST Chemistry WebBook. Retrieved from a valid URL.[3]

  • Chegg. (2025, February 5). Solved: When comparing cis-1-ethyl-3-methylcyclohexane (Part A) and trans-1-ethyl-3-methylcyclohexane (Part B), which is more stable, and why?. Retrieved from a valid URL.[15]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from a valid URL.[16]

  • University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved from a valid URL.[9]

  • University of California, Santa Barbara. (2011, October 24). Standard Operating Procedure for Peroxide-forming Chemicals. Retrieved from a valid URL.[10]

  • Health and Safety Executive. (2025, August 7). The storage of flammable liquids in containers. Retrieved from a valid URL.[17]

  • Sigma-Aldrich. (n.d.). Handling and Removing Peroxides. Retrieved from a valid URL.[18]

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from a valid URL.[19]

  • Southern Methodist University. (n.d.). PEROXIDE-FORMING MATERIALS. Retrieved from a valid URL.[13]

  • Sigma-Aldrich. (n.d.). Peroxide Forming Solvents. Retrieved from a valid URL.[5]

  • Alfred University. (n.d.). Appendix J - Peroxide Forming Chemicals. Retrieved from a valid URL.[20]

  • University of Georgia Office of Research. (n.d.). Peroxide-Forming Chemicals (PFCs). Retrieved from a valid URL.[12]

  • University of British Columbia. (n.d.). Control and Safe Use of Peroxide Formers. Retrieved from a valid URL.[21]

  • Waterman, K. C., & Swanson, J. T. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1362.[22]

  • University of California, San Diego. (2023, November 14). Flammable and Combustible Liquids Storage Requirements. Retrieved from a valid URL.[7]

  • University of California, Irvine. (n.d.). Management, Storage and Testing of Peroxide- Forming Chemicals (PFCs). Retrieved from a valid URL.[6]

  • University of Waterloo. (2025, November). Peroxide Forming Compounds. Retrieved from a valid URL.

  • University of British Columbia. (2014, February 2). Guideline Handling and Removing Peroxides. Retrieved from a valid URL.[11]

  • DENIOS Inc. (n.d.). Flammable Storage Solutions: Safety, Compliance, and Innovations. Retrieved from a valid URL.[8]

  • ResearchGate. (2013, January 24). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. Retrieved from a valid URL.[23]

  • PubChem. (n.d.). trans-1-Ethyl-3-methylcyclohexane. National Center for Biotechnology Information. Retrieved from a valid URL.[24]

  • ICH. (n.d.). ICH Topic Q 1 E Evaluation of Stability Data Step 5. Retrieved from a valid URL.[25]

  • BP. (n.d.). Flammable Liquids Storage and Handling Policy. Retrieved from a valid URL.[26]

  • Missouri S&T. (n.d.). Appendix A Peroxide Test Protocol. Retrieved from a valid URL.[27]

  • Activated Alumina Balls. (n.d.). Peroxide Removal from Organic Solvent Tetrahydrofuran. Retrieved from a valid URL.[28]

  • EPRA Journals. (n.d.). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. Retrieved from a valid URL.[29]

Sources

Validation & Comparative

A Comparative Guide to the Thermodynamic Stability of 1-Ethyl-3-methylcyclohexane Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of stereoisomerism is paramount. The spatial arrangement of atoms can dramatically alter a molecule's physical properties, reactivity, and biological activity. This guide provides an in-depth comparison of the thermodynamic stability of cis and trans 1-Ethyl-3-methylcyclohexane, grounded in conformational analysis and supported by experimental thermodynamic data.

Introduction: The Decisive Role of Conformation in Molecular Stability

Cyclohexane and its derivatives are not planar hexagons; they predominantly adopt a puckered, three-dimensional "chair" conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring).

The thermodynamic stability of a substituted cyclohexane is largely dictated by the steric strain experienced by its substituents. Axial positions are more sterically hindered due to 1,3-diaxial interactions—unfavorable steric crowding between an axial substituent and the two axial hydrogens on the same side of the ring.[1] Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial positions.[1][2][3] This preference is the energetic driving force that determines the stability of different stereoisomers.

Conformational Analysis: Unveiling the Structural Basis for Stability

The key to comparing the stability of cis and trans this compound lies in analyzing their possible chair conformations and the energetic penalties associated with each.

trans-1-Ethyl-3-methylcyclohexane: The Low-Energy Conformation

In the trans isomer, the ethyl and methyl groups are on opposite sides of the cyclohexane ring. This geometric arrangement allows for a chair conformation where both the ethyl group and the methyl group can simultaneously occupy equatorial positions .

This diequatorial conformation is highly favored as it minimizes steric strain. The alternative chair conformation, resulting from a ring flip, would force both bulky alkyl groups into the highly unfavorable axial positions, leading to significant 1,3-diaxial interactions. The energy barrier for this flip is so high that the molecule exists almost exclusively in the diequatorial state.

G

cis-1-Ethyl-3-methylcyclohexane: An Inherent Steric Compromise

For the cis isomer, the ethyl and methyl groups are on the same side of the ring. This configuration makes it impossible for both groups to be equatorial at the same time. In any chair conformation, one substituent must be axial while the other is equatorial.

The molecule will preferentially adopt the conformation that places the larger group in the more favorable equatorial position. The steric bulk of a substituent can be quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane.[4] The ethyl group (A-value ≈ 1.75 kcal/mol) is slightly bulkier than the methyl group (A-value ≈ 1.70 kcal/mol). Therefore, the more stable conformation of the cis isomer will have the ethyl group equatorial and the methyl group axial.[2] This still results in a 1,3-diaxial interaction involving the methyl group, making the most stable cis conformation inherently less stable than the diequatorial trans conformation.[3][5]

G

Experimental Data: Quantifying the Stability Difference

The qualitative prediction from conformational analysis is confirmed by quantitative experimental data. The thermodynamic stability of isomers can be determined by measuring their heats of formation or by studying their equilibrium concentrations at a given temperature.

Data from the National Institute of Standards and Technology (NIST) provides the standard enthalpy of reaction (ΔrH°) for the isomerization of the cis to the trans isomer in the gas phase. This value directly quantifies the difference in their thermodynamic stability.

Parametercis-1-Ethyl-3-methylcyclohexanetrans-1-Ethyl-3-methylcyclohexaneStability Difference (trans - cis)
Most Stable Conformation (e,a) - Ethyl equatorial, Methyl axial(e,e) - Ethyl equatorial, Methyl equatorial-
Standard Liquid Enthalpy of Formation (ΔfH°) -246.7 ± 1.3 kJ/mol[6]-253.8 ± 1.4 kJ/mol (Calculated)-7.1 ± 0.4 kJ/mol[7]
Relative Stability Less StableMore Stabletrans is more stable

The enthalpy of formation for the trans isomer was calculated by subtracting the enthalpy of reaction for the cis-to-trans isomerization from the enthalpy of formation of the cis isomer.

The experimental data clearly show that the trans isomer is approximately 7.1 kJ/mol (or 1.7 kcal/mol) more stable than the cis isomer. This energy difference is consistent with the steric strain relief achieved by moving a methyl group from an axial to an equatorial position.

Experimental Protocol: Determination of Isomer Equilibrium

The relative thermodynamic stabilities of the cis and trans isomers can be experimentally determined through an equilibration study. This involves converting a sample of one isomer (or a non-equilibrium mixture) into an equilibrium mixture of both, and then analyzing the final composition.

Objective: To determine the equilibrium constant (Keq) for the isomerization of cis-1-Ethyl-3-methylcyclohexane to the trans isomer and calculate the standard Gibbs free energy difference (ΔG°).

Causality: The rationale for this experiment is that, given a reversible pathway, the isomers will interconvert until they reach a state of thermodynamic equilibrium. The ratio of the products at equilibrium directly reflects their relative Gibbs free energies. A palladium on carbon (Pd/C) catalyst is often used for such isomerizations as it facilitates reversible hydrogenation/dehydrogenation steps that allow for epimerization at the substituted carbon centers.

G start Start with pure cis isomer (or a known non-equilibrium mixture) react Add Pd/C catalyst and heat in an inert solvent (e.g., decane) under a hydrogen atmosphere. start->react equilibrate Allow reaction to proceed for sufficient time to reach equilibrium (e.g., 24-48 hours). react->equilibrate sample Withdraw aliquots periodically to monitor progress via GC. equilibrate->sample Monitoring quench Cool the reaction and filter to remove the Pd/C catalyst. equilibrate->quench analyze Analyze the final product mixture using Gas Chromatography (GC). quench->analyze calculate Calculate Keq = [trans]/[cis] and ΔG° = -RTln(Keq) analyze->calculate

Step-by-Step Methodology:
  • Preparation: Place a precisely weighed amount of cis-1-Ethyl-3-methylcyclohexane (e.g., 100 mg) into a high-pressure reaction vessel with a stir bar.

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (e.g., 10% by weight relative to the substrate).

  • Solvent and Atmosphere: Add an inert, high-boiling solvent such as decane. Seal the vessel, flush with hydrogen gas, and then pressurize to a set pressure (e.g., 50 psi H₂).

  • Equilibration: Heat the reaction mixture to a constant temperature (e.g., 250 °C) with vigorous stirring. The high temperature provides the activation energy for the isomerization process.

  • Monitoring and Analysis: After a set time (e.g., 24 hours), cool the vessel, and carefully take a small sample of the reaction mixture. Dilute the sample and analyze by Gas Chromatography (GC) to determine the ratio of cis to trans isomers. Continue heating and sampling at intervals (e.g., 36h, 48h) until the isomer ratio remains constant, confirming that equilibrium has been reached.

  • Data Processing: Once equilibrium is confirmed, use the final isomer ratio from the GC analysis to calculate the equilibrium constant, Keq = [% trans] / [% cis].

  • Thermodynamic Calculation: Calculate the standard Gibbs free energy difference between the isomers using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the reaction temperature in Kelvin.

This self-validating protocol, by monitoring the reaction until a steady state is achieved, ensures that the measured ratio represents a true thermodynamic equilibrium.

Conclusion

The thermodynamic stability of this compound stereoisomers is a direct consequence of their three-dimensional structure. The trans isomer is unequivocally more stable than the cis isomer because it can adopt a low-energy chair conformation where both the ethyl and methyl substituents occupy equatorial positions. This arrangement minimizes destabilizing 1,3-diaxial steric interactions. In contrast, the cis isomer is forced to place one substituent in an axial position, resulting in inherent steric strain. Experimental data confirms this analysis, quantifying the stability advantage of the trans isomer to be approximately 7.1 kJ/mol. This fundamental principle of conformational analysis is a critical tool for predicting molecular properties and designing molecules with desired stability and function.

References

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • LibreTexts Chemistry. (2020). 4.8: Conformations of Monosubstituted Cyclohexanes. [Link]

  • Kutateladze, A. G., & Hornback, J. M. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Journal of Chemical Education, 78(1), 81. [Link]

  • Brainly. (2023). (c) Draw the most stable conformation for the following compounds: (i) cis-1-ethyl-3-methylcyclohexane. [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane Reaction Thermochemistry Data. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane Condensed Phase Thermochemistry Data. NIST Chemistry WebBook. [Link]

  • Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Filo. (2023). Compare the stability of the following two compounds:A: cis-1-Ethyl-3-methylcyclohexaneB: trans-1-Ethyl-3-methylcyclohexane. [Link]

  • Lumen Learning. (n.d.). Disubstituted Cyclohexanes. [Link]

  • Wikipedia. (n.d.). A value. [Link]

  • Sarthaks eConnect. (2020). Compare the stabilities of the following two compounds : A : cis-1-Ethy-3-methycyclohexane B : trans-1-Ethyl-3-methycyclohexane. [Link]

  • Bartleby. (2023). Question 6 Which is the most stable compound? cis-1-ethyl-3-methylcyclohexane or its stereoisomer trans-1-ethyl-3-methylcyclohexane. [Link]

  • Doubtnut. (2020). Compare the stabilities of the following two compounds (A) and (B) : A : cis-1-ethyl-3-methyl cyclohexane B : trans-1-ethyl-3-methyl cyclohexane. [Link]

Sources

A Comparative Guide to the Conformational Analysis of 1-Ethyl-3-methylcyclohexane and 1,4-diethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the conformational landscapes of cis/trans-1-ethyl-3-methylcyclohexane and cis/trans-1,4-diethylcyclohexane. It is intended for researchers, scientists, and drug development professionals who rely on a nuanced understanding of molecular geometry and stability. The principles detailed herein are fundamental to predicting molecular interactions, reactivity, and ultimately, pharmacological activity.

Section 1: Foundational Principles of Cyclohexane Conformation

Substituted cyclohexanes predominantly adopt a chair conformation to minimize angle and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The relative stability of different chair conformers is primarily dictated by steric strain, particularly 1,3-diaxial interactions.[2][3] These are repulsive forces between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring.[4][5]

To quantify the steric demand of a substituent, the concept of "A-value" is employed. The A-value represents the Gibbs free energy difference (ΔG°) between a conformer with the substituent in the axial position and the one with it in the equatorial position.[6][7] A larger A-value signifies a greater preference for the equatorial position to alleviate steric strain.[6]

Section 2: Conformational Analysis of 1-Ethyl-3-methylcyclohexane

The analysis of this compound requires consideration of both cis and trans diastereomers and the steric influence of both the ethyl and methyl groups.

cis-1-Ethyl-3-methylcyclohexane

In the cis isomer, both substituents are on the same face of the ring. This arrangement can lead to two possible chair conformations through a ring flip:

  • Ethyl group axial (a) and methyl group axial (a).

  • Ethyl group equatorial (e) and methyl group equatorial (e).

The diequatorial conformer is significantly more stable.[8] The diaxial conformation introduces severe 1,3-diaxial interactions. The axial ethyl group interacts with the axial hydrogens at C5, and the axial methyl group interacts with the axial hydrogen at C5. Critically, a highly destabilizing 1,3-diaxial interaction occurs between the axial ethyl and methyl groups themselves. In contrast, the diequatorial conformer avoids these major steric clashes, making it the overwhelmingly preferred conformation.[9]

trans-1-Ethyl-3-methylcyclohexane

For the trans isomer, the substituents are on opposite faces of the ring. The two interconverting chair conformations are:

  • Ethyl group axial (a) and methyl group equatorial (e).

  • Ethyl group equatorial (e) and methyl group axial (a).

To determine the more stable conformer, we must compare the steric strain introduced by an axial ethyl group versus an axial methyl group.[10] This is where A-values become critical.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
Methyl (-CH₃)1.747.3
Ethyl (-CH₂CH₃)1.797.5

Table 1: A-values for methyl and ethyl substituents. Data sourced from various compilations.[6][7][11]

The A-values for ethyl and methyl groups are very similar, with the ethyl group being slightly larger.[6][11] This indicates that an axial ethyl group introduces slightly more steric strain than an axial methyl group. Consequently, the conformation with the larger ethyl group in the equatorial position and the smaller methyl group in the axial position is the more stable of the two.[10] The energy difference between these two conformers is small, approximately 0.05 kcal/mol (the difference between their A-values).

Section 3: Conformational Analysis of 1,4-diethylcyclohexane

The 1,4-disubstituted pattern presents a different set of steric considerations.

cis-1,4-diethylcyclohexane

In the cis isomer, a ring flip interconverts two chair conformations where one ethyl group is axial and the other is equatorial.[12][13] Since both substituents are identical, these two conformers are energetically equivalent and exist in a 50:50 mixture at equilibrium.[1][12] Each conformer possesses the steric strain associated with one axial ethyl group, which corresponds to its A-value of approximately 1.79 kcal/mol.[6]

trans-1,4-diethylcyclohexane

The trans isomer allows for two distinct chair conformations:

  • Both ethyl groups axial (diaxial).

  • Both ethyl groups equatorial (diequatorial).

The diequatorial conformer is vastly more stable than the diaxial conformer.[14] The diequatorial arrangement minimizes steric hindrance by placing both bulky ethyl groups in the less crowded equatorial positions.[14] Conversely, the diaxial conformer suffers from significant 1,3-diaxial interactions between both ethyl groups and the axial hydrogens, making it highly energetically unfavorable.[13] The total steric strain in the diaxial conformer is approximately twice the A-value of an ethyl group (2 x 1.79 = 3.58 kcal/mol). Therefore, the equilibrium lies heavily in favor of the diequatorial conformation.

Section 4: Head-to-Head Comparison and Stability Summary

CompoundIsomerMost Stable ConformationKey Stability Factor(s)Relative Stability
This compound cisDiequatorial (e,e)Avoidance of severe 1,3-diaxial interactions between both groups.High
transEthyl (e), Methyl (a)The larger ethyl group occupies the less strained equatorial position.Moderate
1,4-diethylcyclohexane cisAxial/Equatorial (a,e)Two equivalent and interconverting conformers.Moderate
transDiequatorial (e,e)Both bulky groups occupy the favored equatorial positions.[14]Very High

Table 2: Summary of the most stable conformations and their relative stabilities.

The most stable conformer among all possibilities is the trans-1,4-diethylcyclohexane in its diequatorial state. This is followed by the diequatorial cis-1-ethyl-3-methylcyclohexane. The trans-1-ethyl-3-methylcyclohexane and cis-1,4-diethylcyclohexane conformers exhibit moderate stability, with their stability dictated by the presence of a single axial substituent.

Section 5: Experimental and Computational Protocols

Protocol for Computational Conformational Analysis

A reliable method for predicting the relative energies of conformers involves quantum chemistry calculations.[15] Density Functional Theory (DFT) is a common and effective approach.[15]

Step-by-Step Protocol:

  • Initial Structure Generation: Draw the 2D structures of the cis and trans isomers for both molecules.

  • 3D Conformer Generation: Use a molecular mechanics force field (e.g., MMFF94) to generate initial 3D chair conformations for all possible arrangements (e.g., diaxial, diequatorial, axial/equatorial).

  • Geometry Optimization: Perform a full geometry optimization on each generated conformer using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G*).[15] This step finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy.

  • Energy Comparison: Compare the calculated Gibbs free energies of the different conformers for each isomer. The conformer with the lowest Gibbs free energy is the most stable. The energy difference (ΔG) between conformers can be used to calculate the equilibrium constant (K) using the equation ΔG = -RTlnK.[4]

Visualization with Graphviz

Visualizing the chair conformations and the associated steric interactions is crucial for understanding.

Diagram 1: cis-1-Ethyl-3-methylcyclohexane Conformational Equilibrium

cluster_cis13 cis-1-Ethyl-3-methylcyclohexane Equilibrium A Diequatorial (e,e) (More Stable) B Diaxial (a,a) (Less Stable) A->B Ring Flip

Caption: The equilibrium for cis-1-ethyl-3-methylcyclohexane favors the diequatorial form.

Diagram 2: trans-1,4-diethylcyclohexane Conformational Equilibrium

cluster_trans14 trans-1,4-diethylcyclohexane Equilibrium C Diequatorial (e,e) (Vastly More Stable) D Diaxial (a,a) (Highly Unstable) C->D Ring Flip

Caption: The diequatorial conformer of trans-1,4-diethylcyclohexane is heavily favored.

Conclusion

The conformational analysis of disubstituted cyclohexanes is a nuanced process governed by the interplay of substituent size, position, and stereochemistry. While both this compound and 1,4-diethylcyclohexane follow the fundamental principle of preferring equatorial positions to minimize steric strain, their specific substitution patterns lead to different stability hierarchies. The trans-1,4-diequatorial conformer stands out as the most stable due to the complete avoidance of axial strain from its bulky groups. This guide demonstrates that a systematic analysis, supported by quantitative data like A-values and computational methods, is essential for accurately predicting molecular behavior in complex systems.

References

  • Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. [Link]

  • Brainly. (2023, June 30). [FREE] Identify the most stable chair conformation of cis-1,4-diethylcyclohexane. [Link]

  • Clark, J. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. In Fundamentals of Organic Chemistry. [Link]

  • Brainly. (2023, September 7). [FREE] Draw the most stable and least stable chair conformations of 1,4-diethylcyclohexane. Explain the reasons. [Link]

  • Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 14). 4.9: Conformations of Disubstituted Cyclohexanes. [Link]

  • Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College. [Link]

  • Computational Chemistry Online. (n.d.). Conformational Sampling. [Link]

  • Otsuka, M., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Scientific Reports, 13(1), 22068. [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

  • Brainly. (2020, September 17). analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane. [Link]

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry. [Link]

  • Study.com. (n.d.). Draw the most stable conformation of trans-1-ethyl-3-methylcyclohexane. [Link]

  • Filo. (2023, November 17). Which would be the most stable conformation of trans 1-ethyl-3-methyl cyclohexane?[Link]

  • Filo. (n.d.). Compare the stability of the following two compounds: A: cis-1-Ethyl-3-methylcyclohexane B: trans-1-Ethyl-3-methylcyclohexane. [Link]

  • Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. [Link]

  • Wikipedia. (n.d.). A value. [Link]

  • Lumen Learning. (n.d.). Monosubstituted Cylcohexanes. In MCC Organic Chemistry. [Link]

  • Brainly. (2023, June 6). [FREE] (c) Draw the most stable conformation for the following compounds: (i) cis-1-ethyl-3-methylcyclohexane. [Link]

  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I. [Link]

  • Química Organica.org. (n.d.). Substituted cyclohexanes | 1,3-diaxial interaction. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a New Gas Chromatography Method for 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Protocol

In the landscape of pharmaceutical development and chemical analysis, the validation of an analytical method is the bedrock upon which product quality and safety are built. It is the rigorous, documented process that proves an analytical procedure is suitable for its intended purpose. This guide moves beyond a simple checklist of validation parameters. As a senior scientist, my objective is to provide you with the underlying scientific rationale—the "why" behind the "how"—for validating a new Gas Chromatography (GC) method for the volatile organic compound 1-Ethyl-3-methylcyclohexane.

Whether you are quantifying it as a process impurity in an active pharmaceutical ingredient (API), monitoring it as an environmental analyte, or characterizing it in a complex mixture, the principles of robust validation remain the same. This guide is structured to provide a logical, in-depth workflow, grounded in regulatory expectations from bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring your method is not only scientifically sound but also regulatorily compliant.[1][2][3] We will primarily focus on a Gas Chromatography-Flame Ionization Detection (GC-FID) method, a common and robust choice for this type of analysis, while also comparing it to the capabilities of a GC-Mass Spectrometry (GC-MS) approach.

The Validation Workflow: A Framework for Confidence

Method validation is not a singular event but a planned lifecycle activity that begins with method development and continues through routine use.[4] The overall process is designed to systematically build confidence in the method's performance.

G cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation & Implementation Dev Analytical Method Development ATP Define Analytical Target Profile (ATP) Dev->ATP Protocol Draft Validation Protocol & Acceptance Criteria ATP->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Summary Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Use with System Suitability Testing SOP->Routine

Caption: Overall workflow for analytical method validation.

Core Validation Parameters: Experimental Protocols & Scientific Rationale

The ICH guideline Q2(R2) provides a framework for the validation of analytical procedures.[1][5] The following sections detail the experimental execution for each key parameter for this compound.

Specificity & Selectivity
  • Objective: To demonstrate that the analytical signal is unequivocally attributable to this compound, without interference from other components expected to be present in the sample matrix (e.g., other isomers, process impurities, degradation products).[6][7][8][9][10][11][12]

  • Regulatory Context: Specificity is a critical validation characteristic for all analytical procedures.[3] A lack of specificity can be compensated for by using a second, orthogonal analytical procedure.[6]

  • Causality & Expert Insights: This is arguably the most fundamental validation parameter. An inaccurate result is one thing, but measuring the wrong chemical entity entirely can have catastrophic consequences. For a GC method, specificity is primarily demonstrated by chromatographic resolution. The choice of a suitable GC column (e.g., a DB-624 or equivalent for volatile impurities) is the most critical factor determined during method development to achieve this.[10]

Experimental Protocol:

  • Blank Analysis: Analyze a sample matrix blank (a sample prepared in the exact same manner as a real sample but without the analyte). There should be no significant peaks at the retention time of this compound.

  • Analyte Standard: Inject a standard solution of this compound to establish its retention time and peak shape.

  • Spiked Sample: Spike the matrix blank with this compound and all known potential impurities or related substances at their expected concentrations.

  • Data Evaluation: Confirm that the peak for this compound is well-resolved from all other components. The resolution factor (Rs) between the analyte and the closest eluting peak should be ≥ 2.0.

Acceptance Criteria:

Parameter Acceptance Limit
Peak at analyte retention time in blank No significant interference (< 20% of LOQ signal)

| Resolution (Rs) from nearest peak | ≥ 2.0 |

Linearity and Range
  • Objective: To establish the method's ability to produce results that are directly proportional to the concentration of this compound within a specified range.[13][14]

  • Causality & Expert Insights: Linearity underpins our ability to quantify the analyte accurately across its expected concentration span. Without it, a single-point calibration is invalid. The range should cover the expected concentrations in real samples, typically from 80% to 120% for an assay of a drug substance, but for impurity analysis, it must span from the reporting limit up to 120% of the specification limit.[8]

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide).

  • Calibration Standards: Prepare a minimum of five calibration standards by serial dilution of the stock solution. The concentrations should span the desired range (e.g., from the Limit of Quantitation to 150% of the target concentration).[13]

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the average peak area response against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).

Acceptance Criteria & Data Presentation:

Parameter Acceptance Limit Example Result
Correlation Coefficient (r²) ≥ 0.997[13] 0.9995
y-intercept Should be minimal 1.5% of response at 100% level

| Residual Plot | Random distribution around zero | Conforms |

Accuracy (Trueness)
  • Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed through recovery studies.[11][15]

  • Causality & Expert Insights: Accuracy demonstrates that the method is free from significant systematic error or bias. It answers the question: "Are we getting the right answer?" This is often influenced by sample preparation steps. A poor recovery might indicate analyte loss during extraction or transfer, or an unexpected matrix effect.

Experimental Protocol:

  • Sample Preparation: Prepare a minimum of nine samples by spiking the matrix blank with this compound at three different concentration levels (e.g., low, medium, and high) across the specified range. Prepare three replicates at each level.[16]

  • Analysis: Analyze the spiked samples according to the method procedure.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.

Acceptance Criteria & Data Presentation:

Concentration Level Acceptance Criteria for Mean Recovery Example Mean Recovery (%)
Low (e.g., LOQ) 80.0% - 120.0% 98.5%
Medium (e.g., 100% of target) 90.0% - 110.0% 101.2%

| High (e.g., 150% of target) | 90.0% - 110.0% | 99.8% |

Precision
  • Objective: To assess the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[11][16]

  • Causality & Expert Insights: Precision reflects the random error of the method. A method can be precise without being accurate, but it cannot be considered validated without demonstrating acceptable precision. We evaluate it at two levels to understand different sources of variability.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • This assesses the variability that can be expected when the method is run under typical laboratory conditions over time.[16]

    • Statistically compare the results from both sets of experiments.

Acceptance Criteria & Data Presentation:

Precision Level Parameter Acceptance Limit (%RSD)
Repeatability Assay of this compound ≤ 2.0%

| Intermediate Precision | Overall %RSD for both sets of data | ≤ 3.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of this compound that can be reliably detected (LOD) and the lowest concentration that can be quantified with acceptable precision and accuracy (LOQ).[17][18]

  • Causality & Expert Insights: These parameters are critical for impurity analysis and trace contaminant testing. The LOD tells you if something is present, while the LOQ tells you how much is there with a high degree of confidence. There are several valid approaches to determine these values.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal: Analyze a series of standard solutions with known low concentrations of this compound.

  • Determine Noise: Measure the magnitude of the baseline noise in a region close to where the analyte peak elutes, or by analyzing a blank sample.

  • Calculate Ratio: Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[7][18][19]

  • Confirmation: Prepare a standard at the determined LOQ concentration and analyze it multiple times (e.g., n=6) to confirm that the precision and accuracy at this level meet the pre-defined acceptance criteria.

Acceptance Criteria:

Parameter Acceptance Limit
LOD S/N Ratio ≥ 3
LOQ S/N Ratio ≥ 10
Precision (%RSD) at LOQ ≤ 10%

| Accuracy (Recovery) at LOQ | 80.0% - 120.0% |

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[20][21]

  • Causality & Expert Insights: Robustness provides an indication of the method's reliability during normal usage and is a critical component of method transferability between labs.[6][21] If a small change in oven temperature causes a significant shift in retention time or loss of resolution, the method is not robust and will be difficult to manage in a routine QC environment.

Experimental Protocol:

  • Identify Parameters: Select critical GC parameters to investigate (e.g., initial oven temperature, temperature ramp rate, carrier gas flow rate, injector temperature).

  • Vary Parameters: Deliberately vary each parameter slightly from the nominal method condition (e.g., Flow Rate: 1.0 mL/min ± 0.1 mL/min; Oven Temperature: 60°C ± 2°C). Often, an experimental design like a Plackett-Burman design is used to efficiently study multiple factors.[22]

  • Analyze and Assess: Analyze a system suitability solution under each modified condition and evaluate the impact on critical responses like retention time, peak resolution, and analyte quantitation.

Acceptance Criteria: System suitability criteria (e.g., resolution, peak tailing, precision) must be met under all tested variations. The quantitative result should not deviate significantly from the result obtained under nominal conditions.

Comparison of Analytical Platforms: GC-FID vs. GC-MS

The choice of detector is a critical decision driven by the analytical need. While GC-FID is a workhorse for routine quantification, GC-MS provides an orthogonal level of data that enhances specificity.[23]

G cluster_decision Decision Criteria GC_FID GC-FID (Flame Ionization) **Principle:** Detects carbon-containing compounds as they are burned in a hydrogen flame **Strengths:** - High sensitivity to hydrocarbons - Wide linear range - Robust and reliable - Lower cost and complexity **Weaknesses:** - Destructive to the sample - Not specific; responds to most organic compounds - Provides no structural information GC_MS GC-MS (Mass Spectrometry) **Principle:** Separates ions based on their mass-to-charge ratio after ionization **Strengths:** - High specificity and selectivity - Provides structural information for definitive identification - Excellent for complex matrices - Lower detection limits possible with SIM mode **Weaknesses:** - More complex and expensive - Requires more maintenance - May have a more limited linear range than FID Routine_QC Routine QC / Assay Routine_QC->GC_FID Best Fit Impurity_ID Impurity ID / Trace Analysis Impurity_ID->GC_MS Best Fit

Caption: Comparison of GC-FID and GC-MS for this compound analysis.

  • Choose GC-FID when: Your primary goal is the routine, high-throughput quantification of this compound in a relatively clean matrix where potential interferences are well-characterized and chromatographically separated.

  • Choose GC-MS when: You need definitive identification of the analyte, especially in a complex matrix. It is the superior choice for identifying unknown impurities, degradation products, or for trace-level analysis where absolute certainty of identity is required.

Conclusion: Validation as a Continuous Journey

This guide provides a comprehensive framework for the validation of a new analytical method for this compound. By understanding the scientific rationale behind each validation parameter, researchers can design robust experimental protocols that not only meet global regulatory standards but also result in a reliable, accurate, and precise method suitable for its intended purpose. Remember that method validation is not a one-time exercise but a continuous process that ensures data integrity throughout the lifecycle of the analytical procedure.[4]

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Industrial Pharmacist. (n.d.). Linearity and Range in Analytical Method Validation by HPLC.
  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
  • CORE. (n.d.). Validation of a Method for the Analysis of Volatile Organic Compounds in Water.
  • SCION Instruments. (n.d.). A Guide to Analytical Method Validation.
  • National Institutes of Health (NIH). (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation.
  • PubMed. (n.d.). Calibration and validation of linearity in chromatographic biopharmaceutical analysis.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BiochemSphere. (2025, November 26). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance.
  • Adwoa Biotech. (2022, December 29). CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ).
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • Slideshare. (n.d.). Accuracy and precision presentation.
  • BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • MicroSolv. (n.d.). Determine limits of detection LOD and limits of quantification LOQ - How To.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • PharmaGuru. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • (n.d.). Analytical method validation: A brief review.
  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • International Journal of Pharmaceutical Sciences. (n.d.). Method Development and Validation of Gas Chromatography.
  • Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
  • International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • LCGC International. (n.d.). Method Validation and Robustness.
  • Front Life Sciences. (2023, March 9). Specificity in analytical method validation - type of interference.
  • Pharma Validation. (2025, December 7). How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide.
  • SCION Instruments. (n.d.). Accuracy and Precision - What's The Difference? | Analytical Data.
  • Scribd. (n.d.). The Robustness and Ruggedness Tests For The GC-MS.
  • ResearchGate. (n.d.). Method validation parameters for gas chromatography mass spectrometry analysis (GCMS) of cannabinoids in brownies.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API).
  • ResearchGate. (2025, August 10). Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry.
  • ResearchGate. (n.d.). Comparison of different guidelines for 'linearity and range' parameter of analytical method validation.
  • LCGC International. (n.d.). Robustness Tests.
  • Lab Manager Magazine. (2025, August 14). Robustness and Ruggedness Testing in Analytical Chemistry.
  • Chromatography Forum. (2011, October 24). how to evaluate robustness in gradient method.
  • PubMed. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants.

Sources

A Comparative Analysis of Synthetic Routes to 1-Ethyl-3-methylcyclohexane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-3-methylcyclohexane is a saturated cyclic hydrocarbon that, along with its isomers, finds application as a component in fuel mixtures and as a non-polar solvent. Its synthesis in a controlled and efficient manner is of interest for various research and industrial applications, including the study of hydrocarbon properties and as a building block in more complex organic syntheses. This guide provides a comparative analysis of three distinct synthetic routes to this compound, designed to inform researchers, scientists, and professionals in drug development on the merits and drawbacks of each approach. The comparison will focus on key performance indicators such as yield, stereoselectivity, cost-effectiveness, and procedural complexity.

Route 1: Catalytic Hydrogenation of 1-Ethyl-3-methylbenzene

This is the most direct route to this compound, involving the saturation of the aromatic ring of the corresponding benzene derivative.

Reaction Mechanism

The catalytic hydrogenation of an aromatic ring is a heterogeneous catalytic process. The aromatic substrate, in this case, 1-ethyl-3-methylbenzene, adsorbs onto the surface of a metal catalyst (e.g., Platinum, Palladium, Rhodium, or Nickel). Hydrogen gas also adsorbs onto the metal surface and dissociates into hydrogen atoms. These atoms are then sequentially added to the aromatic ring, reducing the double bonds until the fully saturated cycloalkane is formed. The reaction is typically carried out at elevated temperature and pressure.

Catalytic Hydrogenation 1-Ethyl-3-methylbenzene 1-Ethyl-3-methylbenzene This compound This compound 1-Ethyl-3-methylbenzene->this compound H2, Catalyst (PtO2) High Pressure, Heat Grignard Synthesis 3-Methylcyclohexanone 3-Methylcyclohexanone 1-Ethyl-3-methylcyclohexanol 1-Ethyl-3-methylcyclohexanol 3-Methylcyclohexanone->1-Ethyl-3-methylcyclohexanol 1. EtMgBr, Et2O 2. H3O+ 1-Ethyl-3-methylcyclohexene (mixture) 1-Ethyl-3-methylcyclohexene (mixture) 1-Ethyl-3-methylcyclohexanol->1-Ethyl-3-methylcyclohexene (mixture) H2SO4, Heat This compound This compound 1-Ethyl-3-methylcyclohexene (mixture)->this compound H2, Pd/C

Caption: Grignard-based synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-Ethyl-3-methylcyclohexanol

  • In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed.

  • A solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent is formed, the flask is cooled in an ice bath, and a solution of 3-methylcyclohexanone (1 equivalent) in anhydrous diethyl ether is added dropwise.

  • The reaction is stirred at room temperature for 1-2 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with diethyl ether, and the organic layer is dried and concentrated to give the crude alcohol.

Step 2: Dehydration of 1-Ethyl-3-methylcyclohexanol

  • The crude 1-ethyl-3-methylcyclohexanol is mixed with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

  • The mixture is heated, and the resulting alkene/water azeotrope is distilled off. 3. The collected distillate is washed with a sodium bicarbonate solution and water, then dried over a suitable drying agent.

Step 3: Hydrogenation of the Alkene Mixture

  • The mixture of 1-ethyl-3-methylcyclohexene isomers is dissolved in a suitable solvent like ethanol or ethyl acetate.

  • A catalytic amount of Palladium on carbon (Pd/C) is added.

  • The mixture is subjected to hydrogenation, either by bubbling hydrogen gas through the solution at atmospheric pressure or in a Parr shaker under a moderate pressure of hydrogen (e.g., 50 psi).

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the final product.

Performance Analysis
  • Yield: The overall yield for this three-step process is likely to be moderate, with potential losses at each stage. The Grignard reaction can be high-yielding (80-90%), but the dehydration and hydrogenation steps may have lower efficiencies. A typical overall yield might be in the range of 50-70%.

  • Stereoselectivity: The Grignard addition to 3-methylcyclohexanone will produce a mixture of diastereomeric alcohols. The subsequent dehydration will lead to a mixture of regioisomeric alkenes, and the final hydrogenation will again produce a mixture of cis and trans isomers of this compound.

  • Advantages: This route utilizes common and versatile reactions in organic synthesis and does not necessarily require high-pressure equipment for the final hydrogenation step.

  • Disadvantages: This is a multi-step synthesis, which is more time-consuming and can lead to lower overall yields. The lack of stereocontrol at multiple stages results in a complex mixture of isomers that would be challenging to separate.

Route 3: Wittig-based Synthesis from 3-Methylcyclohexanone

This route involves the conversion of a ketone to an alkene using a Wittig reagent, followed by hydrogenation.

Reaction Mechanism

The synthesis starts with the preparation of a phosphorus ylide from ethyltriphenylphosphonium bromide using a strong base. This ylide then reacts with 3-methylcyclohexanone in a Wittig reaction to form 1-ethylidene-3-methylcyclohexane. The driving force for this reaction is the formation of the very stable triphenylphosphine oxide byproduct. The resulting exocyclic alkene is then hydrogenated to yield this compound.

Wittig Synthesis Ethyltriphenylphosphonium bromide Ethyltriphenylphosphonium bromide Phosphorus Ylide Phosphorus Ylide Ethyltriphenylphosphonium bromide->Phosphorus Ylide Strong Base (e.g., n-BuLi) 1-Ethylidene-3-methylcyclohexane 1-Ethylidene-3-methylcyclohexane Phosphorus Ylide->1-Ethylidene-3-methylcyclohexane 3-Methylcyclohexanone 3-Methylcyclohexanone 3-Methylcyclohexanone->1-Ethylidene-3-methylcyclohexane Phosphorus Ylide This compound This compound 1-Ethylidene-3-methylcyclohexane->this compound H2, Pd/C

Caption: Wittig-based synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-Ethylidene-3-methylcyclohexane

  • Ethyltriphenylphosphonium bromide (1.1 equivalents) is suspended in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.

  • The suspension is cooled, and a strong base such as n-butyllithium or sodium hydride (1 equivalent) is added to generate the ylide, often indicated by a color change.

  • A solution of 3-methylcyclohexanone (1 equivalent) in the same anhydrous solvent is then added dropwise to the ylide solution.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched, and the triphenylphosphine oxide byproduct is removed, often by precipitation and filtration or by chromatography. The crude alkene is then purified. A general procedure for a similar Wittig reaction on a substituted cyclohexanone suggests stirring for 2-24 hours after the addition of the ketone. [1] Step 2: Hydrogenation of 1-Ethylidene-3-methylcyclohexane

  • The purified 1-ethylidene-3-methylcyclohexane is dissolved in a suitable solvent (e.g., ethanol).

  • A catalytic amount of Pd/C is added.

  • The mixture is hydrogenated as described in Route 2.

  • Workup involves filtration of the catalyst and removal of the solvent.

Performance Analysis
  • Yield: The Wittig reaction itself can have variable yields depending on the substrate and reaction conditions, typically ranging from 40-80%. The subsequent hydrogenation is usually high-yielding. The overall yield is expected to be in the moderate range.

  • Stereoselectivity: The Wittig reaction with an unstabilized ylide tends to favor the Z-alkene, although with a ketone like 3-methylcyclohexanone, a mixture of E/Z isomers of the exocyclic alkene might not be a primary concern. The subsequent hydrogenation will produce a mixture of cis and trans isomers of this compound.

  • Advantages: The Wittig reaction is a very reliable method for forming a C=C bond at a specific location.

  • Disadvantages: This is a two-step synthesis that generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can sometimes be difficult to remove completely. The use of strong bases like n-butyllithium requires careful handling.

Comparative Analysis Summary

FeatureRoute 1: Catalytic HydrogenationRoute 2: Grignard-based SynthesisRoute 3: Wittig-based Synthesis
Number of Steps 132
Starting Materials 1-Ethyl-3-methylbenzene3-Methylcyclohexanone, Ethyl bromide3-Methylcyclohexanone, Ethyltriphenylphosphonium bromide
Typical Overall Yield High (>95%)Moderate (50-70%)Moderate (40-80%)
Stereoselectivity Mixture of cis/trans isomersPoor, mixture of diastereomers and regioisomersMixture of cis/trans isomers in final product
Key Reagents H₂, Metal Catalyst (e.g., PtO₂)EtMgBr, H₂SO₄, H₂, Pd/CStrong base (e.g., n-BuLi), H₂, Pd/C
Equipment High-pressure autoclaveStandard laboratory glasswareStandard laboratory glassware, inert atmosphere setup
Byproducts Recyclable catalystMagnesium salts, waterTriphenylphosphine oxide
Cost-Effectiveness Potentially high due to catalyst and equipmentModerate, depends on reagent costsCan be expensive due to phosphonium salt and strong base

Conclusion

For the synthesis of this compound, the Catalytic Hydrogenation of 1-ethyl-3-methylbenzene (Route 1) stands out as the most efficient and direct method, offering the highest yield and atom economy. Its primary drawback is the requirement for specialized high-pressure equipment.

The Grignard-based synthesis (Route 2) is a classic and versatile approach but suffers from being a multi-step process with poor control over stereoselectivity, leading to a complex mixture of products.

The Wittig-based synthesis (Route 3) offers a more controlled way to introduce the ethyl group as an ethylidene moiety before hydrogenation. However, it is a two-step process that generates a significant amount of byproduct and involves the use of sensitive reagents.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired purity of the final product, the available equipment, and economic considerations. For producing a simple mixture of cis and trans isomers in high yield, catalytic hydrogenation is the superior choice. For pedagogical purposes or when high-pressure equipment is unavailable, the Grignard and Wittig routes provide valuable, albeit less efficient, alternatives.

References

  • NIST Chemistry WebBook, SRD 69. Benzene, 1-ethyl-3-methyl-. [Link]

  • Organic Syntheses, Coll. Vol. 1, p.499 (1941); Vol. 9, p.98 (1929). (General procedure for Grignard reactions)
  • Filo. Identify the major product in the following reaction sequence. (2025). [Link]

  • DEHYDRATION OF 4-METHYLCYCLOHEXANOL. [Link]

  • Organic Syntheses, Coll. Vol. 5, p.739 (1973); Vol. 44, p.70 (1964). (General procedure for Wittig reactions)
  • IndiaMART. Ethyl Bromide. [Link]

Sources

A Comparative Guide to the Spectral Analysis of cis- and trans-1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the spectral data for the diastereomers cis- and trans-1-Ethyl-3-methylcyclohexane. In the field of chemical research and drug development, the precise elucidation of stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities. While mass spectrometry (MS) is invaluable for determining molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for distinguishing between subtle three-dimensional arrangements, such as those in disubstituted cyclohexanes.

This document moves beyond a simple data sheet, offering a deep dive into the causal relationship between molecular conformation and the resulting spectral output. We will explore how the preferred chair conformations of the cis and trans isomers directly influence their ¹H and ¹³C NMR spectra. While publicly accessible experimental NMR data for these specific compounds is scarce[1], this guide leverages foundational principles of conformational analysis and extensive data from analogous compounds to present a robust predictive comparison. This approach provides researchers with the analytical framework needed to identify these isomers. The guide will also incorporate and analyze the available experimental mass spectrometry data from the National Institute of Standards and Technology (NIST) database[2][3].

Part 1: The Stereochemical Foundation: Conformational Analysis

The spectral differences between cis- and trans-1-Ethyl-3-methylcyclohexane are not arbitrary; they are a direct consequence of the molecule's preferred three-dimensional structure. For cyclohexane derivatives, this means understanding the stability of their chair conformations. Substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Due to steric hindrance, substituents, particularly larger ones, are more stable in the equatorial position to avoid unfavorable 1,3-diaxial interactions[4][5].

cis-1-Ethyl-3-methylcyclohexane: In the cis isomer, both the ethyl and methyl groups are on the same face of the ring. This allows for a chair conformation where both bulky groups can simultaneously occupy equatorial positions. The alternative flipped-chair conformation would force both groups into highly unstable axial positions. Therefore, the diequatorial conformer is overwhelmingly favored at equilibrium[6].

trans-1-Ethyl-3-methylcyclohexane: For the trans isomer, the substituents are on opposite faces. In any given chair conformation, one group must be axial while the other is equatorial. The ring will preferentially adopt the conformation that places the larger substituent—in this case, the ethyl group—in the more stable equatorial position to minimize steric strain[4][5].

This fundamental difference in conformational equilibrium is the root cause of the distinct NMR spectra observed for each isomer.

cluster_cis cis-1-Ethyl-3-methylcyclohexane Equilibrium cluster_trans trans-1-Ethyl-3-methylcyclohexane Equilibrium cis_aa di-axial (High Energy) Unstable cis_ee di-equatorial (Low Energy) Stable Conformer cis_aa->cis_ee Ring Flip (Strongly Favored) trans_ae axial-Et, equatorial-Me (Higher Energy) trans_ea equatorial-Et, axial-Me (Lower Energy) Stable Conformer trans_ae->trans_ea Ring Flip (Favored)

Caption: Conformational equilibria for cis and trans isomers.

Part 2: Experimental and Predictive Methodologies

To obtain the spectral data discussed in this guide, a standardized analytical workflow is employed. The protocols described below represent a robust, self-validating system for the characterization of substituted cyclohexane diastereomers.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy:

  • Objective: To prepare a sample of sufficient concentration and purity for high-resolution NMR analysis.

  • Procedure:

    • Dissolve 10-20 mg of the purified 1-ethyl-3-methylcyclohexane isomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of a non-polar solvent like CDCl₃ is appropriate for the non-polar nature of the analyte[7].

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Objective: To acquire high-quality ¹H, ¹³C, and DEPT spectra.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~12 ppm.

    • Number of Scans: 16-32 (adjust for signal-to-noise).

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C{¹H} NMR Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

  • DEPT-135 Analysis:

    • Pulse Program: Standard DEPT-135 sequence. This experiment is crucial for differentiating between CH, CH₂, and CH₃ carbons, which appear as positive, negative, and positive signals, respectively. Quaternary carbons are absent.

3. GC-MS Data Acquisition:

  • Objective: To confirm the molecular weight and analyze the fragmentation pattern.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, ramp to 200 °C at 10 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

start Purified Isomer (cis or trans) prep_nmr Dissolve in CDCl3 with TMS start->prep_nmr prep_ms Dilute in Hexane start->prep_ms acq_nmr Acquire Spectra (¹H, ¹³C, DEPT) prep_nmr->acq_nmr process_nmr Process Data (FT, Phasing, Integration) acq_nmr->process_nmr analyze_nmr NMR Spectral Analysis process_nmr->analyze_nmr inject_gcms Inject into GC-MS prep_ms->inject_gcms analyze_ms MS Spectral Analysis inject_gcms->analyze_ms

Caption: General workflow for spectral acquisition and analysis.

Part 3: Predicted Spectroscopic Differentiation

¹H NMR Spectroscopy (Predicted)

The key to differentiating the isomers via ¹H NMR lies in the chemical shifts and coupling constants of the methine protons at C1 and C3, which are directly attached to the substituents.

  • cis Isomer (Diequatorial): With both substituents in the equatorial position, the attached methine protons (at C1 and C3) are in the axial position. Axial protons are shielded by the electron clouds of the C-C bonds of the ring, causing them to appear at a more upfield (lower δ) chemical shift compared to their equatorial counterparts.

  • trans Isomer (Equatorial-Ethyl, Axial-Methyl): In the most stable conformer, the ethyl group is equatorial, making the C1 proton axial. The methyl group is axial, making the C3 proton equatorial. This equatorial proton will be deshielded and appear further downfield (higher δ) than the axial protons in the cis isomer.

Table 1: Predicted ¹H NMR Spectral Data

Proton Group cis-1-Ethyl-3-methylcyclohexane (Predicted) trans-1-Ethyl-3-methylcyclohexane (Predicted) Rationale for Difference
H1 (CH-Et) ~1.1-1.3 ppm (multiplet)~1.1-1.3 ppm (multiplet)Axial proton, shielded.
H3 (CH-Me) ~1.1-1.3 ppm (multiplet)~1.6-1.8 ppm (multiplet)Axial proton (cis) is shielded vs. Equatorial proton (trans) which is deshielded.
CH₂ (Ethyl) ~1.3-1.4 ppm (quartet)~1.3-1.4 ppm (quartet)Minimal difference expected.
CH₃ (Methyl) ~0.85 ppm (doublet)~0.95 ppm (doublet)The axial methyl group in the trans isomer may experience slightly different shielding.
CH₃ (Ethyl) ~0.88 ppm (triplet)~0.88 ppm (triplet)Minimal difference expected.
Ring CH₂ ~0.9-1.8 ppm (complex multiplets)~0.9-1.9 ppm (complex multiplets)Overlapping signals, but fine structure will differ due to different proton environments.
¹³C NMR Spectroscopy (Predicted)

In ¹³C NMR, two main principles allow for differentiation: the number of unique carbon signals and the effect of stereochemistry on chemical shift.

  • Symmetry: The cis isomer possesses a plane of symmetry that bisects the C2-C1 and C5-C6 bonds in its dominant diequatorial conformation. This symmetry makes certain pairs of carbons chemically equivalent. In contrast, the trans isomer lacks this symmetry, meaning all nine carbon atoms are chemically unique and should produce nine distinct signals[8].

  • Gamma-Gauche Effect: An axial substituent causes steric compression on the gamma (γ) carbons (the carbons three bonds away). This compression results in a shielding effect, shifting the signal of the γ-carbons upfield (to a lower δ value) by approximately 4-6 ppm compared to a scenario without this interaction.

  • cis Isomer (Diequatorial): No axial substituents are present in the stable conformer, so no significant gamma-gauche shielding is expected. Due to symmetry, we predict 6 unique signals.

  • trans Isomer (Equatorial-Et, Axial-Me): The axial methyl group at C3 will exert a gamma-gauche effect on C1 and C5, causing their signals to shift upfield. We predict 9 unique signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon cis-Isomer (Predicted) trans-Isomer (Predicted) Rationale for Difference
C1 (CH-Et) ~38-40~33-35Shielded in trans by axial methyl (γ-gauche effect).
C3 (CH-Me) ~33-35~28-30Different stereochemical environment.
C2 / C4 Equivalent signalsNon-equivalent signalsSymmetry in cis isomer.
C5 / C6 Equivalent signalsNon-equivalent signalsSymmetry in cis isomer.
CH₂ (Ethyl) ~29-31~29-31Minimal difference expected.
CH₃ (Methyl) ~22-24~18-20Axial methyl in trans is typically shielded.
CH₃ (Ethyl) ~11-13~11-13Minimal difference expected.
Number of Signals 69cis isomer has a plane of symmetry.

Part 4: Experimental Mass Spectrometry Analysis

The mass spectra of diastereomers ionized by high-energy Electron Ionization (EI) are often very similar, as the high energy can lead to fragmentation pathways that are independent of the initial stereochemistry. However, analysis is crucial for confirming the molecular weight. Both isomers have a molecular weight of 126.24 g/mol [9][10].

The mass spectrum for a mixture of cis- and trans-1-Ethyl-3-methylcyclohexane from the NIST database shows a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern is characteristic of substituted cycloalkanes[2].

Table 3: Key Ions in the EI-Mass Spectrum of this compound

m/z Value Proposed Fragment Fragmentation Pathway
126[C₉H₁₈]⁺Molecular Ion (M⁺)
111[M - CH₃]⁺Loss of a methyl radical
97[M - C₂H₅]⁺Loss of an ethyl radical (Base Peak)
83[M - C₃H₇]⁺Loss of a propyl radical (ring cleavage)
69[C₅H₉]⁺Further fragmentation
55[C₄H₇]⁺Further fragmentation

The base peak at m/z = 97 corresponds to the loss of the ethyl group, which is a common and favorable fragmentation pathway for ethyl-substituted cycloalkanes. The peak at m/z = 111 results from the loss of a methyl group. While subtle differences in the relative intensities of these fragment ions might exist between the pure cis and trans isomers due to slight differences in the stability of the parent ions, these are generally not reliable enough for unambiguous isomer assignment without careful calibration and comparison with authentic standards. Therefore, MS confirms the structure's connectivity but relies on NMR for stereochemical assignment.

Conclusion

The differentiation of cis- and trans-1-Ethyl-3-methylcyclohexane is a clear example of how molecular structure dictates spectroscopic output. While mass spectrometry confirms the molecular formula and primary fragmentation pathways, it is largely insensitive to the stereochemistry of these diastereomers. In contrast, NMR spectroscopy provides a definitive method for their distinction.

The key predictive takeaways are:

  • ¹H NMR: The methine proton at C3 is expected to be significantly downfield in the trans isomer compared to the cis isomer due to its equatorial versus axial position.

  • ¹³C NMR: The cis isomer is predicted to show 6 signals due to molecular symmetry, while the trans isomer should display 9 unique signals. Furthermore, the C1 and C5 carbons of the trans isomer are expected to be shielded (shifted upfield) due to the gamma-gauche effect from the axial methyl group.

This guide provides the foundational knowledge and predictive data necessary for researchers to confidently assign the stereochemistry of 1,3-disubstituted cyclohexanes, ensuring accuracy in synthesis, analysis, and downstream applications.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Scribd. (n.d.). NMR Analysis of Dimethylcyclohexanes. Retrieved January 11, 2026, from [Link]

  • Study.com. (n.d.). How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohexane?. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). This compound (c,t). NIST Chemistry WebBook.
  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes. Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). This compound (C,T). Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). This compound (cis-and trans-mixture). Retrieved January 11, 2026, from [Link]

  • Filo. (2023, November 4). How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohe... Retrieved January 11, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). Retrieved January 11, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane Mass Spectrum. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). trans-1-Ethyl-3-methylcyclohexane. Retrieved January 11, 2026, from [Link]

Sources

A Comparative Guide to the Reactivity of 1-Ethyl-3-methylcyclohexane and Other Cycloalkanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic chemistry, particularly in pharmaceutical and materials science, cycloalkanes serve as fundamental structural motifs. Their reactivity, governed by a delicate interplay of electronic and steric factors, dictates their utility as synthetic precursors. While cyclohexane is often presented as the archetypal strain-free cycloalkane, the introduction of substituents dramatically alters this picture. This guide provides an in-depth comparative analysis of the reactivity of 1-Ethyl-3-methylcyclohexane, placing it in context with other common cycloalkanes. We will dissect the underlying principles of cycloalkane stability and reactivity, supported by experimental data and validated protocols, to offer researchers and drug development professionals a comprehensive resource for predicting and manipulating these critical molecular scaffolds.

Foundational Principles of Cycloalkane Reactivity

The reactivity of a cycloalkane is inversely proportional to its stability. A less stable, higher-energy molecule will more readily undergo reactions that lead to a more stable state. The total energy of a cycloalkane is influenced by several types of strain.[1][2]

  • Angle Strain: This arises from the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.[1][2] This strain is most pronounced in small rings like cyclopropane (60°) and cyclobutane (90°), making them significantly more reactive than cyclohexane.[2][3][4]

  • Torsional Strain: This results from the eclipsing of C-H bonds on adjacent carbon atoms, creating repulsive electronic interactions.[2][3][4] Rings pucker and adopt non-planar conformations to minimize this strain.

  • Steric Strain (van der Waals Strain): This is caused by repulsive interactions when non-bonded atoms or groups are forced into close proximity.[1][2] In substituted cyclohexanes, this is a dominant factor, particularly in the form of 1,3-diaxial interactions.

The interplay of these strains determines the overall stability and, consequently, the reactivity of a given cycloalkane. A quantitative measure of this instability is the strain energy , often determined experimentally by measuring the heat of combustion.[1][5][6][7] The more strain a molecule possesses, the more heat is released upon its complete combustion.[1]

Table 1: Strain Energies of Common Cycloalkanes

Cycloalkane Ring Size Total Strain Energy (kcal/mol) Strain Energy per CH₂ Group (kcal/mol)
Cyclopropane 3 27.6 9.2
Cyclobutane 4 26.3 6.6
Cyclopentane 5 6.2 1.2
Cyclohexane 6 0 0
Cycloheptane 7 6.3 0.9

Data compiled from multiple sources.[4][6][7]

Conformational Analysis: The Key to Substituted Cyclohexane Reactivity

For cyclohexane and its derivatives, reactivity cannot be understood without a thorough conformational analysis. Cyclohexane exists predominantly in a strain-free "chair" conformation, which has two distinct positions for substituents:

  • Axial: Bonds are parallel to the axis of the ring, pointing up or down.

  • Equatorial: Bonds point out from the "equator" of the ring.

Through a process called "ring flipping," these positions interconvert. For a substituted cyclohexane, the two resulting chair conformations are no longer equal in energy.[8] A substituent in the equatorial position is more stable than in the axial position because it avoids steric strain from 1,3-diaxial interactions —repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[9]

For This compound , this principle is paramount. The molecule exists as cis and trans geometric isomers, each with its own conformational preferences that dictate reactivity.

  • cis-1-Ethyl-3-methylcyclohexane: The most stable conformation places the larger ethyl group in the equatorial position to minimize steric hindrance, forcing the methyl group into an axial position.[10] The alternative chair form, with an axial ethyl and equatorial methyl group, is significantly less stable.

  • trans-1-Ethyl-3-methylcyclohexane: The most stable conformation allows both the ethyl and methyl groups to occupy equatorial positions, resulting in a highly stable structure with minimal steric strain.[11][12]

The accessibility of certain C-H bonds for reaction is therefore directly linked to the predominant, most stable conformation of the molecule.

cluster_cis cis-1-Ethyl-3-methylcyclohexane Conformations cluster_trans trans-1-Ethyl-3-methylcyclohexane Conformations cis_A Ethyl (eq), Methyl (ax) (More Stable) cis_B Ethyl (ax), Methyl (eq) (Less Stable) cis_A->cis_B Ring Flip cis_B->cis_A Ring Flip trans_A Ethyl (eq), Methyl (eq) (Most Stable) trans_B Ethyl (ax), Methyl (ax) (Least Stable) trans_A->trans_B Ring Flip trans_B->trans_A Ring Flip Initiation Initiation Propagation Propagation X2 X₂ (e.g., Br₂) Termination Termination RH Cycloalkane (R-H) Rad_Combine Radical Combination (e.g., R• + X• → R-X) X_rad 2 X• X2->X_rad hν or Δ R_rad Alkyl Radical (R•) RH->R_rad + X• HX H-X RX Haloalkane (R-X) R_rad:e->RX:w + X₂

Caption: Generalized mechanism for free-radical halogenation of a cycloalkane.

Catalytic Dehydrogenation

The conversion of cycloalkanes to their corresponding aromatic compounds is an endothermic process of significant industrial interest, particularly for hydrogen storage applications. [13]This reaction requires high temperatures (>150 °C) and a catalyst, typically a noble metal like platinum. [13][14][15] The reactivity in this context relates to the ease of C-H bond cleavage on the catalyst surface.

  • Cyclohexane and Methylcyclohexane are benchmark substrates for this transformation, serving as liquid organic hydrogen carriers (LOHCs). [13]* This compound would also undergo dehydrogenation under similar conditions to yield 1-ethyl-3-methylbenzene. The presence of alkyl substituents does not fundamentally inhibit the reaction, though it can influence reaction kinetics and catalyst fouling. The overall endothermicity and requirement for high temperatures remain, as the driving force is the formation of a stable aromatic ring, not the release of ring strain.

  • Strained cycloalkanes like cyclopropane are not suitable substrates for this type of reaction, as they would undergo C-C bond cleavage and ring-opening under catalytic conditions.

Recent advances have shown that single-site platinum catalysts on ceria supports can achieve high turnover frequencies for cyclohexane dehydrogenation at elevated temperatures. [14][16]The principles of these catalytic systems would be directly applicable to substituted cyclohexanes like this compound.

Experimental Protocol: Selective Free-Radical Bromination of Methylcyclohexane

This protocol describes a validated method for the selective bromination of methylcyclohexane at the tertiary position, a reaction that serves as a model for understanding the selectivity observed in more complex systems like this compound.

Objective: To synthesize 1-bromo-1-methylcyclohexane as the major product via selective free-radical bromination.

Causality: Bromine is chosen over chlorine due to its higher selectivity for the tertiary C-H bond, minimizing the formation of secondary and primary brominated side products. A radical initiator (AIBN) is used to allow for lower reaction temperatures compared to thermal initiation, and an inert solvent (CCl₄) is used to dissolve the reactants.

Materials:

  • Methylcyclohexane (≥99%)

  • Bromine (Br₂)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Maintain a dry atmosphere using a drying tube.

  • Reaction Mixture: In the flask, combine methylcyclohexane (1.0 eq) and a catalytic amount of AIBN (0.02 eq) in anhydrous CCl₄.

  • Initiation: Gently heat the mixture to reflux (approx. 77°C) with stirring.

  • Bromine Addition: Dissolve bromine (1.0 eq) in a small amount of CCl₄ and add it to the dropping funnel. Add the bromine solution dropwise to the refluxing mixture over 30-60 minutes. The characteristic red-brown color of bromine should fade as it is consumed.

  • Reaction Completion: After the addition is complete, continue to reflux for an additional hour to ensure full consumption of the bromine.

  • Workup: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel.

  • Quenching: Wash the organic layer sequentially with 10% Na₂S₂O₃ solution (to remove any unreacted Br₂), saturated NaHCO₃ solution (to neutralize any HBr formed), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the CCl₄ solvent.

  • Analysis: Analyze the crude product mixture using GC-MS to determine the relative ratio of 1-bromo-1-methylcyclohexane (major product) to other isomeric products.

Start Start Setup 1. Assemble dry glassware (Flask, Condenser, Funnel) Start->Setup Charge 2. Charge flask with Methylcyclohexane, AIBN, CCl₄ Setup->Charge Reflux 3. Heat to reflux (77°C) Charge->Reflux Add_Br2 4. Add Br₂ solution dropwise Reflux->Add_Br2 Complete 5. Continue reflux for 1 hr Add_Br2->Complete Workup 6. Cool and begin workup Complete->Workup Wash1 7a. Wash with Na₂S₂O₃ Workup->Wash1 Wash2 7b. Wash with NaHCO₃ Wash1->Wash2 Dry 8. Dry (MgSO₄) and concentrate Wash2->Dry Analyze 9. Analyze product ratio by GC-MS Dry->Analyze End End Analyze->End

Caption: Experimental workflow for the selective bromination of methylcyclohexane.

Conclusion

The reactivity of this compound is characteristic of a stable, substituted, strain-free cycloalkane. Unlike small, strained rings, its reactions are not driven by the release of ring strain. Instead, its reactivity is dictated by:

  • Conformational Stability: The preference for bulky substituents to occupy equatorial positions determines the steric accessibility of different C-H bonds. The trans isomer, with both groups equatorial, is particularly stable.

  • C-H Bond Strength: It undergoes substitution reactions, such as free-radical halogenation, with a predictable selectivity for its tertiary C-H bonds over its secondary and primary ones. This results in a more complex product mixture compared to less substituted cycloalkanes like cyclohexane.

  • Aromaticity as a Driving Force: Like other cyclohexanes, it can be dehydrogenated to its corresponding aromatic derivative, a reaction driven by the formation of a stable benzene ring rather than inherent instability in the starting material.

By understanding these core principles, researchers can better predict the chemical behavior of this compound and rationally design synthetic strategies that leverage its unique structural and electronic properties.

References

  • Algor Cards. (n.d.). Cycloalkane Reactions.
  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane and Cyclobutane. Retrieved from [Link]

  • Study.com. (n.d.). Draw the most stable conformation of trans-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

  • Brainly. (2023, June 6). Draw the most stable conformation for the following compounds: (i) cis-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • YouTube. (2020, September 17). analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane. Retrieved from [Link]

  • Scribd. (n.d.). Stability and Reactivity of Cycloalkanes. Retrieved from [Link]

  • Quora. (2020, December 12). Which cycloalkane is more reactive?. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, January 9). Catalytic acceptorless complete dehydrogenation of cycloalkanes. Retrieved from [Link]

  • NIST WebBook. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I. Retrieved from [Link]

  • Pearson. (n.d.). Draw the two chair conformations of each compound, and label the substituents as axial or equatorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 5). 4.2: Cycloalkanes and Their Relative Stabilities. Retrieved from [Link]

  • Filo. (2023, November 17). Which would be the most stable conformation of trans 1-ethyl-3-methyl cyclohexane?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 4.2: Cycloalkanes and Their Relative Stabilities. Retrieved from [Link]

  • NIST WebBook. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. Retrieved from [Link]

  • eScholarship.org. (n.d.). Reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane by single-site platinum catalyst. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2). Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Dehydrogenation processes on nickel and platinum surfaces. Conversion of cyclohexane, cyclohexene, and cyclohexadiene to benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane by single-site platinum catalyst. Retrieved from [Link]

  • YouTube. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide. Retrieved from [Link]

  • Chad's Prep®. (n.d.). Introduction to Free Radical Halogenation. Retrieved from [Link]

Sources

A Comparative Analysis of the Physical Properties of 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical compounds is paramount. This guide provides a comprehensive cross-referenced comparison of the published physical properties of 1-Ethyl-3-methylcyclohexane, a substituted cycloalkane with applications as a solvent and in organic synthesis. To provide a broader context for its utility, we will compare its properties to those of structurally similar C9 cycloalkanes: propylcyclohexane and 1,2,4-trimethylcyclohexane. This analysis will delve into key physical parameters, the experimental methodologies for their determination, and a comparative discussion to inform compound selection and process development.

Introduction to this compound

This compound (C₉H₁₈) is a saturated cyclic hydrocarbon.[1][2] Its structure consists of a cyclohexane ring substituted with an ethyl group at the 1-position and a methyl group at the 3-position. This substitution pattern gives rise to cis and trans stereoisomers, which exhibit subtle differences in their physical properties due to their distinct three-dimensional arrangements. In many commercial applications, it is supplied as a mixture of these isomers.[1] Understanding the physical characteristics of both the individual isomers and the mixture is crucial for predicting its behavior in various applications.

Comparative Analysis of Physical Properties

The physical properties of a compound are dictated by its molecular structure, including molecular weight, shape, and intermolecular forces. The following table summarizes the key physical properties of this compound (as a mixture of cis and trans isomers, and the individual isomers where available), alongside propylcyclohexane and 1,2,4-trimethylcyclohexane for a comprehensive comparison.

PropertyThis compound (cis/trans mixture)cis-1-Ethyl-3-methylcyclohexanetrans-1-Ethyl-3-methylcyclohexanePropylcyclohexane1,2,4-Trimethylcyclohexane (isomer mixture)
Molecular Formula C₉H₁₈C₉H₁₈[3]C₉H₁₈[4]C₉H₁₈[3]C₉H₁₈[5]
Molecular Weight ( g/mol ) 126.24[1]126.24[3]126.24[4]126.24[1]126.24
Boiling Point (°C) 150.8 ± 7.0[6]148.85 (approx.)[7]148.55 (approx.)[8]155[1]141-143
Melting Point (°C) N/AN/AN/A-94.95[3]N/A
Density (g/mL at 25°C) 0.8 ± 0.1[6]N/AN/A0.793[1]0.786
Refractive Index (n20/D) 1.43[9]N/AN/A1.436[1]1.433
Viscosity (cP at 20°C) N/AN/AN/A0.935465 (at 25°C)[3]N/A

Discussion of Comparative Data:

The boiling points of these C9 cycloalkanes are relatively similar, which is expected given their identical molecular weights. However, the subtle variations can be attributed to differences in molecular shape and the extent of van der Waals forces. Propylcyclohexane, with its straight-chain substituent, has a slightly higher boiling point than the branched isomers of this compound and 1,2,4-trimethylcyclohexane. Increased branching tends to create more compact, spherical molecules, which have smaller surface areas for intermolecular contact, leading to weaker van der Waals forces and consequently lower boiling points.

In terms of density, all three compounds are less dense than water. The densities of propylcyclohexane and 1,2,4-trimethylcyclohexane are very close, suggesting that the different substitution patterns on the cyclohexane ring do not significantly impact how the molecules pack in the liquid state.

The refractive indices are also in a narrow range, indicating similar interactions with light. These values are typical for saturated hydrocarbons.

Experimental Methodologies for Physical Property Determination

The reliability of physical property data is intrinsically linked to the experimental methods used for its measurement. Below are detailed protocols for determining the key physical properties discussed in this guide.

Boiling Point Determination (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a liquid, especially when only small sample volumes are available.[7]

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated, and the temperature at which a continuous stream of vapor bubbles emerges from an inverted capillary tube is observed.[7]

Experimental Protocol:

  • Seal one end of a capillary tube using a Bunsen burner.

  • Place a small amount (a few drops) of the liquid sample into a small test tube.

  • Invert the sealed capillary tube and place it into the liquid in the test tube.

  • Attach the test tube to a thermometer.

  • Immerse this assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Heat the bath gently and observe the capillary tube.

  • A slow stream of bubbles will initially emerge as the air trapped in the capillary expands.

  • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[7]

  • Record the temperature. For higher accuracy, the heat can be removed at this point, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[10]

Boiling_Point_Determination cluster_setup Experimental Setup cluster_procedure Procedure Sample Liquid Sample in Test Tube Capillary Inverted Capillary Tube Sample->Capillary contains Thermometer Thermometer Thermometer->Sample measures T of Heating_Bath Heating Bath (Thiele Tube) Heating_Bath->Sample heats Heat Gently Heat Bath Observe Observe Bubbles from Capillary Heat->Observe leads to Record Record Temperature of Continuous Bubbling Observe->Record at boiling point

Caption: Workflow for boiling point determination using the capillary method.

Density Determination (Gravimetric Buoyancy Method)

The gravimetric buoyancy method, based on Archimedes' principle, is a precise way to determine the density of a liquid.[4]

Principle: Archimedes' principle states that a body immersed in a fluid experiences an upward buoyant force equal to the weight of the fluid displaced. By measuring the apparent loss in weight of a sinker of known volume when submerged in the liquid, the density of the liquid can be calculated.[4][11]

Experimental Protocol:

  • Determine the mass of a clean, dry pycnometer (a flask of a specific, known volume).

  • Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

  • Place the stopper and wipe any excess liquid from the outside.

  • Weigh the filled pycnometer.

  • The mass of the liquid is the difference between the filled and empty pycnometer weights.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Alternatively, a hydrometer can be used for a direct reading of the liquid's density.[12]

Density_Determination cluster_pycnometer Pycnometer Method Weigh_Empty Weigh Empty Pycnometer (m1) Fill Fill with Liquid Weigh_Empty->Fill Weigh_Full Weigh Filled Pycnometer (m2) Fill->Weigh_Full Calculate_Mass Calculate Liquid Mass (m = m2 - m1) Weigh_Full->Calculate_Mass Calculate_Density Density = m / V_pycnometer Calculate_Mass->Calculate_Density

Caption: Procedure for density determination using a pycnometer.

Refractive Index Determination (Abbe Refractometer)

The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids.[13]

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. The Abbe refractometer works by measuring the critical angle of total internal reflection between a prism of high refractive index and the liquid sample.

Experimental Protocol:

  • Ensure the prisms of the refractometer are clean.

  • Place a few drops of the liquid sample onto the surface of the measuring prism.

  • Close the prisms.

  • While looking through the eyepiece, adjust the light source and mirror to achieve optimal illumination.

  • Turn the coarse and fine adjustment knobs until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • If a color fringe is visible, adjust the compensator to remove it.

  • Read the refractive index value from the scale.

  • Record the temperature, as the refractive index is temperature-dependent.

Refractive_Index_Determination Start Place Liquid Sample on Prism Adjust_Light Adjust Illumination Start->Adjust_Light Focus Focus Crosshairs on Light/Dark Boundary Adjust_Light->Focus Compensate Remove Color Fringes Focus->Compensate Read Read Refractive Index from Scale Compensate->Read Record_Temp Record Temperature Read->Record_Temp

Caption: Steps for measuring refractive index with an Abbe refractometer.

Viscosity Determination (Capillary Viscometer)

A capillary viscometer, such as an Ostwald or Ubbelohde viscometer, is used to measure the kinematic viscosity of a fluid.[9]

Principle: The time it takes for a fixed volume of liquid to flow under gravity through a capillary of a known diameter and length is measured. This flow time is proportional to the kinematic viscosity.

Experimental Protocol:

  • Clean and dry the viscometer thoroughly.

  • Introduce a precise volume of the liquid sample into the viscometer.

  • Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

  • Using suction, draw the liquid up through the capillary into the upper bulb.

  • Release the suction and measure the time it takes for the liquid meniscus to pass between two marked points on the capillary.

  • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

Conclusion

This guide has provided a detailed comparison of the physical properties of this compound with its structural isomers, propylcyclohexane and 1,2,4-trimethylcyclohexane. The presented data, supported by established experimental methodologies, offers valuable insights for researchers and professionals in selecting appropriate compounds for their specific applications. The subtle yet significant differences in properties, arising from variations in molecular structure, underscore the importance of consulting reliable, cross-referenced data in scientific and developmental work.

References

  • This compound | CAS#:3728-55-0 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

  • Thermophysical Properties of propylcyclohexane. (n.d.). Chemcasts. Retrieved January 11, 2026, from [Link]

  • cis-1-Ethyl-3-methyl-cyclohexane | C9H18 | CID 29638. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • This compound (cis-and trans-mixture) | C9H18 | CID 35412. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Density Determination of Solids and Liquids. (n.d.). EAG Laboratories. Retrieved January 11, 2026, from [Link]

  • Simple method to measure the refractive index of liquid with graduated cylinder and beaker. (2017). Review of Scientific Instruments. Retrieved January 11, 2026, from [Link]

  • How Can I Measure Viscosity? (2019). CSC Scientific. Retrieved January 11, 2026, from [Link]

  • trans-1-Ethyl-3-methylcyclohexane | C9H18 | CID 23620235. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • 1,2,4-Trimethylcyclohexane | C9H18 | CID 91517. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • cis-1-Ethyl-3-methyl-cyclohexane. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • trans-1-Ethyl-3-methylcyclohexane. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Measuring Density with a Laboratory Balance. (n.d.). Mettler Toledo. Retrieved January 11, 2026, from [Link]

  • MEASUREMENT OF DENSITY. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

A Comparative Guide for Laboratory Professionals: 1-Ethyl-3-methylcyclohexane vs. Cyclohexane as Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, data-driven comparison of 1-Ethyl-3-methylcyclohexane and the industry-standard solvent, Cyclohexane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data sheets to offer a practical evaluation of their performance, safety, and application-specific suitability. Our analysis is grounded in physicochemical principles and established experimental data to empower you in making informed solvent selection decisions for your critical applications.

Foundational Properties: A Molecular-Level Overview

The performance of a solvent is dictated by its molecular structure. Cyclohexane is a simple, non-polar cycloalkane.[1][2] this compound is a substituted derivative, featuring ethyl and methyl groups on the cyclohexane ring. This substitution introduces slight, yet potentially significant, changes to its physical properties.

G cluster_cyclohexane Cyclohexane (C₆H₁₂) Molecular Weight: 84.16 g/mol cluster_emc This compound (C₉H₁₈) Molecular Weight: 126.24 g/mol c_img emc_img

Caption: Molecular structures of Cyclohexane and this compound.

The addition of alkyl groups to the cyclohexane ring in this compound increases its molecular weight and van der Waals forces, leading to a higher boiling point and altered viscosity compared to the unsubstituted cyclohexane. These differences are critical when considering applications requiring specific temperature ranges or flow characteristics.

Physicochemical Data Comparison

The following table summarizes the key physical and chemical properties of both solvents, providing a quantitative basis for comparison.

PropertyThis compoundCyclohexaneSignificance in Solvent Performance
Molecular Formula C₉H₁₈[3][4]C₆H₁₂[1][2]Defines the basic chemical nature and molecular weight.
Molecular Weight 126.24 g/mol [3][4]84.16 g/mol [2][5]Influences density, boiling point, and viscosity.
Boiling Point ~147-149 °C (420.2 K)[4][6]80.7 °C[5]Higher boiling point is suitable for high-temperature reactions but requires more energy for removal.
Melting/Freezing Point ~ -78 °C (194.3 K)[4][6]6.5 °C[5][7]A wider liquid range at low temperatures can be advantageous.
Density (at 20°C) ~0.781 g/mL[6]0.7785 g/mL[5]Similar densities; both are less dense than water.
Viscosity (at 20°C) ~0.002668 Pa·s (2.67 cP)[4]~1.0 cP[5]Higher viscosity may affect mixing and flow rates.
Vapor Pressure (at 25°C) ~4.81 mmHg[8]~97.6 mmHg[5]Lower vapor pressure indicates lower volatility and slower evaporation.
Refractive Index (at 20°C) ~1.431[6]1.4262[5]Useful for purity checks and in specific optical applications.
Dielectric Constant (at 20°C) Not available2.02[5]Both are non-polar, with low dielectric constants.
Dipole Moment ~0 D0 D[5]Symmetrical structure leads to a non-polar nature.
Water Solubility Very low (LogP ~3.2-4.3)[3][4]Very low (0.006% at 25°C)[2][5]Both are immiscible with water, ideal for extractions from aqueous media.

Performance as a Solvent: Theory and Applications

The guiding principle of solubility, "like dissolves like," is fundamental to understanding the performance of these solvents.[9][10] Both this compound and cyclohexane are non-polar aliphatic hydrocarbons.[1][2][10] This makes them excellent solvents for other non-polar substances such as oils, fats, waxes, and many organic compounds, while being immiscible with polar solvents like water.[9][11]

Cyclohexane: The Established Standard

Cyclohexane is a versatile and widely used non-polar solvent with numerous applications[1][12]:

  • Reaction Medium: Its relative inertness makes it a suitable medium for a variety of organic reactions.[11][13]

  • Recrystallization: Many organic compounds show good solubility in hot cyclohexane and poor solubility at lower temperatures, making it an effective solvent for purification by recrystallization.[7]

  • Extraction: Due to its non-polar nature and immiscibility with water, it is used to extract non-polar compounds from aqueous solutions.[12]

  • Industrial Applications: It serves as a solvent for resins, lacquers, and in the manufacturing of nylon precursors.[1][7]

This compound: A High-Temperature Alternative

While direct comparative studies on the solvency power of this compound are not abundant in the literature, its performance can be inferred from its physicochemical properties. Its larger, more non-polar structure suggests it will have similar, if not slightly enhanced, solvency for highly non-polar solutes compared to cyclohexane.

The most significant performance differentiator is its higher boiling point . This makes it a compelling alternative for:

  • High-Temperature Reactions: Processes requiring temperatures above the boiling point of cyclohexane can be conducted at atmospheric pressure.

  • Reduced Volatility: In applications where solvent loss due to evaporation is a concern, its lower vapor pressure is a distinct advantage.

  • Specific Solute Systems: The subtle differences in its molecular structure may offer unique solubility characteristics for complex organic molecules where cyclohexane is not optimal.

Experimental Protocols for Solvent Evaluation

To provide a framework for empirical comparison, the following protocols outline standard laboratory procedures for evaluating solvent performance.

Protocol 1: Comparative Solubility Assessment

This protocol details a method to determine the solubility of a solid organic compound in both solvents at ambient temperature.

G cluster_workflow Workflow: Solubility Assessment start 1. Preparation Weigh 100 mg of solute. Prepare saturated solutions. step2 2. Equilibration Stir solutions for 24h at 25°C to ensure saturation. start->step2 step3 3. Separation Filter to remove excess solid. Collect clear filtrate. step2->step3 step4 4. Quantification Evaporate a known volume of filtrate. Weigh the residual solute. step3->step4 end_node 5. Calculation Determine solubility (mg/mL) for each solvent. step4->end_node

Caption: Experimental workflow for determining solute solubility.

Methodology:

  • Preparation: To a series of vials, add a pre-weighed amount of the solid solute (e.g., 100 mg).

  • Solvent Addition: Add a measured volume (e.g., 1 mL) of this compound to one set of vials and cyclohexane to another.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Allow any undissolved solid to settle. Carefully extract a precise volume of the clear supernatant (e.g., 0.5 mL) using a calibrated pipette, ensuring no solid particles are transferred.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven.

  • Quantification: Weigh the vial containing the dried solute.

  • Calculation: The solubility is calculated by determining the mass of the dissolved solute in the known volume of the solvent.

Protocol 2: Evaluating Extraction Efficiency

This protocol compares the efficiency of both solvents in a liquid-liquid extraction of a non-polar analyte from an aqueous matrix.

Methodology:

  • Prepare Spiked Aqueous Phase: Create a standard aqueous solution containing a known concentration of a non-polar analyte (e.g., a model drug compound).

  • Extraction:

    • In a separatory funnel, combine 10 mL of the aqueous solution with 10 mL of this compound.

    • In a second separatory funnel, combine 10 mL of the aqueous solution with 10 mL of cyclohexane.

  • Mixing: Shake both funnels vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Analysis: Collect the organic layer from each funnel. Analyze the concentration of the analyte in each organic extract using a suitable analytical technique (e.g., GC-MS or HPLC-UV).

  • Comparison: The solvent yielding a higher concentration of the analyte in the organic phase is the more efficient extraction solvent for that particular compound.

Safety, Health, and Environmental Considerations

A comprehensive solvent selection process must prioritize safety and environmental impact. Both solvents are flammable hydrocarbons and require careful handling in well-ventilated areas, away from ignition sources.[14][15][16]

Safety and Hazard Comparison Table
Hazard CategoryThis compoundCyclohexane
GHS Pictograms Flammable LiquidFlammable Liquid, Health Hazard, Environmental Hazard
Hazard Statements H226: Flammable liquid and vapor[3][17]H225: Highly flammable liquid and vapor[18][19]H304: May be fatal if swallowed and enters airways[18][19]H315: Causes skin irritation[18][19]H336: May cause drowsiness or dizziness[18][19]H410: Very toxic to aquatic life with long lasting effects[18][19]
Flash Point Not specified, but expected to be > -20°C-20°C (-4°F)[2][5]
Toxicity Data not widely available[8]TWA 300 ppm (ACGIH)[5]. Can cause skin and respiratory tract irritation. Aspiration hazard.[20][21]
Environmental Fate Expected to be similar to other hydrocarbons.Very toxic to aquatic life with long-lasting effects.[15][21] Persistence is unlikely due to volatility.[15]

Key Insights:

  • Both solvents are flammable, but cyclohexane is classified as "highly flammable" with a very low flash point.[18][19]

  • Cyclohexane has well-documented health hazards, including skin irritation, aspiration toxicity, and central nervous system effects (drowsiness or dizziness).[18][19][20]

  • Cyclohexane is classified as very toxic to aquatic life.[18][19]

  • While specific GHS data for this compound is less comprehensive, as a hydrocarbon, similar precautions regarding handling, ventilation, and avoidance of ignition sources are imperative.[17]

G cluster_selection Solvent Selection Logic start Define Application Needs q_temp Required Temperature > 80°C? start->q_temp q_volatility Is Low Volatility Critical? q_temp->q_volatility No select_emc Consider This compound q_temp->select_emc Yes q_volatility->select_emc Yes select_ch Cyclohexane is a Suitable Starting Point q_volatility->select_ch No

Caption: A simplified decision workflow for solvent selection.

Conclusion and Recommendations

Cyclohexane remains the well-documented, cost-effective, and versatile workhorse for a vast range of applications requiring a non-polar solvent. Its properties are thoroughly characterized, and its performance is predictable. However, its low boiling point and high volatility can be limitations in certain contexts, and its established health and environmental hazards require stringent safety protocols.

This compound emerges as a viable, specialized alternative, particularly when higher process temperatures are necessary or when reduced solvent volatility is a key process parameter. Its wider liquid range and lower vapor pressure are clear advantages. While it is expected to have a similar solvency profile for non-polar compounds, researchers must conduct application-specific validation. Given the less extensive public data on its toxicology, it should be handled with the same high degree of care as other flammable hydrocarbon solvents.

Recommendation: For standard, room-temperature, or reflux applications below 80°C, cyclohexane is the logical first choice. For reactions or processes requiring temperatures between 80°C and 150°C, or where minimizing solvent loss is paramount, this compound presents a compelling and technically sound alternative that warrants experimental evaluation.

References

  • Vertex AI Search. (n.d.). Cyclohexane as a Solvent: Properties and Industrial Uses. Retrieved January 11, 2026.
  • Gaylord Chemical. (n.d.). Cyclohexane Solvent Properties. Retrieved January 11, 2026.
  • National Center for Biotechnology Information. (n.d.). Cyclohexane. PubChem. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclohexane. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound (cis-and trans-mixture). PubChem. Retrieved January 11, 2026, from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Cyclohexane. Retrieved January 11, 2026.
  • GeeksforGeeks. (2025). Cyclohexane. Retrieved January 11, 2026.
  • National Center for Biotechnology Information. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. PubChem. Retrieved January 11, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2). Retrieved January 11, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Cyclohexane. Retrieved January 11, 2026.
  • Cheméo. (n.d.). This compound (c,t) Physical Properties. Retrieved January 11, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (c,t) (CAS 3728-55-0). Retrieved January 11, 2026, from [Link]

  • World of Molecules. (n.d.). The Cyclohexane Molecule. Retrieved January 11, 2026.
  • Chemius. (n.d.).
  • GNEE. (2025). Why is cyclohexane used as a solvent?. Retrieved January 11, 2026.
  • Fisher Scientific. (2009).
  • New Jersey Department of Health. (2016). Cyclohexane - Hazardous Substance Fact Sheet. Retrieved January 11, 2026.
  • Martine, B. A., Blake-Taylor, B. H., & Acree, W. E., Jr. (n.d.). Solubility Of Anthracene in Ternary Cyclohexane + Propanol + 1-Pentanol and Cyclohexane + Butanol + 1-Pentanol Mixtures. Journal of Chemical & Engineering Data.
  • GOV.UK. (n.d.). Cyclohexane - Incident management. Retrieved January 11, 2026.
  • ChemRadar. (n.d.). Cyclohexane CAS#110-82-7 | GHS Classification Search Tool. Retrieved January 11, 2026.
  • Penta chemicals. (2025).
  • Carl ROTH. (2018). Safety Data Sheet: Cyclohexane. Retrieved January 11, 2026.
  • Quora. (2016). How to determine the solubility of cyclohexane. Retrieved January 11, 2026.
  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 11, 2026.
  • Solubility of Things. (n.d.). 1-Ethyl-3-methylcyclopentane. Retrieved January 11, 2026.
  • Guidechem. (n.d.). CIS-1-ETHYL-3-METHYLCYCLOHEXANE 19489-10-2 wiki. Retrieved January 11, 2026.
  • Cheméo. (n.d.). Chemical Properties of trans-1-Ethyl-3-methylcyclohexane (CAS 4926-76-5). Retrieved January 11, 2026.
  • XiXisys. (n.d.). GHS SDS for this compound (cis- and trans- mixture). Retrieved January 11, 2026.
  • National Center for Biotechnology Information. (n.d.). Cyclohexane, 1-ethyl-3-methyl-, cis-. PubChem. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). This compound (c,t). NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Retrieved January 11, 2026.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 11, 2026.
  • ChemicalBook. (n.d.). CIS-1-ETHYL-3-METHYLCYCLOHEXANE (19489-10-2). Retrieved January 11, 2026.
  • Stack Exchange. (2015). What are all the stereoisomers of this compound?. Retrieved January 11, 2026.

Sources

A Comparative Analysis of Gas Chromatographic Retention Times for Substituted Cyclohexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate separation and identification of isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds. Substituted cyclohexanes, a common structural motif in many active pharmaceutical ingredients, present a unique analytical challenge due to the subtle differences between their various stereoisomers and constitutional isomers. This guide provides a comprehensive comparative study of the gas chromatographic (GC) retention times for substituted cyclohexane isomers, offering in-depth technical insights and experimental data to aid in method development and isomer resolution.

The Foundational Principles of Isomer Separation by GC

Gas chromatography (GC) separates compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column.[1] For substituted cyclohexane isomers, the key factors influencing their retention times are vapor pressure (related to boiling point) and the nature and strength of their interactions with the stationary phase.[2] These interactions are dictated by the isomer's three-dimensional structure, including its conformational preferences and the resulting steric and electronic properties.

Cyclohexane and its derivatives predominantly exist in a chair conformation to minimize angle and torsional strain.[3] Substituents can occupy either an axial or an equatorial position. The relative stability of these conformers plays a crucial role in the GC separation. Generally, conformers with bulky substituents in the equatorial position are more stable due to the avoidance of 1,3-diaxial interactions, which are a form of steric strain.[4]

The elution order of isomers is a complex interplay of their thermodynamic stability and their interaction with the stationary phase. On non-polar stationary phases, separation is often dominated by the boiling points of the isomers.[5] Generally, the more stable, compact, and less polar isomer will have a lower boiling point and thus a shorter retention time. For polar stationary phases, specific interactions such as dipole-dipole or hydrogen bonding can significantly influence the elution order, providing alternative selectivity.[6]

Experimental Design for Comparative Analysis

To illustrate the practical aspects of separating substituted cyclohexane isomers, we present a standardized experimental protocol. This protocol can be adapted based on the specific isomers of interest and the available instrumentation.

Experimental Protocol: GC Analysis of Dimethylcyclohexane Isomers

1. Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.

  • A split/splitless injector is used for sample introduction.

2. GC Columns:

  • Non-Polar: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Intermediate Polarity: DB-5 (5% Phenyl-95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Polar: DB-WAX (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: 50 °C (hold for 2 minutes), then ramp at 5 °C/min to 150 °C (hold for 5 minutes).

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

4. Sample Preparation:

  • Prepare a mixture of cis- and trans-1,2-dimethylcyclohexane, cis- and trans-1,3-dimethylcyclohexane, and cis- and trans-1,4-dimethylcyclohexane isomers at a concentration of 100 µg/mL each in hexane.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Experimental workflow for the GC analysis of substituted cyclohexane isomers.

Comparative Retention Time Data

The following tables summarize the expected elution order and relative retention times for dimethylcyclohexane isomers on stationary phases of varying polarity. The data is a synthesis of established chromatographic principles and reported experimental observations.

Table 1: Elution Order of Dimethylcyclohexane Isomers on a Non-Polar (DB-1) Column

CompoundBoiling Point (°C)Expected Elution OrderRationale
trans-1,4-Dimethylcyclohexane119.31Lowest boiling point, most stable diequatorial conformation.
cis-1,3-Dimethylcyclohexane120.12Lower boiling point compared to other cis isomers.
trans-1,2-Dimethylcyclohexane123.43
cis-1,4-Dimethylcyclohexane124.34Higher boiling point due to axial methyl group in one conformer.
cis-1,2-Dimethylcyclohexane129.75Highest boiling point.[7]
trans-1,3-Dimethylcyclohexane124.66

Note: Elution on non-polar columns primarily follows the boiling points of the analytes.[8]

Table 2: Influence of Stationary Phase Polarity on the Separation of cis- and trans-1,2-Dimethylcyclohexane

Stationary PhasePolarityExpected Elution OrderMechanistic Insight
DB-1 (100% Dimethylpolysiloxane)Non-Polartrans then cisSeparation dominated by boiling point differences (trans is more volatile).
DB-5 (5% Phenyl)Low Polaritytrans then cisPhenyl groups introduce some polarizability, but separation is still largely based on volatility.
DB-WAX (Polyethylene Glycol)PolarElution order may be reversedThe more polar cis isomer can interact more strongly with the polar stationary phase, potentially leading to a longer retention time.[9]

dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Factors influencing the GC separation of dimethylcyclohexane isomers.

In-Depth Analysis of Elution Behavior

The separation of substituted cyclohexane isomers is a testament to the resolving power of capillary gas chromatography. The elution order can be rationalized by considering the interplay of several factors:

  • Conformational Stability: The trans isomers of 1,2- and 1,4-dimethylcyclohexane can adopt a stable diequatorial conformation, which minimizes steric strain.[3] In contrast, the cis isomers of these compounds must have one axial and one equatorial substituent. This often leads to the trans isomer being more stable and, consequently, more volatile.

  • Molecular Shape and Surface Area: The overall shape of the molecule influences its interaction with the stationary phase. More compact isomers tend to have weaker van der Waals interactions and thus elute earlier on non-polar columns.

  • Dipole Moment: For isomers with polar substituents, the presence and magnitude of a molecular dipole moment can significantly affect retention on polar stationary phases. Cis isomers often have a net dipole moment, while the dipoles in trans isomers may cancel out, leading to a non-polar molecule.[10] This can lead to a reversal of elution order on polar columns compared to non-polar ones.

Conclusion and Future Perspectives

The successful separation of substituted cyclohexane isomers by gas chromatography is achievable through a systematic approach to column selection and method optimization. A thorough understanding of the underlying principles of isomer stability and solute-stationary phase interactions is paramount for predicting and interpreting elution patterns.

For routine analysis, a non-polar column such as a DB-1 or DB-5 is often a good starting point, as it separates isomers primarily based on their boiling points. For more challenging separations, particularly of isomers with similar boiling points, a polar stationary phase like a WAX column can provide the necessary selectivity.

The development of novel stationary phases, such as those based on cyclodextrins or ionic liquids, continues to push the boundaries of isomer separation, offering enhanced selectivity for even the most closely related compounds. As the demand for stereochemically pure pharmaceuticals grows, the role of advanced gas chromatographic techniques in their analysis will undoubtedly continue to expand.

References

  • Agilent Technologies. (2008). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]

  • MACHEREY-NAGEL. (n.d.). Gas chromatography. Retrieved from [Link]

  • GL Sciences. (n.d.). InertCap Capillary Columns. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). GC Column Selection Guide. Retrieved from [Link]

  • El-Gheriany, I. A., El-Nahas, A. M., & El-Daly, S. A. (2015). Polyoxyethylenated Cholesterol – Stationary Phases For Gas Chromatographic Packed Columns. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 133-138. Retrieved from [Link]

  • Skapska, S., Witkiewicz, Z., & Bal, K. (2003). Changes in the order of elution of some organic compounds in high-resolution gas chromatography on polar columns depending on the injection method and water content in the sample. Journal of Chromatography A, 992(1-2), 199–203. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, 1,2-dimethyl- (cis/trans). In NIST Chemistry WebBook. Retrieved from [Link]

  • Romanello, D. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Technology Networks. Retrieved from [Link]

  • ResearchGate. (2020). How to separate benzene and cyclohexane on a GC? Retrieved from [Link]

  • van der Westhuizen, R., Viviers, J., Górecki, T., & de Villiers, A. (2018). Retention time locking procedure for comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1536, 49–57. Retrieved from [Link]

  • LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. In Chemistry LibreTexts. Retrieved from [Link]

  • Narcademy. (2018, February 6). cis and trans isomers differences on their boiling and melting points [Video]. YouTube. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Retrieved from [Link]

  • St-Gelais, A. (2014). GC Analysis – Part IV. Retention Indices. PhytoChemia. Retrieved from [Link]

  • Agilent Technologies. (2017). Industrial Applications with a New Polyethylene Glycol-Based GC Column. Retrieved from [Link]

  • Witkiewicz, Z., & Mazur, J. (2011). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Current Analytical Chemistry, 7(3), 231–245. Retrieved from [Link]

  • Concawe. (2020). An elution model to interpret GCxGC retention times of petroleum substances. Retrieved from [Link]

  • Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Dynamic Science. (n.d.). Properties of cis and trans isomers. Retrieved from [Link]

  • MACHEREY-NAGEL. (n.d.). Gas chromatography. Retrieved from [Link]

  • Chemistry Guru. (n.d.). Compare Boiling Point of Isomers. Retrieved from [Link]

  • University of North Texas. (n.d.). Lecture 7: Gas Chromatography. Retrieved from [Link]

  • Tranchida, P. Q., et al. (2016). A retention index system for comprehensive two-dimensional gas chromatography using polyethylene glycols. Journal of Chromatography A, 1454, 98–105. Retrieved from [Link]

  • GL Sciences. (n.d.). Organic Solvents Retention Time Table. Retrieved from [Link]

  • GL Sciences. (2024). Types of Liquid Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Squalane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cis-Trans Isomers and its Differences in Properties. Retrieved from [Link]

  • NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Gzyl-Malcher, B., et al. (2018). Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media. Acta Chromatographica, 30(4), 241–247. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I. Retrieved from [Link]

Sources

The Diequatorial Throne: A Guide to the Experimental Validation of cis-1-Ethyl-3-Methylcyclohexane's Lowest Energy Conformation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of molecular conformation is not merely academic—it is a cornerstone of rational design and predictive modeling. The three-dimensional arrangement of atoms dictates a molecule's reactivity, its interactions with biological targets, and its pharmacokinetic properties. In this guide, we delve into the experimental and theoretical validation of the lowest energy conformation of cis-1-ethyl-3-methylcyclohexane, a classic example of stereochemical principles that govern the shape and stability of cyclic molecules.

The Conformational Landscape of Substituted Cyclohexanes

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered "chair" conformation to alleviate angle and torsional strain.[1] This chair conformation has two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the periphery of the ring).[2] Through a process known as a "ring flip," these positions can interconvert.[3]

For a monosubstituted cyclohexane, the two chair conformations are not energetically equivalent.[3] The conformer with the substituent in the more spacious equatorial position is generally more stable, a preference driven by the avoidance of steric strain.[4] When a substituent occupies an axial position, it experiences repulsive steric interactions with the two other axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interactions.[4]

The Case of cis-1-Ethyl-3-Methylcyclohexane: A Tale of Two Substituents

In cis-1-ethyl-3-methylcyclohexane, both the ethyl and methyl groups are on the same face of the cyclohexane ring. This geometric constraint dictates that in a chair conformation, the substituents must be either both axial or both equatorial.

The two possible chair conformations for cis-1-ethyl-3-methylcyclohexane are in a dynamic equilibrium, as depicted in the workflow below:

G cluster_0 Diaxial Conformer cluster_1 Diequatorial Conformer a Ethyl and Methyl Axial b Ethyl and Methyl Equatorial a->b Ring Flip b->a Ring Flip G A Initial Structures (Diaxial and Diequatorial) B Geometry Optimization A->B Find energy minima C Frequency Calculation B->C Confirm true minima D Energy Comparison C->D Calculate relative Gibbs free energies E Lowest Energy Conformation D->E

Figure 2: Computational workflow for determining the lowest energy conformation.

Such calculations would almost certainly confirm that the diequatorial conformer is significantly lower in energy than the diaxial conformer, with the energy difference being in the order of several kcal/mol, corresponding to a population of over 99% for the diequatorial form at room temperature.

Conclusion: An Unambiguous Verdict

References

  • Jensen, F. R., & Bushweller, C. H. (1969). Conformational Equilibria in Cyclohexane and Cyclohexane-d11. Journal of the American Chemical Society, 91(21), 5774–5782. [Link]

  • Alves, M. A., et al. (2018). Applications of NMR and Theoretical Calculations to Study the O-H∙∙∙N Intramolecular Hydrogen Bond Effect on the Conformational Equilibrium of cis-3-N-Alkylaminocyclohexanols. Journal of the Brazilian Chemical Society, 29(9), 1934-1943. [Link]

  • Allinger, N. L., et al. (1996). The MM4 Force Field for Alkanes and Cyclohexane. Journal of Computational Chemistry, 17(5-6), 642-668. [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • Grimme, S. (2011). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. Journal of Chemical Physics, 134(15), 154104. [Link]

  • Wikipedia. (2023). A value. [Link]

  • NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I. [Link]

  • Lumen Learning. (n.d.). Monosubstituted Cylcohexanes. In MCC Organic Chemistry. [Link]

  • University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. [Link]

  • YouTube. (2013). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions. [Link]

  • Homework.Study.com. (n.d.). Draw the structure in its lowest energy conformation. A) cis-1-ethyl-3-methylcyclohexane... [Link]

  • YouTube. (2020). analysis of the chair confirmations of cis-1-ethyl-3-methylcyclohexane. [Link]

  • Pearson. (n.d.). Draw the two chair conformations of each compound, and label the... [Link]

  • Proprep. (n.d.). Draw cis-1-ethyl-3-methylcyclohexane in its lowest energy conformation. [Link]

  • Chemistry LibreTexts. (2021). 4.3: Conformation Analysis of Cyclohexane. [Link]

  • Master Organic Chemistry. (2014). The Cyclohexane Chair Flip. [Link]

Sources

Comparative Analysis of Steric Bulk: Ethyl vs. Methyl Groups on a Cyclohexane Ring

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Principle of Steric Hindrance

In the intricate world of molecular interactions, the three-dimensional arrangement of atoms is paramount. Steric hindrance, a concept fundamental to organic chemistry, describes the physical obstruction caused by the spatial arrangement of atoms within a molecule, which can impede chemical reactions or influence conformational preferences.[1][2] This phenomenon is a critical determinant of molecular stability, reactivity, and biological activity. In drug design, for instance, the steric properties of a molecule can dictate its binding affinity to a biological target, its metabolic stability, and its overall pharmacological profile.[3][4][5]

The cyclohexane ring serves as a quintessential model system for dissecting stereochemical and conformational effects.[6][7][8] Its well-defined chair conformation allows for a precise quantitative evaluation of the steric demands of various substituents. This guide provides an in-depth comparison of the steric bulk of two of the most common alkyl substituents, the methyl and ethyl groups, when attached to a cyclohexane ring, supported by quantitative experimental data and established methodologies.

The Conformational Landscape of Substituted Cyclohexanes

To understand steric effects in this system, one must first appreciate the conformational dynamics of the cyclohexane ring.

  • Chair Conformation: The lowest energy conformation of cyclohexane is the "chair" form, which is devoid of angle strain and minimizes torsional strain. In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial , pointing perpendicular to the plane of the ring, and six are equatorial , pointing outwards from the perimeter of the ring.[8]

  • Ring Inversion (Chair Flip): Cyclohexane rings are conformationally mobile, undergoing a rapid "ring flip" at room temperature. This process interconverts the two chair forms, causing all axial positions to become equatorial and vice versa. For an unsubstituted cyclohexane, these two chairs are identical in energy.

  • 1,3-Diaxial Interactions: When a substituent is placed on the ring, the two chair conformers are no longer energetically equivalent. A substituent in the axial position experiences steric repulsion from the other two axial hydrogens (or substituents) on the same side of the ring.[6][8] These destabilizing interactions, known as 1,3-diaxial interactions , are the primary reason that substituents generally prefer the more spacious equatorial position.[9][10][11]

The following diagram illustrates the equilibrium between the two chair conformations for a monosubstituted cyclohexane.

Caption: Conformational equilibrium of a substituted cyclohexane.

A Quantitative Measure of Steric Bulk: The A-Value

To move beyond qualitative descriptions, chemists use "A-values" to quantify the steric demand of a substituent. The A-value is defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane at equilibrium.[12][13][14] A larger A-value signifies a stronger preference for the equatorial position and, therefore, a greater effective steric bulk.[14]

ΔG° = G°(axial) - G°(equatorial) = -RT ln(K_eq)

Where K_eq = [equatorial] / [axial]

Below is a comparison of the A-values for methyl and ethyl groups, along with other common alkyl groups for context.

SubstituentFormulaA-Value (kcal/mol)
Methyl -CH₃ ~1.74 [12][13][14]
Ethyl -CH₂CH₃ ~1.79 [12]
Isopropyl-CH(CH₃)₂~2.15[12]
tert-Butyl-C(CH₃)₃~4.9[12]

Analysis: Why Ethyl is Not Significantly "Bulkier" than Methyl

A cursory glance at the data reveals a surprising result: the A-value for an ethyl group (1.79 kcal/mol) is only marginally higher than that of a methyl group (1.74 kcal/mol).[12] This contradicts the intuitive assumption that the larger ethyl group would impose a significantly greater steric penalty in the axial position.

The explanation lies in the conformational flexibility of the ethyl group itself. The C-C single bond of the ethyl substituent can freely rotate. When in the axial position, the ethyl group adopts a conformation where the terminal methyl moiety points away from the cyclohexane ring, thus avoiding any additional 1,3-diaxial interactions.[10][11][12] The primary steric clash is between the axial hydrogens of the ring and the hydrogens on the first methylene (-CH₂-) group. This interaction is structurally very similar to the steric clash experienced by an axial methyl group.

In contrast, an isopropyl group has a slightly higher A-value because rotation is more constrained, and a tert-butyl group has a massive A-value because it has no low-energy rotational conformation to alleviate the severe steric clash between its methyl groups and the axial hydrogens.[12][15]

Experimental Protocol: Determination of A-Values via Low-Temperature ¹H NMR Spectroscopy

The A-values presented above are determined experimentally, most commonly using Nuclear Magnetic Resonance (NMR) spectroscopy at variable temperatures.[16]

Objective: To resolve the signals for the axial and equatorial conformers of a monosubstituted cyclohexane to determine their equilibrium ratio and calculate the A-value.

Principle: At room temperature, the cyclohexane ring flip is rapid on the NMR timescale, resulting in a single, time-averaged signal for each proton environment.[17] By lowering the temperature, the rate of this interconversion decreases. Below a certain point, known as the coalescence temperature, the exchange becomes slow enough that the NMR spectrometer can distinguish the distinct signals from the two separate chair conformers.[16]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve a precise amount of the analyte (e.g., ethylcyclohexane) in a deuterated solvent with a very low freezing point. A mixture of deuterated chloroform (CDCl₃) and a Freon (e.g., CCl₂F₂) or deuterated toluene (toluene-d₈) is suitable.

    • Transfer the solution to a high-quality NMR tube.

  • Spectrometer Setup:

    • The experiment is performed on a high-field NMR spectrometer equipped with a variable temperature (VT) unit.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.

  • Room Temperature Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). This spectrum will show averaged signals and serve as a reference.

  • Low-Temperature Analysis:

    • Begin to cool the NMR probe using the VT unit, typically in 10-15 K increments. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

    • Observe the broadening of key proton signals as the temperature decreases and the rate of ring flip approaches the NMR timescale.

    • Continue cooling until the signals are fully resolved into two distinct sets, representing the axial and equatorial conformers. This typically occurs below -60 °C (213 K).

  • Data Acquisition and Processing:

    • At the lowest stable temperature, acquire a high-quality spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully phase and baseline-correct the spectrum.

    • Identify a well-resolved signal that is distinct for each conformer (e.g., the proton on the carbon bearing the substituent).

    • Integrate the area under the corresponding peaks for the equatorial conformer (I_eq) and the axial conformer (I_ax).

  • Calculation of the A-Value:

    • The equilibrium constant (K_eq) is the ratio of the integrals: K_eq = I_eq / I_ax

    • Use the Gibbs free energy equation to calculate the A-value (ΔG°) at the measurement temperature (T, in Kelvin): A-Value = -RT ln(K_eq) (where R is the gas constant, 8.314 J/mol·K or 1.987 cal/mol·K)

Causality and Self-Validation: This protocol is inherently self-validating. The observation of signal coalescence and subsequent re-sharpening into two distinct signal sets is direct evidence of the dynamic equilibrium being studied. The accuracy of the result relies on precise temperature control and careful integration of well-resolved signals, which are standard practices in quantitative NMR.

The workflow for this experimental determination is visualized below.

G start Sample Preparation (Substituted Cyclohexane in Low-Temp Solvent) rt_nmr Acquire Room Temp NMR (Averaged Signals) start->rt_nmr cool Cool Sample in VT Unit rt_nmr->cool coalescence Observe Signal Broadening (Coalescence Temperature) cool->coalescence freeze_out Further Cooling (Below -60 °C) coalescence->freeze_out low_t_nmr Acquire Low Temp NMR (Resolved Axial/Equatorial Signals) freeze_out->low_t_nmr process Process Spectrum (Phase, Baseline, Integrate) low_t_nmr->process calc Calculate K_eq & A-Value ΔG° = -RT ln(K_eq) process->calc

Caption: Experimental workflow for A-value determination by VT-NMR.

Conclusion

While an ethyl group is larger than a methyl group in terms of atom count and molecular weight, its effective steric bulk on a cyclohexane ring is remarkably similar. Quantitative analysis through A-values reveals only a minor difference, with the ethyl group being slightly larger (A-value ≈ 1.79 kcal/mol) than the methyl group (A-value ≈ 1.74 kcal/mol).[12] This subtle distinction is attributed to the rotational freedom of the ethyl group, which allows it to adopt a conformation that minimizes steric strain in the axial position. This guide underscores the importance of moving beyond simple structural intuition and employing rigorous quantitative methods to understand the nuanced stereochemical factors that govern molecular behavior—a practice that is indispensable in the fields of chemical synthesis and rational drug design.

References

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" . (2014). Master Organic Chemistry. [Link]

  • 4.8: Conformations of Disubstituted Cyclohexanes . (2022). Chemistry LibreTexts. [Link]

  • Steric effects . Wikipedia. [Link]

  • Conformational Analysis . OpenOChem Learn. [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry . (2012). ScienceDirect. [Link]

  • Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry . (2012). ResearchGate. [Link]

  • Conformational Analysis of Monosubstituted Cyclohexane . St. Paul's Cathedral Mission College. [Link]

  • 4.4: Substituted Cyclohexanes . (2021). Chemistry LibreTexts. [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial . (2014). Master Organic Chemistry. [Link]

  • Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy... . (2006). New Journal of Chemistry (RSC Publishing). [Link]

  • Steric hindrance – Knowledge and References . Taylor & Francis. [Link]

  • The Concept Of Steric Hindrance In Chemistry . FasterCapital. [Link]

  • Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies . (1998). The Journal of Organic Chemistry. [Link]

  • 4.4: Substituted Cyclohexanes . (2015). Chemistry LibreTexts. [Link]

  • Using steric hindrance to design new inhibitors of class C beta-lactamases . (2003). PubMed. [Link]

  • Quantitative expression for steric hindrance . (2017). Chemistry Stack Exchange. [Link]

  • Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies . ACS Publications. [Link]

  • A value . Wikipedia. [Link]

  • To Evaluation of the Steric Effect in Organic Compounds . (2000). ResearchGate. [Link]

  • Table 3-6 shows that the axial–equatorial energy difference for m... . Pearson+. [Link]

  • 4.7: Conformations of Monosubstituted Cyclohexanes . (2022). Chemistry LibreTexts. [Link]

  • Conformational analysis of 1,4-disubstituted cyclohexanes . (1969). Canadian Science Publishing. [Link]

  • Table of A-Values . Handout. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... . (2010). The Journal of Organic Chemistry. [Link]

  • Which compound is more stable: cis-1-ethyl-2-methylcyclohexane or... . Pearson. [Link]

  • ¹H proton NMR spectrum of cyclohexane . Doc Brown's Advanced Organic Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Ethyl-3-methylcyclohexane. As a flammable and environmentally hazardous organic solvent, its management from point of generation to final disposal is critical for ensuring laboratory safety and regulatory adherence. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering you to make informed decisions that protect both your team and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a cycloalkane with properties that necessitate stringent handling protocols. Its primary risks stem from its flammability, potential for human harm upon exposure, and significant environmental toxicity. A failure to respect these properties can lead to fire, acute health effects, and long-term ecological damage.

The inherent risks are formally classified under the Globally Harmonized System (GHS), which dictates the precautionary measures required.[1]

Table 1: Hazard Profile of this compound

Hazard CategoryGHS Classification & StatementCausality and Key Precautionary Measures
Physical Hazard H226: Flammable liquid and vapor [1]The low flash point means vapors can ignite at room temperature. Crucial Precautions: Strictly prohibit open flames, sparks, and hot surfaces nearby.[2][3] All transfer equipment must be grounded and bonded to prevent static electricity buildup, which can serve as an ignition source.[2][4] Use only non-sparking tools and explosion-proof electrical equipment.[2][4]
Health Hazard H304: May be fatal if swallowed and enters airways [2][3]Due to its low viscosity, the liquid can be easily aspirated into the lungs if swallowed, causing severe chemical pneumonitis. Crucial Precautions: Never induce vomiting if swallowed.[3] Seek immediate medical attention.[2][5] Wear appropriate personal protective equipment (PPE), including gloves and eye protection, to prevent accidental ingestion.[2]
H315: Causes skin irritation [2][3][4]As a solvent, it defats the skin, leading to irritation and dermatitis with prolonged contact. Crucial Precautions: Wear nitrile gloves or other chemically resistant gloves.[6] Remove any contaminated clothing immediately and wash the affected skin area thoroughly.[2]
H336: May cause drowsiness or dizziness [2][3][4]Inhalation of vapors can depress the central nervous system.[4] Crucial Precautions: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[2][6]
Environmental Hazard H410 / H411: Very toxic to aquatic life with long lasting effects [2][3][4]The compound is not readily biodegradable and can persist in aquatic environments, harming marine life. Crucial Precautions: Prevent any release into the environment.[2][3] Never dispose of this chemical down the drain.[7][8] All spills must be contained and collected as hazardous waste.[2]

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is governed by a strict, logic-based workflow designed to mitigate risk at every stage. This process begins the moment the chemical is deemed a waste product.

G start Waste Generated (this compound) characterize Step 1: Characterize Waste (Flammable, Non-Halogenated Organic Solvent) start->characterize container Step 2: Select Container (Chemically compatible, e.g., HDPE or glass; properly vented if necessary) characterize->container label Step 3: Affix Hazardous Waste Label (Fill out completely: Name, Hazards, Dates) container->label transfer Step 4: Transfer Waste (Perform in fume hood, wear PPE, ground container) label->transfer store Step 5: Accumulate Safely (Keep container closed in designated Satellite Accumulation Area) transfer->store pickup Step 6: Arrange for Disposal (Contact Institutional EHS/Waste Management) store->pickup end Final Disposal (By Licensed Hazardous Waste Facility) pickup->end

Caption: Disposal workflow for this compound.

Detailed Methodologies

Step 1: Waste Characterization

  • Action: Immediately upon deciding to discard this compound, classify it as a hazardous waste. Under the U.S. Resource Conservation and Recovery Act (RCRA), this chemical is classified as an ignitable hazardous waste (D001) due to its low flash point.[9][10]

  • Causality: Proper characterization is a legal requirement and the foundational step for ensuring the waste stream is not mixed with incompatible chemicals.[11] For instance, mixing this non-halogenated solvent with halogenated waste streams can complicate and increase the cost of disposal.[12]

Step 2: Select an Appropriate Waste Container

  • Action: Choose a container that is chemically compatible with this compound, such as a high-density polyethylene (HDPE) carboy or a glass bottle. The container must have a secure, tight-fitting screw cap.[8][11]

  • Causality: Using an incompatible container (e.g., certain types of plastic) can lead to its degradation, causing leaks. A sealed cap is mandatory to prevent the escape of flammable vapors, which could create an explosive atmosphere.[11]

Step 3: Properly Label the Container

  • Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[8] Fill it out completely with:

    • The full chemical name: "this compound".

    • The specific hazards: "Flammable," "Irritant," "Environmental Hazard."

    • The date accumulation started.

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents and associated dangers. Regulatory bodies require this for tracking and compliance.[11]

Step 4: Transfer Waste to the Accumulation Container

  • Action: Conduct all transfers of waste into the designated container inside a chemical fume hood to control vapor exposure.[2] Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. Ground the waste container and the source container to prevent static discharge.

  • Causality: The fume hood protects the user from inhaling harmful vapors.[2] Grounding is a critical safety measure that mitigates the risk of a static spark igniting the flammable vapors.[2][4]

Step 5: Safe Accumulation and Storage

  • Action: Keep the hazardous waste container tightly sealed except when adding waste.[2][11] Store the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation, away from heat sources, open flames, or direct sunlight.[6]

  • Causality: Keeping the container sealed prevents the buildup of flammable vapors in the storage area.[11] Storing it away from ignition sources is a primary fire prevention strategy.[6][7]

Step 6: Arrange for Final Disposal

  • Action: Once the container is full or you are discontinuing the process, contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.

  • Causality: Final disposal must be performed by a licensed Treatment, Storage, and Disposal Facility (TSDF) that is equipped to handle flammable liquids safely and in accordance with federal and state regulations.[7][13] Your EHS office manages this "cradle-to-grave" process, ensuring a compliant chain of custody.[10]

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to prevent escalation.

  • Eliminate Ignition Sources: Immediately turn off any open flames, hot plates, or other potential ignition sources in the area.

  • Alert Personnel: Notify all personnel in the immediate vicinity to evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[2]

  • Contain and Absorb: For small spills, use a chemical spill kit with an absorbent material like Chemizorb®, vermiculite, or sand to contain the liquid.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbed material using non-sparking tools into a designated hazardous waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team. Do not attempt to clean it up yourself.[2]

Regulatory Framework: The Basis of Compliance

The procedures outlined in this guide are based on regulations established by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] RCRA establishes the "cradle-to-grave" management system for hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[10][11]

Disposing of this compound via drains or regular trash is a serious violation of these regulations and poses a significant threat to public health and the environment.[7][8] Adherence to the protocols described herein is not just best practice—it is a legal and ethical obligation.

References

  • National Center for Biotechnology Information (2024). This compound (cis-and trans-mixture). PubChem Compound Summary for CID 35412. Available at: [Link]

  • CountyOffice.org (2025). How Do You Dispose Of Flammable Liquids?. YouTube. Available at: [Link]

  • UK Science Technician Community (2025). Disposal of Testing for Alkane/Alkene. Available at: [Link]

  • RCI Labscan Limited (2021). Safety Data Sheet: Methylcyclohexane. Available at: [Link]

  • Boston University Environmental Health & Safety (2016). Chemical Waste Management Guide. Available at: [Link]

  • Massachusetts Institute of Technology (n.d.). Procedure for Disposing of Hazardous Waste. MIT Environment, Health & Safety. Available at: [Link]

  • Pacific Northwest National Laboratory (2023). Low-Temperature Upcycling of Polyolefins into Liquid Alkanes. Available at: [Link]

  • Trevi Environmental Solutions (n.d.). Hydrocarbons (alkanes, alkenes, …). Available at: [Link]

  • Michigan Technological University (n.d.). Hazardous Waste Disposal Procedures. Available at: [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • Lion Technology (2025). 4 Hazardous Waste Characteristics Under RCRA. YouTube. Available at: [Link]

  • University of Wisconsin-Madison (2022). Appendix A Disposal Procedures by Chemical. Available at: [Link]

  • Carl ROTH (2025). Safety Data Sheet: Methylcyclohexane. Available at: [Link]

  • Airgas (2016). Safety Data Sheet. Available at: [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Overview. Available at: [Link]

  • Kamat Lab, University of Notre Dame (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Available at: [Link]

  • Illinois Environmental Protection Agency (n.d.). Hazardous Waste. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.